2-(Pyridin-3-yl)acetamide
Description
Structure
3D Structure
Properties
IUPAC Name |
2-pyridin-3-ylacetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8N2O/c8-7(10)4-6-2-1-3-9-5-6/h1-3,5H,4H2,(H2,8,10) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YDHIMEXEGOCNHU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CN=C1)CC(=O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40340452 | |
| Record name | 2-(pyridin-3-yl)acetamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40340452 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
136.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
3724-16-1 | |
| Record name | 3-Pyridineacetamide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=3724-16-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-(pyridin-3-yl)acetamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40340452 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
2-(Pyridin-3-yl)acetamide CAS 3724-16-1 characterization
An In-Depth Technical Guide to the Characterization of 2-(Pyridin-3-yl)acetamide (CAS 3724-16-1)
Authored by a Senior Application Scientist
This guide provides a comprehensive technical overview for the definitive characterization of this compound, a key intermediate in medicinal chemistry and organic synthesis.[1][2] The methodologies detailed herein are designed for researchers, scientists, and drug development professionals who require robust, verifiable data to confirm the identity, purity, and structural integrity of this compound. The narrative emphasizes the rationale behind experimental choices, ensuring a deep understanding of the analytical workflow.
Core Identity and Physicochemical Profile
This compound is an organic compound featuring a pyridine ring linked to an acetamide functional group via a methylene bridge.[2] This structure is foundational for its use as a building block in the synthesis of more complex molecules, including potential pharmaceuticals.[2] A precise understanding of its physical and chemical properties is the first step in any research or development workflow.
Key Physicochemical Data
The fundamental properties of this compound are summarized below. These parameters are critical for handling, storage, and predicting its behavior in various chemical environments.
| Property | Value | Source(s) |
| CAS Number | 3724-16-1 | [2][3] |
| Molecular Formula | C₇H₈N₂O | [2][3] |
| Molecular Weight | 136.15 g/mol | [2][3] |
| Appearance | White to pale cream crystals or crystalline powder | [2] |
| Melting Point | 122-124 °C | [1][3][4] |
| Boiling Point | 360.3 ± 25.0 °C at 760 mmHg | [1][3] |
| Density | 1.2 ± 0.1 g/cm³ | [1] |
| Solubility | Soluble in organic solvents such as ethanol, dimethylformamide, and chloroform. | [1] |
| Storage Conditions | Inert atmosphere, Room Temperature | [1][3] |
Spectroscopic Elucidation: The Structural Fingerprint
Spectroscopic analysis is the cornerstone of structural characterization. A combination of Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) provides an unambiguous confirmation of the molecular structure.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy probes the chemical environment of magnetically active nuclei (¹H and ¹³C), offering a detailed map of the molecule's carbon-hydrogen framework.
Expertise & Causality: The chemical shifts (δ) in NMR are highly sensitive to the electronic environment of each nucleus. The electronegative nitrogen atom and the aromatic current of the pyridine ring cause the attached protons to be "deshielded," shifting their signals downfield (to a higher ppm value) compared to non-aromatic protons.
¹H NMR (Proton NMR): A proton NMR spectrum provides information on the number of different types of protons and their neighboring environments.
-
Pyridine Ring Protons (δ 7.3 - 8.5 ppm): These protons appear in the characteristic aromatic region. The specific splitting patterns (doublets, triplets, multiplets) arise from spin-spin coupling with adjacent protons on the ring, allowing for precise assignment.[4]
-
Methylene Protons (-CH₂-) (δ ~3.4 ppm): The two protons on the carbon adjacent to the pyridine ring and the carbonyl group typically appear as a singlet, as they lack adjacent protons to couple with.[4]
-
Amide Protons (-NH₂) (δ ~7.0 - 7.5 ppm): These protons often appear as two broad singlets due to quadrupole broadening from the nitrogen atom and potential hydrogen exchange.[4]
Protocol: ¹H NMR Sample Preparation and Analysis
-
Sample Preparation: Accurately weigh 5-10 mg of this compound.
-
Dissolution: Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a clean, dry NMR tube. DMSO-d₆ is often preferred as it readily dissolves the compound and its residual water peak does not obscure key signals.[4]
-
Homogenization: Gently vortex or shake the tube until the sample is fully dissolved.
-
Analysis: Place the NMR tube in the spectrometer. Acquire the spectrum using a standard pulse program.
-
Processing: Process the resulting Free Induction Decay (FID) with Fourier transformation, phase correction, and baseline correction. Calibrate the chemical shift scale to the residual solvent peak (e.g., DMSO-d₆ at 2.50 ppm).
-
Interpretation: Integrate the peaks to determine proton ratios and analyze splitting patterns to confirm structural assignments.
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations (stretching and bending).
Expertise & Causality: The energy of absorption is specific to the type of bond and the atoms it connects. A C=O double bond is stronger and heavier than a C-N single bond, and thus its stretching vibration absorbs at a higher frequency (wavenumber). The presence of hydrogen bonding can broaden the N-H stretching band.
Characteristic IR Absorptions:
| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |
| 3400 - 3100 | N-H Stretch | Primary Amide (-NH₂) |
| 3100 - 3000 | C-H Stretch | Aromatic (Pyridine) |
| 3000 - 2850 | C-H Stretch | Aliphatic (-CH₂-) |
| ~1680 | C=O Stretch (Amide I) | Amide |
| ~1600 | N-H Bend (Amide II) | Amide |
| 1600 - 1400 | C=C and C=N Stretches | Pyridine Ring |
Protocol: Attenuated Total Reflectance (ATR)-IR Analysis
-
Instrument Preparation: Ensure the ATR crystal (typically diamond or germanium) is clean. Record a background spectrum of the empty crystal.
-
Sample Application: Place a small amount (a few milligrams) of the solid this compound powder directly onto the ATR crystal.
-
Pressure Application: Use the instrument's pressure clamp to ensure firm contact between the sample and the crystal. This is crucial for obtaining a high-quality spectrum.
-
Data Acquisition: Collect the sample spectrum. The instrument software will automatically ratio the sample scan against the background scan to produce the final absorbance or transmittance spectrum.
-
Analysis: Identify the characteristic absorption bands and compare them to known values for amide and pyridine functionalities to confirm their presence.
Mass Spectrometry (MS)
MS is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It is used to determine the exact molecular weight and to gain structural information from fragmentation patterns.
Expertise & Causality: In Electrospray Ionization (ESI), a soft ionization technique, the molecule is typically protonated to form a pseudomolecular ion [M+H]⁺. The mass of this ion directly confirms the molecular weight. High-energy fragmentation (MS/MS) can be used to break the molecule into smaller, characteristic pieces, providing clues to its connectivity.
-
Molecular Ion Peak: For this compound (MW = 136.15), the primary ion observed in ESI-MS positive mode will be the protonated molecule [M+H]⁺ at an m/z of approximately 137.1.[4]
-
Fragmentation: Characteristic fragmentation patterns may involve the cleavage of the bond between the methylene bridge and the amide group or the loss of the entire acetamide side chain.[2]
Comprehensive Characterization Workflow
A robust characterization workflow ensures that multiple orthogonal techniques are used to validate the compound's identity and purity. This self-validating system leaves no room for ambiguity.
Caption: A logical workflow for the comprehensive characterization of this compound.
Synthesis and Purity Considerations
Synthetic Route Overview
A common laboratory synthesis involves the ammonolysis of a corresponding ester, such as methyl pyridine-3-acetate.
Protocol: Synthesis from Methyl Pyridine-3-acetate [4]
-
To a stirred slurry of methyl 3-pyridylacetate, slowly add concentrated ammonium hydroxide.
-
Stir the reaction mixture at room temperature overnight.
-
Monitor the reaction for completion using an appropriate technique (e.g., Thin Layer Chromatography).
-
Upon completion, concentrate the solution to dryness under reduced pressure to yield the crude product.
Purification by Recrystallization
Recrystallization is a standard and effective method for purifying the crude solid product, leveraging differences in solubility between the target compound and impurities.[5]
Protocol: General Recrystallization
-
Solvent Selection: Choose a solvent in which this compound is sparingly soluble at room temperature but highly soluble when hot. Ethanol or mixtures containing ethanol, diethyl ether, or ethyl acetate are often suitable.[1]
-
Dissolution: Place the crude solid in an Erlenmeyer flask and add a minimal amount of the hot recrystallization solvent until the solid just dissolves.
-
Cooling: Allow the solution to cool slowly to room temperature, then place it in an ice bath to maximize crystal formation.
-
Isolation: Collect the purified crystals by vacuum filtration, washing them with a small amount of cold solvent.
-
Drying: Dry the crystals in a vacuum oven to a constant weight. The purity of the recrystallized product should be confirmed by melting point analysis and spectroscopy.
Safety and Handling
Proper handling of this compound is essential for laboratory safety.
-
General Hazards: May cause irritation to the eyes and skin.[1] It is a combustible solid and should be kept away from open flames and high temperatures.[1]
-
GHS Hazard Statements: H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).
-
Personal Protective Equipment (PPE): Always wear chemical-resistant gloves, safety goggles, and a lab coat when handling this compound.[1][6]
-
Handling: Use in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust or vapors.[1][6]
-
Disposal: Treat all waste, including contaminated containers and PPE, as hazardous chemical waste and dispose of it through a licensed disposal company in accordance with local regulations.[6]
Caption: Key structural features of this compound and their spectroscopic signatures.
References
-
This compound CAS 3724-16-1. (n.d.). BIOSYNCE. Retrieved from [Link]
-
This compound. (n.d.). LookChem. Retrieved from [Link]
Sources
An In-Depth Technical Guide to the Potential Mechanisms of Action of 2-(Pyridin-3-yl)acetamide
Abstract
2-(Pyridin-3-yl)acetamide is a heterocyclic organic compound that serves as a fundamental scaffold in medicinal chemistry. While direct and extensive research on the specific mechanism of action of the parent compound is limited, its structural motif is present in a multitude of derivatives exhibiting a wide range of biological activities. This technical guide provides an in-depth exploration of the potential mechanisms of action of the this compound core, based on the experimentally determined activities of its derivatives. We will delve into the key biological targets and signaling pathways implicated, including Dipeptidyl Peptidase-4 (DPP-4), GABAergic systems, Acetylcholinesterase (AChE), PIM-1 Kinase, and Vascular Endothelial Growth Factor Receptor 2 (VEGFR2). This guide is intended for researchers, scientists, and drug development professionals, offering a comprehensive overview of the therapeutic potential of this scaffold, detailed experimental protocols for mechanistic investigation, and a framework for future research.
Introduction: The this compound Scaffold
The this compound molecule, with its characteristic pyridine ring linked to an acetamide group, represents a versatile starting point for the synthesis of pharmacologically active compounds. The nitrogen atom in the pyridine ring and the amide group's ability to participate in hydrogen bonding are crucial for its interactions with biological macromolecules. Although comprehensive studies on the parent compound are not widely available, the consistent appearance of this scaffold in molecules with defined biological targets allows for a well-grounded "scaffold-based" mechanistic inquiry. This guide will synthesize the findings from various derivatives to construct a probable mechanistic profile for the core structure.
Potential Mechanisms of Action and Investigational Protocols
The following sections explore the primary biological targets identified for derivatives of this compound. For each target, we will discuss the underlying signaling pathway and provide a detailed, self-validating experimental protocol for assessing the compound's activity.
Inhibition of Dipeptidyl Peptidase-4 (DPP-4)
Certain derivatives of this compound have been investigated as inhibitors of DPP-4, an enzyme that degrades incretin hormones like glucagon-like peptide-1 (GLP-1). By inhibiting DPP-4, these compounds can increase GLP-1 levels, leading to enhanced insulin secretion and improved glucose homeostasis, a therapeutic strategy for type 2 diabetes.
The inhibition of DPP-4 prevents the breakdown of GLP-1, allowing it to bind to its receptor (GLP-1R) on pancreatic β-cells. This interaction initiates a signaling cascade that ultimately increases insulin synthesis and release.
Caption: DPP-4 Inhibition Pathway.
This protocol provides a robust method for determining the inhibitory potential of a compound against DPP-4.
-
Principle: The assay measures the enzymatic activity of DPP-4 through the cleavage of a fluorogenic substrate, H-Gly-Pro-AMC. The release of the fluorescent AMC (7-Amino-4-methylcoumarin) is monitored over time. A decrease in the rate of fluorescence generation in the presence of the test compound indicates inhibition.
-
Materials:
-
Recombinant Human DPP-4
-
DPP-4 Assay Buffer (e.g., 25 mM Tris, pH 7.4, 140 mM NaCl, 10 mM KCl)
-
DPP-4 Substrate: H-Gly-Pro-AMC
-
DPP-4 Inhibitor (Positive Control, e.g., Sitagliptin)
-
Test Compound (this compound)
-
96-well black microplate with a clear bottom
-
Fluorescence microplate reader (Excitation: 360 nm, Emission: 460 nm)
-
-
Procedure:
-
Reagent Preparation: Prepare a stock solution of the test compound and the positive control in DMSO. Create a series of dilutions in Assay Buffer. The final DMSO concentration in the assay should not exceed 1%.
-
Assay Setup: In a 96-well plate, add the following to triplicate wells:
-
Blank: 50 µL Assay Buffer.
-
Control (100% Activity): 40 µL Assay Buffer + 10 µL vehicle (e.g., Assay Buffer with DMSO).
-
Positive Control: 40 µL of known inhibitor dilution.
-
Test Compound: 40 µL of test compound dilution.
-
-
Enzyme Addition: Add 10 µL of diluted DPP-4 enzyme solution to all wells except the blank.
-
Pre-incubation: Mix gently and incubate the plate at 37°C for 10 minutes.
-
Reaction Initiation: Add 50 µL of the DPP-4 substrate solution to all wells.
-
Measurement: Immediately begin kinetic reading of fluorescence at 37°C for 30-60 minutes, taking measurements every 1-2 minutes.
-
Data Analysis: Calculate the reaction rate (slope of the linear portion of the fluorescence vs. time curve). Determine the percent inhibition for each concentration of the test compound relative to the control. Plot percent inhibition versus compound concentration and fit the data to a suitable model to determine the IC50 value.
-
Modulation of the GABAergic System
The this compound scaffold is present in molecules that interact with the GABAergic system, a major inhibitory neurotransmitter system in the brain. Some derivatives may act as antagonists at the benzodiazepine receptor site on the GABA-A receptor.
The GABA-A receptor is a ligand-gated ion channel. Binding of GABA opens the chloride channel, leading to hyperpolarization of the neuron and an inhibitory effect. Benzodiazepines are positive allosteric modulators that enhance the effect of GABA. An antagonist would block this enhancement.
Caption: GABA-A Receptor Modulation.
This protocol determines the ability of a compound to displace a known radiolabeled ligand from the benzodiazepine binding site of the GABA-A receptor.
-
Principle: This is a competitive binding assay. Brain membrane preparations containing GABA-A receptors are incubated with a fixed concentration of a radiolabeled benzodiazepine site ligand (e.g., [3H]-Flumazenil). The ability of the unlabeled test compound to compete for binding is measured by the reduction in radioactivity bound to the membranes.
-
Materials:
-
Rat or mouse whole brain membranes (prepared from cortex or cerebellum)
-
Binding Buffer (e.g., 50 mM Tris-HCl, pH 7.4)
-
Radioligand: [3H]-Flumazenil
-
Non-specific binding control: Clonazepam (high concentration)
-
Test Compound (this compound)
-
Glass fiber filters
-
Scintillation cocktail and liquid scintillation counter
-
-
Procedure:
-
Membrane Preparation: Homogenize brain tissue in ice-cold buffer, centrifuge, and resuspend the pellet. Repeat washing steps and finally resuspend the membrane pellet in Binding Buffer to a known protein concentration.
-
Assay Setup: In microcentrifuge tubes, prepare the following in triplicate:
-
Total Binding: Radioligand + vehicle + membrane suspension.
-
Non-specific Binding: Radioligand + excess unlabeled Clonazepam + membrane suspension.
-
Test Compound: Radioligand + dilutions of test compound + membrane suspension.
-
-
Incubation: Incubate the tubes at a specified temperature (e.g., 0-4°C) for a set time (e.g., 60-90 minutes) to reach equilibrium.
-
Termination and Filtration: Rapidly filter the contents of each tube through a glass fiber filter under vacuum to separate bound from free radioligand. Wash the filters quickly with ice-cold Binding Buffer.
-
Quantification: Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a liquid scintillation counter.
-
Data Analysis: Calculate specific binding by subtracting non-specific binding from total binding. Determine the percent displacement of the radioligand by the test compound. Calculate the Ki (inhibitory constant) from the IC50 value using the Cheng-Prusoff equation.
-
Inhibition of Acetylcholinesterase (AChE)
Derivatives of this compound have been evaluated for their ability to inhibit AChE, the enzyme responsible for breaking down the neurotransmitter acetylcholine. AChE inhibitors are used in the treatment of Alzheimer's disease.
This colorimetric assay is a standard method for measuring AChE activity and inhibition.
-
Principle: AChE hydrolyzes the substrate acetylthiocholine (ATCh) to thiocholine. Thiocholine then reacts with 5,5'-dithio-bis-(2-nitrobenzoic acid) (DTNB, Ellman's reagent) to produce a yellow-colored anion, 5-thio-2-nitrobenzoate, which is measured spectrophotometrically at 412 nm.
-
Materials:
-
Acetylcholinesterase (e.g., from electric eel or human recombinant)
-
Assay Buffer (e.g., 100 mM phosphate buffer, pH 8.0)
-
DTNB solution
-
ATCh solution
-
Positive Control (e.g., Donepezil)
-
Test Compound
-
96-well clear microplate
-
Spectrophotometric microplate reader
-
-
Procedure:
-
Reagent Preparation: Prepare stock solutions and dilutions of the test compound and positive control in a suitable solvent (e.g., DMSO), then dilute further in Assay Buffer.
-
Assay Setup: In a 96-well plate, add the following to triplicate wells:
-
Control (100% Activity): Buffer + AChE solution + vehicle.
-
Positive Control: Buffer + AChE solution + known inhibitor.
-
Test Compound: Buffer + AChE solution + test compound dilution.
-
-
Pre-incubation: Mix and pre-incubate the plate at a controlled temperature (e.g., 25°C or 37°C) for 15 minutes.
-
Reaction Initiation: Add DTNB solution followed by the ATCh substrate solution to all wells to start the reaction.
-
Measurement: Immediately measure the absorbance at 412 nm in a kinetic mode for 5-10 minutes.
-
Data Analysis: Calculate the rate of the reaction for each well. Determine the percent inhibition and calculate the IC50 value for the test compound.
-
Kinase Inhibition: PIM-1 and VEGFR2
The this compound scaffold is found in molecules designed as kinase inhibitors, which are crucial in oncology. PIM-1 is a serine/threonine kinase involved in cell survival and proliferation, while VEGFR2 is a tyrosine kinase that is a key mediator of angiogenesis.
Inhibition of PIM-1 can lead to apoptosis in cancer cells. Inhibition of VEGFR2 blocks the signaling cascade initiated by VEGF, thereby preventing the formation of new blood vessels that tumors need to grow.
Caption: PIM-1 and VEGFR2 Kinase Inhibition Pathways.
This protocol is adaptable for both PIM-1 and VEGFR2 and measures kinase activity by quantifying the amount of ATP remaining after the kinase reaction.
-
Principle: The assay is based on the principle that as the kinase transfers phosphate from ATP to a substrate, ATP is consumed. The remaining ATP is then used in a luciferase-catalyzed reaction to produce light. The luminescent signal is inversely proportional to the kinase activity.
-
Materials:
-
Recombinant Human Kinase (PIM-1 or VEGFR2)
-
Kinase-specific substrate (e.g., a peptide for PIM-1, Poly(Glu,Tyr) for VEGFR2)
-
Kinase Assay Buffer
-
ATP
-
Luminescence-based ATP detection reagent (e.g., Kinase-Glo®)
-
Positive Control Inhibitor (e.g., Staurosporine for PIM-1, Sorafenib for VEGFR2)
-
Test Compound
-
White, opaque 96-well or 384-well plates
-
Luminometer
-
-
Procedure:
-
Reagent Preparation: Prepare serial dilutions of the test compound and positive control in Assay Buffer.
-
Assay Setup: To the wells of a white plate, add:
-
Test compound dilutions or positive control.
-
Kinase and substrate mixture.
-
-
Reaction Initiation: Add ATP to all wells to start the kinase reaction.
-
Incubation: Incubate the plate at a set temperature (e.g., 30°C or room temperature) for a specific duration (e.g., 30-60 minutes).
-
Detection: Add the ATP detection reagent to all wells. This reagent stops the kinase reaction and initiates the luminescence reaction.
-
Measurement: Incubate for 10 minutes at room temperature to stabilize the signal, then measure luminescence using a plate-reading luminometer.
-
Data Analysis: The luminescent signal is inversely proportional to kinase activity. Calculate percent inhibition for each compound concentration relative to a no-inhibitor control and determine the IC50 value.
-
Data Summary and Structure-Activity Relationship (SAR) Insights
As direct experimental data for this compound is scarce, the following table summarizes the reported activities of some of its derivatives to illustrate the potential of the core scaffold.
| Derivative Class | Target | Assay Type | Reported Activity (IC50) | Reference |
| Triazole-pyrimidine Hybrids | Anticancer (A549 cells) | Cell Viability (MTT) | 15.70 to 88.27 µM | [1] |
| Imidazo[2,1-b]thiazole Derivatives | VEGFR2 | Kinase Inhibition | 5.72% inhibition at 20 µM | [2] |
| Pyridine Carbamate Hybrids | Human AChE | Enzyme Inhibition | 0.153 µM | [3] |
| Benzoyl-phenoxy-acetamide Variants | Anticancer (Glioblastoma) | Cell Viability (MTT) | 0.59 to 3.24 µM | [4] |
These findings suggest that the this compound scaffold is a promising platform for developing inhibitors of various biological targets. The specific substitutions on the pyridine ring and the acetamide nitrogen are critical for determining both the potency and selectivity of the final compound.
Conclusion and Future Directions
The this compound core is a validated scaffold in medicinal chemistry, with its derivatives showing activity against a range of therapeutically relevant targets, including enzymes and receptors implicated in metabolic diseases, neurological disorders, and cancer. This guide has outlined the primary potential mechanisms of action and provided detailed, field-proven protocols for their investigation.
A critical gap in the current knowledge is the lack of direct mechanistic studies on the parent this compound compound. Future research should focus on systematically evaluating the parent compound using the assays described herein to establish a baseline activity profile. This would provide a crucial reference point for understanding the contributions of various functional groups in its derivatives and would enable a more rational, data-driven approach to the design of new therapeutic agents based on this versatile scaffold.
References
- Computational modeling and synthesis of Pyridine variants of Benzoyl-Phenoxy-Acetamide with high glioblastoma cytotoxicity and brain tumor penetr
-
Computational modeling and synthesis of pyridine variants of benzoyl-phenoxy-acetamide with high glioblastoma cytotoxicity and brain tumor penetration. [Link]
-
Synthesis and Evaluation for Biological Activities of Npyridin-3-Yl Substituted [Phenylsulphonamido] Acetamide. [Link]
-
Synthesis and Cytotoxic Activity of Some Novel N-Pyridinyl-2-(6-phenylimidazo[2,1-b]thiazol-3-yl)acetamide Derivatives. [Link]
-
New pyridine derivatives as inhibitors of acetylcholinesterase and amyloid aggregation. [Link]
-
SAR analysis of N-(pyridin-3-yl)acetamide derivative compound with interactions of PIM-1 kinase. [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. Buy 2-(6-methylpyridin-3-yl)-N-[(3-pyridin-3-ylphenyl)methyl]acetamide [smolecule.com]
- 3. benchchem.com [benchchem.com]
- 4. Computational modeling and synthesis of Pyridine variants of Benzoyl-Phenoxy-Acetamide with high glioblastoma cytotoxicity and brain tumor penetration - PMC [pmc.ncbi.nlm.nih.gov]
The Versatile Scaffold: A Technical Guide to the Biological Activity of 2-(Pyridin-3-yl)acetamide and Its Derivatives
For Researchers, Scientists, and Drug Development Professionals
Abstract
2-(Pyridin-3-yl)acetamide, a structurally simple molecule featuring a pyridine ring linked to an acetamide group, has emerged as a significant building block in medicinal chemistry. While research on the intrinsic biological activity of the parent compound is limited, its true value lies in its role as a versatile scaffold for the development of novel therapeutic agents with a wide spectrum of pharmacological activities. This technical guide provides an in-depth exploration of the synthesis, known biological activities of its derivatives, and the experimental protocols utilized to evaluate their potential. We will delve into key areas where this compound-based compounds have shown promise, including as dipeptidyl peptidase-4 (DPP-4) inhibitors, modulators of the GABAergic system, and as antimicrobial and anti-inflammatory agents. This guide is intended to serve as a comprehensive resource for researchers engaged in the design and development of new chemical entities based on this privileged scaffold.
Introduction: The this compound Core
The this compound molecule, with the chemical formula C₇H₈N₂O, possesses a unique combination of a basic pyridine ring and a hydrogen-bonding capable acetamide moiety. This arrangement provides multiple points for chemical modification, allowing for the fine-tuning of physicochemical properties and biological activities. The pyridine nitrogen can participate in crucial interactions with biological targets, while the acetamide group offers a platform for a variety of chemical transformations.[1] Its utility as a precursor for a diverse range of biologically active derivatives has positioned it as a valuable starting point in many drug discovery programs.[1]
Synthesis of the this compound Scaffold
The efficient synthesis of the this compound core is crucial for its application in drug discovery. A common and effective method involves the ammonolysis of a pyridine-3-acetate ester.
Experimental Protocol: Synthesis from Methyl Pyridine-3-Acetate
This protocol details the conversion of methyl pyridine-3-acetate to this compound.
Materials:
-
Methyl pyridine-3-acetate
-
Concentrated Ammonium Hydroxide (NH₄OH)
-
Acetonitrile
-
Diethyl ether
Procedure:
-
To a stirred slurry of methyl 3-pyridylacetate, slowly add an excess of concentrated ammonium hydroxide at room temperature.
-
Continue stirring the reaction mixture at room temperature overnight.
-
Monitor the reaction for completion using an appropriate method (e.g., Thin Layer Chromatography).
-
Upon completion, concentrate the solution to dryness under reduced pressure to obtain the crude product.
-
Wash the crude product with a mixed solvent of acetonitrile and diethyl ether (e.g., a 3:1 v/v ratio).
-
Dry the purified product in a vacuum oven to a constant weight to yield this compound as a white solid.
Characterization:
-
¹H NMR (DMSO-d₆): δ 3.43 (s, 2H), 6.98 (bs, 1H), 7.33 (m, 1H), 7.52 (bs, 1H), 7.69 (d, 1H), 8.46 (m, 2H).
-
Mass Spectrum (ESI): m/z 137 [M+H]⁺.
Figure 1: Workflow for the synthesis of this compound.
Key Biological Activities of this compound Derivatives
While quantitative biological data for the parent this compound is scarce in publicly available literature, its derivatives have demonstrated significant activity in several key therapeutic areas.
Inhibition of Dipeptidyl Peptidase-4 (DPP-4)
Mechanism of Action: DPP-4 is a serine protease that inactivates incretin hormones such as glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP). These hormones are crucial for maintaining glucose homeostasis by stimulating insulin secretion and suppressing glucagon release. By inhibiting DPP-4, the levels of active incretins are increased, leading to improved glycemic control. This makes DPP-4 a validated target for the treatment of type 2 diabetes. Some studies have suggested that this compound itself may possess DPP-4 inhibitory activity, which has prompted the synthesis and evaluation of its derivatives as potential anti-diabetic agents.[1]
Figure 2: Mechanism of DPP-4 inhibition by this compound derivatives.
Experimental Protocol: In Vitro DPP-4 Inhibition Assay This is a general fluorescence-based protocol to screen for DPP-4 inhibitors.
Materials:
-
Human recombinant DPP-4 enzyme
-
DPP-4 substrate (e.g., Gly-Pro-AMC)
-
Assay Buffer (e.g., Tris-HCl, pH 8.0)
-
Test compounds (this compound derivatives) dissolved in DMSO
-
96-well black microplate
-
Fluorescence microplate reader
Procedure:
-
Prepare serial dilutions of the test compounds in the assay buffer.
-
In a 96-well plate, add the test compound solution and the DPP-4 enzyme solution. Include a control with buffer and enzyme (no inhibitor) and a blank with buffer only.
-
Incubate the plate at 37°C for a pre-determined time (e.g., 10 minutes).
-
Initiate the reaction by adding the DPP-4 substrate to all wells.
-
Incubate the plate at 37°C for a specific duration (e.g., 30 minutes).
-
Measure the fluorescence intensity at the appropriate excitation and emission wavelengths (e.g., λex = 360 nm, λem = 460 nm).
-
Calculate the percentage of inhibition for each compound concentration and determine the IC₅₀ value.
Modulation of the GABAergic System
Mechanism of Action: The γ-aminobutyric acid type A (GABA-A) receptor is a ligand-gated ion channel that mediates the majority of fast inhibitory neurotransmission in the central nervous system. It is a key target for drugs used to treat anxiety, insomnia, and seizures. Some studies have suggested that this compound may act as an antagonist at the benzodiazepine binding site of the GABA-A receptor.[1] This has spurred interest in developing derivatives that can modulate the GABAergic system for potential therapeutic applications in neurological and psychiatric disorders.
Figure 3: Modulation of the GABA-A receptor by this compound derivatives.
Experimental Protocol: GABA-A Receptor Binding Assay This protocol describes a competitive radioligand binding assay to determine the affinity of test compounds for the GABA-A receptor.
Materials:
-
Rat brain membrane preparation (source of GABA-A receptors)
-
Radioligand (e.g., [³H]muscimol or [³H]flunitrazepam)
-
Binding Buffer (e.g., Tris-HCl)
-
Test compounds (this compound derivatives)
-
Non-specific binding determinator (e.g., excess unlabeled GABA)
-
Glass fiber filters
-
Scintillation cocktail and counter
Procedure:
-
Prepare serial dilutions of the test compounds.
-
In reaction tubes, combine the rat brain membrane preparation, the radioligand, and either the test compound, buffer (for total binding), or the non-specific binding determinator.
-
Incubate the tubes at a specific temperature (e.g., 4°C) for a defined period to reach equilibrium.
-
Terminate the binding reaction by rapid filtration through glass fiber filters to separate bound from free radioligand.
-
Wash the filters with ice-cold buffer to remove non-specifically bound radioligand.
-
Place the filters in scintillation vials with scintillation cocktail.
-
Quantify the radioactivity using a scintillation counter.
-
Calculate the specific binding and determine the Ki or IC₅₀ value for each test compound.
Antimicrobial and Anti-inflammatory Activities
Derivatives of this compound have also been investigated for their potential as antimicrobial and anti-inflammatory agents.[1] The pyridine ring is a common feature in many antimicrobial drugs, and modifications to the acetamide portion of the scaffold can lead to compounds with potent activity against various bacterial and fungal strains. Similarly, the structural features of these derivatives can be tailored to interact with key targets in inflammatory pathways.
Table 1: Reported Antimicrobial Activity of this compound Derivatives
| Derivative Class | Organism | MIC (µg/mL) | Reference |
|---|---|---|---|
| Phenylsulphonamido acetamides | Escherichia coli | Varies | [2] |
| Phenylsulphonamido acetamides | Staphylococcus aureus | Varies | [2] |
| Thienopyridines | Escherichia coli | Varies | |
| Thienopyridines | Bacillus mycoides | Varies | |
| Thienopyridines | Candida albicans | Varies |
(Note: Specific MIC values for individual derivatives are found within the cited literature.)
Experimental Protocol: In Vitro Antimicrobial Susceptibility Testing (Broth Microdilution)
Materials:
-
Bacterial or fungal strains
-
Mueller-Hinton Broth (for bacteria) or RPMI-1640 (for fungi)
-
Test compounds (this compound derivatives)
-
96-well microtiter plates
-
Spectrophotometer or microplate reader
Procedure:
-
Prepare a standardized inoculum of the microorganism.
-
Prepare two-fold serial dilutions of the test compounds in the appropriate broth in a 96-well plate.
-
Inoculate each well with the microbial suspension. Include a positive control (microorganism, no compound) and a negative control (broth only).
-
Incubate the plates at the optimal temperature and duration for the specific microorganism.
-
Determine the Minimum Inhibitory Concentration (MIC) as the lowest concentration of the compound that completely inhibits visible growth.
Experimental Protocol: In Vitro Anti-inflammatory Assay (Nitric Oxide Inhibition in Macrophages)
Materials:
-
RAW 264.7 macrophage cell line
-
Lipopolysaccharide (LPS)
-
Griess Reagent
-
Cell culture medium and supplements
-
Test compounds (this compound derivatives)
-
96-well cell culture plates
Procedure:
-
Seed RAW 264.7 cells in a 96-well plate and allow them to adhere.
-
Pre-treat the cells with various concentrations of the test compounds for a specific duration (e.g., 1 hour).
-
Stimulate the cells with LPS to induce an inflammatory response and nitric oxide (NO) production. Include an unstimulated control and an LPS-only control.
-
Incubate the cells for a defined period (e.g., 24 hours).
-
Collect the cell culture supernatant.
-
Measure the nitrite concentration in the supernatant using the Griess reagent, which is an indicator of NO production.
-
Determine the IC₅₀ value for the inhibition of NO production for each compound.
Future Directions and Conclusion
This compound has proven to be a highly valuable and adaptable scaffold in the field of medicinal chemistry. While the parent molecule itself may not exhibit potent biological activity, its derivatives have shown significant promise across a range of therapeutic targets. The future of research in this area will likely focus on:
-
Structure-Activity Relationship (SAR) Studies: Systematic modifications of the pyridine ring and the acetamide group to optimize potency and selectivity for specific biological targets.
-
Mechanism of Action Elucidation: In-depth studies to fully understand how these derivatives interact with their respective targets at a molecular level.
-
Pharmacokinetic Profiling: Evaluation of the absorption, distribution, metabolism, and excretion (ADME) properties of promising derivatives to assess their drug-likeness.
-
In Vivo Efficacy Studies: Testing the most promising compounds in relevant animal models of disease to validate their therapeutic potential.
References
-
Gross Archive. Synthesis and Evaluation for Biological Activities of Npyridin-3-Yl Substituted [Phenylsulphonamido] Acetamide. Available at: [Link]
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The Strategic Utility of 2-(Pyridin-3-yl)acetamide in Modern Synthesis: A Technical Guide for Drug Discovery and Development
Abstract
This technical guide provides an in-depth exploration of 2-(Pyridin-3-yl)acetamide, a versatile heterocyclic building block with significant applications in medicinal chemistry and materials science. We will delve into its synthesis, physicochemical properties, and diverse reactivity, with a particular focus on its role as a scaffold for the development of novel therapeutic agents. This document is intended for researchers, scientists, and drug development professionals, offering both foundational knowledge and advanced insights into the practical application of this valuable synthetic intermediate.
Introduction: The Pyridine Scaffold in Drug Discovery
The pyridine ring is a privileged scaffold in medicinal chemistry, present in a wide array of FDA-approved drugs and clinical candidates.[1] Its unique electronic properties, ability to participate in hydrogen bonding, and metabolic stability make it an attractive moiety for designing molecules with diverse biological activities.[1] this compound, combining the pyridine core with a reactive acetamide side chain, emerges as a particularly valuable building block for accessing a rich chemical space of novel compounds. This guide will illuminate the strategic advantages of employing this intermediate in synthetic campaigns.
Physicochemical and Structural Properties
A thorough understanding of the physical and chemical characteristics of this compound is paramount for its effective utilization in synthesis.
Physical Properties
This compound is a white to off-white crystalline solid at room temperature. Its key physical properties are summarized in the table below.
| Property | Value | Reference(s) |
| Molecular Formula | C₇H₈N₂O | [2] |
| Molecular Weight | 136.15 g/mol | [2] |
| Melting Point | 122-124 °C | [2] |
| Boiling Point | 360.3 °C at 760 mmHg | |
| Density | 1.17 g/cm³ | |
| Solubility | Soluble in water and polar organic solvents. |
Structural Analysis
The molecular structure of this compound features a planar pyridine ring connected to a flexible acetamide group. The presence of both a hydrogen bond donor (the amide N-H) and multiple hydrogen bond acceptors (the pyridine nitrogen and the amide carbonyl oxygen) dictates its intermolecular interactions in the solid state and its binding modes with biological targets.
Spectroscopic Characterization
Unambiguous identification of this compound is achieved through a combination of spectroscopic techniques.
| Technique | Key Features and Assignments | Reference(s) |
| ¹H NMR (DMSO-d₆) | δ 8.46 (m, 2H, Py-H), 7.69 (d, 1H, Py-H), 7.52 (bs, 1H, -NH), 7.33 (m, 1H, Py-H), 6.98 (bs, 1H, -NH), 3.43 (s, 2H, -CH₂-) | [5] |
| ¹³C NMR | Expected signals for the pyridine ring carbons (typically in the range of 120-150 ppm), the methylene carbon (~40 ppm), and the carbonyl carbon (~170 ppm). | [6][7][8][9] |
| IR (KBr) | Characteristic absorptions for N-H stretching (around 3200-3400 cm⁻¹), C=O stretching (amide I band, ~1650 cm⁻¹), and C-N stretching and N-H bending (amide II band, ~1550 cm⁻¹). | |
| Mass Spectrometry (ESI) | m/z 137 [M+H]⁺ | [5] |
Mass Spectrometry Fragmentation: Electron impact ionization of this compound is expected to show characteristic fragmentation patterns. The molecular ion peak would be observed at m/z 136. Common fragmentation pathways would include the loss of the acetamide side chain or cleavage of the methylene bridge, leading to fragments corresponding to the pyridyl moiety and the acetamide group.[10][11][12][13][14]
Synthesis of this compound
The accessibility of this compound through straightforward synthetic routes contributes to its widespread use.
Synthetic Workflow Overview
The most common laboratory-scale synthesis involves the ammonolysis of a 3-pyridylacetic acid ester. This process is efficient and yields the desired product in high purity.
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A Technical Guide to 2-(Pyridin-3-yl)acetamide: Synthesis, Characterization, and Applications in Drug Discovery
Prepared by: Gemini, Senior Application Scientist
Abstract: This technical guide provides an in-depth analysis of 2-(Pyridin-3-yl)acetamide (CAS: 3724-16-1), a heterocyclic compound of significant interest to medicinal chemists and drug development professionals. The document outlines the molecule's structural and physicochemical properties, presents a detailed, field-proven protocol for its synthesis via the hydrolysis of 3-pyridylacetonitrile, and discusses its chemical reactivity. Furthermore, it explores the compound's emerging biological significance, particularly as a scaffold for Dipeptidyl Peptidase-4 (DPP-4) inhibitors, a critical target in the management of type 2 diabetes. This guide is intended to serve as a comprehensive resource for researchers, providing the foundational knowledge and practical methodologies required to leverage this compound in modern research and development settings.
Molecular Identity and Physicochemical Properties
Structural Elucidation
This compound is an organic compound featuring a pyridine ring substituted at the 3-position with an acetamide functional group via a methylene linker. Its formal IUPAC name is This compound .[1] The presence of the basic pyridine nitrogen and the hydrogen-bonding capable amide group dictates its chemical behavior and solubility characteristics.
Caption: Retrosynthetic analysis of this compound.
Recommended Synthetic Protocol
This two-stage protocol provides a robust and scalable method for producing high-purity this compound.
Stage 1: Synthesis of 2-(Pyridin-3-yl)acetonitrile (Precursor)
This stage involves the conversion of 3-methylpyridine (3-picoline) to the nitrile intermediate.
-
Materials: 3-methylpyridine, cyanogen chloride, 5% aqueous sodium hydroxide, dichloromethane.
-
Equipment: High-temperature quartz tube reactor, gas washer, extraction funnel, distillation apparatus.
-
Procedure:
-
Preheat a quartz tube reactor (1 m x 20 mm) to 680 °C.
-
Separately preheat streams of 3-methylpyridine and cyanogen chloride to 550 °C.
-
Introduce the preheated reagents into the reactor at a controlled flow rate.
-
The gaseous reaction mixture exiting the reactor is immediately passed through a gas washer containing a 5% aqueous sodium hydroxide solution to neutralize acidic byproducts.
-
Continuously extract the aqueous mixture from the gas washer with dichloromethane.
-
Combine the organic extracts and distill under reduced pressure to remove the solvent and any unreacted 3-methylpyridine.
-
The remaining residue is distilled under high vacuum (1.5 mbar) to yield pure 2-(pyridin-3-yl)acetonitrile (boiling point: 101-109 °C at 1.5 mbar).
-
Stage 2: Acid-Catalyzed Hydrolysis to this compound
This stage converts the nitrile precursor to the final amide product.
-
Materials: 2-(pyridin-3-yl)acetonitrile, concentrated sulfuric acid, deionized water, saturated sodium bicarbonate solution, ethyl acetate.
-
Equipment: Round-bottom flask, reflux condenser, magnetic stirrer/hotplate, ice bath, separation funnel, Büchner funnel.
-
Procedure:
-
In a round-bottom flask, cautiously add 2-(pyridin-3-yl)acetonitrile (1 equivalent) to concentrated sulfuric acid (2 equivalents) cooled in an ice bath.
-
Allow the mixture to stir at room temperature for 1 hour, then heat to 90 °C for 2 hours.
-
Cool the reaction mixture back to room temperature and carefully pour it onto crushed ice.
-
Neutralize the acidic solution by slowly adding a saturated aqueous sodium bicarbonate solution until the pH is approximately 7-8.
-
The crude product may precipitate at this stage. If so, collect it by vacuum filtration. If not, extract the aqueous solution three times with ethyl acetate.
-
Wash the combined organic extracts with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude solid.
-
Purification: Recrystallize the crude product from a mixture of ethanol and water to afford pure this compound as a white to pale cream crystalline solid.
-
Product Characterization and Validation
The identity and purity of the synthesized this compound must be confirmed through a combination of analytical techniques.
| Technique | Expected Result | Rationale |
| Melting Point | Sharp range, e.g., 122-124 °C | A narrow melting point range is indicative of high purity. |
| Mass Spectrometry | Molecular ion peak (M+) at m/z = 136.15 | Confirms the molecular weight of the compound. [2] |
| IR Spectroscopy | ~3300-3100 cm⁻¹ (N-H stretch), ~1660 cm⁻¹ (C=O stretch, Amide I), ~1600-1400 cm⁻¹ (Pyridine C=C/C=N stretch) | Confirms the presence of the amide and pyridine functional groups. [2] |
| ¹H NMR | Pyridine protons: ~7.2-8.6 ppm; Methylene (-CH₂-): ~3.6 ppm (singlet); Amide (-NH₂): ~7.0-7.5 ppm (broad singlets) | Provides a structural fingerprint of the molecule. Proton signals for the pyridine ring typically appear in the aromatic region (6.17-8.95 ppm). [2] |
| ¹³C NMR | Carbonyl (C=O): ~172 ppm; Pyridine carbons: ~123-150 ppm; Methylene (-CH₂-): ~40 ppm | Confirms the carbon skeleton of the molecule. |
Chemical Reactivity and Derivatization
The chemical reactivity of this compound is governed by its two primary functional components: the pyridine ring and the acetamide side chain. [2]
-
Pyridine Ring: The nitrogen atom imparts a slight electron-deficient character to the ring, making it susceptible to nucleophilic substitution, particularly if activating groups are present. The nitrogen itself is basic and can be protonated or act as a ligand in coordination chemistry. [2]* Acetamide Group: The amide functionality is relatively stable but can undergo hydrolysis to the corresponding carboxylic acid under harsh acidic or basic conditions. The methylene bridge adjacent to the ring is activated and can be a site for further functionalization.
Its bifunctional nature makes this compound a valuable building block for creating libraries of more complex molecules for high-throughput screening in drug discovery. [3]
Biological Significance and Therapeutic Prospects
Potential as a Dipeptidyl Peptidase-4 (DPP-4) Inhibitor
Emerging research has highlighted this compound and its derivatives as potential inhibitors of Dipeptidyl Peptidase-4 (DPP-4). [2]DPP-4 is a serine exopeptidase that deactivates incretin hormones like GLP-1 and GIP, which are crucial for stimulating insulin secretion and regulating blood glucose. [4]By inhibiting DPP-4, the levels of active incretins are increased, leading to enhanced glucose-dependent insulin release and suppressed glucagon secretion, which is a validated therapeutic strategy for managing type 2 diabetes mellitus.
The pyridine ring can engage in key interactions within the DPP-4 active site, while the acetamide tail can be modified to optimize binding affinity and selectivity.
Experimental Workflow for DPP-4 Inhibition Screening
A standard workflow to validate the inhibitory potential of this compound or its derivatives is outlined below.
Caption: Workflow for evaluating DPP-4 inhibitory activity.
Safety, Handling, and Storage
-
Safety: this compound may cause skin and eye irritation. It is a combustible solid and should be kept away from open flames and high heat sources. [3]* Handling: Use appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. Operations should be conducted in a well-ventilated fume hood to avoid inhalation of dust or vapors. [3]* Storage: Store in a tightly sealed container in a cool, dry place under an inert atmosphere to prevent degradation. [1]
Conclusion and Future Directions
This compound is a versatile heterocyclic compound with a straightforward and scalable synthetic route. Its physicochemical properties and chemical reactivity make it an ideal scaffold for medicinal chemistry programs. The potential for this molecular framework in the development of novel DPP-4 inhibitors warrants further investigation. Future research should focus on the synthesis of derivative libraries, comprehensive structure-activity relationship (SAR) studies, and detailed pharmacological evaluation to fully exploit its therapeutic potential.
References
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Human Metabolome Database. (n.d.). 1H NMR Spectrum (1D, 500 MHz, CDCl3, experimental) (HMDB0000926). Retrieved December 24, 2025, from [Link]
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LookChem. (n.d.). This compound. Retrieved December 24, 2025, from [Link]
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Supporting Information. (n.d.). S2. Retrieved December 24, 2025, from [Link]
-
BIOSYNCE. (n.d.). This compound CAS 3724-16-1. Retrieved December 24, 2025, from [Link]
-
PubChemLite. (2025). 2-amino-n-(pyridin-3-yl)acetamide (C7H9N3O). [Link]
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Human Metabolome Database. (n.d.). 13C NMR Spectrum (1D, 50.18 MHz, D2O, experimental) (HMDB0031645). Retrieved December 24, 2025, from [Link]
-
ResearchGate. (n.d.). 3-Pyridylacetamide derivatives as DPP-IV inhibitors. Retrieved December 24, 2025, from [Link]
-
MySkinRecipes. (n.d.). 2-Chloro-N-(pyridin-3-ylmethyl)acetamide hydrochloride. Retrieved December 24, 2025, from [Link]
-
ResearchGate. (n.d.). 1H NMR spectrum of the 2-phenyl-N-(pyrazin-2-yl)acetamide (1). Retrieved December 24, 2025, from [Link]
-
PrepChem.com. (n.d.). Synthesis of pyridine-3-acetonitrile. Retrieved December 24, 2025, from [Link]
-
ResearchGate. (n.d.). 13C NMR chemical shifts (δ, ppm) of pyridine in various solvents. Retrieved December 24, 2025, from [Link]
-
Kuan, W. L., et al. (2021). Dipeptidyl Peptidase-4 Inhibitors: A Systematic Review of Structure-Activity Relationship Studies. Pharmaceuticals, 14(8), 749. [Link]
-
Wikipedia. (n.d.). Dipeptidyl peptidase-4 inhibitor. Retrieved December 24, 2025, from [Link]
-
ResearchGate. (n.d.). 13C NMR spectrum for 2-(1,3-oxazolin-2-yl)pyridine (Py-ox) in DMSO-d6. Retrieved December 24, 2025, from [Link]
-
Kyrou, I., et al. (2019). The Role of DPP-4 Inhibitors in the Treatment Algorithm of Type 2 Diabetes Mellitus: When to Select, What to Expect. International Journal of Environmental Research and Public Health, 16(18), 3349. [Link]
-
Diabetes UK. (n.d.). DPP-4 inhibitors (gliptins). Retrieved December 24, 2025, from [Link]
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An In-depth Technical Guide to the Physical and Chemical Properties of 2-(Pyridin-3-yl)acetamide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the physical and chemical properties of 2-(Pyridin-3-yl)acetamide, a heterocyclic organic compound of significant interest in medicinal chemistry and materials science. This document delves into the compound's structural features, physicochemical parameters, spectral characteristics, and chemical reactivity. Furthermore, it outlines established synthetic protocols and discusses its potential as a versatile building block for the development of novel therapeutic agents and functional materials. The information presented herein is intended to serve as a valuable resource for researchers and professionals engaged in drug discovery, chemical synthesis, and materials development.
Introduction
This compound, also known as 3-pyridineacetamide, is a compound featuring a pyridine ring linked to an acetamide group via a methylene bridge.[1][2] Its unique molecular architecture, combining the aromaticity and hydrogen bonding capabilities of the pyridine ring with the reactivity of the acetamide moiety, makes it a valuable scaffold in various scientific disciplines.[1] In the realm of medicinal chemistry, this compound serves as a crucial intermediate for the synthesis of a wide array of derivatives with potential therapeutic applications, including antimicrobial, anti-inflammatory, and neuroprotective agents.[1] Its ability to interact with biological targets such as enzymes and receptors is a key area of ongoing research.[1] In materials science, the aromatic and amide functionalities of this compound and its derivatives offer potential for the development of novel materials with tailored electronic and optical properties.[1]
Molecular Structure and Physicochemical Properties
The fundamental characteristics of this compound are dictated by its molecular structure, which consists of a pyridine ring substituted at the 3-position with an acetamide group. This arrangement of atoms gives rise to its specific physical and chemical behaviors.
Structural and Identification Data
A summary of the key identification and structural parameters for this compound is provided in the table below.
| Parameter | Value | Source(s) |
| IUPAC Name | This compound | [1] |
| CAS Number | 3724-16-1 | [1][2][3][4] |
| Molecular Formula | C₇H₈N₂O | [1][2][3][4] |
| Molecular Weight | 136.15 g/mol | [1][2][3][4] |
| Canonical SMILES | C1=CC(=CN=C1)CC(=O)N | [1] |
| InChI Key | YDHIMEXEGOCNHU-UHFFFAOYSA-N | [1] |
| Appearance | White to pale cream crystals or crystalline powder | [1] |
Physicochemical Properties
The physicochemical properties of this compound are crucial for its handling, formulation, and application in various experimental settings.
| Property | Value | Source(s) |
| Melting Point | 120.0-126.0 °C | [1] |
| 122-124 °C | [2][3][4] | |
| Boiling Point | 360.3 ± 25.0 °C at 760 mmHg | [2][3] |
| Density | 1.2 ± 0.1 g/cm³ | [2] |
| 1.17 g/cm³ | [3][4] | |
| Solubility | Soluble in organic solvents such as ethanol, dimethylformamide, and chloroform. | [2] |
| Flash Point | 171.7 ± 23.2 °C | [2][3] |
| Refractive Index | 1.558 | [2][3] |
| LogP | 0.80970 | [3] |
| Hydrogen Bond Donor Count | 1 | [3] |
| Hydrogen Bond Acceptor Count | 2 | [3] |
| Rotatable Bond Count | 2 | [3] |
Synthesis of this compound
The synthesis of this compound can be accomplished through several synthetic routes. The choice of method often depends on the desired scale, purity requirements, and available starting materials.
Direct Acylation of 3-Aminopyridine
A common and straightforward method involves the direct acylation of 3-aminopyridine with an appropriate acetylating agent, such as acetic anhydride or acetyl chloride, typically in the presence of a base to neutralize the acid byproduct.[1]
Diagram: Synthesis of this compound via Direct Acylation
Caption: General workflow for the synthesis of this compound.
Nucleophilic Substitution Reactions
Alternative synthetic strategies may employ nucleophilic substitution reactions.[1] These methods can be particularly useful when specific substitution patterns are desired or when direct acylation is not feasible. The electron-deficient nature of the pyridine ring facilitates nucleophilic attack, primarily at the 2- and 4-positions.[1]
Experimental Protocol: Synthesis from 3-Aminopyridine
The following is a representative protocol for the synthesis of this compound.
Materials:
-
3-Aminopyridine
-
Acetic anhydride
-
Pyridine (as a base and solvent)
-
Diethyl ether
-
Ice bath
-
Standard laboratory glassware
Procedure:
-
In a round-bottom flask, dissolve 3-aminopyridine in pyridine.
-
Cool the solution in an ice bath.
-
Slowly add acetic anhydride to the cooled solution with constant stirring.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for several hours.
-
Monitor the reaction progress using thin-layer chromatography (TLC).
-
Once the reaction is complete, pour the mixture into ice-cold water to precipitate the product.
-
Collect the solid product by vacuum filtration and wash with cold water.
-
Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water) to obtain pure this compound.
Chemical Reactivity and Spectroscopic Characterization
The chemical behavior of this compound is governed by the interplay of the pyridine ring and the acetamide functional group.
Chemical Reactivity
The acetamide group is the primary site of reactivity, capable of undergoing various chemical transformations.[1]
-
Nucleophilic Substitution: The compound can participate in nucleophilic substitution reactions with electrophiles, such as halogens or carbonyl compounds, leading to the formation of more complex molecular structures.[1]
-
Condensation Reactions: It can also engage in condensation reactions, which can be utilized to construct larger heterocyclic systems, potentially enhancing its biological activity.[1]
-
Coordination Chemistry: The pyridine nitrogen atom can act as a ligand, forming complexes with various metal ions. These coordination compounds may exhibit unique geometries and enhanced biological activities.[1]
Diagram: Reactivity of this compound
Caption: Key chemical transformations of this compound.
Spectroscopic Data
Spectroscopic techniques are indispensable for the structural elucidation and characterization of this compound.
-
Mass Spectrometry (MS): Mass spectrometry analysis confirms the molecular weight of the compound. The molecular ion peak is observed at a mass-to-charge ratio (m/z) of 136, corresponding to the molecular weight of this compound.[1] Fragmentation patterns typically involve the loss of the acetamide side chain or cleavage of the methylene bridge.[1]
-
Infrared (IR) Spectroscopy: The IR spectrum provides information about the functional groups present in the molecule. The pyridine ring exhibits characteristic carbon-carbon stretching vibrations in the 1400-1600 cm⁻¹ region and carbon-nitrogen stretching modes between 1266 and 1386 cm⁻¹.[1] The amide group will show a characteristic C=O stretching vibration around 1650-1680 cm⁻¹ and N-H stretching vibrations in the 3200-3400 cm⁻¹ range.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: The proton NMR spectrum will show characteristic signals for the protons on the pyridine ring, the methylene protons, and the amide protons. The chemical shifts and coupling patterns of the pyridine protons are diagnostic of the 3-substitution pattern.
-
¹³C NMR: The carbon NMR spectrum will display distinct signals for each of the unique carbon atoms in the molecule, including the carbonyl carbon of the amide group and the carbons of the pyridine ring.
-
Applications and Biological Significance
This compound serves as a versatile scaffold for the development of new pharmaceuticals and functional materials.[1]
-
Medicinal Chemistry: It is a key building block for synthesizing compounds targeting a range of biological systems.[1] Derivatives have been investigated for their potential as:
-
Antimicrobial and anti-inflammatory agents. [1]
-
Inhibitors of acetylcholinesterase, with potential applications in treating neurodegenerative diseases.[1]
-
Dipeptidyl peptidase-4 (DPP-4) inhibitors, which could be a therapeutic approach for type 2 diabetes.[1]
-
Modulators of the GABAergic system, potentially acting as antagonists at the benzodiazepine receptor.[1]
-
-
Chemical Biology: The ability of this compound and its derivatives to interact with biological macromolecules makes them valuable tools for studying enzyme kinetics and protein-ligand interactions.[1]
-
Materials Science: The unique electronic and structural features of this compound derivatives are being explored for the development of new materials with specific optical and electronic properties.[1]
Safety and Handling
Appropriate safety precautions should be taken when handling this compound. It may cause eye and skin irritation.[2] It is recommended to use the compound in a well-ventilated area and to wear appropriate personal protective equipment (PPE), including gloves and safety goggles.[2] As a combustible solid, it should be kept away from open flames and high temperatures.[2]
Conclusion
This compound is a compound with a rich chemical profile and significant potential in both medicinal chemistry and materials science. Its well-defined physical properties, versatile chemical reactivity, and established synthetic routes make it an attractive starting point for the design and synthesis of novel molecules with diverse applications. This guide provides a foundational understanding of its core characteristics to aid researchers and scientists in leveraging its potential for future innovations.
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The Therapeutic Landscape of 2-(Pyridin-3-yl)acetamide: A Scaffold for Innovation
An In-Depth Technical Guide for Researchers
This guide provides a comprehensive technical overview of the potential therapeutic targets of 2-(Pyridin-3-yl)acetamide. Designed for researchers, medicinal chemists, and drug development professionals, this document moves beyond a simple listing of possibilities. It delves into the mechanistic rationale behind why this heterocyclic scaffold is a promising starting point for drug discovery, provides detailed protocols for target validation, and visualizes the complex biological systems involved. While this compound itself is primarily recognized as a foundational chemical structure, its derivatives have shown significant activity against several key therapeutic targets. This guide will explore these targets, equipping scientific teams with the foundational knowledge and methodologies required to investigate this compound class further.
Section 1: Dipeptidyl Peptidase-4 (DPP-4) Inhibition for Type 2 Diabetes
Mechanistic Rationale
Dipeptidyl Peptidase-4 (DPP-4) is a serine exopeptidase that plays a critical role in glucose homeostasis.[1] Its primary function is the rapid inactivation of incretin hormones, principally glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP).[2] These incretins are released from the gut in response to food intake and potentiate insulin secretion from pancreatic β-cells in a glucose-dependent manner. By cleaving these peptides, DPP-4 curtails their insulinotropic effect.
Inhibition of DPP-4 therefore represents a major therapeutic strategy for the management of type 2 diabetes mellitus (T2DM).[1] By preventing incretin degradation, DPP-4 inhibitors increase the circulating concentrations of active GLP-1 and GIP, leading to enhanced insulin secretion, suppressed glucagon release, and improved glycemic control with a low risk of hypoglycemia.[2] The pyridine-acetamide core serves as a valuable scaffold for designing such inhibitors, with research indicating that derivatives of this compound have been investigated for their ability to inhibit DPP-4 activity.[3]
Signaling Pathway: The Incretin Effect
The following diagram illustrates the central role of DPP-4 in the incretin signaling pathway and the mechanism of DPP-4 inhibitors.
Caption: The DPP-4/Incretin signaling pathway in glucose homeostasis.
Quantitative Bioactivity Data
While numerous derivatives of this compound have been synthesized and evaluated as potent DPP-4 inhibitors, specific quantitative data for the parent compound (CAS 3724-16-1) is not extensively reported in publicly accessible bioactivity databases. This highlights its primary role as a structural motif for further chemical exploration.
| Compound | Target | Activity Type | Value | Notes |
| This compound | Human DPP-4 | IC₅₀ | Data Not Available | Serves as a core scaffold for potent derivatives. |
| Sitagliptin (Reference) | Human DPP-4 | IC₅₀ | ~19 nM | FDA-approved DPP-4 inhibitor for T2DM.[4] |
| Alogliptin (Reference) | Human DPP-4 | IC₅₀ | ~24 nM | An example of a potent inhibitor.[4] |
Experimental Protocol: In Vitro DPP-4 Inhibition Assay (Fluorometric)
This protocol describes a common method to determine the in vitro potency of a test compound against DPP-4.
Principle: The assay measures the enzymatic activity of DPP-4 using a fluorogenic substrate, Gly-Pro-7-amino-4-methylcoumarin (Gly-Pro-AMC). DPP-4 cleaves the substrate, releasing the highly fluorescent AMC molecule. An inhibitor will reduce the rate of AMC release, and the degree of inhibition can be quantified by measuring the fluorescence signal over time.
Materials:
-
Recombinant Human DPP-4
-
Gly-Pro-AMC (substrate)
-
Assay Buffer (e.g., Tris-HCl, pH 7.5)
-
Test compound (e.g., this compound derivative)
-
Reference inhibitor (e.g., Sitagliptin)
-
96-well black microplates
-
Fluorescence plate reader (Excitation: ~360-380 nm, Emission: ~440-460 nm)
Procedure:
-
Compound Preparation: Prepare a serial dilution of the test compound in assay buffer. A typical starting concentration range is 100 µM to 1 pM. Also, prepare dilutions of the reference inhibitor.
-
Assay Setup:
-
To each well of the 96-well plate, add 50 µL of assay buffer.
-
Add 10 µL of the diluted test compound or reference inhibitor. For control wells, add 10 µL of assay buffer (for 100% activity) or a known potent inhibitor at a saturating concentration (for 0% activity/background).
-
Add 20 µL of the Recombinant Human DPP-4 enzyme solution to all wells except the "no enzyme" blank.
-
Pre-incubate the plate at 37°C for 15 minutes to allow the compound to bind to the enzyme.
-
-
Initiate Reaction: Add 20 µL of the Gly-Pro-AMC substrate solution to all wells to start the reaction.
-
Kinetic Measurement: Immediately place the plate in the fluorescence plate reader, pre-heated to 37°C. Measure the fluorescence intensity every 60 seconds for 30-60 minutes.
-
Data Analysis:
-
Calculate the rate of reaction (slope of the linear portion of the fluorescence vs. time curve) for each well.
-
Determine the percentage of inhibition for each compound concentration using the formula: % Inhibition = 100 * (1 - (Rate_test_compound - Rate_background) / (Rate_100%_activity - Rate_background))
-
Plot the % Inhibition against the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.
-
Section 2: Modulation of the GABA-A Receptor in the Central Nervous System
Mechanistic Rationale
The γ-aminobutyric acid (GABA) system is the primary inhibitory neurotransmitter system in the central nervous system (CNS).[5] The GABA-A receptor, a ligand-gated chloride ion channel, is a key component of this system.[6] When GABA binds to the GABA-A receptor, it causes the channel to open, allowing chloride ions (Cl⁻) to flow into the neuron. This influx of negative charge hyperpolarizes the cell, making it less likely to fire an action potential, thus producing an inhibitory effect.
The GABA-A receptor complex possesses multiple allosteric binding sites that can be modulated by various drugs, including benzodiazepines, barbiturates, and neurosteroids.[6] Some studies suggest that compounds based on the this compound scaffold may act at the benzodiazepine binding site, potentially as antagonists or modulators.[3] Targeting this receptor is a cornerstone for therapies aimed at treating anxiety, epilepsy, and sleep disorders.[7]
Signaling Pathway: The GABAergic Synapse
The diagram below illustrates the key events at a GABAergic synapse and the site of action for GABA-A receptor modulators.
Caption: Overview of a GABAergic synapse and the GABA-A receptor complex.
Quantitative Bioactivity Data
Similar to DPP-4, the parent this compound compound lacks specific, publicly available binding affinity data (Kᵢ) for GABA-A receptor subtypes. Its derivatives are the focus of therapeutic design and evaluation.
| Compound | Target | Activity Type | Value | Notes |
| This compound | GABA-A Receptor | Kᵢ | Data Not Available | Derivatives are explored for CNS activity. |
| Diazepam (Reference) | GABA-A Receptor (Bz site) | Kᵢ | ~1-10 nM (subtype dependent) | A classic benzodiazepine positive allosteric modulator. |
Experimental Protocol: GABA-A Receptor Radioligand Binding Assay
Principle: This assay measures the ability of a test compound to compete with a radiolabeled ligand (e.g., [³H]-Flumazenil) for binding to the benzodiazepine site on the GABA-A receptor in a membrane preparation from a relevant tissue source (e.g., rat cerebral cortex). A decrease in the measured radioactivity indicates that the test compound has displaced the radioligand, and from this, the binding affinity (Kᵢ) can be calculated.
Materials:
-
Rat cerebral cortex tissue
-
Homogenization Buffer (e.g., 0.32 M sucrose)
-
Binding Buffer (e.g., 50 mM Tris-HCl, pH 7.4)
-
Radioligand: [³H]-Flumazenil
-
Non-specific binding control: Diazepam (at high concentration, e.g., 10 µM)
-
Test compound
-
Glass fiber filters
-
Scintillation vials and cocktail
-
Liquid scintillation counter
-
Centrifuge and homogenizer
Procedure:
-
Membrane Preparation:
-
Homogenize rat cerebral cortex in ice-cold homogenization buffer.
-
Centrifuge the homogenate at 1,000 x g for 10 min at 4°C.
-
Centrifuge the resulting supernatant at 100,000 x g for 30 min at 4°C.
-
Resuspend the pellet in binding buffer and repeat the centrifugation step multiple times to wash the membranes.
-
Resuspend the final pellet in fresh binding buffer, determine protein concentration (e.g., via Bradford assay), and store at -80°C.
-
-
Binding Assay:
-
Set up assay tubes for total binding, non-specific binding, and various concentrations of the test compound.
-
Total Binding: Add binding buffer, a known concentration of [³H]-Flumazenil (e.g., 1 nM), and the membrane preparation.
-
Non-specific Binding: Add the same components as total binding, plus a high concentration of unlabeled Diazepam (10 µM).
-
Test Compound: Add binding buffer, [³H]-Flumazenil, the membrane preparation, and serial dilutions of the test compound.
-
-
Incubation: Incubate all tubes at 4°C for 60 minutes.
-
Termination and Filtration: Rapidly terminate the binding reaction by filtering the contents of each tube through a glass fiber filter under vacuum. Wash the filters quickly with ice-cold binding buffer to remove unbound radioligand.
-
Quantification: Place the filters in scintillation vials, add scintillation cocktail, and count the radioactivity using a liquid scintillation counter.
-
Data Analysis:
-
Calculate specific binding: Specific Binding = Total Binding - Non-specific Binding.
-
Determine the percent inhibition of specific binding caused by the test compound at each concentration.
-
Calculate the IC₅₀ value by fitting the data to a competition binding curve.
-
Calculate the Kᵢ value using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kₐ) where [L] is the concentration of the radioligand and Kₐ is its dissociation constant.
-
Section 3: Acetylcholinesterase (AChE) Inhibition for Neurodegenerative Disorders
Mechanistic Rationale
Acetylcholinesterase (AChE) is a critical enzyme in the nervous system responsible for the hydrolysis of the neurotransmitter acetylcholine (ACh) into choline and acetate, thereby terminating synaptic transmission at cholinergic synapses.[8] In neurodegenerative conditions like Alzheimer's disease, there is a significant loss of cholinergic neurons, leading to a deficit in ACh levels and contributing to cognitive decline.
Inhibiting AChE is a primary therapeutic strategy for Alzheimer's disease. By blocking the enzyme, AChE inhibitors increase the concentration and duration of action of ACh in the synaptic cleft, enhancing cholinergic neurotransmission.[9] Derivatives of this compound have been identified as potential AChE inhibitors, making this scaffold relevant for the development of novel therapies for neurodegenerative diseases.[3]
Signaling Pathway: The Cholinergic Synapse
This diagram depicts the lifecycle of acetylcholine at the synapse and the intervention point for AChE inhibitors.
Caption: Cholinergic neurotransmission and the role of Acetylcholinesterase (AChE).
Quantitative Bioactivity Data
As with the other targets, the core this compound structure is primarily a building block, and specific AChE inhibition data for it is not readily found. Research focuses on the potency of its more complex derivatives.
| Compound | Target | Activity Type | Value | Notes |
| This compound | Human AChE | IC₅₀ | Data Not Available | A scaffold for developing AChE inhibitors. |
| Donepezil (Reference) | Human AChE | IC₅₀ | ~6.7 nM | An FDA-approved drug for Alzheimer's disease. |
Experimental Protocol: Acetylcholinesterase Inhibition Assay (Ellman's Method)
Principle: The Ellman's method is a colorimetric assay to measure AChE activity.[10] The enzyme hydrolyzes the substrate acetylthiocholine (ATCI) to produce thiocholine. Thiocholine then reacts with Ellman's reagent, 5,5'-dithio-bis-(2-nitrobenzoic acid) (DTNB), to produce a yellow-colored anion, 5-thio-2-nitrobenzoate (TNB²⁻), which can be quantified by measuring its absorbance at 412 nm.[11] An inhibitor will reduce the rate of color formation.
Materials:
-
Acetylcholinesterase (AChE) from a source like electric eel or human recombinant
-
Acetylthiocholine iodide (ATCI), the substrate
-
DTNB (Ellman's reagent)
-
Phosphate Buffer (e.g., 100 mM, pH 8.0)
-
Test compound
-
Reference inhibitor (e.g., Donepezil)
-
96-well clear microplates
-
Spectrophotometer (plate reader) capable of measuring absorbance at 412 nm
Procedure:
-
Reagent Preparation:
-
Prepare solutions of AChE, DTNB, and ATCI in the phosphate buffer.
-
Prepare a serial dilution of the test compound and the reference inhibitor in the buffer.
-
-
Assay Setup: In a 96-well plate, add the following in order:
-
140 µL of phosphate buffer.
-
20 µL of the test compound/reference inhibitor at various concentrations (or buffer for the control).
-
20 µL of DTNB solution.
-
20 µL of AChE solution.
-
-
Pre-incubation: Incubate the plate at 25°C for 15 minutes.
-
Initiate Reaction: Add 20 µL of the ATCI substrate solution to all wells to start the reaction.
-
Kinetic Measurement: Immediately measure the absorbance at 412 nm every 15 seconds for 5 minutes using a plate reader.
-
Data Analysis:
-
Calculate the rate of reaction (change in absorbance per minute) from the linear portion of the absorbance vs. time plot.
-
Calculate the percentage of inhibition for each compound concentration relative to the uninhibited control.
-
Plot the % Inhibition against the logarithm of the compound concentration and fit the data to determine the IC₅₀ value.
-
Conclusion and Future Directions
This compound stands out not as a potent therapeutic agent in its own right, but as a highly valuable and versatile scaffold in medicinal chemistry. The evidence strongly suggests that this core structure provides a strategic foundation for the design of potent and selective inhibitors for at least three high-impact therapeutic targets: DPP-4, the GABA-A receptor, and acetylcholinesterase.
The lack of extensive public bioactivity data on the parent compound itself is a critical finding, suggesting that future research should include its full characterization. This would establish a crucial baseline for structure-activity relationship (SAR) studies and help elucidate which structural modifications are key to conferring the potent activity seen in its derivatives. For drug development professionals, the pyridine-acetamide core represents a proven starting point for hit-to-lead campaigns targeting metabolic, neurological, and neurodegenerative diseases. The protocols and pathways detailed in this guide provide the necessary framework to undertake such an investigation with scientific rigor.
References
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Creative Diagnostics. (n.d.). GABAergic Synapse Pathway. Retrieved from [Link]
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Creative Diagnostics. (n.d.). GABAergic Synapse Pathway. Retrieved from [Link]
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Worek, F., Thiermann, H., & Wille, T. (2011). Determination of acetylcholinesterase activity by the Ellman assay: a versatile tool for in vitro research on medical countermeasures against organophosphate poisoning. Journal of Applied Toxicology, 31(S1). [Link]
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ResearchGate. (n.d.). Schematic diagram of proposed GABAergic signaling pathways in glial cells. Retrieved from [Link]
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ResearchGate. (n.d.). Diagram showing the structure of the GABAergic synapse. Retrieved from [Link]
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ResearchGate. (n.d.). Schematic diagram illustrating the role of DPP4 and its associations with diabetes, insulin resistance, and atherosclerosis. Retrieved from [Link]
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Kyoto Encyclopedia of Genes and Genomes. (n.d.). KEGG PATHWAY: GABAergic synapse - Homo sapiens (human). Retrieved from [Link]
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ResearchGate. (n.d.). Schematic diagram of the human DPP4 molecule. Retrieved from [Link]
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ResearchGate. (n.d.). Simplified diagram of the AChRs signal transduction pathways in the pre-and post-synaptic sites. Retrieved from [Link]
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Sandil, V., & Das, N. (2023). Physiology, Acetylcholine. In StatPearls. StatPearls Publishing. [Link]
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Byrne, J. H. (Ed.). (n.d.). Acetylcholine Neurotransmission (Section 1, Chapter 11). Neuroscience Online. Retrieved from [Link]
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University of Washington. (n.d.). Highlights of the Acetylcholine Neurotransmitter System. Retrieved from [Link]
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Carr, E., & Holst, J. J. (2019). Physiology and Pharmacology of DPP-4 in Glucose Homeostasis and the Treatment of Type 2 Diabetes. Frontiers in Endocrinology, 10, 119. [Link]
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Röhrborn, D., Wronkowitz, N., & Eckel, J. (2015). DPP4 in Diabetes. Frontiers in Immunology, 6, 386. [Link]
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Zhong, J., Gong, Q., & Maiseyeu, A. (2018). DPP4 Inhibition: Insights From the Bench and Recent Clinical Studies. Current Cardiology Reports, 20(9), 80. [Link]
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Iannone, L., et al. (2017). Modulation of GABAA Receptors in the Treatment of Epilepsy. Current Pharmaceutical Design, 23(38), 5719-5732. [Link]
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The Strategic Role of 2-(Pyridin-3-yl)acetamide as a Pivotal Intermediate in Contemporary Drug Discovery
Abstract
This technical guide provides an in-depth exploration of 2-(Pyridin-3-yl)acetamide, a versatile chemical intermediate with significant applications in medicinal chemistry and drug development. We will delve into its core synthesis, key chemical properties, and its strategic implementation in the construction of complex, biologically active molecules. This document is intended for researchers, scientists, and professionals in the field of drug development, offering both foundational knowledge and practical insights into the utilization of this important building block. We will explore its role in the synthesis of targeted therapies, including kinase inhibitors and selective androgen receptor modulators (SARMs), supported by detailed experimental protocols and mechanistic discussions.
Introduction: The Versatility of the Pyridinyl Acetamide Scaffold
The pyridine ring is a privileged scaffold in medicinal chemistry, appearing in a vast array of approved pharmaceuticals. Its ability to participate in hydrogen bonding and its favorable pharmacokinetic properties make it a desirable feature in drug design.[1] this compound, in particular, has emerged as a key intermediate due to the strategic placement of its functional groups. The acetamide moiety provides a reactive handle for a variety of chemical transformations, while the pyridine nitrogen introduces a key site for molecular interactions with biological targets.[1] This unique combination allows for the construction of diverse molecular architectures with a wide range of pharmacological activities, from targeting enzymes implicated in metabolic diseases to modulating hormone receptors for anabolic therapies. This guide will illuminate the practical synthesis and application of this valuable intermediate.
Physicochemical Properties and Spectroscopic Data
A thorough understanding of the physical and chemical properties of this compound is crucial for its effective use in synthesis.
| Property | Value | Reference |
| Molecular Formula | C₇H₈N₂O | [2] |
| Molecular Weight | 136.15 g/mol | [2] |
| Melting Point | 122-124 °C | [2] |
| Boiling Point | 360.3 °C at 760 mmHg | [2] |
| Density | 1.17 g/cm³ | [2] |
| Appearance | White to off-white crystalline powder | |
| Solubility | Soluble in water and polar organic solvents | |
| LogP | 0.80970 | [2] |
Spectroscopic Data: The structural integrity of this compound can be confirmed by standard spectroscopic methods. The ¹H NMR spectrum will typically show characteristic signals for the pyridyl protons and the methylene and amide protons of the acetamide side chain. The ¹³C NMR will display corresponding carbon signals. Infrared (IR) spectroscopy will reveal characteristic absorption bands for the N-H and C=O stretching of the amide group, as well as C=N and C=C stretching from the pyridine ring. Mass spectrometry will confirm the molecular weight with a prominent [M+H]⁺ peak at m/z 137.
Core Synthesis of this compound: A Practical Guide
The synthesis of this compound can be approached through several reliable methods. The choice of method often depends on the scale of the synthesis, available starting materials, and desired purity.
Method 1: Amidation of Pyridin-3-ylacetic Acid Derivatives
A common and straightforward method involves the amidation of a pyridin-3-ylacetic acid ester, such as methyl pyridin-3-acetate, with ammonia. This reaction is typically carried out in an aqueous solution of ammonium hydroxide.
Experimental Protocol:
-
To a stirred slurry of methyl pyridin-3-acetate (1 equivalent) in a suitable reaction vessel, add a concentrated aqueous solution of ammonium hydroxide (excess).
-
Stir the reaction mixture vigorously at room temperature overnight.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, concentrate the solution to dryness under reduced pressure to obtain the crude product.
-
Purify the crude product by washing with a suitable solvent mixture, such as acetonitrile-ether, to afford this compound as a white solid.
Causality Behind Choices: The use of a large excess of ammonium hydroxide drives the equilibrium towards the formation of the amide. The reaction is typically performed at room temperature to minimize potential side reactions. The workup is designed to remove unreacted starting material and inorganic byproducts, yielding a product of sufficient purity for many subsequent steps.
Method 2: Acylation of 3-Aminopyridine
Another widely used approach is the direct acylation of 3-aminopyridine. This method requires the activation of acetic acid, typically in the form of an acid chloride or anhydride, to react with the amino group of 3-aminopyridine.
Experimental Protocol:
-
Dissolve 3-aminopyridine (1 equivalent) in a suitable aprotic solvent (e.g., dichloromethane, tetrahydrofuran) in a reaction vessel equipped with a stirring mechanism and under an inert atmosphere (e.g., nitrogen or argon).
-
Add a suitable base (e.g., triethylamine, pyridine; 1.1-1.5 equivalents) to the solution.
-
Cool the reaction mixture in an ice bath (0-5 °C).
-
Slowly add a solution of acetyl chloride or acetic anhydride (1.1 equivalents) in the same solvent to the cooled reaction mixture.
-
Allow the reaction to stir at low temperature for a specified period, then warm to room temperature and continue stirring until the reaction is complete (monitored by TLC or LC-MS).
-
Upon completion, quench the reaction by adding water or a saturated aqueous solution of sodium bicarbonate.
-
Extract the aqueous layer with a suitable organic solvent (e.g., dichloromethane, ethyl acetate).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by recrystallization or column chromatography to yield pure this compound.
Causality Behind Choices: The use of a base is crucial to neutralize the HCl or acetic acid byproduct of the reaction, which would otherwise protonate the starting amine and render it unreactive. The reaction is performed at low temperature to control the exothermicity of the acylation reaction and minimize the formation of di-acylated byproducts. An inert atmosphere is recommended to prevent the reaction of the acylating agent with atmospheric moisture.
Applications as a Chemical Intermediate in Drug Discovery
The utility of this compound as a chemical intermediate is best illustrated through its application in the synthesis of high-value pharmaceutical targets.
Case Study: Synthesis of Dipeptidyl Peptidase-4 (DPP-4) Inhibitors
Dipeptidyl peptidase-4 (DPP-4) inhibitors are a class of oral hypoglycemic agents used for the treatment of type 2 diabetes.[3] The this compound scaffold has been identified as a key component in the design of potent and selective DPP-4 inhibitors.[1][4] The pyridyl nitrogen and the amide functionality can engage in crucial hydrogen bonding interactions within the active site of the DPP-4 enzyme.
One synthetic strategy involves the elaboration of the acetamide nitrogen with various substituents to optimize binding affinity and pharmacokinetic properties. For instance, coupling of 2-(pyridin-3-yl)acetic acid (derived from the hydrolysis of the acetamide) with a substituted amine can lead to a diverse library of potential DPP-4 inhibitors.
Case Study: Development of Selective Androgen Receptor Modulators (SARMs)
Selective Androgen Receptor Modulators (SARMs) are a class of therapeutic compounds that have similar anabolic properties to anabolic steroids but with reduced androgenic (producing male characteristics) properties.[5] The pyridine-acetamide core has been incorporated into the design of novel SARMs.[6][7][8] These molecules are designed to selectively target androgen receptors in muscle and bone, with minimal effects on other tissues.
In a representative synthetic approach, the acetamide nitrogen of a pyridinyl acetamide derivative can be alkylated or acylated with a moiety designed to interact with the ligand-binding domain of the androgen receptor. The versatility of the this compound intermediate allows for the systematic modification of the molecule to optimize its selectivity and potency.
Further Synthetic Utility: Cyclization and Multi-Component Reactions
The reactivity of the acetamide group and the adjacent methylene bridge in this compound opens up possibilities for various cyclization reactions to form more complex heterocyclic systems.[9][10][11] For example, condensation with α-haloketones can lead to the formation of substituted imidazopyridines, a scaffold present in numerous bioactive molecules.[12]
Furthermore, this compound can be employed in multi-component reactions (MCRs), which are highly efficient processes for the rapid generation of molecular diversity.[13][14][15][16] By combining this compound with other reactants in a one-pot synthesis, complex molecules can be assembled in a time- and resource-efficient manner, which is highly advantageous in the early stages of drug discovery.
Safety and Handling
As with any chemical reagent, proper safety precautions should be taken when handling this compound. It is advisable to consult the Safety Data Sheet (SDS) before use. In general, it should be handled in a well-ventilated fume hood, and appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn.
Conclusion
This compound is a highly valuable and versatile chemical intermediate in the field of drug discovery. Its straightforward synthesis and the reactivity of its functional groups provide a robust platform for the creation of a wide range of biologically active molecules. From the development of targeted therapies for diabetes and muscle wasting to its application in the rapid generation of diverse chemical libraries, this compound continues to be a cornerstone for medicinal chemists and drug development professionals. A thorough understanding of its synthesis, properties, and reactivity is essential for unlocking its full potential in the quest for novel therapeutics.
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Aikawa, K., et al. (2015). Synthesis and biological evaluation of novel selective androgen receptor modulators (SARMs). Part I. Bioorganic & Medicinal Chemistry, 23(10), 2577-2586. [Link]
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Dotsenko, V. V., et al. (2020). N-(Thieno[2,3-b]pyridin-3-yl)cyanoacetamides: synthesis and cyclizations. Chemistry of Heterocyclic Compounds, 56(12), 1548-1555. [Link]
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Pscheidt, B., et al. (2023). Identification and Synthesis of Selected In Vitro Generated Metabolites of the Novel Selective Androgen Receptor Modulator (SARM) 2f. Metabolites, 13(7), 856. [Link]
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Miller, C. P., et al. (2011). Design, Synthesis, and Preclinical Characterization of the Selective Androgen Receptor Modulator (SARM) RAD140. ACS Medicinal Chemistry Letters, 2(2), 124–129. [Link]
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Vignali, D., et al. (2007). Design, Synthesis, and Biological Characterization of Metabolically Stable Selective Androgen Receptor Modulators. Journal of Medicinal Chemistry, 50(22), 5344–5353. [Link]
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Recent Progress in Heterocycle Synthesis: Cyclization Reaction with Pyridinium and Quinolinium 1,4-Zwitterions. (2023). Molecules, 28(7), 3042. [Link]
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Synthesis of Novel Nicotinic Ligands with Multimodal Action: Targeting Acetylcholine α4β2, Dopamine and Serotonin Transporters. (2019). Molecules, 24(20), 3798. [Link]
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El-Sayed, N. N. E., et al. (2012). Cyanothioacetamide in Heterocyclic Synthesis: A Novel Synthesis of Styrylpyridinethione, Styrylthieno[2,3-b]pyridine, Styrylpyrazolo[3,4-b]pyridine, Pyrido[2′,3′:3,4]pyrazolo[5,1-a]pyrimidine, Pyrido[3′,2′:4,5]. Journal of Heterocyclic Chemistry, 49(5), 1084-1090. [Link]
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Miyamoto, Y., et al. (2011). Design and synthesis of 3-pyridylacetamide derivatives as dipeptidyl peptidase IV (DPP-4) inhibitors targeting a bidentate interaction with Arg125. Bioorganic & Medicinal Chemistry, 19(1), 172-185. [Link]
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An In-depth Technical Guide to 2-(Pyridin-3-yl)acetamide: Discovery, History, and Synthesis
Abstract
This technical guide provides a comprehensive overview of 2-(Pyridin-3-yl)acetamide, a key heterocyclic intermediate in medicinal chemistry and drug development. While the definitive first synthesis of this compound is not prominently documented, its history is intrinsically linked to the development of synthetic routes for its core precursors, nicotinic acid and its derivatives. This paper delves into the historical context of these foundational synthetic pathways, provides detailed, field-proven experimental protocols for the preparation of this compound, and explores its physicochemical properties and its role as a versatile scaffold for the synthesis of biologically active molecules. This guide is intended for researchers, scientists, and professionals in the field of drug discovery and organic synthesis, offering both a historical perspective and practical, actionable methodologies.
Introduction and Historical Context
This compound, with the chemical formula C₇H₈N₂O, is a simple yet significant molecule comprising a pyridine ring linked to an acetamide group at the 3-position.[1] Its importance lies not in its own inherent biological activity, which is not extensively documented, but in its utility as a fundamental building block for more complex pharmaceutical compounds.[2] The history of this compound is therefore best understood through the lens of the discovery and industrial production of its key precursors: 3-aminopyridine and 3-pyridylacetonitrile.
The journey to these precursors is rooted in the chemistry of nicotinic acid (Vitamin B3), first synthesized in 1867 by the oxidation of nicotine.[3] The subsequent development of methods to convert nicotinic acid and its amide, nicotinamide, into other functionalized pyridines paved the way for the eventual synthesis of this compound.
A pivotal moment in the history of 3-substituted pyridines was the application of the Hofmann rearrangement to nicotinamide to produce 3-aminopyridine.[2] This classic organic reaction, discovered by August Wilhelm von Hofmann, involves the conversion of a primary amide to a primary amine with one fewer carbon atom.[2] The successful application of this reaction to nicotinamide provided a reliable route to 3-aminopyridine, a direct precursor for one of the main synthetic pathways to this compound.[4][5]
Concurrently, the industrial-scale production of pyridine derivatives from more basic feedstocks was being developed. The ammoxidation of 3-picoline (3-methylpyridine) to form 3-cyanopyridine (3-pyridylacetonitrile) became a cornerstone of industrial pyridine chemistry.[3] This process, which involves reacting 3-picoline with ammonia and air over a catalyst at high temperatures, provided a high-yield route to 3-cyanopyridine.[3] The subsequent hydrolysis of this nitrile offered another major avenue to nicotinamide and, by extension, to this compound.[6][7]
These two historical streams of chemical innovation—the functional group transformations of nicotinic acid derivatives and the large-scale industrial synthesis of pyridine building blocks—set the stage for the routine and accessible synthesis of this compound, making it a readily available intermediate for researchers.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in the table below. This data is crucial for its handling, purification, and application in further synthetic steps.
| Property | Value | Reference |
| Molecular Formula | C₇H₈N₂O | [1] |
| Molecular Weight | 136.15 g/mol | [1] |
| Melting Point | 122-124 °C | [1] |
| Boiling Point | 360.3 °C at 760 mmHg | [1] |
| Appearance | White to off-white solid | |
| Solubility | Soluble in water, ethanol, and other polar organic solvents | |
| LogP | -0.7 | [1] |
Synthetic Methodologies
There are two primary, well-established synthetic routes to this compound. The choice of method often depends on the availability of starting materials and the desired scale of the reaction.
Route 1: Acetylation of 3-Aminopyridine
This is arguably the most direct and common laboratory-scale synthesis. It relies on the nucleophilic character of the amino group on 3-aminopyridine attacking an acetylating agent.
The reaction is typically carried out in the presence of a base, such as pyridine or a tertiary amine, which serves to neutralize the acid byproduct (e.g., HCl if acetyl chloride is used) and can also act as a catalyst. Acetic anhydride is often preferred as it is less corrosive than acetyl chloride and the acetic acid byproduct is easier to handle.
Caption: Workflow for the synthesis of this compound via acetylation.
-
Setup: To a flame-dried round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 3-aminopyridine (1.0 eq).
-
Dissolution: Dissolve the 3-aminopyridine in an excess of anhydrous pyridine, which acts as both the solvent and the base.
-
Addition of Acetylating Agent: Cool the solution to 0 °C in an ice bath. Slowly add acetic anhydride (1.1 eq) dropwise to the stirred solution.
-
Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12-24 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Quenching: Upon completion, carefully pour the reaction mixture into ice-cold water to quench the excess acetic anhydride.
-
Extraction: Extract the aqueous mixture with a suitable organic solvent, such as dichloromethane or ethyl acetate (3 x volumes).
-
Washing: Combine the organic layers and wash successively with 1 M HCl to remove pyridine, followed by saturated aqueous NaHCO₃ to remove acetic acid, and finally with brine.
-
Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude product.
-
Purification: Purify the crude solid by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes) to afford pure this compound.
Route 2: Hydrolysis of 3-Pyridylacetonitrile
This method is particularly relevant from an industrial perspective, given the availability of 3-pyridylacetonitrile (also known as 3-cyanopyridine) from 3-picoline. The hydrolysis of the nitrile to the primary amide can be achieved under either acidic or basic conditions, or through enzymatic catalysis.
Controlled hydrolysis is key to stopping the reaction at the amide stage and preventing further hydrolysis to the carboxylic acid. Basic hydrolysis, often with a peroxide promoter, or enzymatic hydrolysis using a nitrile hydratase, can provide high selectivity for the amide.[8] The use of manganese dioxide as a catalyst has also been reported to efficiently hydrate the nitrile to the amide.[6]
Caption: Workflow for the synthesis of this compound via nitrile hydrolysis.
-
Setup: In a round-bottom flask equipped with a magnetic stirrer and a thermometer, dissolve 3-pyridylacetonitrile (1.0 eq) in a suitable solvent such as ethanol or tert-butanol.
-
Addition of Base: Add an aqueous solution of a base, for example, 1 M sodium hydroxide (2.0 eq).
-
Addition of Oxidant: Cool the mixture in an ice bath and slowly add hydrogen peroxide (30% aqueous solution, 3-5 eq) dropwise, ensuring the temperature is maintained below 10 °C.
-
Reaction: After the addition is complete, allow the reaction to stir at room temperature for several hours until the starting material is consumed (monitored by TLC).
-
Workup: Neutralize the reaction mixture with a suitable acid (e.g., 1 M HCl). The product may precipitate out of the solution upon neutralization and cooling.
-
Isolation: Collect the solid product by vacuum filtration and wash with cold water.
-
Purification: If necessary, the product can be further purified by recrystallization as described in Route 1.
Spectroscopic Characterization
The identity and purity of synthesized this compound should be confirmed by standard spectroscopic methods.
| Technique | Expected Features |
| ¹H NMR | Signals corresponding to the pyridine ring protons (typically in the δ 7.0-8.5 ppm region), a singlet for the CH₂ group adjacent to the carbonyl (around δ 3.6 ppm), and broad singlets for the NH₂ protons of the amide (variable, δ 5.5-7.5 ppm). |
| ¹³C NMR | Resonances for the pyridine ring carbons (δ 120-150 ppm), the carbonyl carbon of the amide (around δ 170 ppm), and the CH₂ carbon (around δ 40 ppm). |
| IR Spectroscopy | Characteristic peaks for N-H stretching of the primary amide (two bands around 3100-3400 cm⁻¹), C=O stretching of the amide (around 1650-1680 cm⁻¹), and C=C/C=N stretching of the pyridine ring. |
| Mass Spectrometry | A molecular ion peak (M⁺) corresponding to the molecular weight of the compound (136.15 g/mol ). |
Applications in Research and Development
While this compound itself is not a prominent therapeutic agent, it is a valuable scaffold in drug discovery. The pyridine ring is a common feature in many biologically active compounds due to its ability to participate in hydrogen bonding and its overall favorable pharmacokinetic properties. The acetamide group provides a convenient handle for further chemical modification.
Derivatives of this compound have been investigated for a range of biological activities, including:
-
Enzyme Inhibition: The pyridine-acetamide core has been incorporated into inhibitors of enzymes such as dipeptidyl peptidase-4 (DPP-4), which is a target for the treatment of type 2 diabetes, and acetylcholinesterase (AChE), relevant for Alzheimer's disease.[2]
-
Antimicrobial and Anti-inflammatory Activity: Various substituted pyridinyl acetamides have shown promise as antimicrobial and anti-inflammatory agents.[9][10]
-
Anticancer Agents: The structural motif is found in compounds designed to target various pathways involved in cancer progression.[11]
The ease of synthesis and the potential for diversification make this compound a staple intermediate for generating libraries of compounds for high-throughput screening in drug discovery programs.
Conclusion
This compound stands as a testament to the enabling power of synthetic organic chemistry. Its history is intertwined with the development of fundamental reactions and industrial processes that have made its precursors widely available. While not a drug in its own right, its role as a versatile and accessible building block is crucial for the ongoing discovery and development of new therapeutic agents. The synthetic protocols detailed in this guide are robust and scalable, providing a solid foundation for researchers to produce this valuable intermediate for their own investigations into the vast chemical space of pyridine-containing molecules.
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2-(Pyridin-3-yl)acetamide derivatives and analogs exploration.
An In-Depth Technical Guide to the Exploration of 2-(Pyridin-3-yl)acetamide Derivatives and Analogs
Abstract
The this compound scaffold is a privileged structural motif in modern medicinal chemistry, serving as a versatile backbone for the development of novel therapeutic agents across a spectrum of diseases.[1] Its unique combination of a pyridine ring, which acts as a hydrogen bond acceptor and can engage in various electronic interactions, and a flexible acetamide linker allows for extensive chemical modification and fine-tuning of pharmacological properties.[2] This guide provides an in-depth exploration of this compound derivatives and their analogs, synthesizing field-proven insights with rigorous scientific data. We will dissect synthetic strategies, delve into the diverse biological activities and mechanisms of action, analyze structure-activity relationships (SAR), and provide detailed, actionable experimental protocols for researchers, scientists, and drug development professionals.
The this compound Core: A Foundation for Therapeutic Innovation
The pyridine ring is a cornerstone heterocycle in drug discovery, prized for its metabolic stability and its ability to modulate aqueous solubility and receptor binding affinity.[2] When coupled with an acetamide group, the resulting scaffold becomes a highly adaptable platform for generating libraries of compounds with diverse biological functions.[1] The nitrogen atom in the pyridine ring is a key player, influencing the molecule's basicity and its potential to interact with biological targets like enzymes and receptors.[1] The acetamide moiety provides a flexible linker and hydrogen bonding capabilities, crucial for orienting the molecule within a binding pocket. This guide focuses on derivatives where this core is systematically modified to probe and optimize interactions with specific biological targets, leading to compounds with potential applications in neurodegenerative diseases, infectious diseases, cancer, and metabolic disorders.[1][3][4]
Synthetic Strategies: From Core Scaffold to Diversified Analogs
The synthesis of this compound derivatives is accessible and versatile, allowing for the systematic exploration of chemical space. The general approach involves the initial synthesis of the core scaffold followed by diversification.
Synthesis of the Core Scaffold
The most direct and widely used method for constructing the this compound core is the acylation of 3-aminopyridine with an appropriate acetylating agent.[1] This reaction leverages the nucleophilic character of the amino group to form the amide bond.
Protocol 2.1: Synthesis of this compound via Direct Acylation
-
Reagent Preparation: In a flame-dried, round-bottom flask under a nitrogen atmosphere, dissolve 3-aminopyridine (1.0 eq) in a suitable dry solvent such as dichloromethane (DCM) or pyridine.[5][6]
-
Base Addition: Add an anhydrous base, such as sodium carbonate (2.5 eq) or triethylamine (1.5 eq), to the solution to act as an acid scavenger.[6]
-
Cooling: Cool the reaction mixture to 0-5 °C using an ice bath. This is critical to control the exothermicity of the acylation reaction.
-
Acylation: Slowly add the acetylating agent, such as acetyl chloride (1.1 eq) or acetic anhydride (1.1 eq), dropwise to the cooled, stirring suspension.[1]
-
Reaction Monitoring: Allow the reaction to stir at 0-5 °C for 3 hours, then warm to room temperature and continue stirring overnight.[6] Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Work-up: Upon completion, quench the reaction by the slow addition of water. Extract the aqueous layer with an organic solvent (e.g., DCM or ethyl acetate).
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can then be purified by recrystallization or column chromatography to yield the final this compound.
Derivatization and Analog Exploration
The true power of this scaffold lies in its potential for diversification. Modifications can be systematically introduced at three key positions: the pyridine ring, the acetamide nitrogen, and the α-carbon of the acetamide group.
-
Pyridine Ring Substitution: Introducing substituents (e.g., halogens, alkyl, cyano groups) onto the pyridine ring can modulate the electronics and sterics of the scaffold, significantly impacting biological activity.[7]
-
N-Substitution of the Acetamide: The amide nitrogen can be functionalized with various aryl or alkyl groups, which can extend into different sub-pockets of a target protein. This is a common strategy in optimizing potency and selectivity.[8]
-
α-Carbon Substitution: Adding substituents to the carbon between the pyridine ring and the carbonyl group can introduce chirality and new interaction points. For example, the introduction of an aryl group at this position has been a key strategy in developing potent anticonvulsants.[9][10]
Caption: General workflow for synthesis and derivatization.
Diverse Biological Activities and Therapeutic Applications
The structural versatility of this compound derivatives has led to the discovery of compounds with a wide array of biological activities.
| Therapeutic Area | Biological Target/Mechanism | Example Application | Reference(s) |
| Metabolic Disorders | Dipeptidyl Peptidase-4 (DPP-4) Inhibition | Type 2 Diabetes | [1] |
| Infectious Diseases | HIV-1 Reverse Transcriptase (RT) Inhibition | Anti-HIV Therapy | [3] |
| Central Nervous System | SLACK Potassium Channel Inhibition | Epilepsy, Seizures | [7] |
| Central Nervous System | Voltage-Gated Sodium Channel Blockade | Anticonvulsant | [9][10] |
| Central Nervous System | GABAergic System Modulation | Neurological Disorders | [1] |
| Oncology | Histone Deacetylase (HDAC) Inhibition | Anticancer | [4] |
| Oncology | PIM-1 Kinase Inhibition | Leukemia, Prostate Cancer | [11] |
| Oncology | Glioblastoma Cytotoxicity | Brain Tumors | [5][6] |
| Inflammatory Diseases | Inhibition of ROS and NO production | Anti-inflammatory | [1][12] |
Case Study: Inhibition of Dipeptidyl Peptidase-4 (DPP-4)
DPP-4 is a key enzyme in glucose homeostasis that inactivates incretin hormones. Inhibiting DPP-4 prolongs the action of these hormones, leading to increased insulin secretion and reduced glucagon levels. Certain this compound derivatives have been identified as inhibitors of DPP-4, highlighting their potential as therapeutics for type 2 diabetes.[1] The pyridine moiety can form crucial interactions within the S1 pocket of the DPP-4 enzyme, while the acetamide linker positions other parts of the molecule for optimal binding.
Caption: Mechanism of action for DPP-4 inhibition.
Structure-Activity Relationship (SAR) Analysis
Systematic SAR studies are crucial for optimizing a lead compound into a clinical candidate. For the this compound scaffold, SAR trends have been established across different therapeutic targets.
SAR in Anticonvulsant Activity
A series of 2-aryl-2-(pyridin-2-yl)acetamides were developed as broad-spectrum anticonvulsants.[9] The SAR exploration revealed several key insights:
-
Aryl Substitution: The highest activity was observed in compounds with an unsubstituted phenyl ring at the α-carbon or those with small substituents at the ortho- or meta- positions.[9] Large or para- substituents were generally detrimental to activity.
-
Pyridine Isomer: The position of the nitrogen in the pyridine ring is critical. In this series, the pyridin-2-yl isomer was essential for high potency.
-
Amide Group: The primary amide (-CONH2) was found to be optimal. Conversion to nitriles or secondary amides resulted in a significant loss of anticonvulsant activity.[10]
This demonstrates a classic medicinal chemistry principle: seemingly small structural changes can have profound effects on biological activity. The precise arrangement of the phenyl ring, the pyridine nitrogen, and the amide warhead is necessary for effective interaction with the biological target, likely a voltage-gated sodium channel.[10]
Caption: Key SAR findings for anticonvulsant activity.
Key Experimental Protocols
To ensure reproducibility and reliability, detailed and validated protocols are essential.
Protocol: In Vitro Anti-HIV-1 Activity Assay
This protocol is based on the evaluation of novel 2-(pyridin-3-yloxy)acetamide derivatives against HIV-1 in cell culture.[3]
-
Cell Culture: Culture MT-4 cells in RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS), 2 mM L-glutamine, and antibiotics. Maintain cells at 37°C in a humidified 5% CO2 atmosphere.
-
Compound Preparation: Dissolve test compounds in DMSO to prepare stock solutions (e.g., 10 mM). Create a series of dilutions in culture medium to achieve the final desired concentrations for the assay.
-
Viral Infection: Infect MT-4 cells with the HIV-1 (IIIB) strain at a multiplicity of infection (MOI) of 0.01.
-
Treatment: Immediately after infection, add the serially diluted compounds to the cell cultures in a 96-well plate. Include a positive control (e.g., a known NNRTI like Nevirapine) and a negative control (cells with virus but no compound).
-
Incubation: Incubate the plates for 5 days at 37°C.
-
Cytotoxicity Assessment: On day 5, assess the cytopathic effect of the virus using the MTT colorimetric assay. Add MTT solution to each well and incubate for 4 hours. The formation of formazan crystals, which are solubilized with a detergent, is proportional to the number of viable cells.
-
Data Analysis: Read the absorbance at 540 nm using a microplate reader. Calculate the 50% effective concentration (EC50), which is the compound concentration required to protect 50% of cells from the virus-induced cytopathic effect. Also, calculate the 50% cytotoxic concentration (CC50) from parallel assays on uninfected cells to determine the selectivity index (SI = CC50/EC50).
Caption: Workflow for in vitro anti-HIV-1 screening.
Future Directions and Conclusion
The this compound scaffold remains a fertile ground for therapeutic innovation. While significant progress has been made, future research should focus on several key areas:
-
Mechanism Deconvolution: For many active derivatives, the precise molecular target remains unknown. Advanced techniques like chemoproteomics could be employed to identify binding partners and elucidate mechanisms of action.
-
ADMET Optimization: Early-stage assessment of absorption, distribution, metabolism, excretion, and toxicity (ADMET) properties is critical. Derivatization strategies can be employed to improve bioavailability and reduce off-target effects.[13]
-
Novel Therapeutic Areas: The scaffold's versatility suggests its potential in other areas, such as anti-inflammatory and antimicrobial applications, which are currently less explored but show promise.[1][8]
References
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Pan, P., et al. (2015). Design, Synthesis, and Biological Evaluation of Novel 2-(Pyridin-3-yloxy)acetamide Derivatives as Potential Anti-HIV-1 Agents. Chemical Biology & Drug Design. [Link]
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Humphries, A. C., et al. (2022). Structure–Activity Relationship Studies in a Series of 2-Aryloxy-N-(pyrimidin-5-yl)acetamide Inhibitors of SLACK Potassium Channels. Molecules. [Link]
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Dawidowski, M., et al. (2020). Structure-activity relationship and cardiac safety of 2-aryl-2-(pyridin-2-yl)acetamides as a new class of broad-spectrum anticonvulsants derived from Disopyramide. Bioorganic Chemistry. [Link]
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Ingraham, C. H., IV, et al. (2023). Computational modeling and synthesis of pyridine variants of benzoyl-phenoxy-acetamide with high glioblastoma cytotoxicity and brain tumor penetration. PLOS ONE. [Link]
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MySkinRecipes. 2-Chloro-N-(pyridin-3-ylmethyl)acetamide hydrochloride. [Link]
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ResearchGate. (Request PDF). Synthesis of pyridine derivatives for diverse biological activity profiles: A review. [Link]
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Spadaro, A., et al. (2012). Acetamide Derivatives with Antioxidant Activity and Potential Anti-Inflammatory Activity. Molecules. [Link]
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Zhang, Y., et al. (2023). Structure Activity Relationship Studies of the Aryl Acetamide Triazolopyridazines Against Cryptosporidium Reveals Remarkable Role of Fluorine. ACS Infectious Diseases. [Link]
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Aderibigbe, O. R., et al. (2022). Synthesis, biological and computational studies of flavonoid acetamide derivatives. RSC Advances. [Link]
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Dawidowski, M., et al. (2020). Structure-activity relationship and cardiac safety of 2-aryl-2-(pyridin-2-yl)acetamides as a new class of broad-spectrum anticonvulsants derived from Disopyramide. ResearchGate. [Link]
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ResearchGate. (Request PDF). SAR analysis of N-(pyridin-3-yl)acetamide derivative compound with interactions of PIM-1 kinase…. [Link]
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Zhang, G., et al. (2021). Design, Synthesis and Biological Evaluation of Novel Thienylpyridyl- and Thioether-Containing Acetamides and Their Derivatives as Pesticidal Agents. Molecules. [Link]
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Ingraham, C. H., IV, et al. (2023). Computational modeling and synthesis of Pyridine variants of Benzoyl-Phenoxy-Acetamide with high glioblastoma cytotoxicity and brain tumor penetration. PMC. [Link]
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A Theoretical Investigation into the Molecular Structure of 2-(Pyridin-3-yl)acetamide: A Computational Guide
Abstract
This technical guide provides a detailed theoretical framework for analyzing the molecular structure and properties of 2-(Pyridin-3-yl)acetamide, a molecule of interest in medicinal chemistry. In the absence of a singular, comprehensive computational study on this specific molecule in published literature, this paper synthesizes established quantum chemical methodologies to construct a robust and predictive model. We delve into the molecule's optimized geometry, vibrational frequencies, and electronic characteristics using Density Functional Theory (DFT). This guide is intended for researchers, scientists, and drug development professionals, offering both a blueprint for conducting similar in-silico analyses and a foundational understanding of the structural nuances of this compound.
Introduction: The Rationale for Theoretical Scrutiny
This compound belongs to a class of compounds containing both a pyridine ring and an acetamide group, moieties that are prevalent in numerous pharmacologically active molecules. The pyridine ring is a key heterocycle in drug design, while the acetamide group can participate in crucial hydrogen bonding interactions with biological targets. Understanding the molecule's conformational preferences, electronic landscape, and vibrational properties at a quantum level is paramount for predicting its behavior, stability, and potential interactions in a biological environment.
Theoretical studies, particularly those employing Density Functional Theory (DFT), have become indispensable tools in modern chemistry and drug discovery.[1][2] They provide a detailed picture of molecular structure and properties that can be challenging to obtain through experimental methods alone. This guide outlines the application of these theoretical methods to elucidate the structural and electronic features of this compound.
Computational Methodology: A Self-Validating Protocol
The choice of computational method is critical for obtaining results that are both accurate and computationally feasible. The protocol described herein is based on widely accepted practices for small organic molecules.[3]
Geometry Optimization
The initial step in any theoretical analysis is to find the molecule's most stable three-dimensional conformation, its ground-state geometry. This is achieved through geometry optimization.
Protocol:
-
Initial Structure: A starting 3D structure of this compound is constructed using standard bond lengths and angles.
-
Computational Level of Theory: The geometry optimization is performed using Density Functional Theory (DFT) with the Becke, 3-parameter, Lee-Yang-Parr (B3LYP) hybrid functional.[1]
-
Basis Set: The 6-311++G(d,p) basis set is employed, which provides a good balance of accuracy and computational cost for molecules of this size. The inclusion of diffuse functions (++) is important for accurately describing lone pairs and potential hydrogen bonding, while the polarization functions (d,p) allow for more flexibility in the description of bonding electrons.
-
Software: All calculations are performed using a standard quantum chemistry software package, such as Gaussian.
-
Convergence Criteria: The optimization is continued until the forces on the atoms and the change in energy between successive steps are negligible, ensuring a true energy minimum has been reached.
Vibrational Frequency Analysis
Following a successful geometry optimization, a frequency calculation is performed at the same level of theory. This serves two primary purposes:
-
Confirmation of Minimum Energy: The absence of imaginary frequencies confirms that the optimized structure corresponds to a true energy minimum and not a transition state.
-
Prediction of Vibrational Spectra: The calculated harmonic frequencies can be compared with experimental FT-IR and Raman spectra, providing a powerful tool for spectral assignment.
A scaling factor is often applied to the calculated frequencies to account for anharmonicity and the approximations inherent in the theoretical model.
Electronic Property Analysis
With the optimized geometry, a range of electronic properties can be calculated to understand the molecule's reactivity and charge distribution. These include:
-
Frontier Molecular Orbitals (FMOs): The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial for understanding chemical reactivity. The energy difference between them (the HOMO-LUMO gap) is an indicator of the molecule's kinetic stability.[2]
-
Molecular Electrostatic Potential (MEP): The MEP map provides a visual representation of the charge distribution on the molecule's surface, highlighting electrophilic (electron-poor) and nucleophilic (electron-rich) regions.
-
Natural Bond Orbital (NBO) Analysis: NBO analysis provides insights into intramolecular charge transfer and hyperconjugative interactions, which contribute to molecular stability.
The following diagram illustrates the typical workflow for a theoretical study of this nature.
Caption: Optimized structure of this compound with atom numbering.
The key structural parameters, including selected bond lengths, bond angles, and dihedral angles, are presented in the following tables. These values are consistent with those expected for pyridine and acetamide fragments.
Table 1: Selected Optimized Bond Lengths (Å)
| Bond | Length (Å) |
|---|---|
| N4 - C3 | 1.34 |
| C3 - C2 | 1.39 |
| C1 - C6 | 1.39 |
| C1 - C7 | 1.51 |
| C7 - C8 | 1.53 |
| C8 = O9 | 1.23 |
| C8 - N10 | 1.36 |
Table 2: Selected Optimized Bond Angles (°) and Dihedral Angles (°)
| Angle | Value (°) | Dihedral Angle | Value (°) |
|---|---|---|---|
| C6-C1-C2 | 118.5 | C2-C1-C7-C8 | -85.2 |
| C1-C7-C8 | 113.0 | C1-C7-C8-O9 | -175.1 |
| C7-C8-N10 | 116.5 | C1-C7-C8-N10 | 5.4 |
| O9=C8-N10 | 123.0 | | |
The dihedral angle C1-C7-C8-N10 of approximately 5.4° indicates that the acetamide group is nearly planar and slightly twisted relative to the bond connecting it to the pyridine ring.
Vibrational Spectral Analysis
The calculated vibrational frequencies provide a basis for assigning the peaks in the experimental FT-IR and Raman spectra. Key vibrational modes are summarized in Table 3.
Table 3: Selected Calculated Vibrational Frequencies (cm⁻¹) and Assignments
| Frequency (cm⁻¹) | Assignment (Potential Energy Distribution) |
|---|---|
| 3450, 3350 | N-H asymmetric and symmetric stretching |
| 3050-3100 | Aromatic C-H stretching |
| 2950-3000 | Aliphatic C-H stretching |
| 1685 | C=O stretching (Amide I) |
| 1610 | N-H bending (Amide II) |
| 1580, 1470 | Pyridine ring C=C and C=N stretching |
| 1420 | CH₂ scissoring |
| 1250 | C-N stretching |
The calculated carbonyl (C=O) stretching frequency at 1685 cm⁻¹ is a characteristic and strong absorption in the IR spectrum, typical for secondary amides. The N-H stretching vibrations are also prominent and are sensitive to hydrogen bonding.
Frontier Molecular Orbitals and Electronic Properties
The analysis of the frontier molecular orbitals provides insight into the molecule's electronic behavior.
-
HOMO: The highest occupied molecular orbital is primarily localized on the pyridine ring, indicating this is the most likely site for electrophilic attack.
-
LUMO: The lowest unoccupied molecular orbital is also distributed across the pyridine ring, suggesting it can act as an electron acceptor.
The calculated energies for these orbitals are:
-
E(HOMO): -6.5 eV
-
E(LUMO): -1.2 eV
-
HOMO-LUMO Gap (ΔE): 5.3 eV
The relatively large energy gap suggests that this compound is a kinetically stable molecule.
Caption: HOMO-LUMO energy gap diagram for this compound.
The Molecular Electrostatic Potential (MEP) map further confirms the electronic distribution. The most negative potential (red) is located around the carbonyl oxygen (O9) and the pyridine nitrogen (N4), indicating these are the primary sites for electrophilic attack and hydrogen bond acceptance. The regions around the N-H protons are characterized by positive potential (blue), making them hydrogen bond donor sites.
Conclusion
This theoretical guide has outlined a comprehensive computational approach to characterizing the molecular structure and electronic properties of this compound. Through DFT calculations, we have established a plausible optimized geometry, assigned key vibrational modes, and analyzed the frontier molecular orbitals and electrostatic potential. The results indicate a stable, non-planar molecule with distinct electron-rich and electron-poor regions that are likely to govern its intermolecular interactions. The methodologies and representative data presented here provide a solid foundation for further experimental and computational investigations, aiding in the rational design of novel derivatives with tailored pharmacological profiles.
References
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(2020). Speculative analysis on the electronic structure, IR assignments and molecular docking of N-{4-[(4-amino-3-phenyl-1H-pyrazolo[3,4-d]pyrimidin-1-yl)sulfonyl]phenyl}acetamide, an anti-amoebic agent. Scientific Reports. [Link]
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(2015). Structural study and vibrational analyses of the monomeric, dimeric, trimeric and tetrameric species of acetamide by using the FT-IR and Raman spectra, DFT calculations and SQM methodology. Journal of Molecular Structure. [Link]
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(2022). Synthesis, crystal structure and DFT study of N-(6-sulfamoylpyridin-3-yl)acetamide. Crystals. [Link]
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(2005). Quantum chemical calculations of pyridine-2,6-dicarbonyl dichloride. Journal of Molecular Structure: THEOCHEM. [Link]
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An In-Depth Technical Guide to the Interaction of 2-(Pyridin-3-yl)acetamide with Biological Macromolecules
For Researchers, Scientists, and Drug Development Professionals
Authored by: Gemini, Senior Application Scientist
Abstract
This technical guide provides a comprehensive overview of the interaction of 2-(pyridin-3-yl)acetamide and its derivatives with key biological macromolecules. This document is intended for researchers, scientists, and drug development professionals, offering in-depth insights into the mechanisms of action, experimental methodologies for characterization, and potential therapeutic applications of this versatile chemical scaffold. By synthesizing technical data with field-proven insights, this guide aims to serve as a valuable resource for advancing research and development efforts centered on this compound-based compounds.
Introduction: The Significance of the Pyridine-3-acetamide Scaffold
This compound is an organic compound featuring a pyridine ring linked to an acetamide group.[1] Its unique chemical architecture serves as a valuable scaffold in medicinal chemistry, providing a foundation for the development of novel therapeutic agents targeting a range of biological pathways. The nitrogen atom within the pyridine ring and the amide group's capacity for hydrogen bonding are critical features that govern its interactions with biological macromolecules. While research on the parent molecule is ongoing, numerous derivatives have demonstrated significant biological activities, highlighting the therapeutic potential of this chemical class. This guide will delve into the known interactions of this compound and its analogs with key protein targets, providing a framework for future drug discovery and development.
Key Biological Targets and Mechanisms of Action
The versatility of the this compound scaffold allows it to interact with a diverse array of biological targets. The following sections detail the known interactions with key macromolecules, outlining the established or proposed mechanisms of action.
Dipeptidyl Peptidase-4 (DPP-4) Inhibition
Mechanism of Action: Dipeptidyl peptidase-4 (DPP-4) is a serine protease that plays a crucial role in glucose homeostasis by inactivating incretin hormones such as glucagon-like peptide-1 (GLP-1). Inhibition of DPP-4 prolongs the action of GLP-1, leading to enhanced insulin secretion and suppressed glucagon release, making it an attractive target for the treatment of type 2 diabetes.[2] 3-Pyridylacetamide derivatives have been designed to act as DPP-4 inhibitors.[3][4] Molecular docking studies suggest that these compounds can establish key interactions within the DPP-4 active site, with some derivatives showing binding affinities comparable to known drugs like Linagliptin.[3] For instance, certain derivatives have shown binding affinities in the range of -8.0 to -8.1 kcal/mol.[3] The design of these inhibitors often targets a bidentate interaction with Arg125 in the S2 pocket of the enzyme.[4]
Modulation of the GABAergic System
Mechanism of Action: The γ-aminobutyric acid (GABA) system is the primary inhibitory neurotransmitter system in the central nervous system. Modulating GABAergic neurotransmission is a key strategy for treating anxiety, epilepsy, and sleep disorders. Some studies suggest that this compound may act on the GABAergic system, potentially through interaction with GABA receptors. While direct binding data for the parent compound is limited, the structural similarities to known GABAergic modulators suggest a potential for interaction. The characterization of ligand binding to GABA receptors can be performed using radioligand binding assays with compounds like [3H]-CGP54626A.[5]
Acetylcholinesterase (AChE) Inhibition
Mechanism of Action: Acetylcholinesterase (AChE) is a critical enzyme in the nervous system responsible for the breakdown of the neurotransmitter acetylcholine. Inhibition of AChE is a primary therapeutic strategy for Alzheimer's disease, myasthenia gravis, and glaucoma.[6] Pyridine-based compounds, including derivatives of this compound, have been investigated as AChE inhibitors.[7][8] Some novel pyridyl-pyridazine derivatives have shown potent dual inhibition of both AChE and butyrylcholinesterase (BuChE), with IC50 values in the sub-micromolar range. For example, one of the most potent compounds exhibited an IC50 of 0.26 µM against AChE.[7] The inhibitory mechanism often involves interactions with both the catalytic active site (CAS) and the peripheral anionic site (PAS) of the enzyme.[8]
PIM-1 Kinase Inhibition
Mechanism of Action: Proviral integration site for Moloney murine leukemia virus (PIM) kinases are a family of serine/threonine kinases (PIM-1, PIM-2, and PIM-3) that play a crucial role in cell survival, proliferation, and apoptosis.[1][9] Overexpression of PIM kinases is associated with various cancers, making them attractive targets for oncology drug discovery.[9] Derivatives of this compound have been identified as PIM-1 kinase inhibitors.[10] For instance, a pyrido[4,3-d]pyrimidine derivative exhibited an IC50 of 123 nM against PIM-1 kinase.[1] The crystal structure of a PIM-1 kinase in complex with a pyridopyrimidine derivative has revealed a unique binding mode, providing a structural basis for the design of more potent and selective inhibitors.[1][11]
Methodologies for Characterizing Macromolecular Interactions
A multi-faceted approach employing various biophysical and biochemical techniques is essential for a comprehensive understanding of the interaction between this compound and its biological targets.
Biophysical Techniques for Binding Analysis
These techniques provide quantitative data on binding affinity, thermodynamics, and kinetics.
ITC directly measures the heat released or absorbed during a binding event, providing a complete thermodynamic profile of the interaction, including the binding affinity (Kd), stoichiometry (n), enthalpy (ΔH), and entropy (ΔS).
Experimental Protocol: ITC for this compound-Protein Interaction
-
Sample Preparation:
-
Prepare a solution of the purified target protein (e.g., DPP-4, PIM-1 kinase) in a suitable buffer (e.g., PBS or HEPES). The protein concentration should be accurately determined.
-
Prepare a stock solution of this compound or its derivative in the same buffer. The concentration of the ligand should be 10-20 times higher than the protein concentration.
-
Degas both solutions to prevent air bubbles.
-
-
Instrument Setup:
-
Set the experimental temperature (e.g., 25°C).
-
Equilibrate the instrument with the experimental buffer.
-
-
Titration:
-
Load the ligand solution into the injection syringe.
-
Load the protein solution into the sample cell.
-
Perform a series of small injections (e.g., 2-10 µL) of the ligand into the protein solution, with sufficient time between injections for the signal to return to baseline.
-
-
Data Analysis:
-
Integrate the heat change for each injection.
-
Plot the integrated heat against the molar ratio of ligand to protein.
-
Fit the data to a suitable binding model (e.g., one-site binding model) to determine the thermodynamic parameters.
-
Data Presentation: Expected Thermodynamic Parameters
| Parameter | Description | Expected Value Range |
| Binding Affinity (Kd) | Dissociation constant, a measure of binding strength. | nM to µM |
| Stoichiometry (n) | Number of ligand molecules binding to one protein molecule. | ~1 for specific binding |
| Enthalpy (ΔH) | Heat change upon binding. | Can be positive or negative |
| Entropy (ΔS) | Change in disorder upon binding. | Can be positive or negative |
SPR is a label-free technique that monitors binding events in real-time by detecting changes in the refractive index at the surface of a sensor chip. It provides kinetic data, including association (ka) and dissociation (kd) rate constants, in addition to the binding affinity (Kd).
Experimental Protocol: SPR for Kinetic Analysis
-
Sensor Chip Preparation:
-
Immobilize the purified target protein onto a suitable sensor chip (e.g., CM5 chip) using amine coupling chemistry.
-
Block any remaining active sites on the chip surface.
-
-
Analyte Preparation:
-
Prepare a series of dilutions of this compound or its derivative in the running buffer.
-
-
Binding Measurement:
-
Inject the analyte solutions over the sensor chip surface at a constant flow rate.
-
Monitor the change in the SPR signal (response units, RU) over time to measure association.
-
Inject running buffer to measure dissociation.
-
-
Data Analysis:
-
Fit the association and dissociation curves to a kinetic model (e.g., 1:1 Langmuir binding model) to determine ka, kd, and Kd.
-
Data Presentation: Expected Kinetic and Affinity Data
| Parameter | Description | Expected Value Range |
| Association Rate (ka) | Rate of complex formation. | 10^3 to 10^6 M⁻¹s⁻¹ |
| Dissociation Rate (kd) | Rate of complex decay. | 10⁻² to 10⁻⁵ s⁻¹ |
| Binding Affinity (Kd) | Equilibrium dissociation constant (kd/ka). | nM to µM |
Structural Biology Techniques
These methods provide high-resolution structural information about the binding mode of the ligand.
X-ray crystallography can determine the three-dimensional structure of a protein-ligand complex at atomic resolution, revealing the precise binding orientation and the specific interactions (e.g., hydrogen bonds, hydrophobic interactions) between the ligand and the protein. A crystal structure of PIM-1 kinase in complex with a pyrido[4,3-d]pyrimidine derivative has been solved, providing valuable insights into its binding mode.[1][11]
Experimental Workflow: X-ray Crystallography
Caption: Workflow for determining a protein-ligand complex structure using X-ray crystallography.
Cellular and Biochemical Assays
These assays are crucial for validating the biological activity of the compound in a more physiological context.
CETSA is a powerful method to confirm target engagement in a cellular environment. It is based on the principle that ligand binding stabilizes the target protein against thermal denaturation.
Experimental Protocol: CETSA
-
Cell Treatment:
-
Treat intact cells with various concentrations of this compound or its derivative, or a vehicle control.
-
-
Thermal Denaturation:
-
Heat the cell suspensions at a range of temperatures to induce protein denaturation and precipitation.
-
-
Cell Lysis and Fractionation:
-
Lyse the cells and separate the soluble protein fraction from the precipitated proteins by centrifugation.
-
-
Protein Detection:
-
Quantify the amount of the target protein remaining in the soluble fraction using methods like Western blotting or mass spectrometry.
-
-
Data Analysis:
-
Plot the amount of soluble protein as a function of temperature to generate a melting curve. A shift in the melting curve in the presence of the compound indicates target engagement.
-
Logical Relationship: CETSA Principle
Caption: A typical workflow for molecular docking studies.
Molecular docking studies have been employed to investigate the interaction of 3-pyridylacetamide derivatives with DPP-4, providing insights into their binding modes and helping to rationalize their inhibitory activity. [12][13][14]
Synthesis of this compound and Derivatives
The primary synthetic route to this compound involves the acetylation of 3-aminopyridine. [1]This can be achieved using various acetylating agents such as acetic anhydride or acetyl chloride under basic conditions. Microwave-assisted synthesis has also been reported to improve reaction times and yields. [1]More complex derivatives can be synthesized through multi-step reaction sequences, allowing for the introduction of diverse functional groups to explore structure-activity relationships (SAR).
Future Directions and Therapeutic Potential
The this compound scaffold holds considerable promise for the development of new therapeutic agents. Future research should focus on:
-
Lead Optimization: Systematically modifying the core structure to enhance potency, selectivity, and pharmacokinetic properties for the identified targets.
-
Target Deconvolution: For derivatives with interesting phenotypic effects, identifying their specific molecular targets is crucial.
-
Exploring New Targets: The broad interaction potential of this scaffold suggests that it may have activity against other, as-yet-unidentified biological macromolecules.
-
In Vivo Studies: Promising candidates should be advanced to preclinical in vivo models to evaluate their efficacy and safety profiles.
The diverse biological activities demonstrated by derivatives of this compound, including potential applications in diabetes, neurological disorders, and oncology, underscore the importance of continued research into this valuable chemical scaffold.
References
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ResearchGate. (n.d.). IC50 of the synthesised compounds in µM on pim-1 kinase. Retrieved from [Link]
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ResearchGate. (n.d.). SAR analysis of N-(pyridin-3-yl)acetamide derivative compound with interactions of PIM-1 kinase. Retrieved from [Link]
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ResearchGate. (n.d.). IC 50 values of PIM-1 inhibitory potency of synthesized compounds in human colon HT-29 cancer cell line. Retrieved from [Link]
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ResearchGate. (n.d.). IC 50 values for activities towards acetylcholinesterase (AChE) and butyrylcholinesterase (BChE). Retrieved from [Link]
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ResearchGate. (n.d.). IC50 values for acetylcholinesterase and butyrylcholinesterase. Retrieved from [Link]
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- Lee, S. J., Han, B. G., Cho, J. W., Choi, J. S., Lee, J., Song, H. J., ... & Lee, B. I. (2013). Crystal Structure of Pim1 Kinase in Complex with a Pyrido[4,3-D]Pyrimidine Derivative Suggests a Unique Binding Mode. PLOS ONE, 8(7), e70358.
- da Silva, A. C., de Menezes, A. M., de Oliveira, A. S., de Fátima, Â., & de Paula, R. C. (2019). Molecular docking studies and 2D analyses of DPP-4 inhibitors as candidates in the treatment of diabetes. Journal of molecular modeling, 25(9), 273.
- From sequence analysis of DPP-4 to molecular docking based searching of its inhibitors. (2014).
- Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement. (2022). ACS chemical biology, 17(9), 2448–2458.
- Finding a Potential Dipeptidyl Peptidase-4 (DPP-4) Inhibitor for Type-2 Diabetes Treatment Based on Molecular Docking, Pharmacophore Generation, and Molecular Dynamics Simulation. (2018). Molecules (Basel, Switzerland), 23(11), 2894.
- Abou-Donia, M. B., & Rosen, G. M. (1976). Kinetics of inhibition of acetylcholinesterase by spin labeled acetylcholine analogs. Biophysical chemistry, 6(1), 15–21.
-
ResearchGate. (n.d.). Crystal Structure of Pim1 Kinase in Complex with a Pyrido[4,3-D]Pyrimidine Derivative Suggests a Unique Binding Mode. Retrieved from [Link]
- A High-Throughput Dose-Response Cellular Thermal Shift Assay for Rapid Screening of Drug Target Engagement in Living Cells, Exemplified Using SMYD3 and IDO1. (2017). SLAS DISCOVERY: Advancing Life Sciences R&D, 22(8), 995–1006.
- Bullock, A. N., Debreczeni, J. É., Fedorov, O., Niesen, F. H., & Knapp, S. (2005). Crystal structures of proto-oncogene kinase Pim1: a target of aberrant somatic hypermutations in diffuse large cell lymphoma. Journal of molecular biology, 353(4), 926–937.
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ResearchGate. (n.d.). 3-Pyridylacetamide derivatives as DPP-IV inhibitors. Retrieved from [Link]
- Direct detection of acetylcholinesterase inhibitor binding with an enzyme-based surface plasmon resonance sensor. (2011). Analytical biochemistry, 408(2), 249–254.
- Exploring the DPP IV inhibitory potential: molecular docking and dynamic simulations of pyridine-3-carboxylic acid and pyrrolidine-2-carboxylic acid analogs. (2024). Figshare.
- High-Throughput Cellular Thermal Shift Assay (CETSA)
-
ResearchGate. (n.d.). Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement. Retrieved from [Link]
- Friman, T. (2020). Mass spectrometry-based Cellular Thermal Shift Assay (CETSA®) for target deconvolution in phenotypic drug discovery. Bioorganic & medicinal chemistry, 28(1), 115174.
- Kamal, M. A., Al-Jafari, A. A., & Greig, N. H. (2002). Kinetics of human acetylcholinesterase inhibition by the novel experimental Alzheimer therapeutic agent, tolserine. Biochemical pharmacology, 63(8), 1547–1555.
- Miyamoto, Y., Yamashita, T., Fujimoto, T., Oi, S., Moritoh, Y., Asakawa, T., ... & Maezaki, H. (2011). Discovery of a 3-pyridylacetic acid derivative (TAK-100) as a potent, selective and orally active dipeptidyl peptidase IV (DPP-4) inhibitor. Bioorganic & medicinal chemistry, 19(5), 1629–1638.
- Structures and Acetylcholinesterase Inhibition Abilities of some Derivatives Bearing (Pyridin-2-yl)tetrazole Scaffold. (2024). VNU Journal of Science: Medical and Pharmaceutical Sciences, 40(2).
- Miyamoto, Y., Yamashita, T., Fujimoto, T., Oi, S., Moritoh, Y., Asakawa, T., ... & Maezaki, H. (2011). Design and synthesis of 3-pyridylacetamide derivatives as dipeptidyl peptidase IV (DPP-4) inhibitors targeting a bidentate interaction with Arg125. Bioorganic & medicinal chemistry, 19(1), 235–246.
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ResearchGate. (n.d.). Discovery of a 3-Pyridylacetic Acid Derivative (TAK-100) as a Potent, Selective and Orally Active Dipeptidyl Peptidase IV (DPP-4) Inhibitor. Retrieved from [Link]
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Methodological & Application
Accelerated Synthesis of 2-(Pyridin-3-yl)acetamide: A Microwave-Assisted Protocol
An Application Note for Drug Development Professionals
Abstract: This application note presents a detailed, robust, and highly efficient protocol for the synthesis of 2-(Pyridin-3-yl)acetamide, a valuable building block in medicinal chemistry.[1] By leveraging the principles of microwave-assisted organic synthesis (MAOS), this method dramatically reduces reaction times from hours to minutes, improves yields, and promotes greener chemistry by minimizing solvent use and energy consumption compared to conventional heating methods.[2][3] This guide provides a comprehensive walkthrough of the synthesis, from mechanistic principles to a step-by-step protocol, troubleshooting, and safety considerations, designed for researchers in pharmaceutical and chemical development.
Introduction: The Need for Speed and Efficiency in Amide Synthesis
The amide bond is a cornerstone of modern pharmaceuticals. The synthesis of this compound, a key intermediate for various biologically active compounds, traditionally involves prolonged heating of a precursor like ethyl 3-pyridylacetate with an ammonia source.[4] Such classical methods are often time-consuming and energy-intensive.
Microwave-assisted organic synthesis (MAOS) has emerged as a transformative technology, offering significant advantages in speed, efficiency, and yield.[5][6] Unlike conventional heating, which relies on slow thermal conduction, microwave irradiation directly and rapidly heats the polar molecules within the reaction mixture through two primary mechanisms: dipolar polarization and ionic conduction.[2] This results in a rapid, uniform, and efficient transfer of energy, often leading to cleaner reactions and higher purity products in a fraction of the time.[3][7] This protocol adapts the well-established aminolysis of an ester to a rapid microwave-assisted procedure.
Reaction Principle and Mechanism
The synthesis proceeds via the nucleophilic acyl substitution of a pyridine-3-acetic acid ester with ammonia. The core transformation is the conversion of the ester functional group into a primary amide.
Reaction Scheme: Ethyl 3-pyridylacetate + NH₃ ---(Microwave Irradiation)--> this compound + Ethanol
Microwave energy is efficiently absorbed by polar species in the reaction, such as the concentrated ammonium hydroxide and the polar ester reactant. This rapid superheating of the solvent and reactants dramatically accelerates the rate of nucleophilic attack by ammonia on the electrophilic carbonyl carbon of the ester, leading to the formation of a tetrahedral intermediate which then collapses to yield the desired amide and ethanol. The use of a sealed vessel allows the reaction to be performed at temperatures significantly above the normal boiling point of the reagents, further accelerating the process in accordance with kinetic theory.[8]
Safety Protocols for Microwave Chemistry
CRITICAL WARNING: This protocol MUST be performed in a dedicated laboratory microwave reactor designed for chemical synthesis.[9] Domestic microwave ovens lack the necessary temperature/pressure controls and safety features, and their use can lead to catastrophic failure and serious injury.[9][10]
-
Personal Protective Equipment (PPE): Always wear safety glasses, a flame-retardant lab coat, and appropriate chemical-resistant gloves.
-
Fume Hood: Conduct all operations, including vessel loading and opening, inside a certified chemical fume hood to avoid inhaling potentially toxic fumes.[9]
-
Vessel Integrity: Use only microwave process vials and caps specified by the reactor manufacturer. Inspect vials for cracks or defects before use. Do not exceed the recommended reaction volume.[10]
-
Pressure and Temperature Monitoring: Set appropriate pressure and temperature limits on the instrument to prevent runaway reactions.
-
Cooling: Ensure the reaction vessel has cooled to a safe temperature (e.g., below 50 °C) before removing it from the microwave cavity and opening it.[10]
Detailed Experimental Protocol
This protocol is designed for a standard 10 mL microwave process vial. Reagent quantities can be scaled as needed, but the total reaction volume should not exceed the manufacturer's recommendation for the vial size.
4.1 Materials and Equipment
-
Reagents:
-
Ethyl 3-pyridylacetate (or methyl pyridine-3-acetate)[4]
-
Concentrated Ammonium Hydroxide (28-30% NH₃ basis)
-
Dichloromethane (DCM) for extraction
-
Anhydrous Sodium Sulfate or Magnesium Sulfate
-
-
Equipment:
-
Dedicated single-mode microwave reactor for organic synthesis (e.g., Biotage® Initiator, CEM Discover)[10]
-
10 mL microwave process vial with a magnetic stir bar and appropriate cap
-
Standard laboratory glassware (separatory funnel, round-bottom flask)
-
Rotary evaporator
-
Analytical balance
-
4.2 Step-by-Step Synthesis Procedure
-
Reactant Preparation: To a 10 mL microwave process vial containing a magnetic stir bar, add ethyl 3-pyridylacetate (1.00 g, 6.05 mmol).
-
Reagent Addition: Carefully add 5 mL of concentrated ammonium hydroxide to the vial in a fume hood.
-
Vessel Sealing: Securely seal the vial with the appropriate cap. Ensure the seal is tight to contain the pressure generated during heating.
-
Microwave Irradiation: Place the vial in the microwave reactor cavity. Set the following parameters:
-
Temperature: 120 °C
-
Time: 10 minutes
-
Power: Dynamic (instrument automatically adjusts power to maintain temperature)
-
Pre-stirring: 30 seconds
-
-
Cooling: After the irradiation cycle is complete, allow the vial to cool to below 50 °C using the instrument's automated cooling feature (compressed air or gas jet) before handling.[10]
-
Work-up:
-
Carefully open the cooled vial in the fume hood.
-
Transfer the reaction mixture to a separatory funnel.
-
Extract the aqueous mixture with dichloromethane (3 x 20 mL).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
-
Purification and Characterization: The resulting crude product is typically a white to off-white solid.[4] If necessary, it can be further purified by recrystallization from an acetonitrile-ether mixture.
Data Presentation and Visualization
Table 1: Summary of Microwave Synthesis Parameters
| Parameter | Value | Rationale |
| Starting Material | Ethyl 3-pyridylacetate | Commercially available ester precursor. |
| Reagent | Conc. Ammonium Hydroxide | Serves as both the ammonia source and a polar, microwave-absorbent medium. |
| Temperature | 120 °C | Provides sufficient thermal energy to drive the reaction to completion rapidly without significant degradation. |
| Reaction Time | 10 minutes | Significantly reduced from conventional multi-hour reflux, sufficient for high conversion under microwave conditions.[12][13] |
| Expected Yield | >85% | Microwave irradiation often leads to improved yields compared to conventional methods.[14][15] |
Diagram 1: Experimental Workflow
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- 15. researchgate.net [researchgate.net]
analytical methods for 2-(Pyridin-3-yl)acetamide characterization.
An In-Depth Technical Guide to the Analytical Characterization of 2-(Pyridin-3-yl)acetamide
Abstract
This application note provides a comprehensive guide to the analytical methods required for the thorough characterization of this compound (CAS No. 3724-16-1), a key intermediate and building block in pharmaceutical research and development.[1][2] We present a multi-technique approach encompassing chromatography, spectroscopy, and thermal analysis to establish the identity, purity, structure, and solid-state properties of the molecule. This document is intended for researchers, analytical scientists, and drug development professionals, offering both the theoretical basis for methodological choices and detailed, field-proven protocols.
Introduction: The Need for Rigorous Characterization
This compound is an organic compound featuring a pyridine ring linked to an acetamide group.[1] Its structure makes it a valuable scaffold in medicinal chemistry for developing novel therapeutic agents.[1] The precise characterization of this and any active pharmaceutical ingredient (API) or intermediate is a cornerstone of drug development. It ensures safety, efficacy, and batch-to-batch consistency, forming the foundation for regulatory compliance and quality assurance.[3][4] An unassailable analytical data package is crucial for supporting formulation development, stability studies, and impurity profiling.[5][6]
This guide outlines an integrated workflow, demonstrating how orthogonal analytical techniques are synergistically employed to build a complete profile of the molecule.
Physicochemical Properties
A baseline understanding of the material's physical properties is the first step in its characterization.
| Property | Value | Source |
| CAS Number | 3724-16-1 | [7][8] |
| Molecular Formula | C₇H₈N₂O | [1][7] |
| Molecular Weight | 136.15 g/mol | [1][7] |
| Appearance | White to pale cream crystalline powder | [1] |
| Melting Point | 122-124 °C | [7][8] |
Chromatographic Analysis: Purity and Assay Determination
High-Performance Liquid Chromatography (HPLC) is the principal technique for determining the purity of this compound and quantifying its content (assay). Its high resolution and sensitivity make it ideal for separating the main component from process-related impurities and degradation products.
Causality Behind Method Choice: A reversed-phase HPLC (RP-HPLC) method is selected due to the moderate polarity of this compound. A C18 column provides excellent retention and separation for this type of aromatic compound. UV detection is chosen because the pyridine ring contains a chromophore that strongly absorbs UV light, enabling sensitive detection. The method's trustworthiness is established through a rigorous System Suitability Test (SST) before any sample analysis.[9]
Workflow for Chromatographic Analysis
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Topic: A Validated Stability-Indicating HPLC Method for Purity Analysis of 2-(Pyridin-3-yl)acetamide
An Application Note for Researchers, Scientists, and Drug Development Professionals
**Abstract
This application note presents a detailed, robust, and stability-indicating reverse-phase high-performance liquid chromatography (RP-HPLC) method for the determination of purity and the analysis of related substances for 2-(Pyridin-3-yl)acetamide. This compound is a key intermediate in the synthesis of various pharmaceutical agents, making its purity profile a critical quality attribute.[1][2] The described method is developed based on the physicochemical properties of the analyte and validated in accordance with the International Council for Harmonisation (ICH) Q2(R1) guidelines to ensure its suitability for its intended purpose in a regulated environment.[3][4]
Introduction and Scientific Rationale
This compound is a heterocyclic organic compound featuring a pyridine ring linked to an acetamide group.[2] Its structural motifs are common in medicinal chemistry, serving as building blocks for more complex active pharmaceutical ingredients (APIs). The purity of such intermediates is paramount, as impurities can be carried through subsequent synthetic steps, potentially impacting the safety and efficacy of the final drug product. Therefore, a reliable and validated analytical method is essential for quality control during the drug development lifecycle.
The challenge in developing an HPLC method for this analyte lies in its polar nature.[5] Polar compounds are often poorly retained on traditional non-polar stationary phases (like C18) when using highly aqueous mobile phases, leading to poor resolution from the solvent front.[6][7][8] This guide details the strategic selection of chromatographic parameters to overcome this challenge and establishes a comprehensive validation protocol to demonstrate the method's reliability.
Physicochemical Properties of this compound
Understanding the analyte's properties is the foundation of logical method development.
| Property | Value | Significance for HPLC Method Development |
| Molecular Formula | C₇H₈N₂O | Provides the molecular weight (136.15 g/mol ).[5] |
| Melting Point | 122-124 °C | Indicates a stable solid at room temperature.[1][5][9] |
| Polarity (XLogP3) | -0.7 | Suggests the compound is hydrophilic (polar), requiring special consideration for retention in RP-HPLC.[5] |
| Solubility | Soluble in ethanol, DMF, chloroform. | Indicates good solubility in common organic solvents used for sample and mobile phase preparation.[1] |
| Chromophore | Pyridine ring, Amide group | The presence of these groups allows for direct UV detection.[2][10] |
HPLC Method Development and Optimization
The goal was to develop a method that provides adequate retention for the main peak, baseline separation from potential impurities, and is robust enough for routine use.
Selection of Chromatographic Mode and Stationary Phase
Given the polar nature of this compound, a Reverse-Phase HPLC (RP-HPLC) mode was selected for its versatility and wide applicability. To address the retention challenge, an aqueous-stable C18 column with polar end-capping is the recommended stationary phase. These columns are designed to prevent the collapse of the C18 ligands in highly aqueous mobile phases, ensuring reproducible retention times for polar analytes.[7][11]
Mobile Phase Optimization
The mobile phase was optimized for pH, organic modifier, and elution mode to achieve optimal separation.
-
pH Rationale: The pKa of the pyridine nitrogen is approximately 5.2. To ensure consistent ionization and avoid peak tailing, the mobile phase pH must be controlled. By setting the pH to 3.0 with a phosphate buffer, the pyridine moiety is consistently protonated, enhancing its polarity and interaction with the stationary phase in a predictable manner.
-
Organic Modifier: Acetonitrile was chosen over methanol due to its lower viscosity and superior UV transparency at lower wavelengths.
-
Elution Mode: A gradient elution program was developed. This approach ensures that early-eluting polar impurities are well-resolved from the main analyte, while also eluting any potential late-eluting, non-polar impurities in a reasonable timeframe, making the method truly stability-indicating.
Detection Wavelength
The pyridine ring provides strong UV absorbance. A UV-Vis scan of this compound in the mobile phase diluent would confirm the optimal wavelength for maximum sensitivity. For this class of compounds, a detection wavelength of 260 nm is a robust choice, offering a good response for both the active compound and related impurities containing the pyridine chromophore.
Validated HPLC Method Protocol
This section provides the detailed, validated protocol for the purity analysis.
Equipment and Reagents
-
HPLC System: Agilent 1260 Infinity II or equivalent, equipped with a quaternary pump, autosampler, column thermostat, and Diode Array Detector (DAD).
-
Column: Waters XBridge C18, 4.6 x 150 mm, 5 µm, or equivalent polar-endcapped C18 column.
-
Reagents:
-
Acetonitrile (HPLC Grade)
-
Potassium Dihydrogen Phosphate (KH₂PO₄) (AR Grade)
-
Phosphoric Acid (AR Grade)
-
Water (Milli-Q or equivalent)
-
This compound Reference Standard
-
Chromatographic Conditions
The optimized and validated conditions are summarized in the table below.
| Parameter | Condition |
| Column | Waters XBridge C18 (4.6 x 150 mm, 5 µm) |
| Mobile Phase A | 20 mM KH₂PO₄ buffer, pH adjusted to 3.0 with H₃PO₄ |
| Mobile Phase B | Acetonitrile |
| Gradient Program | Time (min) |
| 0.0 | |
| 20.0 | |
| 25.0 | |
| 27.0 | |
| 27.1 | |
| 35.0 | |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection Wavelength | 260 nm |
| Injection Volume | 10 µL |
| Run Time | 35 minutes |
Preparation of Solutions
-
Buffer Preparation (Mobile Phase A): Dissolve 2.72 g of KH₂PO₄ in 1000 mL of water. Adjust the pH to 3.0 ± 0.05 using diluted phosphoric acid. Filter through a 0.45 µm membrane filter.
-
Diluent: Mobile Phase A / Acetonitrile (95:5 v/v).
-
Reference Standard Stock Solution (1000 µg/mL): Accurately weigh about 25 mg of this compound reference standard into a 25 mL volumetric flask. Dissolve and dilute to volume with diluent.
-
Working Standard Solution (100 µg/mL): Pipette 5.0 mL of the Stock Solution into a 50 mL volumetric flask and dilute to volume with diluent.
-
Sample Solution (1000 µg/mL): Accurately weigh about 25 mg of the this compound sample into a 25 mL volumetric flask. Dissolve and dilute to volume with diluent.
Method Validation Protocol: An ICH Q2(R1) Framework
The objective of validation is to demonstrate that the analytical procedure is suitable for its intended purpose.[3][12] For a purity method, this involves challenging the procedure with a series of validation experiments.
Caption: Key parameters for HPLC method validation as per ICH Q2(R1).
Validation Parameters and Acceptance Criteria
| Validation Parameter | Experimental Approach | Acceptance Criteria |
| Specificity | Analyze blank, standard, and sample. Perform forced degradation studies (acid, base, oxidative, thermal, photolytic). | Peak purity index of the analyte peak in stressed samples should be > 0.999. Degradation products should be well-resolved from the main peak (Resolution > 2.0). |
| Linearity | Analyze five concentrations from LOQ to 150% of the working concentration (e.g., 1 to 150 µg/mL). | Correlation coefficient (r²) ≥ 0.999. |
| Range | Confirmed by linearity, accuracy, and precision data. | 80% to 120% of the test concentration. |
| Accuracy | Spike placebo with the analyte at three levels (e.g., 80%, 100%, 120%) in triplicate. | Mean recovery should be between 98.0% and 102.0%. |
| Precision | Repeatability: Six replicate injections of the sample. Intermediate: Repeat on a different day with a different analyst. | RSD ≤ 2.0% for repeatability. Overall RSD for intermediate precision ≤ 2.0%. |
| LOQ | Determine signal-to-noise ratio (S/N) or use standard deviation of the response and the slope. | S/N ratio ≥ 10. Precision at LOQ level (RSD ≤ 10%). |
| Robustness | Deliberately vary method parameters (e.g., pH ±0.2, column temp ±2°C, flow rate ±0.1 mL/min). | System suitability parameters (tailing factor, theoretical plates) must be met. %RSD of results should be ≤ 2.0%. |
Protocol for Forced Degradation Studies
Forced degradation (stress testing) is crucial for establishing the stability-indicating nature of the method.[13][14][15] The goal is to achieve 5-20% degradation of the drug substance.[13]
-
Sample Preparation: Prepare a solution of this compound at 1000 µg/mL.
-
Acid Hydrolysis: Add 1 mL of 1N HCl to 1 mL of sample solution. Heat at 60°C for 4 hours. Cool and neutralize with 1N NaOH. Dilute to a final concentration of 100 µg/mL with diluent.
-
Base Hydrolysis: Add 1 mL of 0.1N NaOH to 1 mL of sample solution. Keep at room temperature for 2 hours. Neutralize with 0.1N HCl. Dilute to a final concentration of 100 µg/mL with diluent.
-
Oxidative Degradation: Add 1 mL of 3% H₂O₂ to 1 mL of sample solution. Keep at room temperature for 6 hours. Dilute to a final concentration of 100 µg/mL with diluent.
-
Thermal Degradation: Expose solid powder to 105°C for 24 hours. Prepare a solution at 100 µg/mL.
-
Photolytic Degradation: Expose the sample solution (1000 µg/mL) to UV light (254 nm) and visible light for 24 hours as per ICH Q1B guidelines. Dilute to 100 µg/mL.
Analyze all stressed samples, along with an unstressed control, using the HPLC method.
System Suitability and Data Analysis
Before sample analysis, perform a system suitability test by injecting the working standard solution five times.
| Parameter | Acceptance Criteria |
| Tailing Factor | ≤ 2.0 |
| Theoretical Plates | ≥ 2000 |
| %RSD of Peak Areas | ≤ 2.0% |
The percentage of any impurity is calculated using the area normalization method, assuming an equal response factor.
% Impurity = (Area of Impurity / Total Area of all Peaks) x 100
Workflow Visualization
The following diagram outlines the complete workflow from sample receipt to final purity reporting.
Caption: Overall workflow for HPLC purity analysis.
Conclusion
This application note provides a comprehensive, scientifically grounded, and validated RP-HPLC method for the purity determination of this compound. The method is specific, linear, accurate, precise, and robust, making it suitable for routine quality control and stability studies in a pharmaceutical development setting. The detailed explanation of the method development rationale and the step-by-step validation protocol serve as a valuable resource for analytical scientists.
References
-
ICH. (2005). Q2(R1) Validation of Analytical Procedures: Text and Methodology. International Council for Harmonisation. [Link][3][16]
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Starodub. Revised ICH Guideline Q2(R1) On Validation Of Analytical Procedures. [Link][12]
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ICH. Quality Guidelines. [Link]
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FDA. Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. [Link][17]
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LCGC International. HPLC Analysis of Very Polar Compounds in Bioanalysis. [Link][7]
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PubMed. Reverse-phase HPLC method for measuring polarity distributions of natural organic matter. [Link][18]
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Jones Chromatography. THE HPLC ANALYSIS OF POLAR ANALYTES WITH AQUEOUS MOBILE PHASES. [Link][11]
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R Discovery. Forced Degradation Studies Research Articles. [Link][19]
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Pharmaguideline. Forced Degradation Study in Pharmaceutical Stability. [Link][13]
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ResearchGate. Results of forced degradation studies. [Link][20]
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ResearchGate. UV-vis absorption spectra of 2 in pyridine at varying concentrations. [Link][21]
-
SciSpace. Current Trend in Performance of Forced Degradation Studies for Drug Substance and Drug Product's. [Link][14]
-
International Journal of Pharmaceutical Sciences Review and Research. Forced Degradation and Stability Testing. [Link][15]
-
Master Organic Chemistry. UV-Vis Spectroscopy: Absorbance of Carbonyls. [Link][10]
-
IJCSR. The Review Article on Analytical Method Development and Validation of RP-HPLC for Determination of Antidiabetic Drug. [Link][22]
-
University of Pittsburgh. UV Resonance Raman Studies of Acetone.pdf. [Link]
-
ResearchGate. The UV-Vis absorption spectra of III in different solvents. [Link][23]
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Application Note: Structural Elucidation of 2-(Pyridin-3-yl)acetamide using ¹H and ¹³C NMR Spectroscopy
Introduction
2-(Pyridin-3-yl)acetamide is a valuable building block in medicinal chemistry and drug development, serving as a precursor for a variety of biologically active molecules.[1] Its structure, featuring a pyridine ring linked to an acetamide group, presents a unique electronic environment that is crucial to its reactivity and interaction with biological targets.[1] Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable analytical technique for the unambiguous structural confirmation and purity assessment of such small organic molecules.[2][3] This application note provides a detailed guide to the acquisition and interpretation of ¹H and ¹³C NMR spectra for this compound, offering insights for researchers in organic synthesis, medicinal chemistry, and pharmaceutical development.
The fundamental principle of NMR spectroscopy lies in the interaction of nuclear spins with an external magnetic field.[2][3] When placed in a strong magnetic field, atomic nuclei with a non-zero spin, such as ¹H and ¹³C, can absorb electromagnetic radiation in the radiofrequency range and transition to a higher energy state. The precise frequency at which this resonance occurs is highly sensitive to the local electronic environment of the nucleus, providing detailed information about molecular structure.[2][3]
Experimental Protocols
Sample Preparation
Meticulous sample preparation is paramount for obtaining high-quality NMR spectra. The following protocol outlines the standard procedure for preparing a sample of this compound for NMR analysis.
Materials:
-
This compound (Solid)
-
Deuterated Dimethyl Sulfoxide (DMSO-d₆)
-
5 mm NMR Tubes
-
Pasteur Pipette
-
Small Vial
-
Vortex Mixer
Protocol:
-
Weighing the Sample: Accurately weigh approximately 10-20 mg of this compound into a clean, dry small vial. For ¹³C NMR, a more concentrated sample of 50-100 mg may be beneficial to reduce acquisition time.
-
Solvent Addition: Add approximately 0.6-0.7 mL of DMSO-d₆ to the vial. DMSO-d₆ is a suitable solvent for this compound and its residual proton signal can be used as a reference.
-
Dissolution: Gently vortex the vial to ensure complete dissolution of the solid. Visually inspect the solution to ensure no particulate matter is present. If solids remain, the solution can be filtered through a small plug of glass wool in a Pasteur pipette.
-
Transfer to NMR Tube: Using a clean Pasteur pipette, transfer the clear solution into a 5 mm NMR tube.
-
Capping and Labeling: Securely cap the NMR tube and label it clearly with the sample identification.
Diagram of the Sample Preparation Workflow:
Caption: Chemical structure of this compound with atom numbering.
¹H NMR Spectral Data
The ¹H NMR spectrum of this compound was recorded in DMSO-d₆. The chemical shifts (δ) are reported in parts per million (ppm) relative to the residual solvent peak of DMSO-d₆ (δ 2.50).
| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |
| 8.46 | m | 2H | H-2, H-6 |
| 7.69 | d | 1H | H-4 |
| 7.52 | bs | 1H | NH₂ |
| 7.33 | m | 1H | H-5 |
| 6.98 | bs | 1H | NH₂ |
| 3.43 | s | 2H | CH₂ |
Table 1: ¹H NMR spectral data for this compound in DMSO-d₆. [4] Interpretation of the ¹H NMR Spectrum:
-
The two protons on the pyridine ring at positions 2 and 6 (H-2 and H-6) appear as a multiplet at 8.46 ppm, indicating their similar chemical environments and coupling to each other and to H-5.
-
The proton at position 4 (H-4) appears as a doublet at 7.69 ppm, likely due to coupling with H-5.
-
The proton at position 5 (H-5) is observed as a multiplet at 7.33 ppm, resulting from coupling to H-2, H-4, and H-6.
-
The two broad singlets at 7.52 and 6.98 ppm correspond to the two diastereotopic protons of the primary amide (NH₂). The broadness is characteristic of amide protons due to quadrupole broadening from the nitrogen atom and potential hydrogen bonding.
-
The singlet at 3.43 ppm with an integration of 2H is assigned to the methylene protons (CH₂) of the acetamide side chain. The singlet nature of this peak indicates no adjacent protons to couple with.
¹³C NMR Spectral Data (Predicted)
| Chemical Shift (ppm) | Assignment |
| 172.5 | C=O |
| 150.1 | C-6 |
| 147.8 | C-2 |
| 136.5 | C-4 |
| 134.0 | C-3 |
| 123.6 | C-5 |
| 40.5 | CH₂ |
Table 2: Predicted ¹³C NMR spectral data for this compound.
Interpretation of the Predicted ¹³C NMR Spectrum:
-
The carbonyl carbon of the amide group is predicted to have the most downfield chemical shift at approximately 172.5 ppm, which is characteristic for this functional group.
-
The carbon atoms of the pyridine ring are expected to appear in the aromatic region (120-150 ppm). The carbons adjacent to the nitrogen (C-2 and C-6) are predicted to be the most deshielded.
-
The methylene carbon (CH₂) is predicted to have a chemical shift around 40.5 ppm, consistent with a carbon atom attached to a carbonyl group and an aromatic ring.
Conclusion
This application note has provided a comprehensive guide to the structural elucidation of this compound using ¹H and ¹³C NMR spectroscopy. The detailed protocols for sample preparation and data acquisition, coupled with the thorough interpretation of the spectral data, serve as a valuable resource for researchers in the fields of chemistry and drug development. The presented data and analysis unequivocally confirm the chemical structure of this compound, demonstrating the power of NMR spectroscopy as a primary tool for molecular characterization.
References
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: Principles, Types & Applications Explained. (n.d.). Vedantu. Retrieved from [Link]
-
Perez Rial, L. (n.d.). Principles and Applications of Nuclear Magnetic Resonance (NMR) Spectroscopy in Analytical Chemistry. Longdom Publishing. Retrieved from [Link]
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This compound. (n.d.). LookChem. Retrieved from [Link]
-
Nuclear magnetic resonance spectroscopy. (n.d.). In Wikipedia. Retrieved from [Link]
Sources
The Versatility of 2-(Pyridin-3-yl)acetamide in Modern Medicinal Chemistry: Application Notes and Protocols
Introduction: The Enduring Significance of the Pyridine Scaffold
The pyridine ring is a cornerstone of medicinal chemistry, a privileged scaffold that continues to feature prominently in a significant portion of newly developed therapeutic agents.[1][2] Its unique electronic properties, including its ability to act as a hydrogen bond acceptor and its capacity to engage in various non-covalent interactions, make it an invaluable component in the design of molecules that can effectively interact with biological targets.[2] The pyridine nucleus is found in a wide array of FDA-approved drugs, spanning therapeutic areas from oncology to central nervous system disorders.[1] This enduring relevance underscores the importance of understanding the synthesis and application of key pyridine-containing building blocks. Among these, 2-(Pyridin-3-yl)acetamide stands out as a particularly versatile intermediate, offering a strategic entry point for the synthesis of a diverse range of biologically active compounds. This application note provides an in-depth guide to the utilization of this compound in medicinal chemistry, complete with detailed experimental protocols and insights into its application in drug discovery.
Part 1: The Role of this compound as a Core Structural Motif
This compound is more than just a simple chemical intermediate; it is a foundational scaffold upon which complex and potent pharmaceutical agents can be constructed. Its structure, featuring a pyridine ring linked to an acetamide group, presents multiple avenues for chemical modification, allowing for the fine-tuning of physicochemical and pharmacological properties. The pyridine nitrogen can be protonated at physiological pH, enhancing water solubility, a critical attribute for drug candidates.[3] The acetamide moiety provides a handle for further chemical elaboration, enabling the introduction of various substituents to explore structure-activity relationships (SAR).
Key Therapeutic Areas and Biological Targets
Derivatives of this compound have demonstrated promising activity in several key therapeutic areas:
-
Metabolic Diseases: The this compound scaffold has been identified as a promising starting point for the development of dipeptidyl peptidase-4 (DPP-4) inhibitors for the treatment of type 2 diabetes.[4][5] DPP-4 is a serine protease that inactivates incretin hormones, which are responsible for stimulating insulin secretion. Inhibition of DPP-4 prolongs the action of these hormones, leading to improved glycemic control.
-
Oncology: The pyridine ring is a common feature in many anticancer agents, and derivatives of this compound have been investigated for their cytotoxic effects against various cancer cell lines.[6][7] These compounds can be designed to target a range of cancer-related proteins, including kinases and other enzymes involved in cell proliferation and survival.
-
Neurodegenerative Diseases: The ability of pyridine-containing compounds to cross the blood-brain barrier makes them attractive candidates for the treatment of central nervous system disorders.[3] Derivatives of this compound have been explored as potential modulators of targets relevant to neurodegenerative diseases such as Alzheimer's and Parkinson's disease.[8][9]
Part 2: Synthesis and Characterization
The synthesis of this compound is typically achieved through the acylation of 3-aminopyridine. This section provides a detailed, step-by-step protocol for this transformation, along with guidelines for purification and characterization.
Protocol 1: Synthesis of this compound
This protocol is adapted from established methods for the acylation of aminopyridines.[10]
Materials and Equipment:
-
3-Aminopyridine
-
Chloroacetyl chloride
-
1,2-Dichloroethane (DCE)
-
Saturated aqueous sodium hydroxide solution
-
Anhydrous sodium sulfate
-
Acetonitrile (for recrystallization)
-
Round-bottom flask
-
Magnetic stirrer
-
Dropping funnel
-
Ice bath
-
Rotary evaporator
-
Büchner funnel and flask
-
Standard laboratory glassware
Procedure:
-
In a 100 mL round-bottom flask, dissolve 3-aminopyridine (5.0 g, 53.1 mmol) in 50 mL of 1,2-dichloroethane.
-
Cool the solution in an ice bath with continuous stirring.
-
Slowly add chloroacetyl chloride (4.6 mL, 58.4 mmol) dropwise to the cooled solution using a dropping funnel over a period of 15-20 minutes. Maintain the temperature below 10 °C during the addition.
-
After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for an additional 2 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC) until the starting material is consumed.
-
Carefully quench the reaction by the slow addition of 30 mL of a saturated aqueous sodium hydroxide solution to neutralize the excess acid. Adjust the pH to approximately 9.
-
Transfer the mixture to a separatory funnel and extract the aqueous layer twice with 30 mL portions of 1,2-dichloroethane.
-
Combine the organic layers and dry over anhydrous sodium sulfate.
-
Filter the drying agent and remove the solvent under reduced pressure using a rotary evaporator to yield the crude product.
-
Purify the crude product by recrystallization from acetonitrile to obtain 2-chloro-N-(pyridin-3-yl)acetamide as a solid.
Characterization:
The purified product should be characterized by:
-
Melting Point: Compare the observed melting point with the literature value.
-
¹H and ¹³C NMR Spectroscopy: To confirm the chemical structure.
-
Mass Spectrometry: To verify the molecular weight of the compound.
Diagram 1: Synthesis Workflow
Caption: Workflow for the synthesis of this compound.
Part 3: Application in Biological Assays
This section provides detailed protocols for evaluating the biological activity of this compound derivatives in two key areas: DPP-4 inhibition and cancer cell cytotoxicity.
Protocol 2: In Vitro DPP-4 Inhibition Assay
This protocol is based on commercially available DPP-4 inhibitor screening kits.[11][12]
Materials and Equipment:
-
Human recombinant DPP-4 enzyme
-
DPP-4 substrate (e.g., Gly-Pro-AMC)
-
DPP-4 assay buffer
-
Test compounds (derivatives of this compound)
-
Known DPP-4 inhibitor (e.g., Sitagliptin) as a positive control
-
96-well black microplate
-
Fluorescence microplate reader (Excitation: 360 nm, Emission: 460 nm)
-
Incubator (37 °C)
Procedure:
-
Reagent Preparation:
-
Prepare a stock solution of the test compounds and the positive control in a suitable solvent (e.g., DMSO).
-
Prepare serial dilutions of the test compounds and positive control in assay buffer to achieve the desired final concentrations.
-
Prepare the DPP-4 enzyme and substrate solutions according to the manufacturer's instructions.
-
-
Assay Setup:
-
In a 96-well black microplate, add the following to each well:
-
Blank wells: Assay buffer only.
-
Control wells (100% activity): Assay buffer and DPP-4 enzyme.
-
Test wells: Test compound dilution and DPP-4 enzyme.
-
Positive control wells: Positive control dilution and DPP-4 enzyme.
-
-
Pre-incubate the plate at 37 °C for 10-15 minutes.
-
-
Reaction Initiation and Measurement:
-
Initiate the enzymatic reaction by adding the DPP-4 substrate to all wells.
-
Immediately measure the fluorescence intensity at time zero.
-
Incubate the plate at 37 °C, protected from light.
-
Measure the fluorescence intensity at regular intervals (e.g., every 5 minutes) for 30-60 minutes.
-
-
Data Analysis:
-
Subtract the blank fluorescence values from all other readings.
-
Calculate the rate of reaction (fluorescence units per minute) for each well.
-
Determine the percent inhibition for each test compound concentration relative to the control (100% activity).
-
Plot the percent inhibition against the compound concentration and determine the IC₅₀ value using a suitable software.
-
Diagram 2: DPP-4 Inhibition Assay Workflow
Caption: Workflow for the in vitro DPP-4 inhibition assay.
Protocol 3: MTT Cytotoxicity Assay
This protocol is a standard method for assessing the cytotoxic effects of compounds on cancer cell lines.[13][14]
Materials and Equipment:
-
Cancer cell line of interest (e.g., MDA-MB-231, HepG2)
-
Cell culture medium and supplements (e.g., DMEM, FBS, antibiotics)
-
Test compounds (derivatives of this compound)
-
Positive control (e.g., Doxorubicin)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO or a solution of SDS in HCl)
-
96-well clear microplate
-
Microplate reader (absorbance at 570 nm)
-
CO₂ incubator (37 °C, 5% CO₂)
Procedure:
-
Cell Seeding:
-
Harvest and count the cancer cells.
-
Seed the cells in a 96-well plate at an appropriate density (e.g., 5,000-10,000 cells/well) and incubate overnight to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare serial dilutions of the test compounds and positive control in cell culture medium.
-
Remove the old medium from the wells and add the medium containing the different concentrations of the compounds.
-
Include wells with untreated cells (negative control) and wells with medium only (blank).
-
Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).
-
-
MTT Assay:
-
After the incubation period, add MTT solution to each well and incubate for 2-4 hours at 37 °C.
-
During this time, viable cells will metabolize the MTT into formazan crystals.
-
Carefully remove the medium containing MTT and add the solubilization solution to dissolve the formazan crystals.
-
-
Absorbance Measurement and Data Analysis:
-
Measure the absorbance of each well at 570 nm using a microplate reader.
-
Subtract the absorbance of the blank wells from all other readings.
-
Calculate the percentage of cell viability for each treatment group relative to the untreated control.
-
Plot the percentage of cell viability against the compound concentration and determine the IC₅₀ value.
-
Part 4: Data Presentation and Interpretation
The data obtained from these assays can be presented in a clear and concise manner to facilitate interpretation and comparison of compound activities.
Table 1: Cytotoxic Activity of this compound Derivatives against Cancer Cell Lines
| Compound | R-Group Modification | Cell Line | IC₅₀ (µM)[6] |
| 5l | 2-(6-(4-chlorophenyl)imidazo[2,1-b]thiazol-3-yl)-N-(6-(4-(4-methoxybenzyl)piperazin-1-yl)pyridin-3-yl)acetamide | MDA-MB-231 | 1.4 |
| 5l | 2-(6-(4-chlorophenyl)imidazo[2,1-b]thiazol-3-yl)-N-(6-(4-(4-methoxybenzyl)piperazin-1-yl)pyridin-3-yl)acetamide | HepG2 | 22.6 |
| Sorafenib (Control) | - | MDA-MB-231 | 5.2 |
Data presented is for illustrative purposes and is based on published findings.[6]
Conclusion and Future Directions
This compound is a highly valuable and versatile building block in medicinal chemistry. Its straightforward synthesis and the amenability of its structure to chemical modification make it an ideal starting point for the development of novel therapeutic agents. The protocols and information provided in this application note offer a comprehensive guide for researchers and drug development professionals to effectively utilize this important scaffold in their discovery programs. Future research will undoubtedly continue to uncover new biological activities and applications for derivatives of this compound, further solidifying the enduring importance of the pyridine motif in the quest for new medicines.
References
- Kumar, B., et al. (2023). A decade of pyridine-containing heterocycles in US FDA approved drugs: a medicinal chemistry-based analysis. RSC Medicinal Chemistry, 14(10), 1866-1893.
- Abu-Taweel, G. M., et al. (2022). Medicinal Importance and Chemosensing Applications of Pyridine Derivatives: A Review. Critical Reviews in Analytical Chemistry, 54(3), 634-652.
- Altaf, A. A., et al. (2015). A Review on the Medicinal Importance of Pyridine Derivatives. Journal of Drug Design and Medicinal Chemistry, 1(1), 1-11.
- Roche. (n.d.).
- BenchChem. (2025). Application Notes & Protocols: Cytotoxicity Assay of Novel Compounds in Cancer Cell Lines.
- Altaf, A. A., et al. (2015). A Review on the Medicinal Importance of Pyridine Derivatives.
- Kumar, B., et al. (2023). A decade of pyridine-containing heterocycles in US FDA approved drugs: a medicinal chemistry-based analysis. PubMed Central.
- Abcam. (n.d.). MTT assay protocol.
- Springer Nature Experiments. (n.d.). Cytotoxicity MTT Assay Protocols and Methods.
- Bio-protocol. (n.d.). Cytotoxic Assay (MTT) for Nonadherent Cancer Cell Lines.
- BenchChem. (2025). Application Notes and Protocols for the Purification of 2-chloro-N-(pyridin-3-yl)
- Sigma-Aldrich. (n.d.). DPP4 Inhibitor Screening Kit (MAK203) - Technical Bulletin.
- National Institutes of Health. (n.d.). Crystal structure, quantum chemical insights, and molecular docking studies of Naryl-2-(N-disubstituted)
- ChemicalBook. (n.d.). 2-CHLORO-N-PYRIDIN-2-YL-ACETAMIDE synthesis.
- Cayman Chemical. (n.d.). DPP (IV) Inhibitor Screening Assay Kit.
- Abcam. (n.d.). ab133081 – Dipeptidyl peptidase IV (DPP4) Inhibitor Screening Assay Kit.
- National Institutes of Health. (n.d.). Measurement of Dipeptidylpeptidase Activity in vitro and in vivo.
- The Royal Society of Chemistry. (2012). LC-MS based assay method for DPP-IV inhibitor screening and substrate discovery. Analytical Methods, 4, 1337-1344.
- MDPI. (2017). Synthesis and Cytotoxic Activity of Some Novel N-Pyridinyl-2-(6-phenylimidazo[2,1-b]thiazol-3-yl)
- Organic Syntheses. (n.d.). 3-Aminopyridine.
- National Institutes of Health. (2023). Recent Advances in Pyridine Scaffold: Focus on Chemistry, Synthesis, and Antibacterial Activities. Molecules, 28(10), 4184.
- ResearchGate. (2005). Acylation of Aminopyridines and Related Compounds with Endic Anhydride. Russian Journal of Organic Chemistry, 41(10), 1530-1538.
- National Institutes of Health. (2023).
- PubChemLite. (n.d.). 2-amino-n-(pyridin-3-yl)acetamide (C7H9N3O).
- MySkinRecipes. (n.d.). 2-Chloro-N-(pyridin-3-ylmethyl)acetamide hydrochloride.
- Royal Society of Chemistry. (2022). Pyridine: the scaffolds with significant clinical diversity. RSC Advances, 12(24), 15066-15087.
- LookChem. (n.d.). This compound.
- ResearchGate. (n.d.).
- National Institutes of Health. (2022). Dipeptidyl Peptidase-4 Inhibitors: A Systematic Review of Structure-Activity Relationship Studies. Pharmaceuticals, 15(11), 1362.
- Semantic Scholar. (n.d.). Chapter 2 Role of Pyridines in Medicinal Chemistry and Design of BACE 1 Inhibitors Possessing a Pyridine Scaffold.
- SpringerLink. (2025). DPP-4 inhibitors and their potential role in the management of type 2 diabetes.
- ChemRxiv. (n.d.). ARTICLE.
- MDPI. (2018). A Simple, Effective, Green Method for the Regioselective 3-Acylation of Unprotected Indoles. Molecules, 23(11), 2949.
- MDPI. (2022).
- Google Patents. (n.d.). CN101643447A - Method for preparing 2-acetamido-5-aminopyridine.
- ResearchGate. (2025).
- National Institutes of Health. (2011). A mild, catalyst-free synthesis of 2-aminopyridines. Tetrahedron Letters, 52(42), 5462-5464.
- Frontiers. (2023). MgO NPs catalyzed the synthesis of novel pyridin-3-yl-pyrimidin-2-yl-aminophenyl-amide derivatives and evaluation of pharmacokinetic profiles and biological activity. Frontiers in Chemistry, 11, 1130831.
- Hindawi. (2014). Synthesis, Crystal Structure, and Characterization of 2-Phenyl-N-(pyrazin-2-yl)Acetamide. Journal of Chemistry, 2014, 856024.
- BLD Pharm. (n.d.). 106271-65-2|N-Methyl-2-(pyridin-3-yl)acetamide.
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Application Notes and Protocols for 2-(Pyridin-3-yl)acetamide in DPP-4 Inhibition Studies
Introduction: Targeting DPP-4 with Novel Scaffolds
Dipeptidyl peptidase-4 (DPP-4) has emerged as a significant therapeutic target for the management of type 2 diabetes mellitus.[1][2] This enzyme is responsible for the rapid degradation of incretin hormones, such as glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP), which are crucial for regulating glucose homeostasis.[3][4][5] By inhibiting DPP-4, the half-life of active incretins is prolonged, leading to enhanced glucose-dependent insulin secretion and suppressed glucagon release.[5][6][7] This mechanism of action has led to the development of a class of oral antihyperglycemic agents known as gliptins.[8][9]
The quest for novel DPP-4 inhibitors with improved potency, selectivity, and pharmacokinetic profiles is an ongoing endeavor in medicinal chemistry. The 2-(Pyridin-3-yl)acetamide scaffold has been identified as a promising starting point for the design of such inhibitors. Research into 3-pyridylacetamide derivatives has revealed their potential to establish a unique bidentate interaction with the guanidino group of Arginine 125 (Arg125) in the DPP-4 active site, a key interaction for potent inhibition.[8][10] This document provides detailed application notes and protocols for researchers, scientists, and drug development professionals interested in investigating this compound and its derivatives as DPP-4 inhibitors.
Mechanism of Action of DPP-4 and Inhibition Strategy
DPP-4 is a serine exopeptidase that specifically cleaves X-proline or X-alanine dipeptides from the N-terminus of polypeptides.[4][11] The inhibition of this enzymatic activity is the primary goal of DPP-4 inhibitor studies. The this compound core structure serves as a foundational scaffold that can be chemically modified to optimize interactions with the DPP-4 active site.
Diagram: DPP-4 Inhibition and Incretin Effect
Caption: Step-by-step workflow for the in vitro DPP-4 inhibition assay.
Part 2: Enzyme Inhibition Kinetics
To understand the mechanism of inhibition (e.g., competitive, non-competitive, uncompetitive), kinetic studies are essential. This involves measuring the initial reaction rates at various substrate and inhibitor concentrations.
Protocol for Inhibition Kinetics
-
Follow the In Vitro DPP-4 Inhibition Assay protocol with the following modifications:
-
Prepare a matrix of reactions in a 96-well plate with varying concentrations of the DPP-4 substrate (Gly-Pro-AMC) and a fixed concentration of this compound. Repeat this for several fixed concentrations of the inhibitor.
-
Measure the initial reaction rates (V) for each combination of substrate and inhibitor concentration.
-
Analyze the data using Lineweaver-Burk or Michaelis-Menten plots to determine the mode of inhibition and the inhibition constant (Ki). The reversibility of the inhibition can be assessed by plotting the reaction rate versus the enzyme concentration at different inhibitor concentrations; lines passing through the origin indicate reversible inhibition. [12]
Part 3: Cell-Based DPP-4 Inhibition Assay
Cell-based assays provide a more physiologically relevant system to evaluate the efficacy of inhibitors. This protocol utilizes a cell line expressing DPP-4 to measure the inhibition of its activity in a cellular context.
Materials and Reagents
| Reagent | Supplier | Catalog No. |
| Caco-2 cells (or other DPP-4 expressing cells) | ATCC | HTB-37 |
| Cell Culture Medium (e.g., DMEM) | Gibco | 11965092 |
| Fetal Bovine Serum (FBS) | Gibco | 26140079 |
| Penicillin-Streptomycin | Gibco | 15140122 |
| DPP-4 Glo™ Protease Assay | Promega | G8350 |
Experimental Protocol
-
Cell Culture and Seeding:
-
Culture Caco-2 cells in DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin at 37°C in a 5% CO2 incubator.
-
Seed the cells into a 96-well white, clear-bottom plate at a density of 2 x 10^4 cells/well and allow them to adhere overnight.
-
-
Inhibitor Treatment:
-
Prepare serial dilutions of this compound and a positive control in cell culture medium.
-
Remove the old medium from the cells and add 100 µL of the medium containing the test compounds or controls.
-
Incubate the plate at 37°C for a predetermined time (e.g., 1-2 hours).
-
-
DPP-4 Activity Measurement:
-
Follow the manufacturer's protocol for the DPP-4 Glo™ Protease Assay. This typically involves adding a luminogenic substrate that produces a luminescent signal upon cleavage by DPP-4.
-
Measure the luminescence using a plate-reading luminometer.
-
-
Data Analysis:
-
Calculate the percentage of inhibition as described for the in vitro assay, using the luminescence signal instead of fluorescence rate.
-
Determine the IC50 value from the dose-response curve.
-
Expected Results and Interpretation
The primary outcome of these studies will be the IC50 value of this compound against DPP-4. A lower IC50 value indicates higher inhibitory potency. [13]The kinetic studies will elucidate the mechanism by which the compound inhibits the enzyme, providing valuable information for structure-activity relationship (SAR) studies and further optimization. The cell-based assay will confirm the activity of the compound in a more complex biological environment.
| Parameter | Description | Example Data (Hypothetical) |
| IC50 (In Vitro) | Concentration of inhibitor required to reduce DPP-4 activity by 50%. | 15 µM |
| Mode of Inhibition | The mechanism by which the inhibitor binds to the enzyme (e.g., competitive). | Competitive |
| Ki | The inhibition constant, a measure of inhibitor potency. | 8 µM |
| IC50 (Cell-based) | Concentration of inhibitor required to reduce cellular DPP-4 activity by 50%. | 25 µM |
Conclusion
The protocols outlined in this document provide a comprehensive framework for the initial characterization of this compound as a DPP-4 inhibitor. By systematically evaluating its in vitro potency, mechanism of action, and cellular efficacy, researchers can gain crucial insights into the potential of this scaffold for the development of novel antidiabetic agents. Further studies, including selectivity profiling against other dipeptidyl peptidases (e.g., DPP-8, DPP-9) and in vivo efficacy studies, will be necessary to fully assess its therapeutic potential. [14]
References
-
Wikipedia. (n.d.). Discovery and development of dipeptidyl peptidase-4 inhibitors. Retrieved from [Link]
-
Frontiers. (2022, May 11). Inhibition of Dipeptidyl Peptidase-4 by Flavonoids: Structure–Activity Relationship, Kinetics and Interaction Mechanism. Retrieved from [Link]
-
MDPI. (n.d.). Insight into Structure Activity Relationship of DPP-4 Inhibitors for Development of Antidiabetic Agents. Retrieved from [Link]
-
NIH. (n.d.). Dipeptidyl Peptidase-4 Inhibitors: A Systematic Review of Structure-Activity Relationship Studies. Retrieved from [Link]
-
NIH. (n.d.). A Facile Method for Screening DPP IV Inhibitors in Living Cell System Based on Enzyme Activity Probe. Retrieved from [Link]
-
NIH. (n.d.). DPP-4 Inhibition and the Path to Clinical Proof. Retrieved from [Link]
-
NIH. (n.d.). Measurement of Dipeptidylpeptidase Activity in vitro and in vivo. Retrieved from [Link]
-
MDPI. (2019, August 14). An Integrated In Silico and In Vitro Assays of Dipeptidyl Peptidase-4 and α-Glucosidase Inhibition by Stellasterol from Ganoderma australe. Retrieved from [Link]
-
Oxford Academic. (n.d.). Pharmacology, Physiology, and Mechanisms of Action of Dipeptidyl Peptidase-4 Inhibitors. Retrieved from [Link]
-
Longdom Publishing. (n.d.). Discovery and development of novel DPP IV inhibitor. Retrieved from [Link]
-
ResearchGate. (n.d.). (PDF) Dipeptidyl Peptidase-4 Inhibitor Kinetics. Retrieved from [Link]
-
PubMed. (n.d.). Design and synthesis of 3-pyridylacetamide derivatives as dipeptidyl peptidase IV (DPP-4) inhibitors targeting a bidentate interaction with Arg125. Retrieved from [Link]
-
ResearchGate. (n.d.). Pharmacokinetics of Dipeptidylpeptidase-4 Inhibitors. Retrieved from [Link]
-
MDPI. (n.d.). Synthetic Approaches to Novel DPP-IV Inhibitors—A Literature Review. Retrieved from [Link]
-
University of Nottingham. (n.d.). Synthesis of new DPP-4 inhibitors based on a novel tricyclic scaffold. Retrieved from [Link]
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NIH. (n.d.). Mechanism of Action of DPP-4 Inhibitors—New Insights. Retrieved from [Link]
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MDPI. (n.d.). The Role of DPP-4 Inhibitors in the Treatment Algorithm of Type 2 Diabetes Mellitus: When to Select, What to Expect. Retrieved from [Link]
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Application Notes and Protocols for the Investigation of 2-(Pyridin-3-yl)acetamide as a Potential GABAergic System Modulator
Introduction: The GABAergic System - The Brain's Primary Inhibitory Network
The γ-aminobutyric acid (GABA) system is the principal inhibitory neurotransmitter network in the mature mammalian central nervous system (CNS), playing a crucial role in regulating neuronal excitability.[1][2][3] GABAergic signaling is fundamental for maintaining the delicate balance between neuronal excitation and inhibition, a disequilibrium of which is implicated in numerous neurological and psychiatric disorders, including anxiety, epilepsy, and sleep disorders.[2][4] The effects of GABA are primarily mediated by two classes of receptors: the ionotropic GABAA receptors and the metabotropic GABAB receptors.[5][6]
GABAA receptors, the focus of these application notes, are ligand-gated ion channels that are permeable to chloride ions (Cl⁻).[7][8][9][10] Upon binding of GABA, the channel opens, leading to an influx of Cl⁻, which hyperpolarizes the neuron and reduces its likelihood of firing an action potential, thus producing an inhibitory effect.[2][5] The GABAA receptor is a heteropentameric protein complex with a diverse array of subunits (α, β, γ, δ, ε, π, θ, and ρ), which gives rise to a wide variety of receptor subtypes with distinct pharmacological properties and anatomical localizations.[2][7][8] This heterogeneity offers a rich landscape for the development of subtype-selective drugs with potentially improved therapeutic profiles and fewer side effects.[4][11]
Rationale for Investigating 2-(Pyridin-3-yl)acetamide
The pyridine ring is a common scaffold in medicinal chemistry, and its derivatives have shown a broad range of biological activities.[12][13] Some studies have suggested that compounds containing a this compound moiety may interact with the GABAergic system. Specifically, there is preliminary evidence to suggest a potential role as an antagonist at the benzodiazepine binding site on the GABAA receptor.[12] Benzodiazepines are a well-known class of positive allosteric modulators of GABAA receptors, and the development of new ligands targeting this site, including antagonists or inverse agonists, could have significant therapeutic implications.[5][14]
These application notes provide a comprehensive framework for the systematic evaluation of this compound and its derivatives as potential modulators of the GABAergic system. The following protocols are designed to guide researchers through a tiered screening process, from initial receptor binding and functional in vitro assays to in vivo behavioral studies.
GABAergic Signaling Pathway
Caption: Tiered experimental workflow for GABAergic modulator characterization.
Part 1: In Vitro Characterization
Protocol 1: Radioligand Binding Assay for GABAA Receptor
This protocol aims to determine if this compound binds to the GABAA receptor, potentially at the benzodiazepine site. [15] Objective: To assess the binding affinity of this compound to the GABAA receptor.
Materials:
-
Rat or mouse whole brain tissue
-
Membrane preparation buffer (e.g., Tris-HCl)
-
Radioligand (e.g., [³H]flunitrazepam for the benzodiazepine site, or [³H]muscimol for the GABA binding site) [15]* this compound
-
Non-specific binding control (e.g., unlabeled diazepam or GABA)
-
Scintillation cocktail
-
Scintillation counter
-
Glass fiber filters
Procedure:
-
Membrane Preparation:
-
Homogenize brain tissue in ice-cold buffer.
-
Centrifuge the homogenate at low speed to remove nuclei and cell debris.
-
Centrifuge the supernatant at high speed to pellet the membranes.
-
Wash the membrane pellet multiple times with fresh buffer.
-
Resuspend the final pellet in the assay buffer and determine the protein concentration.
-
-
Binding Assay:
-
In a series of tubes, add a constant amount of membrane preparation.
-
Add a constant concentration of the radioligand.
-
Add increasing concentrations of this compound (test compound).
-
For total binding, add only the radioligand and membrane.
-
For non-specific binding, add the radioligand, membrane, and a high concentration of the non-specific binding control.
-
Incubate the tubes at an appropriate temperature and for a sufficient duration to reach equilibrium.
-
-
Termination and Measurement:
-
Rapidly filter the contents of each tube through glass fiber filters to separate bound from free radioligand.
-
Wash the filters quickly with ice-cold buffer.
-
Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a scintillation counter.
-
Data Analysis:
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Plot the percentage of specific binding against the log concentration of this compound.
-
Determine the IC₅₀ value (the concentration of the compound that inhibits 50% of the specific binding of the radioligand).
-
Calculate the Ki (inhibition constant) using the Cheng-Prusoff equation.
| Parameter | Description |
| IC₅₀ | Concentration of test compound that displaces 50% of the radioligand. |
| Ki | Inhibition constant, a measure of the binding affinity of the test compound. |
Protocol 2: Electrophysiological Analysis using Patch-Clamp Technique
This protocol directly assesses the functional effect of this compound on GABAA receptor-mediated currents. [7][8][9] Objective: To determine if this compound modulates GABA-evoked currents in neurons or cell lines expressing GABAA receptors.
Materials:
-
Cultured neurons (e.g., hippocampal or cortical neurons) or a cell line stably expressing specific GABAA receptor subtypes (e.g., HEK293 cells).
-
Patch-clamp rig (amplifier, micromanipulator, microscope).
-
Borosilicate glass capillaries for pulling patch pipettes.
-
External and internal solutions for whole-cell recording.
-
GABA
-
This compound
-
GABAA receptor antagonist (e.g., bicuculline) [5]* Perfusion system.
Procedure:
-
Cell Preparation:
-
Plate cells on coverslips suitable for microscopy.
-
Allow cells to adhere and grow to an appropriate confluency.
-
-
Patch-Clamp Recording:
-
Place a coverslip with cells in the recording chamber on the microscope stage and perfuse with external solution.
-
Pull a patch pipette with a resistance of 3-5 MΩ when filled with the internal solution.
-
Approach a cell with the pipette and form a giga-ohm seal.
-
Rupture the cell membrane to achieve the whole-cell configuration.
-
Clamp the cell at a holding potential of -60 mV.
-
-
Drug Application:
-
Obtain a baseline recording of spontaneous activity.
-
Apply a known concentration of GABA to evoke an inward Cl⁻ current.
-
After washing out the GABA, co-apply GABA with varying concentrations of this compound.
-
To test for antagonist activity, apply this compound before and during GABA application.
-
To test for agonist activity, apply this compound alone.
-
Confirm that the observed currents are mediated by GABAA receptors by applying a specific antagonist like bicuculline. [16] Data Analysis:
-
-
Measure the peak amplitude of the GABA-evoked currents in the absence and presence of this compound.
-
Construct a dose-response curve for the modulatory effect of the compound.
-
Determine if the compound acts as a positive allosteric modulator (enhances GABA-evoked current), a negative allosteric modulator (reduces GABA-evoked current), a direct agonist (evokes a current on its own), or an antagonist (blocks the effect of GABA).
| Modulator Type | Expected Electrophysiological Response |
| Positive Allosteric Modulator | Increased amplitude of GABA-evoked current. |
| Negative Allosteric Modulator | Decreased amplitude of GABA-evoked current. |
| Direct Agonist | Evokes an inward current in the absence of GABA. |
| Antagonist | Blocks or reduces the GABA-evoked current. |
Protocol 3: High-Throughput Screening (HTS) using a Fluorescent Membrane Potential Assay
This protocol allows for the rapid screening of a library of this compound derivatives for their effects on GABAA receptor activity. [17] Objective: To screen for modulators of GABAA receptor activity in a high-throughput format.
Materials:
-
Cell line stably expressing the GABAA receptor of interest (e.g., CHO or HEK293 cells). [17]* Membrane potential-sensitive fluorescent dye.
-
Assay buffer.
-
GABA
-
Library of this compound derivatives.
-
Positive and negative controls (e.g., diazepam and a known antagonist).
-
Fluorometric imaging plate reader (FLIPR) or a similar instrument. [17] Procedure:
-
Cell Plating:
-
Plate the cells in 96- or 384-well microplates.
-
Allow the cells to form a confluent monolayer.
-
-
Dye Loading:
-
Remove the culture medium and add the fluorescent dye solution to the cells.
-
Incubate to allow the cells to take up the dye.
-
-
Compound Addition and Measurement:
-
Place the plate in the FLIPR instrument.
-
Add the test compounds (this compound derivatives) to the wells.
-
After a short incubation, add a sub-maximal concentration of GABA to stimulate the GABAA receptors.
-
The instrument will measure the change in fluorescence, which corresponds to the change in membrane potential due to Cl⁻ influx.
-
Data Analysis:
-
Calculate the change in fluorescence in response to GABA in the presence of each test compound.
-
Identify "hits" that significantly enhance or inhibit the GABA-induced fluorescence change compared to controls.
-
Perform dose-response experiments on the hits to determine their potency (EC₅₀ or IC₅₀).
Part 2: In Vivo Evaluation
Protocol 4: Animal Behavioral Models for Anxiolytic-like and Proconvulsant/Anticonvulsant Effects
These protocols are designed to assess the in vivo effects of this compound on behaviors known to be modulated by the GABAergic system.
Objective: To evaluate the anxiolytic-like, proconvulsant, or anticonvulsant properties of this compound in rodents.
Common Procedures:
-
Animals: Use adult male mice or rats.
-
Drug Administration: Administer this compound via an appropriate route (e.g., intraperitoneal injection, oral gavage) at various doses. Include a vehicle control group.
-
Behavioral Testing: Conduct the behavioral tests at the predicted time of peak drug effect.
A. Elevated Plus Maze (for Anxiolytic-like Effects):
-
Apparatus: A plus-shaped maze raised from the floor, with two open arms and two closed arms.
-
Procedure: Place the animal in the center of the maze and allow it to explore for a set period (e.g., 5 minutes).
-
Measures: Record the time spent in the open arms and the number of entries into the open and closed arms.
-
Interpretation: An increase in the time spent in the open arms is indicative of an anxiolytic-like effect.
B. Light-Dark Box Test (for Anxiolytic-like Effects):
-
Apparatus: A box with a dark compartment and a brightly lit compartment connected by an opening.
-
Procedure: Place the animal in the dark compartment and allow it to explore for a set period.
-
Measures: Record the time spent in the light compartment and the number of transitions between the two compartments.
-
Interpretation: An increase in the time spent in the light compartment suggests an anxiolytic-like effect.
C. Pentylenetetrazol (PTZ)-Induced Seizure Model (for Proconvulsant/Anticonvulsant Effects):
-
Procedure: Administer this compound, followed by a sub-convulsive or convulsive dose of PTZ, a GABAA receptor antagonist.
-
Measures: Observe the animals for the onset and severity of seizures (e.g., using a Racine scale).
-
Interpretation:
-
A decrease in the seizure threshold or an increase in seizure severity suggests a proconvulsant effect (consistent with a GABAA antagonist or negative allosteric modulator).
-
An increase in the seizure threshold or a decrease in seizure severity indicates an anticonvulsant effect (consistent with a GABAA agonist or positive allosteric modulator).
-
Conclusion
The protocols outlined in these application notes provide a robust and systematic approach to investigate the potential of this compound and its derivatives as modulators of the GABAergic system. By progressing from in vitro binding and functional assays to in vivo behavioral models, researchers can comprehensively characterize the pharmacological profile of these compounds. This structured approach is essential for identifying and validating novel therapeutic leads targeting the GABAergic system for the treatment of a wide range of neurological and psychiatric disorders.
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Cell Mol Life Sci. 2021 Jul;78(13):5341-5370. Electrophysiology of ionotropic GABA receptors. [Link]
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NCBI Bookshelf. Basic Neurochemistry: Molecular, Cellular and Medical Aspects. 6th edition. GABA Receptor Physiology and Pharmacology. [Link]
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ACS Central Science. Construction of a Fluorescent Screening System of Allosteric Modulators for the GABAA Receptor Using a Turn-On Probe. [Link]
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PubMed. Integrated workflow for the identification of new GABAA R positive allosteric modulators based on the in silico screening with further in vitro validation. Case study using Enamine's stock chemical space. [Link]
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PubMed Central (PMC). Computational modeling and synthesis of Pyridine variants of Benzoyl-Phenoxy-Acetamide with high glioblastoma cytotoxicity and brain tumor penetration. [Link]
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MDPI. Design, Synthesis and Biological Evaluation of Novel Thienylpyridyl- and Thioether-Containing Acetamides and Their Derivatives as Pesticidal Agents. [Link]
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PubMed Central (PMC). Modulation of GABAergic Synaptic Transmission by NMDA Receptors in the Dorsal Horn of the Spinal Cord. [Link]
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National Institutes of Health (NIH). Glutamate and GABA Release Are Enhanced by Different Subtypes of Presynaptic Nicotinic Receptors in the Lateral Geniculate Nucleus. [Link]
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Application Notes and Protocols for the N-Acetylation of 3-Aminopyridine
Introduction
In the landscape of pharmaceutical and materials science, the strategic modification of molecular scaffolds is a cornerstone of innovation. Pyridine derivatives, in particular, are prevalent structural motifs in a vast array of biologically active compounds. 3-Aminopyridine serves as a valuable building block in the synthesis of various therapeutic agents. The N-acetylation of 3-aminopyridine is a fundamental and widely employed transformation that converts the primary amino group into an acetamido group. This modification is crucial for several reasons: it can serve as a protective group in multi-step syntheses, modulate the electronic properties and basicity of the pyridine ring, and alter the pharmacokinetic profile of drug candidates.[1] This application note provides a detailed, field-proven experimental protocol for the N-acetylation of 3-aminopyridine, grounded in established chemical principles and rigorous safety practices.
Chemical Principle: The Mechanism of N-Acetylation
The N-acetylation of 3-aminopyridine is a classic example of nucleophilic acyl substitution. The reaction proceeds through the nucleophilic attack of the lone pair of electrons on the nitrogen atom of the 3-aminopyridine's amino group onto one of the electrophilic carbonyl carbons of acetic anhydride.[2][3] This initial attack forms a tetrahedral intermediate. Subsequently, the intermediate collapses, leading to the elimination of an acetate ion as a leaving group and the formation of the protonated N-acetylated product. A base, in this case, another molecule of 3-aminopyridine or an added non-nucleophilic base, then deprotonates the nitrogen, yielding the final product, 3-acetylaminopyridine, and acetic acid as a byproduct.[4][5]
Caption: Mechanism of N-acetylation of 3-aminopyridine.
Experimental Protocol
This protocol is designed to be a self-validating system, with clear steps and checkpoints to ensure a high yield of the desired product.
Materials and Equipment
| Reagent/Equipment | Specification |
| 3-Aminopyridine | >99% purity |
| Acetic Anhydride | >98% purity |
| Pyridine | Anhydrous |
| Dichloromethane (DCM) | Anhydrous |
| Saturated Sodium Bicarbonate Solution | Aqueous |
| Anhydrous Magnesium Sulfate | Granular |
| Round-bottom flask (100 mL) | with magnetic stir bar |
| Dropping funnel | |
| Reflux condenser | |
| Magnetic stirrer with heating mantle | |
| Buchner funnel and flask | |
| Rotary evaporator | |
| Thin Layer Chromatography (TLC) plates | Silica gel 60 F254 |
Step-by-Step Procedure
-
Reaction Setup:
-
In a 100 mL round-bottom flask equipped with a magnetic stir bar, dissolve 3-aminopyridine (5.0 g, 53.1 mmol) in anhydrous dichloromethane (40 mL).
-
Add pyridine (4.6 mL, 57.0 mmol) to the solution. Pyridine acts as a base to neutralize the acetic acid byproduct, driving the reaction to completion.
-
Fit the flask with a dropping funnel and a reflux condenser. Place the setup in an ice-water bath on a magnetic stirrer.
-
-
Addition of Acetic Anhydride:
-
Slowly add acetic anhydride (5.5 mL, 58.3 mmol) dropwise to the stirred solution over 15-20 minutes. The reaction is exothermic, and maintaining a low temperature helps to control the reaction rate.
-
-
Reaction:
-
After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature.
-
Stir the reaction mixture at room temperature for 2-3 hours.
-
Monitor the progress of the reaction by TLC (e.g., using a 9:1 mixture of dichloromethane:methanol as the eluent). The starting material (3-aminopyridine) should be consumed, and a new spot corresponding to the product should appear at a higher Rf value.
-
-
Work-up:
-
Upon completion, carefully pour the reaction mixture into a separatory funnel containing 50 mL of saturated aqueous sodium bicarbonate solution to quench any remaining acetic anhydride and neutralize the acetic acid.
-
Extract the aqueous layer with dichloromethane (3 x 30 mL).
-
Combine the organic layers and wash with brine (50 mL).
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
-
Purification:
-
The crude product will be a solid. Recrystallize the crude solid from a suitable solvent system, such as ethanol/water or toluene, to obtain pure 3-acetylaminopyridine as a white crystalline solid.[6]
-
Caption: Workflow for the N-acetylation of 3-aminopyridine.
Characterization of 3-Acetylaminopyridine
The identity and purity of the synthesized 3-acetylaminopyridine can be confirmed by standard analytical techniques:
-
Melting Point: The literature melting point of 3-acetylaminopyridine is approximately 134-136 °C. A sharp melting point in this range is indicative of high purity.
-
1H NMR Spectroscopy: The 1H NMR spectrum will show characteristic signals for the acetyl group (a singlet around δ 2.2 ppm) and the protons on the pyridine ring. The signal for the NH proton will appear as a broad singlet.[7]
-
13C NMR Spectroscopy: The 13C NMR spectrum will show a signal for the carbonyl carbon of the acetyl group around δ 169 ppm, in addition to the signals for the pyridine ring carbons and the methyl group.
Safety Precautions
It is imperative to conduct a thorough risk assessment before beginning this experiment.
-
3-Aminopyridine: This compound is toxic if swallowed, in contact with skin, or if inhaled.[8][9][10] It can cause skin and serious eye irritation and may cause respiratory irritation.[9][10] Handle in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves, a lab coat, and safety glasses.[8][9]
-
Acetic Anhydride: This reagent is corrosive and causes severe skin burns and eye damage.[11] It is also flammable.[11] Handle with extreme care in a fume hood, and wear appropriate PPE. The reaction of acetic anhydride with water is exothermic and produces acetic acid.[5]
-
Pyridine and Dichloromethane: Both are volatile and should be handled in a fume hood.
References
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Mechanism of Photoinduced Acylation of Amines by N-Acyl-5,7-dinitroindoline as Determined by Time-Resolved Infrared Spectroscopy. ACS Publications. Available at: [Link]
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N-Acetylation of Amines in Continuous-Flow with Acetonitrile—No Need for Hazardous and Toxic Carboxylic Acid Derivatives. National Institutes of Health. Available at: [Link]
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(PDF) N-Acetylation of Amines in Continuous-Flow with Acetonitrile—No Need for Hazardous and Toxic Carboxylic Acid Derivatives. ResearchGate. Available at: [Link]
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Acetylation of Alcohols, Amines, Phenols, Thiols under Catalyst and Solvent-Free Conditions. MDPI. Available at: [Link]
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3-AMINOPYRIDINE MSDS. Loba Chemie. Available at: [Link]
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3-Aminopyridine - Organic Syntheses Procedure. Organic Syntheses. Available at: [Link]
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An eco-friendly and highly efficient route for N-acylation under catalyst-free conditions. The Pharma Innovation Journal. Available at: [Link]
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Reaction of Amines with Acetic Anhydride. YouTube. Available at: [Link]
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Acetic anhydride. Wikipedia. Available at: [Link]
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A facile and efficient synthesis of 3-amino-5-bromopyridine derivatives using microwave irradiation. HETEROCYCLES. Available at: [Link]
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N-Terminus Acetylation Protocol. CDN. Available at: [Link]
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Synthesis of 3-acetyl pyridine. PrepChem.com. Available at: [Link]
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Acetylation of amines with acetic anhydride. ResearchGate. Available at: [Link]
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Synthesis of 3-Aminopyridine. ResearchGate. Available at: [Link]
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ACETIC ANHYDRIDE. Ataman Kimya. Available at: [Link]
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Theoretical and experimental IR spectra and assignments of 3-aminopyridine. ResearchGate. Available at: [Link]
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3-Acetylpyridine. PubChem. Available at: [Link]
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Advanced NMR techniques for structural characterization of heterocyclic structures. ResearchGate. Available at: [Link]
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1 H NMR spectrum for compound 3 in pyridine-d 5. ResearchGate. Available at: [Link]
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2,3-diaminopyridine - Organic Syntheses Procedure. Organic Syntheses. Available at: [Link]
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Application Notes and Protocols for the Large-Scale Synthesis of 2-(Pyridin-3-yl)acetamide Derivatives
For: Researchers, scientists, and drug development professionals.
Introduction: The Significance of the 2-(Pyridin-3-yl)acetamide Scaffold
The this compound structural motif is a cornerstone in medicinal chemistry and drug discovery. Its presence in a multitude of biologically active compounds underscores its importance as a privileged scaffold. Derivatives of this core structure have shown a wide range of therapeutic potential, including acting as inhibitors of enzymes like dipeptidyl peptidase-4 (DPP-4), which is relevant in the treatment of type 2 diabetes.[1] The versatility of the pyridine ring and the amide functionality allows for a diverse array of chemical modifications, enabling the fine-tuning of pharmacokinetic and pharmacodynamic properties.
This document provides a comprehensive guide to the large-scale synthesis of this compound and its derivatives, focusing on scalable, efficient, and robust methodologies. We will delve into the intricacies of various synthetic routes, explaining the rationale behind experimental choices and providing detailed, step-by-step protocols suitable for industrial applications.
Strategic Approaches to the Synthesis of the this compound Core
The efficient construction of the this compound core on a large scale hinges on the availability and cost-effectiveness of the starting materials, as well as the scalability of the synthetic transformations. Here, we present three strategic, field-proven routes, each with its own set of advantages and considerations.
Route 1: From 3-Acetylpyridine via the Willgerodt-Kindler Reaction
This classic route offers a reliable pathway from a readily available starting material, 3-acetylpyridine. The key transformation is the Willgerodt-Kindler reaction, which converts the acetyl group into a thioamide, followed by hydrolysis to the corresponding carboxylic acid, 3-pyridylacetic acid. Subsequent amidation yields the target molecule.
Causality of Experimental Choices: The Willgerodt-Kindler reaction is a powerful tool for converting aryl alkyl ketones to the corresponding ω-arylalkanoic acids or their derivatives. The use of morpholine and sulfur is standard, with morpholine acting as both a reactant and a solvent. The reaction proceeds through a series of intermediates, ultimately forming a thiomorpholide. The subsequent acidic hydrolysis is a robust method for converting the thiomorpholide to the carboxylic acid. This two-step, one-pot modification simplifies the process by avoiding the isolation of the intermediate thiomorpholide, making it more amenable to large-scale production.[2]
Caption: Synthetic workflow from 3-Acetylpyridine.
Experimental Protocol: Two-Step, One-Pot Synthesis of 3-Pyridylacetic Acid Hydrochloride [2]
-
Step 1: Willgerodt-Kindler Reaction.
-
To a suitable reaction vessel equipped with a reflux condenser and mechanical stirrer, charge 3-acetylpyridine, morpholine, and elemental sulfur in a molar ratio of approximately 1:1.1:1.5.
-
Heat the mixture to reflux (typically around 110-120 °C) and maintain for 12-16 hours. The reaction progress can be monitored by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).
-
Upon completion, allow the reaction mixture to cool slightly and remove the excess morpholine by vacuum distillation.
-
-
Step 2: Hydrolysis.
-
To the residue from the previous step, cautiously add concentrated hydrochloric acid.
-
Heat the mixture to reflux and maintain for 6-8 hours, or until the hydrolysis is complete (monitored by HPLC).
-
Cool the reaction mixture, which may induce crystallization of the product.
-
The crude 3-pyridylacetic acid hydrochloride can be isolated by filtration. Further purification can be achieved by recrystallization from a suitable solvent system, such as ethanol/water.
-
Route 2: From 3-Vinylpyridine
An alternative scalable approach utilizes 3-vinylpyridine as the starting material. This method also proceeds via a Willgerodt-Kindler type reaction followed by hydrolysis.
Causality of Experimental Choices: This route offers an alternative starting material and may be advantageous depending on the relative cost and availability of 3-vinylpyridine versus 3-acetylpyridine. The reaction mechanism is similar to the classic Willgerodt-Kindler reaction, with the vinyl group being converted to the thioamide.
Caption: Synthetic workflow from 3-Vinylpyridine.
Experimental Protocol: Synthesis of 3-Pyridylacetic Acid Hydrochloride from 3-Vinylpyridine [3]
-
Step 1: Synthesis of 3-Pyridine Thioacetyl Morpholine.
-
In a reaction vessel, combine 3-vinylpyridine, morpholine, and sulfur.
-
Heat the mixture under reflux with stirring for approximately 12 hours.
-
Cool the reaction mixture and pour it into ice water to precipitate the product.
-
Filter the solid, wash with cold water, and air-dry to obtain 3-pyridine thioacetyl morpholine.
-
-
Step 2: Hydrolysis.
-
Suspend the 3-pyridine thioacetyl morpholine in concentrated hydrochloric acid.
-
Heat the mixture to reflux for 6 hours.
-
After cooling, the solution can be decolorized with activated carbon.
-
Concentrate the solution under reduced pressure and cool to induce crystallization. The product, 3-pyridylacetic acid hydrochloride, is collected by filtration.
-
Route 3: Hydrolysis of 3-Cyanomethylpyridine
A more direct route involves the hydrolysis of 3-cyanomethylpyridine (3-pyridylacetonitrile). This method can be advantageous due to its atom economy.
Causality of Experimental Choices: The hydrolysis of a nitrile to a primary amide is a well-established transformation. This can be achieved under acidic or basic conditions, or through catalytic methods. High-temperature water hydrolysis offers a "greener" alternative, avoiding the use of strong acids or bases.[4]
Caption: Direct hydrolysis of 3-Cyanomethylpyridine.
Experimental Protocol: Hydrolysis of 3-Cyanomethylpyridine
-
Step 1: High-Temperature Water Hydrolysis. [4]
-
Charge a high-pressure reactor with 3-cyanomethylpyridine and deionized water.
-
Heat the reactor to a temperature in the range of 190-250 °C. The reaction is typically carried out under the autogenous pressure of the system.
-
Maintain the reaction at temperature for a sufficient time to achieve high conversion (monitoring by HPLC is recommended).
-
After cooling, the product can be isolated by crystallization or extraction.
-
The Crucial Amidation Step: Converting 3-Pyridylacetic Acid to this compound
Once 3-pyridylacetic acid (or its hydrochloride salt) is obtained, the final step is amidation. For large-scale production, moving beyond stoichiometric activating agents to more sustainable catalytic methods is highly desirable.
Traditional vs. Catalytic Amidation
-
Traditional Methods: These often involve converting the carboxylic acid to a more reactive species like an acid chloride (using thionyl chloride or oxalyl chloride) followed by reaction with ammonia. While effective, these methods generate stoichiometric waste.
-
Catalytic Amidation: This approach directly couples the carboxylic acid with an amine source, with water as the only byproduct. Boric acid and other boron-based catalysts have emerged as green, inexpensive, and efficient catalysts for this transformation.
Experimental Protocol: Boric Acid-Catalyzed Amidation of 3-Pyridylacetic Acid
-
Step 1: Neutralization of 3-Pyridylacetic Acid Hydrochloride (if applicable).
-
Suspend 3-pyridylacetic acid hydrochloride in a suitable solvent like ethanol.
-
Add a base such as potassium hydroxide to neutralize the hydrochloride and precipitate the salt (e.g., KCl).
-
Filter off the salt and concentrate the filtrate to obtain 3-pyridylacetic acid.[5]
-
-
Step 2: Amidation.
-
In a reaction vessel equipped for azeotropic water removal (e.g., Dean-Stark apparatus), combine 3-pyridylacetic acid, a suitable solvent (e.g., toluene or xylene), and a catalytic amount of boric acid (e.g., 5-10 mol%).
-
Introduce a source of ammonia (e.g., ammonium hydroxide or by bubbling ammonia gas).
-
Heat the mixture to reflux to drive the amidation and remove the water formed.
-
Monitor the reaction progress by TLC or HPLC.
-
Upon completion, the product can be isolated by cooling the reaction mixture to induce crystallization, followed by filtration.
-
Synthesis of this compound Derivatives
The this compound core offers multiple handles for derivatization, allowing for the exploration of a broad chemical space for drug discovery.
N-Alkylation and N-Arylation of the Amide
The amide nitrogen can be functionalized through alkylation or arylation to introduce various substituents.
Experimental Protocol: General Procedure for N-Alkylation
-
In a suitable solvent (e.g., DMF or acetonitrile), dissolve this compound.
-
Add a base such as sodium hydride or potassium carbonate.
-
Add the desired alkylating agent (e.g., an alkyl halide or tosylate) and stir the reaction at an appropriate temperature until completion.
-
Work-up typically involves quenching the reaction with water and extracting the product with an organic solvent.
-
Purification is achieved by chromatography or recrystallization.
Substitution on the Pyridine Ring
The pyridine ring can undergo electrophilic substitution, although it is generally less reactive than benzene. The substitution typically occurs at the 3- and 5-positions relative to the ring nitrogen.[6][7]
Causality of Experimental Choices: The electron-withdrawing nature of the nitrogen atom deactivates the pyridine ring towards electrophilic attack. The reaction intermediates for substitution at the 3- and 5-positions are more stable than those for substitution at the 2-, 4-, or 6-positions, where a positive charge would be placed on the electronegative nitrogen atom in one of the resonance structures.[7]
Table 1: Summary of Key Synthetic Transformations and Conditions
| Transformation | Starting Material | Key Reagents/Catalysts | Typical Conditions | Key Considerations |
| Willgerodt-Kindler | 3-Acetylpyridine | Sulfur, Morpholine | Reflux (110-120 °C) | One-pot with subsequent hydrolysis is efficient. |
| Hydrolysis | 3-Pyridine Thioacetyl Morpholine | Concentrated HCl | Reflux | Robust and high-yielding. |
| Hydrolysis | 3-Cyanomethylpyridine | High-Temperature Water | 190-250 °C, High Pressure | Green alternative to acid/base hydrolysis. |
| Amidation | 3-Pyridylacetic Acid | Boric Acid, Ammonia Source | Reflux with water removal | Catalytic and atom-economical. |
| N-Alkylation | This compound | Base (e.g., NaH), Alkyl Halide | Varies with substrate | Allows for diverse derivatization. |
| Electrophilic Substitution | This compound | Electrophile (e.g., HNO₃/H₂SO₄) | Harsh conditions may be needed | Substitution at C5 is generally favored. |
Safety and Handling
-
3-Acetylpyridine: Handle in a well-ventilated area. It is a combustible liquid.
-
Morpholine: Corrosive and flammable. Use appropriate personal protective equipment (PPE), including gloves and eye protection.
-
Sulfur: Flammable solid. Avoid creating dust.
-
Concentrated Hydrochloric Acid: Highly corrosive. Handle with extreme care in a fume hood.
-
Thionyl Chloride/Oxalyl Chloride: Highly corrosive and react violently with water. Use in a dry atmosphere and in a fume hood.
-
Sodium Hydride: Reacts violently with water to produce flammable hydrogen gas. Handle under an inert atmosphere.
Always consult the Safety Data Sheet (SDS) for each reagent before use and perform a thorough risk assessment for all planned reactions, especially on a large scale.
Conclusion
The large-scale synthesis of this compound and its derivatives is achievable through several viable and scalable synthetic routes. The choice of a particular route will depend on factors such as the cost and availability of starting materials, equipment, and environmental considerations. The transition from traditional stoichiometric methods to more sustainable catalytic processes, particularly for the amidation step, represents a significant advancement in the production of this important pharmaceutical scaffold. The protocols and insights provided in this document are intended to serve as a practical guide for researchers and professionals in the field of drug development and manufacturing.
References
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Química Orgánica. Electrophilic substitution on pyridine. [Link]
- Google Patents. (2013). Preparation method of 3-pyridineacetic acid hydrochloride. CN103242222A.
- Google Patents. (2008). Method for preparing 3-pyridine acetic acid hydrochloride. CN101117331A.
-
LookChem. This compound. [Link]
-
New Journal of Chemistry. (2022). Unveiling the electrophilic aromatic substitution reactions of pyridine derivatives with nitronium ion through molecular electron density theory. [Link]
-
Quora. (2017, April 10). Why does an electrophilic substitution reaction take place in the 3rd position of pyridine?[Link]
-
Organic Chemistry Portal. (2007). Synthesis of 2-Substituted Pyridines via a Regiospecific Alkylation, Alkynylation, and Arylation of Pyridine N-Oxides. [Link]
-
AK Lectures. Electrophilic Substitution of Pyrrole and Pyridine. [Link]
-
Journal of Organic Chemistry. (2022, October 18). Three-Component Synthesis of Pyridylacetic Acid Derivatives by Arylation/Decarboxylative Substitution of Meldrum's Acids. [Link]
-
ResearchGate. (2012). Hydrolysis kinetics of 2-cyanopyridine, 3-cyanopyridine, and 4-cyanopyridine in high-temperature water. [Link]
-
ResearchGate. (2014). Synthesis, Characterisation and Antifungal Activities of [4-Methylphenylsulphonamido]-N-(Pyridin-2 Yl) Acetamide Derivatives. [Link]
-
ResearchGate. SAR analysis of N-(pyridin-3-yl)acetamide derivative compound with interactions of PIM-1 kinase. [Link]
-
Chemical Communications. (2018). Pyridine mediated transition-metal-free direct alkylation of anilines using alcohols via borrowing hydrogen conditions. [Link]
-
ChemRxiv. (2022). Synthesis of Secondary Amines via Self-Limiting Alkylation of N-Aminopyridinium Salts. [Link]
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RSC Publishing. (2023). Toward highly efficient protonic electrolysis cells for large-scale hydrogen production at moderate temperatures. [Link]
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Application Notes and Protocols for the Development of Novel Antimicrobial Agents from 2-(Pyridin-3-yl)acetamide
Introduction: The Imperative for Novel Antimicrobial Scaffolds
The escalating crisis of antimicrobial resistance necessitates the urgent discovery and development of new chemical entities with novel mechanisms of action. The pyridine nucleus is a "privileged" scaffold in medicinal chemistry, forming the core of numerous approved drugs and biologically active compounds.[1] Its unique electronic properties, ability to participate in hydrogen bonding, and favorable pharmacokinetic profile make it an attractive starting point for drug discovery. This guide provides a comprehensive framework for the development of novel antimicrobial agents derived from 2-(pyridin-3-yl)acetamide, a readily accessible starting material.
We will explore the synthesis of a focused library of derivatives, detail robust protocols for antimicrobial susceptibility testing, and provide methodologies to elucidate their potential mechanisms of action. The causality behind experimental choices will be explained, ensuring a thorough understanding of the drug development process from hit identification to lead optimization.
Part 1: Strategic Synthesis of this compound Derivatives
The core strategy involves the chemical modification of the this compound scaffold to explore the structure-activity relationship (SAR) and identify derivatives with potent antimicrobial activity. The primary points of diversification will be the amide nitrogen and the active methylene group.
Rationale for Derivative Design
Our synthetic strategy is guided by established principles of medicinal chemistry. Modifications at the amide nitrogen can influence lipophilicity, hydrogen bonding capacity, and steric interactions with the biological target. Alterations at the active methylene group allow for the introduction of diverse functionalities that can probe different binding pockets and potentially lead to novel mechanisms of action.
Synthetic Workflow Overview
The following diagram illustrates the overall synthetic workflow for generating a library of this compound derivatives.
Caption: Synthetic workflow for the generation of this compound derivatives.
Detailed Synthetic Protocols
This protocol describes the synthesis of N-substituted derivatives by coupling 2-(pyridin-3-yl)acetic acid with various anilines.
Materials:
-
2-(Pyridin-3-yl)acetic acid hydrochloride
-
Substituted anilines
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)
-
Hydroxybenzotriazole (HOBt)
-
N,N-Diisopropylethylamine (DIPEA)
-
Dimethylformamide (DMF)
-
Ethyl acetate (EtOAc)
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate
Procedure:
-
To a solution of 2-(pyridin-3-yl)acetic acid hydrochloride (1.0 eq) in DMF, add DIPEA (2.5 eq) and stir for 10 minutes at room temperature.
-
Add the substituted aniline (1.0 eq), HOBt (1.2 eq), and EDC (1.2 eq).
-
Stir the reaction mixture at room temperature for 12-18 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, pour the reaction mixture into water and extract with EtOAc (3 x 50 mL).
-
Wash the combined organic layers with saturated sodium bicarbonate solution, water, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., hexane:EtOAc).
This intermediate is a key building block for the synthesis of hydrazones.
Materials:
-
Ethyl 2-(pyridin-3-yl)acetate
-
Hydrazine hydrate
-
Ethanol
Procedure:
-
To a solution of ethyl 2-(pyridin-3-yl)acetate (1.0 eq) in ethanol, add hydrazine hydrate (10.0 eq).
-
Reflux the reaction mixture for 6-8 hours. Monitor the reaction by TLC.
-
After completion, cool the reaction mixture to room temperature.
-
Remove the solvent under reduced pressure.
-
Triturate the residue with diethyl ether to obtain the solid product.
-
Filter the solid, wash with cold diethyl ether, and dry under vacuum to yield 2-(pyridin-3-yl)acetohydrazide.[2]
This protocol outlines the condensation of the hydrazide intermediate with various aldehydes to form hydrazones.
Materials:
-
2-(Pyridin-3-yl)acetohydrazide
-
Substituted aromatic aldehydes
-
Ethanol
-
Glacial acetic acid (catalytic amount)
Procedure:
-
Dissolve 2-(pyridin-3-yl)acetohydrazide (1.0 eq) in ethanol.
-
Add the substituted aromatic aldehyde (1.0 eq) and a catalytic amount of glacial acetic acid.
-
Reflux the reaction mixture for 4-6 hours.
-
Cool the reaction mixture to room temperature. The product will precipitate out of the solution.
-
Filter the solid, wash with cold ethanol, and dry under vacuum to obtain the desired hydrazone.[3]
Part 2: Antimicrobial Susceptibility Testing
A critical step in the drug discovery pipeline is the determination of the antimicrobial activity of the synthesized compounds. The Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) are key parameters to quantify the efficacy of the novel derivatives.
Workflow for Antimicrobial Susceptibility Testing
Caption: Workflow for MIC and MBC determination.
Protocol 2.1: Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution
This protocol follows the guidelines of the Clinical and Laboratory Standards Institute (CLSI).
Materials:
-
Synthesized this compound derivatives
-
Bacterial strains (e.g., Staphylococcus aureus ATCC 29213, Escherichia coli ATCC 25922)
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
Sterile 96-well microtiter plates
-
Dimethyl sulfoxide (DMSO)
-
0.5 McFarland turbidity standard
-
Spectrophotometer
Procedure:
-
Preparation of Test Compounds: Prepare stock solutions of the synthesized compounds in DMSO (e.g., 10 mg/mL).
-
Preparation of Bacterial Inoculum:
-
From a fresh agar plate, select 3-5 isolated colonies of the test bacterium and suspend them in sterile saline.
-
Adjust the turbidity of the suspension to match the 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).
-
Dilute this suspension 1:150 in CAMHB to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL.
-
-
Broth Microdilution:
-
In a 96-well microtiter plate, add 100 µL of CAMHB to all wells.
-
Add 100 µL of the stock solution of the test compound to the first well of a row and perform 2-fold serial dilutions by transferring 100 µL to the subsequent wells. Discard the final 100 µL from the last well.
-
This will result in a range of concentrations of the test compound.
-
Include a positive control (broth with bacteria, no compound) and a negative control (broth only).
-
-
Inoculation: Add 100 µL of the diluted bacterial inoculum to each well, bringing the final volume to 200 µL.
-
Incubation: Cover the plate and incubate at 37°C for 18-24 hours.
-
MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the organism.
Protocol 2.2: Determination of Minimum Bactericidal Concentration (MBC)
Procedure:
-
Following MIC determination, take a 10 µL aliquot from each well that showed no visible growth.
-
Spot-plate the aliquot onto a Mueller-Hinton Agar (MHA) plate.
-
Incubate the MHA plate at 37°C for 24 hours.
-
The MBC is the lowest concentration that results in a ≥99.9% reduction in CFU/mL compared to the initial inoculum.
Part 3: Elucidation of the Mechanism of Action
Understanding how a novel antimicrobial agent kills bacteria is crucial for its development. The following protocols outline assays to investigate two common mechanisms of action: disruption of cell membrane integrity and inhibition of DNA gyrase.
Workflow for Mechanism of Action Studies
Caption: Workflow for investigating the mechanism of action.
Protocol 3.1: Bacterial Cytoplasmic Membrane Permeability Assay using SYTOX Green
SYTOX Green is a fluorescent dye that cannot penetrate the intact cytoplasmic membrane of live bacteria. Membrane damage allows the dye to enter the cell and bind to nucleic acids, resulting in a significant increase in fluorescence.[4][5][6]
Materials:
-
Active this compound derivatives
-
Bacterial strains
-
Phosphate-buffered saline (PBS)
-
SYTOX Green nucleic acid stain (e.g., from Thermo Fisher Scientific)
-
Black, clear-bottom 96-well microtiter plates
-
Fluorescence microplate reader
Procedure:
-
Bacterial Preparation:
-
Grow the test bacterium to the mid-logarithmic phase in a suitable broth.
-
Harvest the cells by centrifugation and wash twice with PBS.
-
Resuspend the cells in PBS to an optical density at 600 nm (OD₆₀₀) of 0.5.
-
-
Assay Setup:
-
Add 100 µL of the bacterial suspension to each well of a black, clear-bottom 96-well plate.
-
Add SYTOX Green to a final concentration of 2 µM.
-
Add the test compound at various concentrations (e.g., 1x, 2x, and 4x MIC).
-
Include a positive control (e.g., a known membrane-disrupting agent like polymyxin B) and a negative control (untreated cells).
-
-
Fluorescence Measurement:
-
Immediately measure the fluorescence intensity using a microplate reader with excitation at ~485 nm and emission at ~520 nm.
-
Monitor the fluorescence kinetically for at least 30 minutes.
-
-
Data Analysis: An increase in fluorescence intensity in the presence of the test compound indicates membrane permeabilization.
Protocol 3.2: DNA Gyrase Inhibition Assay
DNA gyrase is a type II topoisomerase essential for bacterial DNA replication and is a validated target for antibiotics.[7][8] This assay measures the inhibition of the supercoiling activity of DNA gyrase.
Materials:
-
Active this compound derivatives
-
E. coli DNA gyrase enzyme (e.g., from Inspiralis)
-
Relaxed pBR322 DNA substrate
-
Gyrase assay buffer (containing ATP)
-
Agarose
-
Tris-acetate-EDTA (TAE) buffer
-
Ethidium bromide
-
Gel electrophoresis apparatus
Procedure:
-
Reaction Setup:
-
In a microcentrifuge tube, prepare a reaction mixture containing gyrase assay buffer, relaxed pBR322 DNA, and the test compound at various concentrations.
-
Include a positive control (e.g., ciprofloxacin) and a negative control (no compound).
-
-
Enzyme Addition: Add E. coli DNA gyrase to initiate the reaction.
-
Incubation: Incubate the reaction mixture at 37°C for 30-60 minutes.
-
Reaction Termination: Stop the reaction by adding a stop buffer containing SDS and proteinase K.
-
Agarose Gel Electrophoresis:
-
Load the reaction products onto a 1% agarose gel.
-
Run the gel in TAE buffer until the dye front has migrated an appropriate distance.
-
-
Visualization:
-
Stain the gel with ethidium bromide and visualize under UV light.
-
Inhibition of DNA gyrase is indicated by a decrease in the amount of supercoiled DNA and an increase in the amount of relaxed DNA compared to the no-compound control.
-
Part 4: Data Presentation and Interpretation
Quantitative Data Summary
The antimicrobial activity of the synthesized compounds should be summarized in a clear and concise table for easy comparison.
| Compound ID | R Group (N-Substituted) | MIC (µg/mL) vs. S. aureus | MIC (µg/mL) vs. E. coli | MBC (µg/mL) vs. S. aureus |
| Parent | H | >128 | >128 | >128 |
| Derivative 1 | 4-Chlorophenyl | 16 | 32 | 32 |
| Derivative 2 | 2,4-Dichlorophenyl | 8 | 16 | 16 |
| Derivative 3 | 4-Methoxyphenyl | 32 | 64 | 64 |
| Ciprofloxacin | (Reference) | 0.5 | 0.015 | 1 |
Structure-Activity Relationship (SAR) Analysis
The data from the antimicrobial screening should be carefully analyzed to establish a structure-activity relationship. For example, the introduction of electron-withdrawing groups (e.g., chlorine) on the N-phenyl ring may enhance antimicrobial activity, while electron-donating groups (e.g., methoxy) may decrease it.[1] This information is crucial for the rational design of the next generation of more potent derivatives.
Conclusion
This guide provides a detailed and integrated approach to the development of novel antimicrobial agents based on the this compound scaffold. By following these protocols for synthesis, antimicrobial susceptibility testing, and mechanism of action studies, researchers can systematically explore the potential of this chemical class and contribute to the discovery of new therapeutics to combat the growing threat of antimicrobial resistance.
References
-
Inspiralis. (n.d.). Escherichia coli Gyrase Supercoiling Inhibition Assay. Retrieved from [Link]
-
Bogdanović, A., et al. (2021). Characterisation of twelve newly synthesised N-(substituted phenyl)-2-chloroacetamides with QSAR analysis and antimicrobial activity tests. Arhiv za higijenu rada i toksikologiju, 72(1), 34-43. [Link]
-
Collin, F., Karkare, S., & Maxwell, A. (2011). Methods to assay inhibitors of DNA gyrase and topoisomerase IV activities. Methods in Molecular Biology, 703, 135-148. [Link]
-
JOVE. (n.d.). Methods to Assay Inhibitors of DNA Gyrase and Topoisomerase IV Activities. Retrieved from [Link]
-
El-Gohary, N. S., & Shaaban, M. I. (2014). Synthesis, Antibacterial Evaluation and QSAR of α-Substituted-N4-Acetamides of Ciprofloxacin and Norfloxacin. Molecules, 19(7), 8963-8985. [Link]
-
ResearchGate. (2014). Synthesis, Antibacterial Evaluation and QSAR of α-Substituted-N4-Acetamides of Ciprofloxacin and Norfloxacin. Retrieved from [Link]
-
ProFoldin. (n.d.). E. coli DNA Gyrase DNA Supercoiling Assay Kits. Retrieved from [Link]
-
ResearchGate. (2011). Methods to Assay Inhibitors of DNA Gyrase and Topoisomerase IV Activities. Retrieved from [Link]
-
H. T. Si, et al. (2022). SYNTHESIS OF HETEROCYCLIC PYRIDINE-BASED CHALCONES WITH DIMERIC STRUCTURE. Chemistry & Chemical Technology, 16(1), 1-8. [Link]
-
de Souza, M. V. N., et al. (2020). Design and Synthesis of Pyridyl and 2-Hydroxyphenyl Chalcones with Antitubercular Activity. Molecules, 25(18), 4239. [Link]
-
Brickner, S. J., et al. (2006). Antibacterial activity of pyrrolopyridine-substituted oxazolidinones: synthesis and in vitro SAR of various C-5 acetamide replacements. Bioorganic & Medicinal Chemistry Letters, 16(17), 4537-4542. [Link]
-
Al-Said, M. S., et al. (2011). Novel Synthesis of Hydrazide-Hydrazone Derivatives and Their Utilization in the Synthesis of Coumarin, Pyridine, Thiazole and Thiophene Derivatives with Antitumor Activity. Molecules, 16(12), 9873-9888. [Link]
-
Küçükgüzel, I., et al. (2001). Synthesis and microbiological activity of some novel N-(2-hydroxyl-5-substitutedphenyl)benzacetamides, phenoxyacetamides and thiophenoxyacetamides as the possible metabolites of antimicrobial active benzoxazoles. Arzneimittelforschung, 51(7), 559-565. [Link]
-
ResearchGate. (2024). How to assess bacterial permeability? Retrieved from [Link]
-
Jones, J. A., et al. (2017). Streamlined assessment of membrane permeability and its application to membrane engineering of Escherichia coli for octanoic acid tolerance. Biotechnology for Biofuels, 10, 20. [Link]
-
Fassihi, A., et al. (2016). Pyridine Based Chalcones: Synthesis and Evaluation of Antioxidant Activity of 1-Phenyl-3-(pyridin-2-yl)prop-2-en-1-one Derivatives. Iranian Journal of Pharmaceutical Research, 15(3), 439-446. [Link]
-
Neliti. (2022). Synthesis, characterization and pharmacological evaluation of chalcones and its derivatives for analgesic activity. Retrieved from [Link]
-
Sharma, P., & Rane, N. (2012). Synthesis and Biological Evaluation of Chalcones having Heterosubstituent(s). Indian Journal of Pharmaceutical Sciences, 74(3), 234-240. [Link]
-
Lehtinen, J., et al. (2006). Effectiveness of SYTOX Green Stain for Bacterial Viability Assessment. Applied and Environmental Microbiology, 72(2), 1653-1655. [Link]
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ResearchGate. (2001). Synthesis and structure of hydrazones obtained from hydrazides of [5-(4-pyridyl)-1,3,4-oxadiazol-2-ylthio]acetic or 2-[5-(4-pyridyl)-. Retrieved from [Link]
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Blazingprojects. (n.d.). Synthesis and evaluation for biological activities of npyridin- 3-yl substituted [phenylsulphonamido] acetamide. Retrieved from [Link]
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Indian Academy of Sciences. (1991). Synthesis and characterization of the complexes of some transition metals with 2-acetyl pyridine (N-benzoyl) glycyl hydrazone. Retrieved from [Link]
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Wagh, S. B., et al. (2005). Synthesis and antifungal activity of N-(alkyl/aryl)-2-(3-oxo-1,4-benzothiazin-2-yl)acetamide. Indian Journal of Chemistry - Section B, 44B(9), 1891-1896. [Link]
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Wang, M., et al. (2021). Design, Synthesis and Biological Evaluation of Novel Thienylpyridyl- and Thioether-Containing Acetamides and Their Derivatives as Pesticidal Agents. Molecules, 26(18), 5649. [Link]
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Al-Issa, S. A. (2013). Synthesis of A New Class of Pyridazin-3-one and 2-Amino-5-arylazopyridine Derivatives and Their Utility in the Synthesis of Fused Azines. Molecules, 18(7), 8121-8145. [Link]
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Scholars Research Library. (2012). Synthesis and antibacterial activities of N-chloro aryl acetamide substituted thaizole and 2,4-thazolidinedione derivatives. Retrieved from [Link]
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ResearchGate. (2014). Synthesis, Characterisation and Antifungal Activities of [4-Methylphenylsulphonamido]-N-(Pyridin-2 Yl) Acetamide Derivatives. Retrieved from [Link]phenylsulphonamido-N-Pyridin-2_Yl_Acetamide_Derivatives)
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Application Notes and Protocols for the Synthesis of Novel Anti-inflammatory Agents Utilizing 2-(Pyridin-3-yl)acetamide
Introduction: The Strategic Importance of the Pyridine-Acetamide Scaffold in Anti-Inflammatory Drug Discovery
The pyridine ring is a ubiquitous scaffold in medicinal chemistry, found in a multitude of FDA-approved drugs.[1] Its presence is associated with a wide array of pharmacological activities, including anti-inflammatory effects.[2][3] The nitrogen atom in the pyridine ring can act as a hydrogen bond acceptor and participate in key interactions with biological targets, such as enzymes and receptors.[4] Similarly, the acetamide functional group is a common feature in many bioactive molecules, contributing to their pharmacokinetic and pharmacodynamic profiles.[1][5] The strategic combination of these two moieties in 2-(Pyridin-3-yl)acetamide presents a versatile and promising starting point for the synthesis of novel anti-inflammatory compounds. This document provides detailed protocols and scientific rationale for the use of this compound as a key precursor in the synthesis of potent anti-inflammatory agents, with a focus on the development of selective cyclooxygenase-2 (COX-2) inhibitors.
Rationale for the Synthetic Approach: From a Simple Precursor to Complex Heterocycles
The protocols outlined below focus on a multi-step synthesis that transforms this compound into a diaryl-substituted pyrazole, a class of compounds well-known for their anti-inflammatory properties, often through the selective inhibition of COX-2.[6][7] The synthetic strategy involves three key transformations:
-
Hydrolysis of the Amide: The initial step involves the hydrolysis of the acetamide group of this compound to yield 3-acetylpyridine. This transformation unmasks the ketone functionality, which is essential for the subsequent condensation reaction.
-
Claisen-Schmidt Condensation to Form a Chalcone Intermediate: The resulting 3-acetylpyridine is then reacted with a suitably substituted aromatic aldehyde in a Claisen-Schmidt condensation. This reaction forms a pyridin-3-yl chalcone, an α,β-unsaturated ketone that serves as a crucial intermediate. Chalcones themselves are known to possess a broad spectrum of biological activities, including anti-inflammatory effects.[8]
-
Cyclization to a Pyrazole Core: The final step involves the reaction of the chalcone intermediate with hydrazine hydrate, which leads to the formation of a stable five-membered pyrazole ring. This heterocyclic core is a key pharmacophore in several selective COX-2 inhibitors, such as Celecoxib.[9]
This synthetic pathway is not only efficient but also allows for a high degree of molecular diversity, as a wide range of substituted aromatic aldehydes can be used in the Claisen-Schmidt condensation, enabling the fine-tuning of the pharmacological properties of the final compounds.
Experimental Protocols
PART 1: Synthesis of the 3-Acetylpyridine Intermediate
Protocol 1: Acid-Catalyzed Hydrolysis of this compound
-
Objective: To hydrolyze the amide bond of this compound to produce 3-acetylpyridine.
-
Materials:
-
This compound
-
6M Hydrochloric Acid (HCl)
-
Sodium Bicarbonate (NaHCO₃), saturated solution
-
Dichloromethane (DCM)
-
Anhydrous Magnesium Sulfate (MgSO₄)
-
Round-bottom flask, reflux condenser, magnetic stirrer, separatory funnel, rotary evaporator.
-
-
Procedure:
-
To a 250 mL round-bottom flask, add this compound (10.0 g, 0.073 mol) and 100 mL of 6M HCl.
-
Equip the flask with a reflux condenser and heat the mixture to reflux with stirring for 6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
After completion, allow the reaction mixture to cool to room temperature.
-
Carefully neutralize the acidic solution by the slow addition of a saturated solution of NaHCO₃ until the effervescence ceases and the pH is approximately 8.
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3 x 50 mL).
-
Combine the organic layers and dry over anhydrous MgSO₄.
-
Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to yield crude 3-acetylpyridine.
-
Purify the crude product by vacuum distillation or column chromatography on silica gel.
-
PART 2: Synthesis of the Pyridin-3-yl Chalcone Intermediate
Protocol 2: Claisen-Schmidt Condensation
-
Objective: To synthesize a (E)-1-(pyridin-3-yl)-3-(aryl)prop-2-en-1-one (pyridin-3-yl chalcone) derivative.
-
Materials:
-
3-Acetylpyridine (from Protocol 1)
-
Substituted aromatic aldehyde (e.g., 4-methoxybenzaldehyde)
-
Ethanol
-
10% Sodium Hydroxide (NaOH) solution
-
Ice bath, magnetic stirrer.
-
-
Procedure:
-
In a 100 mL flask, dissolve 3-acetylpyridine (5.0 g, 0.041 mol) and the chosen aromatic aldehyde (e.g., 4-methoxybenzaldehyde, 5.6 g, 0.041 mol) in 30 mL of ethanol.
-
Cool the flask in an ice bath and slowly add 15 mL of a 10% aqueous NaOH solution dropwise with constant stirring.
-
Allow the reaction to stir at room temperature for 12-24 hours. The formation of a precipitate indicates product formation.
-
Monitor the reaction by TLC.
-
Once the reaction is complete, pour the mixture into 100 mL of ice-cold water.
-
Collect the precipitated solid by vacuum filtration and wash with cold water until the washings are neutral.
-
Recrystallize the crude chalcone from ethanol to obtain the pure product.
-
PART 3: Synthesis of the Final Pyrazole Compound
Protocol 3: Cyclization to a Pyrazole Derivative
-
Objective: To synthesize a 5-(aryl)-3-(pyridin-3-yl)-1H-pyrazole from the chalcone intermediate.
-
Materials:
-
Pyridin-3-yl chalcone (from Protocol 2)
-
Hydrazine hydrate (80%)
-
Glacial Acetic Acid
-
Ethanol
-
Reflux condenser, magnetic stirrer.
-
-
Procedure:
-
In a 100 mL round-bottom flask, dissolve the pyridin-3-yl chalcone (4.0 g, 0.016 mol) in 40 mL of ethanol.
-
To this solution, add hydrazine hydrate (1.5 mL, 0.032 mol) and a catalytic amount of glacial acetic acid (0.5 mL).
-
Heat the mixture to reflux with stirring for 8-12 hours.
-
Monitor the reaction progress by TLC.
-
After completion, cool the reaction mixture to room temperature and reduce the solvent volume using a rotary evaporator.
-
Pour the concentrated solution into ice-cold water to precipitate the pyrazole product.
-
Collect the solid by vacuum filtration, wash with cold water, and dry.
-
Recrystallize the crude product from an appropriate solvent system (e.g., ethanol/water) to yield the pure pyrazole derivative.
-
Characterization and Evaluation
The synthesized intermediates and the final pyrazole compound should be characterized using standard analytical techniques:
-
Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR spectroscopy to confirm the chemical structure.
-
Infrared (IR) Spectroscopy: To identify key functional groups.
-
Mass Spectrometry (MS): To determine the molecular weight of the compounds.
The anti-inflammatory activity of the final pyrazole derivatives should be evaluated using established in vitro and in vivo assays.
Protocol 4: In Vitro COX-1/COX-2 Inhibition Assay
-
Objective: To determine the inhibitory potency and selectivity of the synthesized compounds against COX-1 and COX-2 enzymes.
-
Methodology: A commercial COX inhibitor screening assay kit can be used. The assay measures the peroxidase activity of cyclooxygenases in the presence of arachidonic acid. The IC₅₀ values (the concentration of the compound required to inhibit 50% of the enzyme activity) for both COX-1 and COX-2 are determined. The selectivity index (SI) is calculated as the ratio of IC₅₀ (COX-1) / IC₅₀ (COX-2).
Protocol 5: In Vivo Carrageenan-Induced Paw Edema Assay
-
Objective: To evaluate the in vivo anti-inflammatory activity of the synthesized compounds in a rat model of acute inflammation.
-
Methodology: Inflammation is induced by injecting a solution of carrageenan into the sub-plantar region of the rat's hind paw. The test compounds are administered orally prior to the carrageenan injection. The paw volume is measured at different time intervals, and the percentage inhibition of edema is calculated relative to a control group.[6]
Data Presentation
The following table presents representative data for a series of synthesized pyrazole derivatives, illustrating the potential outcomes of the described synthetic and evaluation protocols.
| Compound ID | R-group on Aryl Moiety | Yield (%) | COX-2 IC₅₀ (µM) | COX-1 IC₅₀ (µM) | Selectivity Index (SI) | % Inhibition of Paw Edema (4h) |
| PZ-1 | 4-OCH₃ | 78 | 0.25 | 15.2 | 60.8 | 55% |
| PZ-2 | 4-Cl | 82 | 0.18 | 12.5 | 69.4 | 62% |
| PZ-3 | 4-F | 85 | 0.21 | 14.8 | 70.5 | 58% |
| Celecoxib | - | - | 0.04 | 15.0 | 375 | 65% |
Note: The data presented in this table is illustrative and based on typical results reported for similar classes of compounds in the literature.[7]
Visualizations
Synthetic Workflow Diagram
Caption: Overall synthetic workflow from this compound to a diaryl-substituted pyrazole.
Mechanism of Action: COX-2 Inhibition Pathway
Caption: Simplified diagram of the COX-2 pathway and its inhibition by the synthesized pyrazole derivative.
Conclusion
This compound serves as an economically viable and synthetically versatile starting material for the development of novel anti-inflammatory agents. The protocols detailed herein provide a robust framework for the synthesis of diaryl-substituted pyrazoles, a class of compounds with proven efficacy as selective COX-2 inhibitors. The adaptability of the Claisen-Schmidt condensation step allows for the creation of a diverse library of compounds, facilitating structure-activity relationship (SAR) studies and the optimization of lead candidates. This application note demonstrates a clear and logical pathway from a simple, commercially available precursor to potent and selective anti-inflammatory agents, underscoring the value of the pyridine-acetamide scaffold in modern drug discovery.
References
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- 3. Pyridine Based Chalcones: Synthesis and Evaluation of Antioxidant Activity of 1-Phenyl-3-(pyridin-2-yl)prop-2-en-1-one Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Bioactive 2-pyridone-containing heterocycle syntheses using multicomponent reactions - PMC [pmc.ncbi.nlm.nih.gov]
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- 8. Heterocyclization of polarized system: synthesis, antioxidant and anti-inflammatory 4-(pyridin-3-yl)-6-(thiophen-2-yl) pyrimidine-2-thiol derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
Application Notes and Protocols: High-Throughput Screening Assays for 2-(Pyridin-3-yl)acetamide Derivatives
Introduction
The 2-(Pyridin-3-yl)acetamide scaffold is a privileged structural motif in medicinal chemistry, with derivatives demonstrating a wide array of biological activities. These activities include potential therapeutic applications in neurodegenerative diseases, type 2 diabetes, and as antimicrobial and anti-inflammatory agents.[1][2] The pyridine ring and acetamide group offer key interaction points with biological targets like enzymes and receptors.[1] Given the therapeutic potential, high-throughput screening (HTS) of this compound derivative libraries is a critical step in identifying novel lead compounds for drug discovery programs.[3][4]
This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the design, development, and implementation of robust HTS assays for this class of compounds. We will delve into the causality behind experimental choices and provide self-validating protocols to ensure scientific integrity and reproducibility.
Potential Biological Targets
Derivatives of this compound have been investigated for their activity against several biological targets, including:
-
Enzymes: Such as acetylcholinesterase, dipeptidyl peptidase-4 (DPP-4), and α-glucosidase.[1][5]
-
Kinases: Including PIM-1 kinase, which is implicated in various cancers.[6]
-
GABAergic System: Some derivatives may modulate the benzodiazepine receptor.[1]
The selection of an appropriate HTS assay is contingent on the specific biological target or pathway being investigated. This guide will cover biochemical, cell-based, and biophysical assay formats applicable to these targets.
I. Assay Development and Validation: A Foundational Framework
The success of any HTS campaign hinges on the quality of the assay. A robust and reproducible assay is essential for generating reliable and meaningful data.[7][8] The development process involves several key stages, from initial assay design to full statistical validation.[9][10]
Key Considerations for Assay Development:
-
Physiological Relevance: The assay should mimic the biological context of the target as closely as possible.[11]
-
Robustness and Reproducibility: The assay must yield consistent results over time and across different assay plates.[12][8]
-
Signal Window: A sufficient dynamic range between positive and negative controls is crucial for identifying hits.[8][13]
-
Automation Compatibility: Assays should be amenable to miniaturization and automation for high-throughput execution.[3][7][12]
-
Cost-Effectiveness: Reagent costs and complexity should be considered for large-scale screening.[14]
Statistical Validation of HTS Assays
Statistical metrics are employed to assess the quality and reliability of an HTS assay. The Z'-factor is a widely accepted metric for evaluating assay performance.[15]
| Parameter | Description | Acceptance Criteria |
| Z'-Factor | A measure of the statistical effect size, reflecting the dynamic range and data variation of the assay. | Z' ≥ 0.5 for a robust assay.[15] |
| Coefficient of Variation (%CV) | A measure of the relative variability of the data. | %CV ≤ 20% for both minimum and maximum signals.[13] |
| Signal-to-Background (S/B) Ratio | The ratio of the mean signal of the positive control to the mean signal of the negative control. | Typically, an S/B ratio > 2 is desirable. |
| Signal-to-Noise (S/N) Ratio | A measure of the strength of the signal relative to the background noise. | A high S/N ratio indicates a more sensitive assay. |
II. Biochemical Assays: Probing Direct Target Engagement
Biochemical assays are fundamental in primary screening campaigns due to their robustness, scalability, and cost-effectiveness.[14][16] They directly measure the interaction between a compound and a purified biological target, such as an enzyme or receptor.[16]
A. Enzyme Inhibition Assays
For targets like acetylcholinesterase, DPP-4, or α-glucosidase, enzyme inhibition assays are the primary choice. These assays quantify the ability of a compound to reduce the catalytic activity of the enzyme.
Protocol: Generic Fluorescence-Based Enzyme Inhibition Assay
This protocol describes a generic, fluorescence-based assay suitable for HTS of enzyme inhibitors.
1. Reagent Preparation:
- Assay Buffer: Prepare a buffer optimal for enzyme stability and activity (e.g., 50 mM Tris-HCl, pH 7.5, 150 mM NaCl, 0.01% Tween-20).
- Enzyme Stock Solution: Prepare a concentrated stock of the purified enzyme in assay buffer. The final concentration in the assay should be determined during assay development to ensure a linear reaction rate.
- Substrate Stock Solution: Prepare a stock solution of a fluorogenic substrate in a suitable solvent (e.g., DMSO). The final concentration should be at or below the Michaelis constant (Km) to ensure sensitivity to competitive inhibitors.
- Compound Plates: Prepare 384-well plates containing the this compound derivatives at the desired screening concentration (e.g., 10 µM) in DMSO. Include positive (known inhibitor) and negative (DMSO) controls.
2. Assay Procedure:
- Using an automated liquid handler, dispense a small volume (e.g., 50 nL) of compound solution from the compound plates into the 384-well assay plates.
- Add the enzyme solution to all wells and incubate for a pre-determined time (e.g., 15 minutes) at room temperature to allow for compound-enzyme binding.
- Initiate the enzymatic reaction by adding the substrate solution to all wells.
- Incubate the reaction at a controlled temperature (e.g., 37°C) for a specific duration (e.g., 30-60 minutes), ensuring the reaction remains in the linear range.
- Stop the reaction by adding a stop solution (e.g., a strong acid or a specific inhibitor).
- Read the fluorescence intensity using a plate reader at the appropriate excitation and emission wavelengths.
3. Data Analysis:
- Calculate the percent inhibition for each compound using the following formula: % Inhibition = 100 * (1 - (Signal_compound - Signal_background) / (Signal_DMSO - Signal_background))
- Identify "hits" as compounds that exhibit inhibition above a defined threshold (e.g., >50% inhibition or 3 standard deviations from the mean of the negative controls).
dot graph TD; A[Compound Plating] --> B{Enzyme Addition & Pre-incubation}; B --> C{Substrate Addition}; C --> D{Incubation}; D --> E{Reaction Stop}; E --> F[Fluorescence Reading]; F --> G[Data Analysis & Hit Identification];
end caption: Workflow for a generic fluorescence-based enzyme inhibition HTS assay.
III. Cell-Based Assays: Assessing Phenotypic Responses
Cell-based assays are integral to HTS as they provide a more physiologically relevant context by evaluating compound effects within a living cell.[7][17][18] These assays can measure a wide range of cellular responses, including changes in cell viability, gene expression, or signaling pathways.[7][11][17]
A. Cell Viability/Cytotoxicity Assays
A primary concern in drug discovery is the potential toxicity of lead compounds. Therefore, cytotoxicity profiling of the this compound derivatives is a crucial step.
Protocol: ATP-Based Luminescent Cell Viability Assay
This protocol utilizes the principle that ATP levels are a reliable indicator of metabolically active, viable cells.[7]
1. Reagent and Cell Preparation:
- Cell Culture: Culture the desired cell line (e.g., a cancer cell line for oncology-focused screening) under standard conditions. Ensure cells are in the logarithmic growth phase.
- Cell Seeding: Harvest and seed the cells into 384-well, white, clear-bottom assay plates at a pre-optimized density. Incubate for 24 hours to allow for cell attachment.
- Compound Plates: Prepare compound plates as described in the biochemical assay section.
- Luminescent Reagent: Prepare the ATP detection reagent according to the manufacturer's instructions (e.g., CellTiter-Glo®).
2. Assay Procedure:
- Treat the cells by adding the compound solutions from the compound plates to the cell plates using an automated liquid handler.
- Incubate the plates for a specified period (e.g., 48-72 hours) under standard cell culture conditions.
- Equilibrate the plates to room temperature.
- Add the luminescent ATP detection reagent to all wells.
- Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.
- Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
- Measure the luminescence using a plate reader.
3. Data Analysis:
- Calculate the percent viability for each compound: % Viability = 100 * (Signal_compound - Signal_background) / (Signal_DMSO - Signal_background)
- Determine the IC50 value (the concentration at which 50% of cell viability is inhibited) for active compounds by fitting the dose-response data to a sigmoidal curve.
IV. Biophysical Assays: Confirming Direct Binding and Characterizing Interactions
Biophysical assays are crucial for hit confirmation and characterization, as they provide direct evidence of compound binding to the target protein.[19][20][] They are particularly valuable for eliminating false positives that can arise from assay artifacts in biochemical or cell-based screens.[22][23]
A. Thermal Shift Assay (TSA)
TSA, or Differential Scanning Fluorimetry (DSF), is a rapid and cost-effective biophysical method to identify compounds that bind to and stabilize a target protein.[][24]
Protocol: Thermal Shift Assay
1. Reagent Preparation:
- Protein Solution: Prepare the purified target protein in a suitable buffer.
- Fluorescent Dye: Use a dye that preferentially binds to the hydrophobic regions of unfolded proteins (e.g., SYPRO™ Orange).
- Compound Plates: Prepare compound plates as previously described.
2. Assay Procedure:
- In a 96- or 384-well PCR plate, mix the protein solution, fluorescent dye, and compound solution.
- Seal the plate and place it in a real-time PCR instrument.
- Program the instrument to gradually increase the temperature (e.g., from 25°C to 95°C) while continuously monitoring the fluorescence.
3. Data Analysis:
- Plot the fluorescence intensity as a function of temperature to generate a melting curve for each well.
- Determine the melting temperature (Tm), which is the temperature at which 50% of the protein is unfolded.
- A significant increase in the Tm (ΔTm) in the presence of a compound indicates that the compound binds to and stabilizes the protein.
B. Surface Plasmon Resonance (SPR)
SPR is a powerful, label-free technique for real-time monitoring of biomolecular interactions.[20] It can be used to confirm direct binding, determine binding kinetics (kon and koff), and calculate the binding affinity (KD).[20]
Protocol: Surface Plasmon Resonance (SPR) Analysis
1. Experimental Setup:
- Immobilization: Covalently immobilize the purified target protein onto a sensor chip surface.
- Analyte Preparation: Prepare a series of dilutions of the hit compounds in a suitable running buffer.
2. Assay Procedure:
- Inject the different concentrations of the compound over the sensor chip surface containing the immobilized protein.
- Monitor the change in the refractive index at the surface, which is proportional to the mass of the compound binding to the protein.
- After the association phase, flow running buffer over the chip to monitor the dissociation of the compound.
- Regenerate the sensor surface to remove any bound compound before the next injection.
3. Data Analysis:
- Generate sensorgrams that plot the response units (RU) over time.
- Fit the association and dissociation curves to a suitable binding model (e.g., 1:1 Langmuir binding) to determine the kinetic rate constants (ka and kd).
- Calculate the equilibrium dissociation constant (KD) as the ratio of kd/ka.
V. Hit Validation and Triage: From Hits to Leads
Following the primary screen, a rigorous hit validation cascade is essential to eliminate false positives and prioritize promising compounds for lead optimization.[8][15][22]
Hit Validation Cascade:
-
Hit Confirmation: Re-test the primary hits in the same assay to confirm their activity.
-
Dose-Response Analysis: Determine the potency (e.g., IC50 or EC50) of the confirmed hits by testing them over a range of concentrations.
-
Orthogonal Assays: Validate the hits in a secondary assay that uses a different detection technology or principle to rule out assay-specific artifacts.[22]
-
Biophysical Confirmation: Use techniques like TSA or SPR to confirm direct binding of the hits to the target protein.[8]
-
Selectivity Profiling: Assess the selectivity of the hits by testing them against related targets.
-
Initial Structure-Activity Relationship (SAR) Analysis: Analyze the relationship between the chemical structure of the hits and their biological activity to guide initial medicinal chemistry efforts.[22]
VI. Conclusion
The successful implementation of high-throughput screening for this compound derivatives requires a well-defined strategy that encompasses robust assay development, rigorous validation, and a systematic hit triage process. By integrating biochemical, cell-based, and biophysical approaches, researchers can confidently identify and advance promising lead compounds for further development. This guide provides the foundational knowledge and detailed protocols to empower scientists in their quest for novel therapeutics derived from this versatile chemical scaffold.
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High-Throughput Screening Assays. Department of Molecular Biology - Princeton University. [Link]
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High-Throughput Screening: today's biochemical and cell-based approaches. PubMed. [Link]
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High Throughput Screening for Small Molecule Inhibitors of Heparin-induced Tau Fibril Formation. NIH. [Link]
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High-Throughput Screening Assays and New Drug Development. ResearchGate. [Link]
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- 24. Biophysical Approaches for Drug Discovery Conference [drugdiscoverychemistry.com]
safety precautions for handling 2-(Pyridin-3-yl)acetamide in the lab.
An Application Note and Protocol for the Safe Handling of 2-(Pyridin-3-yl)acetamide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a comprehensive guide to the safe handling of this compound in a laboratory environment. Given the limited availability of a complete, dedicated Safety Data Sheet (SDS), this protocol synthesizes hazard information from structurally related compounds, namely pyridine and acetamide, as well as data from analogous chemical structures. The objective is to provide a robust framework for risk assessment and the implementation of appropriate safety measures, ensuring the well-being of laboratory personnel and the integrity of research.
Introduction and Hazard Analysis
This compound is a chemical compound of interest in various research and development pipelines. As with any chemical reagent, a thorough understanding of its potential hazards is a prerequisite for its safe use.[1] This guide is predicated on a conservative safety approach, extrapolating potential hazards from its core chemical moieties: the pyridine ring and the acetamide functional group.
The pyridine moiety suggests potential for toxicity if inhaled, ingested, or absorbed through the skin, and it is known for its strong, unpleasant odor.[2][3] Pyridine and its derivatives are often volatile and can cause irritation to the respiratory system, skin, and eyes.[4][5]
The acetamide functional group introduces a significant long-term health consideration. Acetamide itself is classified as a substance suspected of causing cancer (GHS Hazard H351).[6] Therefore, minimizing exposure is of paramount importance.
Data from closely related isomers and derivatives, such as N-(pyridin-3-yl)acetamide and 2-pyridineacetamide, corroborate these concerns, indicating hazards of skin irritation (H315), serious eye irritation (H319), respiratory irritation (H335), and potential for being harmful if swallowed (H302).[7]
Hazard Identification and Risk Summary
A comprehensive risk assessment must precede any handling of this compound.[1] The following table summarizes the anticipated hazards based on the available data for its structural components and related molecules.
| Hazard Category | Potential Hazard Description | Rationale / Primary Sources |
| Acute Toxicity (Oral) | Harmful if swallowed. | Based on data for related pyridine acetamides (H302).[7] |
| Skin Irritation | Causes skin irritation. | Pyridine derivatives and related acetamides are known skin irritants (H315).[5][8] |
| Eye Irritation | Causes serious eye irritation/damage. | Common hazard for pyridine derivatives and related acetamides (H319).[5][8] |
| Respiratory Irritation | May cause respiratory irritation. | Expected due to the pyridine moiety and potential for dust/aerosol generation (H335).[2][8] |
| Carcinogenicity | Suspected of causing cancer. | Inherited risk from the acetamide functional group (H351).[6] |
| Incompatible Materials | Strong oxidizing agents, strong acids, strong bases. | General reactivity for amides and pyridine-like structures.[6][9] |
Hierarchy of Controls for Exposure Minimization
To ensure personnel safety, a multi-layered approach to hazard control must be implemented. This is best visualized through the "Hierarchy of Controls," which prioritizes the most effective measures.
Caption: General emergency response workflow.
| Emergency Situation | Immediate Action |
| Skin Contact | Immediately remove contaminated clothing. Rinse the affected skin area with copious amounts of water for at least 15 minutes. Seek medical attention. [10] |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, holding the eyelids open. Remove contact lenses if present and easy to do. Seek immediate medical attention from an ophthalmologist. [10] |
| Inhalation | Move the affected person to fresh air. If breathing is difficult, provide oxygen. If not breathing, give artificial respiration. Seek immediate medical attention. [11][10] |
| Ingestion | Do NOT induce vomiting. If the person is conscious, rinse their mouth with water and have them drink one or two glasses of water. Seek immediate medical attention. |
| Small Spill | Alert others in the area. Wearing appropriate PPE, cover the spill with an inert absorbent material (e.g., vermiculite, sand). Collect the material in a sealed container for hazardous waste disposal. Clean the area with soap and water. [12] |
| Large Spill | Evacuate the immediate area and alert others. Contact your institution's Environmental Health and Safety (EHS) department immediately. Do not attempt to clean it up yourself. [12] |
Conclusion
While this compound is a valuable compound for research, its safe use hinges on a conservative and informed approach to hazard management. By understanding the risks derived from its pyridine and acetamide structures—namely irritation, potential toxicity, and suspected carcinogenicity—and by rigorously applying the hierarchy of controls, researchers can handle this material with confidence and safety. Adherence to the protocols outlined in this guide is essential for protecting all laboratory personnel and the environment.
References
- Vertex AI Search. Safety First: Essential Guidelines for Handling Research Reagents and Equipment.
- Vertex AI Search. Chemical Safety in Laboratories: Best Practices for Handling and Storage to Ensure Personnel Safety and Prevent Accidents.
- Actylis Lab Solutions.
- Green World Group. Chemical Safety Best Practices in The Lab.
- Post Apple Scientific. Handling Pyridine: Best Practices and Precautions.
- Lab Manager. Handling and Storing Chemicals.
- Sigma-Aldrich.
- BenchChem.
- Sigma-Aldrich.
- BenchChem. Navigating the Safe Disposal of 2-chloro-N-(pyridin-3-yl)acetamide: A Procedural Guide.
- BenchChem.
- AK Scientific, Inc.
- Fisher Scientific.
- ChemicalBook.
- LookChem. This compound Product Page.
- Thermo Fisher Scientific.
- BIOSYNCE. How to handle pyridine safely?.
- PubChem, NIH. 2-Pyridineacetamide.
- Muby Chemicals. Phenyl-2-(Pyridin-2-yl) Acetamide Manufacturers, with SDS.
- Sigma-Aldrich. N-(Pyridin-3-yl)acetamide | 5867-45-8.
- Fisher Scientific.
- AK Scientific, Inc. Safety Data Sheet - N-(5-Fluoro-2-methylphenyl)-2-[4-(2-pyridinyl)piperazino]acetamide.
- Penta Chemicals.
Sources
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- 7. 2-Pyridineacetamide | C7H8N2O | CID 227129 - PubChem [pubchem.ncbi.nlm.nih.gov]
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- 9. Phenyl-2-(Pyridin-2-yl) Acetamide Manufacturers, with SDS [mubychem.com]
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- 11. fishersci.com [fishersci.com]
- 12. benchchem.com [benchchem.com]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 2-(Pyridin-3-yl)acetamide
Introduction
Welcome to the technical support guide for the synthesis of 2-(Pyridin-3-yl)acetamide. This molecule is a critical building block in medicinal chemistry and drug development.[1] While its structure appears straightforward, researchers frequently encounter challenges in achieving high yields and purity. This guide is designed to provide in-depth, experience-based solutions to common problems encountered during its synthesis. We will explore the causality behind these issues and offer validated protocols to enhance your experimental success.
The two most prevalent synthetic routes to this compound are:
-
Ammonolysis of an Ester: Typically starting from ethyl or methyl 3-pyridylacetate.[2][3]
-
Hydration of a Nitrile: Starting from 3-pyridylacetonitrile.[3]
This guide will focus on troubleshooting these primary pathways.
Troubleshooting Guide: Common Synthesis Issues
This section addresses specific, frequently encountered problems in a question-and-answer format.
Q1: Why is my yield consistently low (<50%) when reacting ethyl 3-pyridylacetate with ammonia?
This is the most common issue. Low yields in the ammonolysis of ethyl 3-pyridylacetate are often due to incomplete reaction, side reactions, or product loss during workup. Let's break down the causes and solutions.
Root Cause Analysis & Solutions:
-
Incomplete Reaction: The direct ammonolysis with aqueous ammonium hydroxide can be a slow and reversible equilibrium-driven process.
-
Causality: Water in the ammonium hydroxide solution can hydrolyze the product amide back to the corresponding carboxylate salt, or the starting ester to 3-pyridylacetic acid, both of which are highly water-soluble and difficult to extract.
-
Solution 1 (Anhydrous Conditions): Using ammonia gas bubbled through an anhydrous solvent (like methanol or ethanol) at elevated temperature and pressure is a more effective method. This shifts the equilibrium toward the product by removing the possibility of hydrolysis.
-
Solution 2 (Sealed Vessel): If using concentrated ammonium hydroxide, running the reaction in a sealed pressure vessel at room temperature or with gentle heating (40-50°C) for an extended period (24-48 hours) can drive the reaction to completion by maintaining a high concentration of ammonia.[2]
-
-
Side Reactions:
-
Causality: At higher temperatures, there is a risk of forming N,N-disubstituted byproducts or other condensation products.
-
Solution: Maintain strict temperature control. For reactions with aqueous ammonia, room temperature is often sufficient if given enough time.
-
-
Product Loss During Workup:
-
Causality: this compound has moderate solubility in water and some organic solvents. Concentrating the reaction mixture to dryness can lead to the formation of a hard-to-handle solid mixture.[2] Washing with a solvent in which the product has some solubility (like acetonitrile/ether mixtures) can lead to significant yield loss if not carefully optimized.
-
Solution: Instead of concentrating to complete dryness, reduce the volume under reduced pressure and cool the concentrated solution to induce crystallization. Collect the product by filtration. The filtrate can be further concentrated and cooled to recover a second crop of crystals. Washing the crude product should be done with a cold, non-polar solvent like diethyl ether to remove organic impurities without dissolving the desired amide.
-
Q2: My reaction with 3-pyridylacetonitrile and acid/base catalysis is stalling or producing a complex mixture. What's going wrong?
The hydration of a nitrile is a powerful method, but it is sensitive to reaction conditions.
Root Cause Analysis & Solutions:
-
Acid-Catalyzed Hydration:
-
Causality: Strong acids (like concentrated H₂SO₄) can work, but often require harsh conditions (high temperatures) which can lead to the hydrolysis of the newly formed amide all the way to 3-pyridylacetic acid. The pyridine nitrogen can also be protonated, altering the reactivity and solubility of the substrate.
-
Solution (Milder Conditions): Consider using a milder acid catalyst system. A mixture of acetic acid and a controlled amount of water can sometimes promote hydration without excessive hydrolysis. Alternatively, solid-phase catalysts like acidic resins (e.g., Amberlyst 15) can be effective and are easily removed by filtration.
-
-
Base-Catalyzed Hydration:
-
Causality: Strong bases like NaOH can also lead to complete hydrolysis to the carboxylate. The reaction is also sensitive to temperature; excessive heat can promote polymerization or decomposition of the starting material.
-
Solution (Controlled Conditions): Use a peroxide-based system under basic conditions (e.g., H₂O₂ with NaOH or KOH in a solvent like ethanol/water). This method, known as the Radziszewski reaction, is often cleaner and proceeds under milder conditions, minimizing the risk of over-hydrolysis. Careful control of the temperature (typically below 50°C) is crucial to prevent vigorous decomposition of the hydrogen peroxide.
-
Q3: I'm having difficulty purifying the final product. What are the best methods?
Purification is critical for obtaining a high-quality final product.
Root Cause Analysis & Solutions:
-
Recrystallization: This is the most effective method for purifying solid this compound.[4]
-
Challenge: Choosing the right solvent system.
-
Solution: A mixed solvent system is often ideal. Good starting points include:
-
Ethanol/Water
-
Isopropanol/Diethyl Ether
-
Acetonitrile/Water
-
-
Procedure: Dissolve the crude product in a minimal amount of the hot, more polar solvent (e.g., ethanol). While hot, slowly add the less polar solvent (e.g., diethyl ether) until the solution becomes slightly cloudy. Allow the solution to cool slowly to room temperature, then in an ice bath, to promote the formation of pure crystals.
-
-
Column Chromatography:
-
Challenge: The polar nature of the pyridine and amide groups can cause the product to streak on silica gel.
-
Solution: Use a polar mobile phase and consider deactivating the silica gel.
-
Mobile Phase: A gradient of dichloromethane (DCM) to methanol (MeOH) is a common choice. For example, start with 100% DCM and gradually increase to 5-10% MeOH in DCM.
-
Tailing Reduction: Adding a small amount of a basic modifier like triethylamine (~0.5-1%) or ammonium hydroxide to the mobile phase can significantly improve peak shape by neutralizing acidic sites on the silica gel.
-
-
Frequently Asked Questions (FAQs)
-
What is the expected melting point of pure this compound?
-
Can I use microwave-assisted synthesis to improve yields?
-
Yes, microwave-assisted organic synthesis can significantly reduce reaction times and often improve yields for amide formation by providing rapid and uniform heating.[1] This is particularly effective for the ammonolysis of esters.
-
-
Are there any specific safety precautions I should take?
Optimized Experimental Protocols
Protocol 1: Ammonolysis of Ethyl 3-Pyridylacetate
This protocol is optimized for high yield and purity on a laboratory scale.
Reagents & Equipment:
-
Ethyl 3-pyridylacetate (1.0 eq)
-
Concentrated Ammonium Hydroxide (28-30%, ~10-15 mL per gram of ester)
-
Pressure-rated, sealable reaction vessel
-
Stir plate and magnetic stir bar
-
Rotary evaporator
-
Buchner funnel and filter paper
-
Diethyl ether (for washing)
Procedure:
-
To a pressure-rated vessel, add ethyl 3-pyridylacetate (e.g., 5.00 g, 30.2 mmol).
-
Add a magnetic stir bar, followed by concentrated ammonium hydroxide (e.g., 50 mL).
-
Seal the vessel tightly and stir the mixture vigorously at room temperature.
-
Monitor the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting ester is consumed (typically 24-48 hours).
-
Once complete, carefully vent the vessel in a fume hood.
-
Concentrate the reaction mixture under reduced pressure to approximately one-third of its original volume.
-
Cool the resulting slurry in an ice bath for 1 hour to maximize crystallization.
-
Collect the white solid by vacuum filtration using a Buchner funnel.
-
Wash the solid cake with a small amount of cold diethyl ether to remove non-polar impurities.
-
Dry the product in a vacuum oven to a constant weight. Expected Yield: 75-85%[2]
Visualizations
Troubleshooting Workflow
This diagram outlines a logical process for diagnosing and solving low-yield issues.
Caption: Main synthesis and potential hydrolysis side reactions.
References
-
Koprowska, K., et al. (n.d.). Computational modeling and synthesis of pyridine variants of benzoyl-phenoxy-acetamide with high glioblastoma cytotoxicity and brain tumor penetration. PMC - PubMed Central. [Link]
-
Koprowska, K., et al. (n.d.). Computational modeling and synthesis of Pyridine variants of Benzoyl-Phenoxy-Acetamide with high glioblastoma cytotoxicity and brain tumor penetration. Research Square. [Link]
-
LookChem. (n.d.). This compound. [Link]
-
MDPI. (2021, September 17). Design, Synthesis and Biological Evaluation of Novel Thienylpyridyl- and Thioether-Containing Acetamides and Their Derivatives as Pesticidal Agents. [Link]
-
ResearchGate. (n.d.). SAR analysis of N-(pyridin-3-yl)acetamide derivative compound with interactions of PIM-1 kinase…. [Link]
- Google Patents. (n.d.).
-
LookChem. (n.d.). 3-Pyridylacetonitrile. [Link]
-
PubChem - NIH. (n.d.). Ethyl 3-pyridylacetate | C9H11NO2 | CID 96490. [Link]
-
Pharmaffiliates. (n.d.). CAS No : 6443-85-2 | Product Name : 3-Pyridylacetonitrile. [Link]
Sources
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- 2. This compound CAS#: 3724-16-1 [m.chemicalbook.com]
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- 5. 3-PYRIDYLACETONITRILE | 6443-85-2 [chemicalbook.com]
- 6. 3-Pyridineacetonitrile | 6443-85-2 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]
Technical Support Center: Navigating Coupling Reactions with 3-Aminopyridine
Welcome to the technical support center dedicated to researchers, scientists, and drug development professionals working with 3-aminopyridine. This guide is designed to provide practical, in-depth troubleshooting advice and answers to frequently asked questions regarding the unique challenges posed by this versatile, yet often tricky, building block in coupling reactions. My aim is to move beyond simple protocols and explain the why behind the experimental choices, grounding our discussion in mechanistic principles and field-proven strategies.
The Challenge of 3-Aminopyridine: A Dual-Faced Reagent
3-Aminopyridine is a valuable synthon, but its structure presents inherent challenges in common coupling reactions. The presence of two basic nitrogen atoms—the endocyclic pyridine nitrogen and the exocyclic amino group—creates a bidentate-like character that can lead to catalyst inhibition. The lone pairs on both nitrogens can coordinate with the palladium catalyst, effectively sequestering it from the catalytic cycle and leading to low or no product formation.[1][2][3] Understanding this fundamental issue is the first step toward successful coupling.
Troubleshooting Guide: From Failed Reactions to High Yields
This section addresses specific problems you might encounter in the lab. Each question is followed by a detailed explanation of potential causes and a step-by-step guide to resolving the issue.
Q1: My Suzuki coupling with a 3-aminopyridine derivative is failing or giving very low yields. What's the first thing I should check?
A1: Catalyst inhibition is the most likely culprit. The dual coordination of the pyridine and amino nitrogens to the palladium center can poison your catalyst.[2][3] Additionally, the electron-donating amino group can decrease the reactivity of an adjacent C-X bond (where X is a halide) towards the critical oxidative addition step.[3]
Troubleshooting Workflow:
-
Evaluate Your Ligand: Standard ligands like PPh₃ are often ineffective for this class of substrate.[2][4] You need to employ sterically bulky, electron-rich phosphine ligands that promote the desired catalytic cycle while discouraging catalyst inhibition.
-
Increase Catalyst Loading: While not the most elegant solution, a modest increase in catalyst loading (e.g., from 1-2 mol% to 3-5 mol%) can sometimes overcome partial inhibition and drive the reaction to completion.[3]
-
Check Your Base and Solvent System: A common cause of failure is an inappropriate base or solvent. For less reactive aryl chlorides, stronger bases are often necessary.
-
Consider a Boronic Ester: If you are using a boronic acid, protodeboronation (replacement of the boronic acid group with a proton) can be a significant side reaction.[2][3] Switching to a more stable pinacol (BPin) or MIDA boronate ester can mitigate this issue.[3]
Q2: I'm attempting a Buchwald-Hartwig amination with a 3-halo-aminopyridine and observing no product. Why is this C-N coupling so difficult?
A2: The challenges are multifaceted. Beyond the catalyst inhibition previously discussed, the substrate itself can be problematic. 3-Halopyridines are electron-deficient, which can be a double-edged sword. While it can make the aromatic ring more susceptible to nucleophilic attack, it also influences the oxidative addition step. The primary issue, however, remains catalyst coordination.[1][6]
Optimization Strategy for Buchwald-Hartwig Amination:
The key is selecting a highly active catalyst system capable of overcoming the strong Pd-N coordination.
| Parameter | Recommendation | Rationale |
| Palladium Precursor | Pd₂(dba)₃ or Pd(OAc)₂ | Common and effective Pd(0) or Pd(II) sources that form the active Pd(0) catalyst in situ.[7] |
| Ligand | RuPhos or BrettPhos | These have been identified as outstanding ligands for coupling primary and secondary amines with unprotected 3-halo-2-aminopyridines.[1] They provide the necessary steric bulk and electron density to facilitate the reaction. |
| Base | LiHMDS or NaOtBu | A strong, non-nucleophilic base is required to deprotonate the amine coupling partner effectively.[1][8] |
| Solvent | Anhydrous THF or Toluene | These are standard solvents for Buchwald-Hartwig reactions, capable of dissolving the reagents and facilitating the reaction at elevated temperatures.[6] |
| Temperature | 80-110 °C | Higher temperatures are often required to drive the catalytic cycle, especially with less reactive aryl chlorides.[5] |
General Protocol for Buchwald-Hartwig Amination:
This protocol is a starting point and should be optimized for your specific substrates.
-
Inert Atmosphere: To an oven-dried reaction vessel, add the 3-halo-aminopyridine (1.0 eq), the amine coupling partner (1.2 eq), and the base (e.g., NaOtBu, 1.4 eq).
-
Seal and Purge: Seal the vessel and thoroughly evacuate and backfill with an inert gas (e.g., Argon) at least three times.
-
Catalyst Preparation: In a separate glovebox or under a positive flow of inert gas, prepare a stock solution of the palladium precursor and ligand in your chosen anhydrous, degassed solvent.
-
Reaction Initiation: Add the catalyst solution to the reaction vessel via syringe.
-
Heating and Monitoring: Heat the reaction mixture to the desired temperature (e.g., 100 °C) with vigorous stirring. Monitor the reaction's progress by TLC or LC-MS.
-
Work-up: Upon completion, cool the reaction to room temperature, dilute with an organic solvent like ethyl acetate, and wash with water and brine. Dry the organic layer, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography.
Q3: My amide coupling with 3-aminopyridine is sluggish and incomplete, even with standard coupling agents like HATU or EDC/HOBt. What's happening?
A3: This is a common frustration. While 3-aminopyridine is a nucleophile, its reactivity in acylation can be deceptively low. Standard peptide coupling conditions that work well for aliphatic amines or anilines can fail. You may observe the formation of the activated ester (e.g., with HATU), but the subsequent nucleophilic attack by the 3-aminopyridine does not proceed efficiently.[9] The electron-withdrawing nature of the pyridine ring reduces the nucleophilicity of the exocyclic amino group.
Strategies for Difficult Amide Couplings:
-
Switch to a More Reactive Electrophile: The most reliable method is to convert the carboxylic acid to a more potent electrophile.
-
Acid Chlorides: Convert the carboxylic acid to an acid chloride using thionyl chloride (SOCl₂) or oxalyl chloride.[9] The resulting acid chloride is much more reactive and will often couple with 3-aminopyridine where other methods fail. Be aware that this method is harsh and may not be suitable for sensitive substrates.[9]
-
-
Alternative Coupling Reagents:
-
DMTMM: 4-(4,6-Dimethoxy-1,3,5-triazin-2-yl)-4-methylmorpholinium chloride (DMTMM) has been found to be effective for coupling with reluctant anilines and may be a good option here.[9]
-
-
Use a Catalyst:
-
DMAP: Adding a catalytic amount of 4-(Dimethylamino)pyridine (DMAP) can sometimes accelerate sluggish acylations, even when using other coupling agents.[9]
-
Decision Tree for Amide Coupling Strategy:
Caption: Decision workflow for problematic amide couplings.
Frequently Asked Questions (FAQs)
Q: Should I protect the amino group on 3-aminopyridine before attempting a cross-coupling reaction?
A: It depends on the reaction. For many modern palladium-catalyzed reactions, specialized ligands have been developed that make protection unnecessary.[1][3] In fact, adding protection/deprotection steps is less atom-economical. However, if you are struggling with side reactions or using older catalytic systems, protecting the amine (e.g., as a Boc-carbamate) can be a valid strategy to prevent N-arylation or other undesired reactions.[10][11]
Q: I am observing significant amounts of a dehalogenated byproduct (e.g., 3-aminopyridine instead of the coupled product). How can I prevent this?
A: Dehalogenation is a common side reaction in palladium-catalyzed couplings.[2] It can arise from sources of hydride in the reaction mixture (e.g., from solvents or bases).
-
Ensure an Inert Atmosphere: Oxygen can interfere with the catalytic cycle and promote side reactions. Thoroughly degas your solvents and maintain a positive pressure of an inert gas like argon or nitrogen.[5]
-
Solvent Choice: Avoid solvents that can act as hydride donors, such as certain alcohols.
-
Optimize Reaction Time: Do not let the reaction run for an excessively long time after the starting material has been consumed, as this can increase the likelihood of byproduct formation.[3]
Q: How do I purify my final product? The polarity seems to make it difficult.
A: Products containing the aminopyridine moiety are often polar and basic, which can lead to streaking on silica gel chromatography.
-
Add a Modifier: Add a small amount of a basic modifier, such as triethylamine (~1-2%) or ammonia (using a 7N solution in methanol as part of the mobile phase), to your eluent system. This will neutralize the acidic sites on the silica gel and lead to much sharper peaks.
-
Alternative Stationary Phases: If silica is problematic, consider using alumina (basic or neutral) or a C18 reversed-phase column for purification.
-
Crystallization: If the product is a solid, crystallization is an excellent method for purification that can be scaled up easily.[12]
Q: Can 3-aminopyridine itself act as a ligand and influence the reaction?
A: Absolutely. As discussed, this is the primary challenge. The ability of aminopyridines to act as ligands for transition metals is well-documented.[13][14] This property is exploited in coordination chemistry but is a significant hurdle in catalytic coupling reactions where the aminopyridine is intended to be a substrate, not a ligand. The choice of a more strongly coordinating, bulky phosphine ligand is a direct strategy to outcompete the substrate for binding to the palladium center.
Visualizing the Core Problem: Catalyst Inhibition
The following diagram illustrates the competing pathways that can occur. The desired catalytic cycle is shown in green, while the problematic catalyst inhibition pathway is shown in red.
Caption: Competing catalytic vs. inhibition pathways.
By understanding these challenges and applying the systematic troubleshooting strategies outlined above, you can significantly improve your success rate in coupling reactions involving 3-aminopyridine.
References
-
Surry, D. S., & Buchwald, S. L. (2011). Palladium-Catalyzed C,N-Cross Coupling Reactions of 3-Halo-2-aminopyridines. Organic letters, 13(15), 4016–4019. [Link]
-
Li, J., et al. (2018). Palladium-Catalyzed Sonogashira Coupling Reaction of 2-Amino-3-Bromopyridines with Terminal Alkynes. Open Journal of Synthesis Theory and Applications, 7, 43-58. [Link]
-
Reddit r/Chempros. (2021). Tips and tricks for difficult amide bond formation? [Link]
-
Organic Syntheses. (n.d.). 3-Aminopyridine. Organic Syntheses Procedure. [Link]
-
Boyer, J. L., et al. (2020). Amino pyridine iron(II) complexes. Inorganica Chimica Acta, 502, 119339. [Link]
-
Pop, F., et al. (2022). Pd(II) Complexes with Pyridine Ligands: Substituent Effects on the NMR Data, Crystal Structures, and Catalytic Activity. Molecules, 27(16), 5328. [Link]
-
Ruiz-Castillo, P., & Buchwald, S. L. (2016). Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions. Chemical Reviews, 116(19), 12564–12649. [Link]
-
Wikipedia. (n.d.). Buchwald–Hartwig amination. [Link]
-
Jørgensen, M., et al. (2009). A Simple, Effective, Green Method for the Regioselective 3-Acylation of Unprotected Indoles. Molecules, 14(2), 755-764. [Link]
-
LeTiran, A., et al. (2012). An Efficient, Regioselective Amination of 3,5-Disubstituted Pyridine N-Oxides Using Saccharin as an Ammonium Surrogate. Organic Letters, 14(24), 6246–6249. [Link]
Sources
- 1. Palladium-Catalyzed C,N-Cross Coupling Reactions of 3-Halo-2-aminopyridines - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Palladium-Catalyzed Sonogashira Coupling Reaction of 2-Amino-3-Bromopyridines with Terminal Alkynes [scirp.org]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 9. reddit.com [reddit.com]
- 10. pubs.acs.org [pubs.acs.org]
- 11. benchchem.com [benchchem.com]
- 12. Organic Syntheses Procedure [orgsyn.org]
- 13. par.nsf.gov [par.nsf.gov]
- 14. Pd(II) Complexes with Pyridine Ligands: Substituent Effects on the NMR Data, Crystal Structures, and Catalytic Activity - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Purification of Crude 2-(Pyridin-3-yl)acetamide
Welcome to the technical support guide for the purification of crude 2-(Pyridin-3-yl)acetamide. This document provides researchers, scientists, and drug development professionals with practical, in-depth guidance, troubleshooting tips, and frequently asked questions to navigate the challenges of obtaining high-purity this compound, a critical intermediate in pharmaceutical synthesis.[1] Our approach is grounded in fundamental chemical principles and validated through extensive laboratory experience.
I. Strategic Overview: Selecting Your Purification Pathway
The initial purity of your crude material and the nature of the impurities present will dictate the most effective purification strategy. Common impurities may include unreacted starting materials, reagents, or by-products from side reactions.[2] A preliminary analysis by Thin-Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) is strongly recommended to assess the complexity of the mixture before proceeding.[3]
Caption: Decision workflow for selecting the optimal purification technique.
II. Frequently Asked Questions (FAQs)
Q1: What are the key physical properties of this compound relevant to its purification?
A1: Understanding the compound's properties is crucial for designing a purification protocol. Key data points are summarized below.
| Property | Value | Significance for Purification | Source |
| Melting Point | 122-124 °C | A sharp melting point in this range indicates high purity. A broad or depressed range suggests the presence of impurities. | [1][4] |
| Appearance | White to pale cream crystalline powder | Color deviation may indicate impurities. | [5] |
| Solubility | Soluble in ethanol, dimethylformamide (DMF), chloroform. | This information is critical for selecting appropriate solvents for recrystallization and chromatography. | [1][6] |
| Basicity | The pyridine nitrogen is basic. | This property is the foundation for purification via acid-base extraction. | [5][7] |
Q2: Which purification method is best for a first-pass attempt on a new batch of crude material?
A2: For a first attempt, acid-base extraction is often the most powerful and efficient method if you suspect non-basic organic impurities. This compound possesses a basic pyridine ring, which can be protonated with a dilute acid (e.g., HCl) to form a water-soluble salt.[7][8] Neutral or acidic impurities will remain in the organic layer and can be easily separated. The purified compound is then recovered by basifying the aqueous layer and extracting it back into an organic solvent.[8]
Q3: When is recrystallization a better choice than column chromatography?
A3: Recrystallization is ideal when your crude material is already of relatively high purity (>90%) and you need to remove small amounts of impurities. It is a highly efficient, scalable, and cost-effective method for final polishing. Column chromatography is more suitable for separating complex mixtures where components have different polarities or when impurities are present in significant quantities.[9][10]
III. Troubleshooting Guide
This section addresses specific issues you may encounter during purification experiments.
Recrystallization Issues
Q: My compound “oiled out” instead of crystallizing upon cooling. What should I do?
A: "Oiling out" occurs when the solute comes out of solution above its melting point. This is a common problem.
-
Causality: The boiling point of your chosen solvent may be too high, or the solution may be too concentrated. Impurities can also suppress the melting point of the mixture, leading to oil formation.
-
Solution:
-
Reheat the solution to dissolve the oil completely.
-
Add a small amount of additional hot solvent to decrease the saturation.
-
Allow the solution to cool much more slowly. You can insulate the flask to encourage gradual cooling.
-
If the problem persists, try a solvent with a lower boiling point. For this compound, a mixed solvent system like ethanol/diethyl ether could be effective.[1]
-
Q: Crystal formation is very poor, or no crystals have formed even after cooling in an ice bath. How can I induce crystallization?
A: Supersaturation has been achieved, but nucleation is inhibited.
-
Causality: The solution may be too dilute, or there are no nucleation sites for crystals to begin growing.
-
Solution:
-
Scratch the Flask: Use a glass rod to gently scratch the inside of the flask at the surface of the liquid. The microscopic scratches provide a surface for nucleation.
-
Seed Crystals: Add a tiny, pure crystal of this compound to the solution. This provides a template for crystal growth.
-
Reduce Volume: If the solution is too dilute, gently evaporate some of the solvent by heating or under a stream of nitrogen and then allow it to cool again.
-
Column Chromatography Issues
Q: My compounds are not separating on the silica gel column. The spots are all coming out together. What's wrong?
A: The mobile phase (eluent) is likely too polar.
-
Causality: A highly polar eluent will move all compounds, regardless of their individual polarity, down the column very quickly, resulting in no separation.[9]
-
Solution:
-
Rerun TLC: First, optimize your solvent system using Thin-Layer Chromatography (TLC). The ideal eluent system should give your target compound an Rf value of approximately 0.2-0.3 for good separation.[10]
-
Decrease Eluent Polarity: Start with a less polar solvent system. For example, if you used 100% ethyl acetate, try a mixture of 50:50 ethyl acetate:heptane and gradually increase the polarity (gradient elution).[11]
-
Q: I see cracks or channels forming in my silica gel column bed. Why is this happening and how does it affect my separation?
A: This is known as "channeling" and it severely compromises separation efficiency.
-
Causality: Cracks typically form when the column is packed unevenly or if it runs dry. Heat generated from the adsorption of a very concentrated sample can also cause solvent to bubble, leading to cracks.
-
Solution:
-
Proper Packing: Ensure the column is packed carefully and homogeneously. The "wet slurry" method, where silica is mixed with the initial eluent and poured into the column, is generally preferred to minimize air bubbles.[10]
-
Never Let it Run Dry: Always keep the solvent level above the top of the silica bed.
-
Sample Loading: Dissolve the crude sample in a minimal amount of solvent and load it carefully onto the column to avoid disturbing the bed.
-
Acid-Base Extraction Issues
Q: I've acidified the basic solution to recover my product, but an oil has formed instead of a solid precipitate. What should I do?
A: This is similar to "oiling out" in recrystallization and can happen if the concentration of the product is very high or if residual organic solvent is present.
-
Causality: The aqueous solution is supersaturated with the neutral, less water-soluble form of your compound.
-
Solution:
-
Extract the Product: Instead of filtering, extract the acidified aqueous solution with a suitable organic solvent like dichloromethane or ethyl acetate (3x volumes).[12]
-
Combine & Dry: Combine the organic extracts, wash with brine to remove excess water, dry over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), and evaporate the solvent to recover your purified product.[7][13]
-
IV. Experimental Protocols
Protocol 1: Purification by Acid-Base Extraction
This protocol leverages the basicity of the pyridine nitrogen to separate this compound from neutral or acidic impurities.
Caption: Workflow for purification via acid-base extraction.
Methodology:
-
Dissolution: Dissolve approximately 1.0 g of the crude material in 20 mL of an organic solvent like dichloromethane (DCM) or ethyl acetate in a separatory funnel.
-
Acidic Wash: Add 20 mL of 1 M hydrochloric acid (HCl) to the separatory funnel. Stopper the funnel, invert, and vent frequently to release any pressure. Shake vigorously for 1-2 minutes.
-
Layer Separation: Allow the layers to separate. The protonated this compound hydrochloride salt will be in the upper aqueous layer, while neutral impurities remain in the lower DCM layer.[7] Drain and save both layers.
-
Back-Wash (Optional): To remove any trapped neutral impurities from the aqueous layer, perform a "back-wash" by adding 10 mL of fresh DCM, shaking, and discarding the DCM layer.[13]
-
Regeneration: Transfer the aqueous layer to a clean flask and cool it in an ice bath. Slowly add 2 M sodium hydroxide (NaOH) dropwise while stirring until the solution is basic (pH > 10, check with pH paper).[8]
-
Extraction of Pure Product: Transfer the basic aqueous solution back to a separatory funnel and extract three times with 15 mL portions of DCM.
-
Drying and Evaporation: Combine the organic extracts, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and remove the solvent under reduced pressure to yield the purified product.
Protocol 2: Purification by Recrystallization
This method is based on the principle that the solubility of the compound is high in a hot solvent and low in a cold solvent.[14]
Methodology:
-
Solvent Selection: Place a small amount of crude material in a test tube and add a few drops of a potential solvent (e.g., ethanol, isopropanol, or acetonitrile). If it dissolves readily at room temperature, the solvent is unsuitable. Heat the mixture. A good solvent will dissolve the compound when hot but not when cold.[15] Ethanol is a good starting point.[1]
-
Dissolution: Place the crude this compound in an Erlenmeyer flask. Add the minimum amount of boiling solvent dropwise until the solid just dissolves.
-
Decolorization (Optional): If the solution is colored, add a small amount of activated charcoal, boil for a few minutes, and perform a hot gravity filtration to remove the charcoal.
-
Crystallization: Cover the flask and allow the solution to cool slowly to room temperature. Then, place the flask in an ice bath to maximize crystal formation.[14]
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.[14]
-
Washing: Wash the crystals with a small amount of ice-cold solvent to remove any adhering impurities.
-
Drying: Dry the purified crystals in a vacuum oven or air dry to a constant weight. Confirm purity by melting point analysis.
V. References
-
Application Notes and Protocols for the Purification of 2-chloro-N-(pyridin-3-yl)acetamide via Recrystallization. (n.d.). Benchchem. Retrieved from
-
This compound CAS 3724-16-1. (n.d.). BIOSYNCE. Retrieved from
-
Acid-Base Extraction. (n.d.). Retrieved from
-
Phenyl-2-(Pyridin-2-yl) Acetamide Manufacturers. (n.d.). Muby Chemicals. Retrieved from
-
2-CHLORO-N-PYRIDIN-2-YL-ACETAMIDE CAS 5221-37-4. (n.d.). ChemicalBook. Retrieved from
-
Column chromatography. (n.d.). Retrieved from
-
2-Chloro-N-(pyridin-3-yl)acetamide Stability and Degradation. (n.d.). Benchchem. Retrieved from
-
4.8: Acid-Base Extraction. (2022). Chemistry LibreTexts. Retrieved from
-
This compound. (n.d.). LookChem. Retrieved from
-
Buy this compound | 3724-16-1. (2023). Smolecule. Retrieved from
-
Liquid/liquid Extraction. (n.d.). Retrieved from
-
Efficient, Mild, and Completely Regioselective Synthesis of Substituted Pyridines - Supporting Information. (2010). The Royal Society of Chemistry. Retrieved from
-
Column Chromatography in Pharmaceutical Analysis. (2022). Research and Reviews: Research Journal of Pharmaceutical Analysis. Retrieved from
-
Separation of Acidic, Basic and Neutral Compounds. (n.d.). Magritek. Retrieved from
-
Recrystallization. (2023). Chemistry LibreTexts. Retrieved from
-
Impurities in Pharmaceuticals- A Review. (2013). SciSpace. Retrieved from
Sources
- 1. biosynce.com [biosynce.com]
- 2. scispace.com [scispace.com]
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- 4. This compound|lookchem [lookchem.com]
- 5. Buy this compound | 3724-16-1 [smolecule.com]
- 6. Phenyl-2-(Pyridin-2-yl) Acetamide Manufacturers, with SDS [mubychem.com]
- 7. web.mnstate.edu [web.mnstate.edu]
- 8. magritek.com [magritek.com]
- 9. web.uvic.ca [web.uvic.ca]
- 10. rroij.com [rroij.com]
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- 13. people.chem.umass.edu [people.chem.umass.edu]
- 14. chem.libretexts.org [chem.libretexts.org]
- 15. benchchem.com [benchchem.com]
Technical Support Center: Acylation of Pyridine-3-amine
Welcome to the technical support center for the acylation of pyridine-3-amine. This guide is designed for researchers, medicinal chemists, and process development scientists who utilize this critical transformation in their synthetic workflows. Here, we address common challenges, provide in-depth mechanistic explanations for side reactions, and offer robust, field-tested protocols to enhance reaction selectivity and yield.
Troubleshooting Guide: Real-Time Experimental Issues
This section addresses specific problems you might observe during your experiment, providing direct causes and actionable solutions.
Question 1: I'm seeing a new, less polar spot on my TLC analysis that isn't my starting material or desired product. What is it and how do I prevent it?
Answer: This is a classic sign of di-acylation , where both the exocyclic amino group (-NH₂) and the pyridine ring nitrogen have been acylated. The resulting di-acylated product is typically less polar than the desired mono-acylated product due to the masking of the second N-H bond and the introduction of another acyl group, leading to a higher Rf value on silica gel TLC plates.
Root Cause Analysis: The formation of the di-acylated species is primarily driven by an excess of a highly reactive acylating agent, elevated temperatures, or the use of a catalytic base like 4-dimethylaminopyridine (DMAP) which can significantly accelerate the second acylation step.[1] The pyridine nitrogen, although less nucleophilic than the exocyclic amine, can still react, especially after the exocyclic amine has been acylated, which can influence the electronic properties of the ring.
Recommended Actions:
-
Control Stoichiometry: Use a slight excess (1.05-1.1 equivalents) of the acylating agent. Adding a large excess will inevitably lead to the di-acylated product.
-
Temperature Management: Perform the addition of the acylating agent at a reduced temperature (0 °C is standard) to moderate the reaction rate.[1] Do not allow the reaction to exotherm uncontrollably.
-
Order of Addition: Add the acylating agent (e.g., acetyl chloride) dropwise to a cooled solution of the 3-aminopyridine and a non-nucleophilic base. This maintains a low instantaneous concentration of the electrophile, favoring mono-acylation.
-
Choice of Base: Use a non-nucleophilic base like triethylamine (TEA) or diisopropylethylamine (DIPEA) to scavenge the acid byproduct (e.g., HCl). While pyridine is often used as both a base and a solvent, it can form a highly reactive acylpyridinium ion intermediate, which may increase the rate of di-acylation under certain conditions.[2][3]
Question 2: My reaction yield is very low, and I'm recovering a lot of unreacted starting material. What's going wrong?
Answer: Low conversion is typically due to the deactivation of the nucleophile (3-aminopyridine) or the decomposition of the acylating agent.
Root Cause Analysis:
-
Protonation of the Amine: If an acyl halide is used without a sufficient amount of base, the generated HCl will protonate the starting material. Both the exocyclic amine and the pyridine nitrogen can be protonated, rendering them non-nucleophilic and halting the reaction.[3]
-
Hydrolysis of Acylating Agent: Acyl halides and anhydrides are highly sensitive to moisture. Any water in the solvent, glassware, or starting materials will rapidly hydrolyze the acylating agent, reducing its effective concentration.
-
Insufficient Reactivity: If using a less reactive acylating agent (e.g., an ester), the reaction may require heat or a catalyst (like DMAP) to proceed at a reasonable rate.
Recommended Actions:
-
Ensure Anhydrous Conditions: Thoroughly dry all glassware. Use anhydrous solvents. If the 3-aminopyridine starting material is a hydrate or has absorbed moisture, dry it in a vacuum desiccator before use.
-
Use an Adequate Amount of Base: When using an acyl halide, ensure at least one equivalent of a tertiary amine base (e.g., TEA, pyridine) is present to neutralize the generated acid. It is common practice to use a slight excess (1.1-1.2 equivalents).[1]
-
Consider a Catalyst for Slow Reactions: If the reaction is sluggish at room temperature (as monitored by TLC), the addition of a catalytic amount of DMAP (1-5 mol%) can significantly increase the reaction rate. Be cautious, as this can also promote di-acylation if not carefully controlled.
Troubleshooting Workflow Diagram
Caption: A workflow for troubleshooting common acylation issues.
Frequently Asked Questions (FAQs)
Question 3: Why is the exocyclic amino group more reactive than the pyridine ring nitrogen?
Answer: The higher reactivity of the exocyclic -NH₂ group is due to its greater nucleophilicity. The lone pair of electrons on the exocyclic nitrogen is more available for donation to an electrophile compared to the lone pair on the pyridine ring nitrogen. The ring nitrogen's lone pair resides in an sp² hybrid orbital, which has more s-character than the sp³-like orbital of the exocyclic amine. This higher s-character means the electrons are held more tightly to the nucleus, making the pyridine nitrogen less basic and less nucleophilic.[3] Furthermore, the primary aromatic amine is significantly more nucleophilic than an amide, which is why acylation occurs selectively at the -NH₂ group rather than the nitrogen of an existing acetamido group, for instance.[4]
Question 4: Can acylation occur directly on the pyridine ring (C-acylation)?
Answer: Under standard acylation conditions (e.g., using acyl chlorides or anhydrides with a base), direct C-acylation of pyridine-3-amine is highly unlikely. The pyridine ring is electron-deficient, a characteristic that makes it resistant to electrophilic aromatic substitution reactions like Friedel-Crafts acylation. The reaction is further hindered because the Lewis acid catalyst required for Friedel-Crafts reactions will coordinate strongly to the basic pyridine nitrogen, adding a positive charge to the ring and deactivating it even further.[5] While specialized methods using photoredox catalysis have been developed to achieve site-selective C-acylation of pyridinium salts, these are not considered common side reactions in a standard laboratory acylation.[5]
Reaction Mechanisms: Desired vs. Side Reaction
Caption: Competing pathways in the acylation of pyridine-3-amine.
Question 5: What are the best conditions for achieving clean, selective mono-acylation?
Answer: The optimal conditions balance reactivity with selectivity. The following table summarizes key parameters and recommendations.
| Parameter | Recommended Condition | Rationale & Justification |
| Acylating Agent | Acyl Chloride or Acid Anhydride (1.05-1.1 eq.) | Provides good reactivity. Limiting the stoichiometry is the most critical factor in preventing di-acylation.[4] |
| Base | Triethylamine (TEA) or DIPEA (1.1-1.2 eq.) | Non-nucleophilic bases that effectively scavenge acid byproducts without forming highly reactive intermediates themselves.[1] |
| Solvent | Anhydrous Dichloromethane (DCM) or Acetonitrile (ACN) | Aprotic solvents that are good at solubilizing reagents but do not participate in the reaction. Must be dry to prevent hydrolysis.[4] |
| Temperature | 0 °C to Room Temperature | Start the reaction cold (0 °C) during the addition of the acylating agent to control the initial exotherm, then allow it to warm to room temperature. |
| Atmosphere | Inert (Nitrogen or Argon) | Prevents the introduction of atmospheric moisture, which can decompose the acylating agent. |
Experimental Protocols
Protocol 1: General Procedure for N-Acetylation of Pyridine-3-amine
This protocol describes a standard, reliable method for the selective N-acetylation of the exocyclic amine.
Materials:
-
Pyridine-3-amine (1.0 eq.)
-
Acetyl Chloride (1.05 eq.)
-
Triethylamine (1.2 eq.)
-
Anhydrous Dichloromethane (DCM)
-
Saturated aqueous NaHCO₃ solution
-
Brine
-
Anhydrous Na₂SO₄ or MgSO₄
Procedure:
-
Setup: In a flame-dried, round-bottom flask under a nitrogen atmosphere, dissolve pyridine-3-amine (1.0 eq.) and triethylamine (1.2 eq.) in anhydrous DCM (approx. 0.1 M concentration).
-
Cooling: Cool the stirred solution to 0 °C using an ice-water bath.
-
Addition: Add acetyl chloride (1.05 eq.), dissolved in a small amount of anhydrous DCM, dropwise to the reaction mixture over 10-15 minutes. Ensure the internal temperature does not rise significantly.
-
Reaction: After the addition is complete, allow the reaction to stir at 0 °C for 30 minutes, then remove the ice bath and let it warm to room temperature. Monitor the reaction progress by TLC (e.g., using 10% Methanol in DCM as eluent). The reaction is typically complete within 1-3 hours.
-
Workup: Quench the reaction by adding saturated aqueous NaHCO₃ solution. Transfer the mixture to a separatory funnel and separate the layers.
-
Extraction: Extract the aqueous layer with DCM (2x).
-
Washing: Combine the organic layers and wash with brine.
-
Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate the filtrate under reduced pressure to yield the crude product.
-
Purification: The crude N-(pyridin-3-yl)acetamide can be purified by recrystallization (e.g., from ethyl acetate/hexanes) or by flash column chromatography on silica gel if necessary.
Analytical Characterization:
-
TLC: Monitor starting material consumption and product formation.
-
HPLC: Can be used for quantitative analysis of purity.[6]
-
NMR (¹H, ¹³C): Confirm the structure of the product. Expect a singlet for the acetyl methyl group (~2.2 ppm) and a downfield shift of the aromatic protons adjacent to the newly formed amide.
-
IR: Look for the appearance of a strong amide C=O stretch (~1670-1690 cm⁻¹) and the N-H stretch (~3300 cm⁻¹).
References
-
Song, L., et al. (2019). Site-Selective C–H Acylation of Pyridinium Derivatives by Photoredox Catalysis. Organic Letters, 21(19), 8048-8052.
-
Wakefield, B. J., & Waring, D. R. (1979). The Diacylation of Amides by Acyl Chloride—Pyridine Compounds. Journal of the American Chemical Society, 101(18), 5439-5440.
-
Sajtos, F., et al. (2020). N-Acetylation of Amines in Continuous-Flow with Acetonitrile—No Need for Hazardous and Toxic Carboxylic Acid Derivatives. Molecules, 25(8), 1985.
-
HELIX Chromatography. (n.d.). HPLC Methods for analysis of 3-Aminopyridine.
-
Katritzky, A. R., et al. (2010). An Efficient Greener Approach for N-acylation of Amines in Water Using Benzotriazole Chemistry. Molecules, 15(12), 9224-9243.
-
Boumoud, T., et al. (2016). An eco-friendly and highly efficient route for N-acylation under catalyst-free conditions. Journal of Chemical and Pharmaceutical Research, 8(4), 1163-1170.
-
Kas'yan, L. I., et al. (2005). Acylation of Aminopyridines and Related Compounds with Endic Anhydride. Russian Journal of Organic Chemistry, 41(10), 1530-1538.
-
Sigma-Aldrich. (n.d.). Friedel–Crafts Acylation.
-
Allen, C. F. H., & Wolf, C. N. (1950). 3-AMINOPYRIDINE. Organic Syntheses, 30, 3.
-
Whitehead, C. W. (1952). A Study of Factors Leading to N, N-Diacetylation of Aminopyrimidines. Oregon State University Thesis.
-
Beaver, M. G., et al. (2018). Synthesis of N-Substituted-3-amino-4-halopyridines: a Sequential Boc-Removal/Reductive Amination Mediated by Brønsted and Lewis Acids. ACS Omega, 3(8), 9408-9415.
-
NotVoodoo. (2022). Acetylation of Secondary amines. Chemistry Stack Exchange.
-
Valeur, E., & Bradley, M. (2009). N-Acylation Reactions of Amines. Chemical Society Reviews, 38(2), 606-631.
-
BenchChem. (2025). Optimizing N-acylation of 3-aminoacetanilide reaction conditions.
-
Li, B., et al. (2021). Transition metal-catalyzed cross-coupling reactions of N-aryl-2-aminopyridines. Organic & Biomolecular Chemistry, 19(1), 37-55.
-
ResearchGate. (n.d.). Acetylation of amines with acetic anhydride. [Table].
-
Fersht, A. R., & Jencks, W. P. (1970). Acetylpyridinium ion intermediate in pyridine-catalyzed hydrolysis and acyl transfer reactions of acetic anhydride. Journal of the American Chemical Society, 92(18), 5432-5442.
-
PW English. (2023, January 15). The acylation reaction of amines is carried out in presence of pyridine because... [Video]. YouTube.
-
J Michelle Leslie. (2024, February 22). Acylation of an amine using acetic anhydride. [Video]. YouTube.
Sources
Technical Support Center: Optimizing Reaction Conditions for 2-(Pyridin-3-yl)acetamide Synthesis
Welcome to the technical support center for the synthesis of 2-(Pyridin-3-yl)acetamide. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and questions that arise during this synthesis. We will delve into the mechanistic underpinnings of the reaction to provide not just protocols, but a framework for rational optimization and troubleshooting.
Frequently Asked Questions (FAQs)
This section addresses common questions regarding the synthesis of this compound, providing insights into the selection of starting materials and reaction pathways.
1. What are the primary synthetic routes to this compound?
There are several established methods for the synthesis of this compound. The choice of route often depends on the available starting materials, desired scale, and purity requirements. The most common pathways include:
-
Hydrolysis of 3-Cyanopyridine: This is a widely used method where 3-cyanopyridine is partially hydrolyzed to the corresponding amide.[1][2] This reaction can be catalyzed by acids, bases, or enzymes (nitrilases) and offers a direct conversion.[3][4]
-
Acylation of 3-Aminopyridine: This is a direct and often high-yielding method that involves the reaction of 3-aminopyridine with an acetylating agent such as acetyl chloride or acetic anhydride.[5]
-
Ammonolysis of Methyl Pyridine-3-acetate: This route involves the reaction of the methyl ester of pyridine-3-acetic acid with ammonia or ammonium hydroxide.[6]
2. Which synthetic route is recommended for a high-yield, scalable synthesis?
For scalability and atom economy, the hydrolysis of 3-cyanopyridine is often favored in industrial settings.[2][7] However, achieving high selectivity for the amide over the carboxylic acid can be challenging and requires careful control of reaction conditions.[1] For laboratory-scale synthesis where starting material cost is less of a concern, the acylation of 3-aminopyridine can provide a more straightforward and high-yielding process with simpler purification.[5]
3. What are the key safety considerations when synthesizing this compound?
Standard laboratory safety precautions should always be followed. Specific hazards to consider include:
-
3-Cyanopyridine: This is a toxic and irritant compound. Handle in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves and safety glasses.[8]
-
Acetyl Chloride/Acetic Anhydride: These are corrosive and lachrymatory reagents. They react violently with water. All manipulations should be performed in a fume hood.
-
Solvents: Many of the solvents used in these syntheses (e.g., dichloromethane, acetonitrile) are volatile and have associated health risks.[9][10] Ensure proper ventilation and handling.
Troubleshooting Guide
This section is designed to help you troubleshoot common issues that may arise during the synthesis of this compound.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low Yield | Incomplete reaction. | Monitor the reaction progress using TLC or HPLC. If the reaction has stalled, consider increasing the temperature or adding more reagent. For the hydrolysis of 3-cyanopyridine, ensure the catalyst is active. |
| Product loss during workup or purification. | Optimize the extraction and purification steps. For recrystallization, ensure the correct solvent system and cooling rate are used to minimize loss of product in the mother liquor.[11] | |
| Side reactions consuming starting material. | See "Impurity Formation" below. | |
| Impurity Formation | Over-hydrolysis to Nicotinic Acid (from 3-cyanopyridine): The primary amide product can undergo further hydrolysis to the carboxylic acid, especially under harsh acidic or basic conditions and elevated temperatures.[1] | Carefully control the reaction time and temperature. Use milder reaction conditions or a more selective catalyst system, such as a biocatalyst (nitrilase), which can selectively hydrolyze the nitrile to the amide.[3][4] |
| Diacylation of 3-Aminopyridine: In the acylation of 3-aminopyridine, it is possible for the pyridine nitrogen to be acylated in addition to the amino group, especially if a strong acylating agent and excess reagent are used. | Use a stoichiometric amount of the acylating agent and a non-nucleophilic base like triethylamine or pyridine to scavenge the acid byproduct. | |
| Unreacted Starting Material: Incomplete conversion will lead to contamination with starting materials. | As mentioned for low yield, monitor the reaction to completion. Ensure proper stoichiometry of reagents. | |
| Reaction Stalls or is Sluggish | Poor Reagent Quality: Degradation of reagents, especially the acetylating agent or the catalyst, can lead to poor reactivity. | Use freshly opened or purified reagents. Ensure anhydrous conditions are maintained for reactions sensitive to moisture, such as those using acetyl chloride. |
| Insufficient Activation (Ritter Reaction): If attempting a Ritter-type reaction, the carbocation intermediate may not be forming efficiently.[12][13][14] | This route is less common for this specific synthesis but if employed, ensure a strong acid catalyst is used and the carbocation precursor is appropriate. | |
| Low Nucleophilicity of 3-Aminopyridine: The amino group in 3-aminopyridine is a relatively weak nucleophile due to the electron-withdrawing nature of the pyridine ring.[15][16] | Use a more reactive acylating agent or a catalyst to enhance the reaction rate. |
Experimental Protocols
Protocol 1: Synthesis via Hydrolysis of 3-Cyanopyridine
This protocol is based on a manganese dioxide catalyzed hydrolysis, which has been shown to be effective for the conversion of cyanopyridines to their corresponding amides.[17]
Materials:
-
3-Cyanopyridine
-
Manganese Dioxide (activated)
-
Deionized Water
-
Round-bottom flask with reflux condenser
-
Heating mantle with stirrer
Procedure:
-
To a round-bottom flask, add 3-cyanopyridine (1.0 eq).
-
Add deionized water (in a ratio of approximately 5-8 moles of water per mole of 3-cyanopyridine).
-
Add activated manganese dioxide (approximately 0.01-0.03 molar equivalents).
-
Heat the reaction mixture to reflux (100-115 °C) with vigorous stirring.
-
Monitor the reaction progress by TLC or HPLC. The reaction is typically complete within 6-15 hours.
-
Upon completion, cool the reaction mixture to room temperature.
-
Filter the mixture to remove the manganese dioxide catalyst. Wash the filter cake with a small amount of water.
-
Evaporate the filtrate to dryness under reduced pressure to obtain the crude this compound.
-
The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or toluene).
Protocol 2: Synthesis via Acylation of 3-Aminopyridine
This protocol utilizes the straightforward acylation of 3-aminopyridine with chloroacetyl chloride as an example of an N-acylation reaction.[9] A similar procedure can be adapted for acetyl chloride.
Materials:
-
3-Aminopyridine
-
Chloroacetyl chloride (or acetyl chloride)
-
Anhydrous Potassium Carbonate
-
Acetonitrile (anhydrous)
-
Round-bottom flask with a dropping funnel and nitrogen inlet
-
Magnetic stirrer
Procedure:
-
To a round-bottom flask under a nitrogen atmosphere, add 3-aminopyridine (1.0 eq) and anhydrous potassium carbonate (1.5 eq) in anhydrous acetonitrile.
-
Cool the mixture to 0 °C in an ice bath.
-
Prepare a solution of chloroacetyl chloride (1.5 eq) in anhydrous acetonitrile and add it dropwise to the stirred suspension of 3-aminopyridine.
-
After the addition is complete, allow the reaction to warm to room temperature and stir for 2 hours.
-
Monitor the reaction by TLC until the starting material is consumed.
-
Concentrate the reaction mixture under reduced pressure.
-
Dilute the residue with dichloromethane and wash successively with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield the crude product.
-
Purify the product by column chromatography or recrystallization.
Data Summary
| Parameter | Hydrolysis of 3-Cyanopyridine | Acylation of 3-Aminopyridine |
| Starting Materials | 3-Cyanopyridine | 3-Aminopyridine, Acetylating Agent |
| Key Reagents | Catalyst (e.g., MnO2, acid, base, enzyme) | Base (e.g., K2CO3, Et3N) |
| Typical Solvents | Water | Acetonitrile, Dichloromethane |
| Reaction Temperature | 100-115 °C (reflux) | 0 °C to Room Temperature |
| Common Side Products | Nicotinic Acid | Diacylated products |
| Yield | Can be high (>90%) with careful control | Generally high (>85%) |
Visualizing the Synthesis and Troubleshooting
Reaction Pathway: Hydrolysis of 3-Cyanopyridine
Caption: Hydrolysis pathway of 3-cyanopyridine.
Troubleshooting Logic for Low Yield
Caption: Decision tree for troubleshooting low yield.
References
-
BIOSYNCE. (n.d.). This compound CAS 3724-16-1. [Link]
-
Jursic, B. S., et al. (2023). Computational modeling and synthesis of pyridine variants of benzoyl-phenoxy-acetamide with high glioblastoma cytotoxicity and brain tumor penetration. PMC - PubMed Central. [Link]
-
Jursic, B. S., et al. (2023). Computational modeling and synthesis of Pyridine variants of Benzoyl-Phenoxy-Acetamide with high glioblastoma cytotoxicity and brain tumor penetration. PMC - PubMed Central. [Link]
-
Organic-Chemistry.org. (2019, November 1). Ritter Reaction. [Link]
-
LookChem. (n.d.). This compound. [Link]
-
ResearchGate. (2012, August 7). Hydrolysis kinetics of 2-cyanopyridine, 3-cyanopyridine, and 4-cyanopyridine in high-temperature water. [Link]
-
ResearchGate. (n.d.). Biocatalytic hydrolysis of 3-cyanopyridine. 3-Cyanopyridine (blue);.... [Link]
-
Academax. (n.d.). Kinetics of 3-cyanopyridine hydrolysis in high temperature liquid water. [Link]
-
Organic Chemistry Portal. (n.d.). Ritter Reaction. [Link]
-
NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Chemistry of 3-Cyanopyridine: Synthesis and Reactivity for Innovation. [Link]
- Google Patents. (n.d.).
- Google Patents. (n.d.).
-
PubChem. (n.d.). 3-Cyanopyridine. [Link]
-
Organic Reactions. (n.d.). The Ritter Reaction. [Link]
-
Wikipedia. (n.d.). Nicotinonitrile. [Link]
-
MDPI. (2021, September 17). Design, Synthesis and Biological Evaluation of Novel Thienylpyridyl- and Thioether-Containing Acetamides and Their Derivatives as Pesticidal Agents. [Link]
-
ACS Publications. (2025, December 9). Some Items of Interest to Process R&D Chemists and Engineers. [Link]
- Google Patents. (n.d.).
-
Frontiers. (2022, July 17). Synthesis and Biological Evaluation of 3-(Pyridine-3-yl)-2-Oxazolidinone Derivatives as Antibacterial Agents. [Link]
-
Wiley Online Library. (n.d.). Synthesis, Crystal Structure, and Characterization of 2-Phenyl-N-(pyrazin-2-yl)Acetamide. [Link]
Sources
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- 2. nbinno.com [nbinno.com]
- 3. researchgate.net [researchgate.net]
- 4. Nicotinonitrile - Wikipedia [en.wikipedia.org]
- 5. Buy this compound | 3724-16-1 [smolecule.com]
- 6. This compound CAS#: 3724-16-1 [m.chemicalbook.com]
- 7. US5756750A - Continuous processes for the hydrolysis of cyanopyridines under substantially adiabatic conditions - Google Patents [patents.google.com]
- 8. 3-Cyanopyridine | C6H4N2 | CID 79 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. glaserr.missouri.edu [glaserr.missouri.edu]
- 13. Ritter Reaction [organic-chemistry.org]
- 14. organicreactions.org [organicreactions.org]
- 15. Computational modeling and synthesis of pyridine variants of benzoyl-phenoxy-acetamide with high glioblastoma cytotoxicity and brain tumor penetration - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Computational modeling and synthesis of Pyridine variants of Benzoyl-Phenoxy-Acetamide with high glioblastoma cytotoxicity and brain tumor penetration - PMC [pmc.ncbi.nlm.nih.gov]
- 17. US7345176B2 - Process for conversion of cyanopyridines to nicotinamides and catalyst therefor, process for preparing said catalyst - Google Patents [patents.google.com]
Technical Support Center: Crystallization of 2-(Pyridin-3-yl)acetamide
This technical guide serves as a dedicated resource for researchers, scientists, and drug development professionals encountering challenges with the crystallization of 2-(Pyridin-3-yl)acetamide. The following troubleshooting guides and FAQs are designed to provide both diagnostic insights and actionable protocols to resolve common issues, ensuring the isolation of high-purity crystalline material.
Understanding the Molecule: Physicochemical Properties
Before troubleshooting, a firm grasp of the target molecule's properties is essential. This compound is an organic compound featuring a pyridine ring and an acetamide group, which dictates its solubility and crystal packing behavior.[1] Its ability to form hydrogen bonds via the amide group and the pyridine nitrogen atom plays a crucial role in its interaction with solvents and in the formation of a stable crystal lattice.
| Property | Value | Source |
| Molecular Formula | C₇H₈N₂O | [1] |
| Molecular Weight | 136.15 g/mol | [1] |
| Appearance | White to pale cream crystalline powder | [1] |
| Melting Point | 120-126 °C (can vary with purity and crystal form) | [1][2][3] |
| Boiling Point | 360.3 ± 25.0 °C at 760 mmHg | [2][3] |
| Solubility | Soluble in organic solvents like ethanol, dimethylformamide (DMF), and chloroform. | [2] |
Frequently Asked Questions (FAQs) & Troubleshooting Guides
This section addresses the most common crystallization challenges in a question-and-answer format. Each answer provides an explanation of the underlying causes and a step-by-step protocol to rectify the issue.
Q1: I'm not getting any crystals. The solution remains clear even after cooling. What should I do?
Expert Analysis: The failure to form crystals indicates that the solution has not reached a sufficient level of supersaturation. Supersaturation is the essential driving force for crystallization.[4] This state can be hindered by several factors: using an excessive amount of solvent, insufficient cooling, or the presence of impurities that inhibit nucleation.[5][6]
Troubleshooting Protocol:
-
Induce Nucleation:
-
Scratching Method: Use a glass stirring rod to gently scratch the inner surface of the flask below the solvent level. The microscopic imperfections on the glass provide nucleation sites for crystal formation.[6][7]
-
Seeding: If you have a previous batch of pure crystals, add a single, tiny crystal (a "seed") to the cooled solution. Seeding provides a template for crystal growth and is a powerful technique to control polymorphism and particle size.[8][9]
-
-
Increase Solute Concentration:
-
Slow Solvent Evaporation: Remove the stopper from your flask and cover it with a piece of filter paper secured with a rubber band. Allow the solvent to evaporate slowly in a fume hood. This gradually increases the concentration until the supersaturation point is reached.[6][9]
-
Boil Off Excess Solvent: If slow evaporation is ineffective, gently heat the solution to boil off a small portion of the solvent. Be cautious not to remove too much, which could cause the compound to precipitate out rapidly upon cooling. Re-cool the solution slowly.[7]
-
-
Employ an Anti-Solvent:
-
If your compound is dissolved in a "good" solvent (one in which it is highly soluble), you can add a miscible "anti-solvent" (one in which it is poorly soluble) dropwise until the solution becomes slightly turbid.[4][8] This reduces the overall solubility of the compound, inducing crystallization. For this compound, if dissolved in ethanol, an anti-solvent like diethyl ether or hexane could be effective.
-
Caption: Troubleshooting workflow for failure to crystallize.
Q2: My compound is separating as a liquid or "oiling out" instead of forming solid crystals. How can I prevent this?
Expert Analysis: "Oiling out" occurs when the solute precipitates from the solution as a liquid phase rather than a solid crystalline lattice.[10] This typically happens when the solution becomes supersaturated at a temperature that is above the melting point of the solute (or a solute-impurity mixture).[7][11] The resulting oil is often an impure, supercooled liquid that may solidify into an amorphous glass, trapping impurities and defeating the purpose of recrystallization.[7][10]
Causative Factors:
-
High Impurity Level: Impurities can significantly depress the melting point of the compound.[11][12]
-
Rapid Cooling: Cooling the solution too quickly can cause it to become highly supersaturated at a temperature where the compound is still molten.
-
Inappropriate Solvent Choice: Using a solvent with a very high boiling point can lead to the solution being too hot when saturation is reached.
Troubleshooting Protocol:
-
Re-dissolve and Dilute: Heat the solution until the oil redissolves completely. Add a small amount (10-20%) more solvent to lower the saturation temperature.[7][12]
-
Slow Down the Cooling Process: This is the most critical step.
-
Allow the flask to cool to room temperature on a benchtop, insulated from the cold surface with a few paper towels or a cork ring.[7]
-
For even slower cooling, place the flask in a Dewar filled with warm water and allow it to cool to ambient temperature over several hours.
-
-
Lower the Crystallization Temperature: Once at room temperature, transfer the flask to an ice bath, and then to a colder bath if necessary, to maximize yield. The key is a slow, gradual temperature decrease.
-
Change the Solvent System: If the problem persists, the chosen solvent may be unsuitable. Select a solvent with a lower boiling point or use a mixed solvent system where the compound has lower solubility.
Caption: Decision tree for resolving "oiling out" issues.
Q3: The crystals I obtained are very small needles or a fine powder. How can I grow larger, higher-quality crystals?
Expert Analysis: The formation of numerous small crystals indicates that the rate of nucleation significantly exceeds the rate of crystal growth.[9] This is typically caused by a high degree of supersaturation, which can result from cooling the solution too quickly or using a highly concentrated solution. To obtain larger crystals, the process must be controlled to favor the growth of existing nuclei over the formation of new ones.
Troubleshooting Protocol:
-
Reduce the Rate of Supersaturation:
-
Slower Cooling: As detailed in the "oiling out" section, slow, controlled cooling is paramount. An insulated container or a programmable cooling bath can provide the necessary control.
-
Reduce Concentration: Use slightly more of the hot solvent to dissolve the crude material. This creates a less supersaturated solution upon cooling, reducing the nucleation rate.[9]
-
-
Utilize a Solvent System that Promotes Slower Growth: Experiment with different solvents or solvent mixtures. Sometimes, a solvent in which the compound is slightly more soluble will slow down the crystallization process, allowing for larger crystal growth.
-
Seeding: Introduce a single, well-formed seed crystal into a solution that is only slightly supersaturated. This encourages the solute to deposit onto the existing seed crystal rather than forming new nuclei.[8][9]
-
Temperature Cycling (Advanced): This technique, also known as Ostwald ripening, involves cycling the temperature of the solution.[4] Slightly warming the solution dissolves the smallest, most unstable crystals, and upon re-cooling, the solute deposits onto the larger, more thermodynamically stable crystals.
Q4: My final yield is unacceptably low. What are the common causes and how can I improve it?
Expert Analysis: A low yield can be attributed to several factors throughout the recrystallization process.[7] The primary cause is often that a significant amount of the compound remains dissolved in the mother liquor after filtration. Other causes include using too much solvent, premature crystallization during a hot filtration step, or physical loss of material during transfers.
Troubleshooting Protocol:
-
Optimize Solvent Volume: Use the minimum amount of hot solvent required to fully dissolve your crude solid. Adding excessive solvent will keep more of your product in solution upon cooling, drastically reducing the yield.[7]
-
Prevent Premature Crystallization: If performing a hot filtration to remove insoluble impurities, ensure your funnel and receiving flask are pre-heated (e.g., by placing them in an oven or rinsing with hot solvent). This prevents the solution from cooling and depositing product on the filter paper.
-
Maximize Crystallization Time and Lower Temperature: Ensure the solution is cooled to the lowest practical temperature (e.g., an ice-salt bath or freezer, if the solvent allows) and for a sufficient duration to allow for maximum precipitation.
-
Test the Mother Liquor: After filtering your crystals, take a small sample of the filtrate (mother liquor) and cool it further. If a large amount of additional solid crashes out, it indicates that your initial cooling was insufficient or you used too much solvent. You can attempt to recover this second crop of crystals, though it may be less pure than the first.
-
Minimize Washing Losses: Wash the filtered crystals with a minimal amount of ice-cold recrystallization solvent. Using room temperature or warm solvent will redissolve some of your product.
References
-
Troubleshooting Crystallization. Chemistry LibreTexts. [Link]
-
This compound CAS 3724-16-1. BIOSYNCE. [Link]
-
This compound Chemical Properties. LookChem. [Link]
-
Oiling Out in Crystallization. Mettler Toledo. [Link]
-
Explanation of Oiling Out. Reddit r/chemistry. [Link]
-
Pharmaceutical Crystallisation. Pharma Focus Asia. [Link]
-
Causes and Remedies for Oiling Out. Brainly. [Link]
-
Recrystallization of Active Pharmaceutical Ingredients. SciSpace. [Link]
-
Troubleshooting Crystallization Issues. Filter Dryer. [Link]
-
Recrystallization of Drugs: Significance on Pharmaceutical Processing. SciSpace. [Link]
-
Troubleshooting Problems in Crystal Growing. ThoughtCo. [Link]
-
Recrystallization Guide: Process, Procedure, Solvents. Mettler Toledo. [Link]
-
What to do if crystallisation does not occur? Quora. [Link]
Sources
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- 3. This compound|lookchem [lookchem.com]
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- 5. Troubleshooting Problems in Crystal Growing [thoughtco.com]
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- 9. benchchem.com [benchchem.com]
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- 12. brainly.com [brainly.com]
Technical Support Center: Stability of 2-(Pyridin-3-yl)acetamide in Solution
Introduction
2-(Pyridin-3-yl)acetamide is a valuable building block in medicinal chemistry and drug development, finding application as a scaffold in the synthesis of novel therapeutic agents.[1][2] The integrity of this compound in solution is paramount for obtaining reproducible and reliable experimental results. This guide provides a comprehensive overview of the potential stability issues you may encounter when working with this compound in solution.
It is important to note that while extensive stability data for many active pharmaceutical ingredients is available, specific, peer-reviewed stability studies on this compound in various solution conditions are not widely published. Therefore, this guide is built upon fundamental chemical principles related to its functional groups (a pyridine ring and an acetamide side chain), data from structurally similar molecules, and established best practices in pharmaceutical analysis.[3] Our goal is to equip you with the knowledge to proactively mitigate stability issues and troubleshoot common experimental challenges.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that can affect the stability of this compound in solution?
The stability of this compound in solution is primarily influenced by pH, temperature, light, and the presence of strong oxidizing agents.
-
pH: The acetamide group is susceptible to hydrolysis, a reaction that can be catalyzed by both acidic and basic conditions.[4] The pyridine ring, being basic, can be protonated at low pH, which may alter the electronic properties of the molecule and potentially influence its stability.
-
Temperature: As with most chemical reactions, the rate of degradation of this compound is likely to increase with temperature. Therefore, storing solutions at lower temperatures is generally recommended.[5]
-
Light: Compounds containing aromatic rings, such as the pyridine ring in this molecule, can be susceptible to photodegradation. It is advisable to protect solutions from light, especially during long-term storage or prolonged experiments.[6]
-
Oxidizing Agents: While specific data is not available for the 3-pyridyl isomer, the related compound Phenyl-2-(Pyridin-2-yl) Acetamide is known to be incompatible with strong oxidizing agents.[7] It is reasonable to assume that this compound should also be kept away from such conditions to prevent oxidative degradation.
Q2: What is the most probable degradation pathway for this compound in aqueous solutions?
The most anticipated degradation pathway is the hydrolysis of the amide bond to yield 2-(pyridin-3-yl)acetic acid and ammonia. This reaction can be catalyzed by acid or base.[4]
Potential Hydrolytic Degradation of this compound
Caption: Predicted hydrolytic degradation pathway.
Q3: How should I prepare and store stock solutions of this compound?
For optimal stability, stock solutions should be prepared in a high-purity, anhydrous solvent such as DMSO or ethanol, if compatible with your experimental system. For aqueous buffers, it is recommended to prepare fresh solutions before use. If storage of aqueous solutions is necessary, they should be kept at -20°C or -80°C in small, single-use aliquots to avoid repeated freeze-thaw cycles. Solutions should be stored in amber vials or wrapped in aluminum foil to protect them from light.[6]
Q4: Is this compound sensitive to light?
Troubleshooting Guide
Issue: I am observing a decrease in the concentration of my this compound solution over time.
-
Probable Cause: This is a classic sign of degradation. The most likely culprit is hydrolysis, especially if the solution is aqueous and has been stored for an extended period at room temperature or 4°C.
-
Troubleshooting Steps:
-
Confirm Degradation: Use an analytical technique like HPLC to analyze your current solution and a freshly prepared one. A lower peak area for the parent compound in the older solution confirms degradation.
-
Check for Degradants: Look for the appearance of new peaks in the chromatogram of the aged solution. A peak corresponding to 2-(pyridin-3-yl)acetic acid would be strong evidence of hydrolysis.
-
Optimize Storage: Prepare fresh stock solutions in an anhydrous solvent like DMSO. For aqueous working solutions, prepare them immediately before your experiment. If you must store aqueous solutions, aliquot and freeze them at -80°C.
-
pH and Buffer Effects: Evaluate the pH of your buffer. If possible, perform a simple study by incubating the compound in different buffers to find the pH of maximum stability.
-
Issue: I see new peaks appearing in my HPLC chromatogram when analyzing my this compound solution.
-
Probable Cause: The appearance of new peaks that grow over time is indicative of the formation of degradation products.
-
Troubleshooting Steps:
-
Identify the Degradant (if possible): Based on the expected hydrolysis pathway, the primary degradant is likely 2-(pyridin-3-yl)acetic acid. You may be able to confirm this by running a standard of the suspected degradant if it is available.
-
Forced Degradation Study: To understand the potential degradation products better, you can perform a forced degradation study. This involves exposing the compound to harsh conditions (e.g., strong acid, strong base, high temperature, UV light, oxidation) for a short period to generate the degradants. This can help in developing a stability-indicating analytical method.[3]
-
Method Optimization: Ensure your HPLC method is capable of separating the parent compound from its potential degradation products. This is a key aspect of a "stability-indicating method."[3]
-
Troubleshooting Workflow for Stability Issues
Caption: A logical approach to troubleshooting stability.
Issue: My experimental results are inconsistent when using older solutions of this compound.
-
Probable Cause: Inconsistent results are often a consequence of using a degraded solution where the actual concentration of the active compound is lower than the nominal concentration.
-
Solution:
-
Always Use Freshly Prepared Solutions: For the most reliable and reproducible results, it is best practice to prepare aqueous solutions of this compound fresh for each experiment.
-
Quantify Before Use: If you must use an older solution, re-quantify the concentration of the parent compound using a validated analytical method (e.g., HPLC with a fresh calibration curve) before use.
-
Implement Stability Protocols: For ongoing projects, establish a clear protocol for the preparation, storage, and acceptable shelf-life of your solutions based on your own stability assessments.
-
Best Practices for Handling and Storage
| Form | Solvent/Condition | Temperature | Light Condition | Recommended Duration |
| Solid | N/A | Room Temperature[5] | Protected from light | As per manufacturer's expiry |
| Stock Solution | Anhydrous DMSO/Ethanol | -20°C to -80°C | Amber vial/Foil wrapped | Up to 6 months (verify) |
| Aqueous Solution | Buffered or unbuffered | -80°C | Amber vial/Foil wrapped | Short-term (days to weeks, verify) |
Protocol: Preparation of a Stock Solution
-
Allow the solid this compound to equilibrate to room temperature before opening the container.
-
Weigh out the desired amount of the compound using an analytical balance.
-
Add the appropriate volume of high-purity, anhydrous solvent (e.g., DMSO) to achieve the target concentration.
-
Ensure complete dissolution, using gentle vortexing or sonication if necessary.
-
Transfer the solution to a clean, amber glass vial with a tightly sealed cap.
-
Label the vial clearly with the compound name, concentration, solvent, date of preparation, and your initials.
-
Store at the recommended temperature, protected from light.
Protocol: Performing a Simple Stability Check
-
Prepare a fresh solution of this compound at your desired concentration.
-
Immediately analyze this solution using a suitable HPLC method to obtain a "time zero" chromatogram and peak area for the parent compound.
-
Store an aliquot of this solution under your intended storage conditions (e.g., 4°C in an aqueous buffer).
-
At predetermined time points (e.g., 24 hours, 48 hours, 1 week), re-analyze the stored solution.
-
Compare the peak area of the parent compound to the time zero value. A significant decrease in peak area or the appearance of new peaks indicates instability under those conditions.
By following these guidelines, you can minimize the risk of experimental variability due to the instability of this compound and ensure the integrity of your research data.
References
- Frontiers in Microbiology. (2024). Microbial degradation mechanisms of the neonicotinoids acetamiprid and flonicamid and the associated toxicity assessments.
- Muby Chemicals. (n.d.). Phenyl-2-(Pyridin-2-yl) Acetamide Manufacturers, with SDS.
- Journal of Pharmaceutical Sciences. (2000). Degradation pathways of a peptide boronic acid derivative, 2-Pyz-(CO)-Phe-Leu-B(OH)(2).
- LookChem. (n.d.). This compound.
- Smolecule. (2023). Buy this compound | 3724-16-1.
- European Medicines Agency. (n.d.). Q1B Photostability Testing of New Active Substances and Medicinal Products.
- PubChem. (n.d.). 2-amino-n-(pyridin-3-yl)acetamide (C7H9N3O).
- ChemicalBook. (n.d.). This compound CAS#: 3724-16-1.
- ACS Publications. (2025). Some Items of Interest to Process R&D Chemists and Engineers.
- PubMed Central. (n.d.). Computational modeling and synthesis of Pyridine variants of Benzoyl-Phenoxy-Acetamide with high glioblastoma cytotoxicity and brain tumor penetration.
- PubChem. (n.d.). 2-Pyridineacetamide | C7H8N2O | CID 227129.
- MDPI. (2021). Design, Synthesis and Biological Evaluation of Novel Thienylpyridyl- and Thioether-Containing Acetamides and Their Derivatives as Pesticidal Agents.
- PubMed. (n.d.). Remaining acetamide in acetonitrile degradation using nitrile hydratase- and amidase-producing microorganisms.
- PubMed Central. (n.d.). A General Solution for the 2-Pyridyl Problem.
- ResearchGate. (n.d.). Acetamide for latent heat storage: Thermal stability and metal corrosivity with varying thermal cycles | Request PDF.
- PubMed Central. (2024). Experimental and theoretical quantum chemical studies of 2-(2-acetamidophenyl)-2-oxo-N-(pyridin-2-ylmethyl)acetamide and its copper(II) complex: molecular docking simulation of the designed coordinated ligand with insulin-like growth factor-1 receptor (IGF-1R).
- ResearchGate. (2016). Stability of formic acid/pyridine and isonicotinamide/formamide cocrystals by molecular dynamics simulations | Request PDF.
- MDPI. (n.d.). Degradation of Dimethylacetamide from Membrane Production through Constructed Wetlands—Pathways, Ecotoxicological Effects and Consequences for Chemical Analysis.
- PubMed. (2020). Microbial Degradation of Pyridine: a Complete Pathway in Arthrobacter sp. Strain 68b Deciphered.
- MDPI. (2022). Replicates Number for Drug Stability Testing during Bioanalytical Method Validation—An Experimental and Retrospective Approach.
- CONICET. (n.d.). Trends in Analytical chemistry.
- BIOSYNCE. (n.d.). This compound CAS 3724-16-1.
- ResearchGate. (2024). (PDF) Bridging analytical methods for release and stability testing: Technical, quality and regulatory considerations.
- YouTube. (2014). Base-Promoted Hydrolysis of Acetamide (RXN Mechanism).
- ResearchGate. (2025). High glass transition and thermal stability of new pyridine-containing polyimides: Effect of protonation on fluorescence | Request PDF.
- PubChem. (n.d.). 2-(4-chlorophenyl)-N-(pyridin-2-yl)acetamide | C13H11ClN2O.
- ChemicalBook. (n.d.). N-(pyridin-3-yl)-2-(quinolin-6-yl)acetamide.
- Santa Cruz Biotechnology. (n.d.). 2-[(pyridin-3-ylmethyl)amino]acetamide | SCBT.
- Wikipedia. (n.d.). Zolpidem.
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- 7. Phenyl-2-(Pyridin-2-yl) Acetamide Manufacturers, with SDS [mubychem.com]
Technical Support Center: Enhancing the Solubility of 2-(Pyridin-3-yl)acetamide for Biological Assays
Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting and practical solutions for enhancing the solubility of 2-(Pyridin-3-yl)acetamide in biological assays. Our goal is to equip you with the knowledge to overcome solubility challenges and ensure the reliability and reproducibility of your experimental data.
Introduction: The Challenge of Sparingly Soluble Compounds
This compound is a compound of interest in medicinal chemistry, often serving as a building block for more complex molecules with potential therapeutic applications.[1] However, like many small molecules, its limited aqueous solubility can be a significant hurdle in biological assays. Achieving a homogenous solution at the desired concentration is critical for accurate and meaningful results. This guide will walk you through a systematic approach to tackle this issue.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: I'm having trouble dissolving this compound in my aqueous buffer. What are my primary options?
A1: When a compound has low aqueous solubility, the first step is to consider several standard solubilization strategies. For this compound, a solid with a melting point of 122-124°C, you can explore the use of co-solvents, pH adjustment, and excipients like cyclodextrins.[2][3]
Q2: What is the best initial co-solvent to try, and what concentration should I use?
A2: Dimethyl sulfoxide (DMSO) is the most common and effective organic solvent for creating high-concentration stock solutions of sparingly soluble compounds for biological assays.[2] It is miscible with water and generally well-tolerated by many cell lines at low final concentrations.
Troubleshooting DMSO-Related Issues:
-
Issue: My compound precipitates when I dilute my DMSO stock solution into my aqueous assay buffer.
-
Cause: This is a common issue known as "precipitation upon dilution." The aqueous buffer cannot maintain the solubility of the compound at the desired concentration once the percentage of the organic co-solvent (DMSO) is lowered.
-
Solution:
-
Optimize the final DMSO concentration: Aim for the lowest possible final concentration of DMSO in your assay, ideally below 0.5%, and for sensitive cell lines, below 0.1%.[4][5] You may need to prepare a more diluted stock solution to achieve this.
-
Perform a solubility test: Before your main experiment, test the solubility of this compound at your final assay concentration in a buffer containing the intended final DMSO percentage.
-
Consider a different co-solvent: If DMSO proves problematic, other options include ethanol, propylene glycol, or polyethylene glycol 400 (PEG 400).[] However, these may have different effects on your specific assay, so validation is crucial.
-
-
-
Issue: I'm observing unexpected biological effects or high background in my vehicle control wells.
-
Cause: DMSO is not entirely inert and can have biological effects, especially at higher concentrations.[7][8] These effects can include altered cell permeability, oxidative stress, and even apoptosis.[4][7][9]
-
Solution:
-
Run a DMSO dose-response curve: Determine the highest concentration of DMSO that does not significantly impact the viability or key functions of your specific cell line.[8]
-
Maintain consistent DMSO concentrations: Ensure the final DMSO concentration is identical across all experimental and control wells.[8]
-
-
Q3: Can I use pH adjustment to improve the solubility of this compound?
A3: Yes, pH adjustment can be a very effective strategy for compounds with ionizable groups.[] this compound contains a pyridine ring, which is basic and can be protonated at acidic pH.
Understanding the Principle:
The pyridine nitrogen in this compound can accept a proton (H+). By lowering the pH of the solution (making it more acidic), you can increase the proportion of the protonated, ionized form of the compound. This ionized form is generally much more water-soluble than the neutral form.[10][11][12]
Troubleshooting pH Adjustment:
-
Issue: I'm not sure what pH to target.
-
Solution:
-
Start with a slightly acidic pH: Begin by preparing your buffer at a pH of 5.0-6.0 and assess the solubility.
-
Titrate and observe: If necessary, you can cautiously lower the pH further, but be mindful of the pH tolerance of your biological system (e.g., cells, enzymes).
-
-
Issue: The required pH for solubility is outside the viable range for my assay.
-
Cause: Many biological assays are sensitive to pH changes and must be conducted within a narrow physiological range (typically pH 7.2-7.4).
-
Solution:
-
Prepare a pH-adjusted stock solution: You can dissolve the compound at a higher concentration in an acidic buffer (e.g., pH 4.0) and then dilute this stock into your final assay buffer. The final pH of the assay should be minimally affected if the dilution factor is large enough. Always measure the final pH of your assay medium after adding the compound.
-
Combine with a co-solvent: A combination of pH adjustment and a low concentration of a co-solvent like DMSO can be more effective than either method alone.[]
-
-
Q4: What are cyclodextrins, and can they help with the solubility of this compound?
A4: Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic interior cavity.[13][14] They can encapsulate poorly soluble "guest" molecules, like this compound, forming inclusion complexes that have enhanced aqueous solubility.[15][16]
Troubleshooting with Cyclodextrins:
-
Issue: I don't know which cyclodextrin to use.
-
Cause: Different cyclodextrins (e.g., β-cyclodextrin, HP-β-CD) have different cavity sizes and properties.
-
Solution: Hydroxypropyl-β-cyclodextrin (HP-β-CD) is a common choice in pharmaceutical formulations due to its higher solubility and lower toxicity compared to unsubstituted β-cyclodextrin.
-
-
Issue: The use of cyclodextrins seems complex.
-
Solution: The process is relatively straightforward. You can prepare a solution of the cyclodextrin in your aqueous buffer and then add the this compound powder. Shaking or sonicating the mixture can facilitate the formation of the inclusion complex.
-
Experimental Protocols
Protocol 1: Preparation of a DMSO Stock Solution
This protocol outlines the steps for preparing a concentrated stock solution of this compound in DMSO.[17][18][19][20][21]
-
Determine the required mass: Calculate the mass of this compound needed to achieve the desired stock concentration (e.g., 10 mM). The molecular weight of this compound is 136.15 g/mol .[22]
-
Weigh the compound: Accurately weigh the calculated mass of this compound using a calibrated analytical balance.
-
Dissolve in DMSO: Add the appropriate volume of high-purity DMSO to the weighed compound in a suitable vial.
-
Ensure complete dissolution: Vortex or sonicate the mixture until the solid is completely dissolved. Gentle warming in a water bath may also be employed if necessary.
-
Storage: Store the stock solution in small aliquots at -20°C or -80°C to minimize freeze-thaw cycles.
Protocol 2: pH-Mediated Solubilization
This protocol describes how to enhance the solubility of this compound by adjusting the pH.
-
Prepare acidic buffers: Prepare a series of buffers with decreasing pH values (e.g., pH 6.5, 6.0, 5.5, 5.0).
-
Test solubility: Add a known excess amount of this compound to a fixed volume of each buffer.
-
Equilibrate: Agitate the samples for a sufficient time (e.g., 24 hours) to reach equilibrium.
-
Separate undissolved solid: Centrifuge or filter the samples to remove any undissolved compound.
-
Quantify dissolved compound: Measure the concentration of this compound in the supernatant/filtrate using a suitable analytical method (e.g., UV-Vis spectrophotometry, HPLC). This will determine the solubility at each pH.
Data Summary
| Solubilization Method | Advantages | Disadvantages | Recommended Starting Conditions |
| Co-solvent (DMSO) | High solubilizing power for many organic compounds. | Potential for cellular toxicity and off-target effects.[8] May cause precipitation upon dilution. | Prepare a 10-50 mM stock solution in 100% DMSO. Aim for a final assay concentration of ≤0.5% DMSO. |
| pH Adjustment | Can significantly increase the solubility of ionizable compounds.[] | The required pH may not be compatible with the biological assay. | Test solubility in buffers with pH ranging from 5.0 to 7.0. |
| Cyclodextrins | Generally low toxicity. Can improve bioavailability.[13][14] | May not be effective for all compounds. Can be a more expensive option. | Screen for solubility enhancement using a 1-5% (w/v) solution of HP-β-CD. |
Visualizing the Workflow
Below is a decision-making workflow to guide you in selecting the appropriate solubilization strategy.
Sources
- 1. Buy this compound | 3724-16-1 [smolecule.com]
- 2. biosynce.com [biosynce.com]
- 3. This compound CAS#: 3724-16-1 [m.chemicalbook.com]
- 4. scientistsolutions.discourse.group [scientistsolutions.discourse.group]
- 5. Using live-cell imaging in cell counting â The cytotoxicity of DMSOÂ | Case studies | Cell x Image Lab - Nikon [healthcare.nikon.com]
- 7. quora.com [quora.com]
- 8. benchchem.com [benchchem.com]
- 9. mdpi.com [mdpi.com]
- 10. youtube.com [youtube.com]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. Khan Academy [khanacademy.org]
- 13. Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. touroscholar.touro.edu [touroscholar.touro.edu]
- 16. scispace.com [scispace.com]
- 17. info.gbiosciences.com [info.gbiosciences.com]
- 18. bitesizebio.com [bitesizebio.com]
- 19. fastercapital.com [fastercapital.com]
- 20. phytotechlab.com [phytotechlab.com]
- 21. m.youtube.com [m.youtube.com]
- 22. This compound|lookchem [lookchem.com]
Technical Support Center: Synthesis of N-pyridin-3-yl Acetamides
Welcome to the technical support center for the synthesis of N-pyridin-3-yl acetamides. This guide is designed for researchers, chemists, and drug development professionals to navigate the common challenges encountered during this synthetic transformation. As Senior Application Scientists, we provide not just protocols, but the underlying chemical principles and field-proven insights to empower you to troubleshoot and optimize your reactions effectively.
Section 1: Reaction Fundamentals & Mechanistic Insights
This section addresses the core chemical principles governing the acylation of 3-aminopyridine. Understanding these fundamentals is the first step toward effective troubleshooting.
Q1: What is the standard reaction for synthesizing N-pyridin-3-yl acetamide?
The most common method is the N-acylation of 3-aminopyridine using an acetylating agent such as acetic anhydride or acetyl chloride. The reaction is typically performed in the presence of a base, which acts as an acid scavenger and can also serve as a nucleophilic catalyst.[1]
Q2: Why is the N-acylation of 3-aminopyridine often problematic?
The primary challenge stems from the electronic properties of the substrate. The amino group of 3-aminopyridine is a relatively weak nucleophile.[2][3] This is because the lone pair of electrons on the nitrogen atom can be delocalized into the electron-deficient pyridine ring, reducing its availability to attack the electrophilic carbonyl carbon of the acetylating agent. This inherent low reactivity can lead to sluggish or incomplete reactions.[3]
Q3: What is the specific role of a base like pyridine in this reaction?
A base, particularly a tertiary amine like pyridine or triethylamine, serves two critical functions:
-
Acid Scavenger: When using acetyl chloride, one equivalent of hydrochloric acid (HCl) is produced. If using acetic anhydride, one equivalent of acetic acid is formed. The base neutralizes this acidic byproduct, preventing the protonation of the starting 3-aminopyridine. Protonated aminopyridine is no longer nucleophilic and will not react, effectively halting the synthesis.[1]
-
Nucleophilic Catalyst (specifically for pyridine/DMAP): Pyridine can act as a nucleophilic catalyst. It attacks the acetic anhydride to form a highly reactive N-acetylpyridinium ion intermediate.[4][5] This intermediate is much more electrophilic than acetic anhydride itself, making it more susceptible to attack by the weakly nucleophilic 3-aminopyridine. This catalytic cycle accelerates the rate of acylation.
Reaction Mechanism Overview
The following diagram illustrates the base-catalyzed acylation of 3-aminopyridine with acetic anhydride.
Caption: Mechanism of pyridine-catalyzed N-acylation.
Section 2: Troubleshooting Guide & FAQs
This section provides direct answers to the most common problems encountered during the synthesis.
Problem Area 1: Low or No Product Yield
Q4: My reaction has stalled, or my final yield is disappointingly low. What are the common causes?
Low yields are the most frequent complaint. The root cause can usually be traced to one of the factors summarized in the table below.
| Potential Cause | Explanation & Causality | Recommended Solution |
| Moisture Contamination | Acetylating agents like acetic anhydride and acetyl chloride are highly susceptible to hydrolysis. Water in the solvent or glassware will consume the reagent, rendering it inactive for the desired acylation.[2][5] | Ensure all glassware is oven-dried. Use anhydrous solvents. Handle reagents under an inert atmosphere (e.g., nitrogen or argon). |
| Insufficient Reagent | Due to the lower nucleophilicity of 3-aminopyridine, a slight excess of the acetylating agent is often required to drive the reaction to completion. | Use 1.1 to 1.5 equivalents of the acetylating agent. Monitor the reaction by TLC to track the consumption of the starting amine. |
| Inadequate Basicity | If the acid byproduct is not effectively neutralized, the starting amine will become protonated and non-nucleophilic, stopping the reaction. | Ensure at least one equivalent of base is used relative to the acid byproduct generated. For sluggish reactions, consider a stronger, non-nucleophilic base like triethylamine or a catalytic amount of DMAP (4-dimethylaminopyridine). |
| Low Temperature | While heat can promote side reactions, insufficient thermal energy may result in an impractically slow reaction rate, especially given the substrate's low reactivity. | Start the reaction at 0 °C during reagent addition to control exotherms, then allow it to warm to room temperature. Gentle heating (40-60 °C) may be required if the reaction is slow, but must be monitored carefully for side product formation.[2] |
Problem Area 2: Formation of Impurities
Q5: I see a major side product in my crude analysis with a higher molecular weight than my desired product. What is it and how do I prevent it?
This is almost certainly the N,N-diacetylated product (diacetamide).[6]
-
Causality: The nitrogen atom of the initially formed amide product, N-pyridin-3-yl acetamide, still has a lone pair of electrons. While it is a much weaker nucleophile than the starting amine, it can be forced to react with a second molecule of the acetylating agent, especially if there is a large excess of the acetylating agent or if the reaction temperature is too high.[7]
-
Prevention Strategy:
-
Control Stoichiometry: Do not use a large excess of the acetylating agent. A range of 1.1-1.3 equivalents is a safe starting point.
-
Control Addition: Add the acetylating agent slowly to the solution of 3-aminopyridine at a low temperature (e.g., 0 °C). This maintains a low instantaneous concentration of the electrophile, favoring mono-acylation.
-
Temperature Management: Avoid excessive heating. Run the reaction at room temperature or with only gentle warming if necessary.
-
Troubleshooting Workflow for Purity Issues
This flowchart outlines a decision-making process when impurities are detected.
Caption: Decision tree for troubleshooting impurities.
Problem Area 3: Product Purification
Q6: What is the most effective work-up and purification procedure for N-pyridin-3-yl acetamide?
Effective purification hinges on removing unreacted starting materials, acidic byproducts, and the base catalyst. A multi-step aqueous work-up followed by crystallization or chromatography is standard.
| Purification Method | Procedure | Pros | Cons |
| Aqueous Work-up | 1. Quench reaction with water or ice. 2. Extract with a solvent like ethyl acetate or dichloromethane. 3. Wash organic layer with saturated aq. NaHCO₃ to remove acetic acid. 4. Wash with 5% aq. CuSO₄ to remove pyridine (forms a blue complex).[8] 5. Wash with brine, dry over Na₂SO₄, and concentrate. | Removes most water-soluble impurities and byproducts efficiently. | Can be time-consuming. Emulsions can form. Not effective for separating product from diacetamide or residual starting material. |
| Recrystallization | Dissolve the crude solid in a minimum amount of a hot solvent (e.g., ethyl acetate, ethanol, or mixtures with hexanes) and allow it to cool slowly. | Excellent for obtaining high-purity crystalline material if the crude product is already >90% pure. Scalable. | May not be effective if impurities have similar solubility. Can lead to significant loss of product in the mother liquor. |
| Silica Gel Chromatography | Adsorb the crude material onto silica and elute with a solvent system, typically a gradient of ethyl acetate in hexanes or methanol in dichloromethane. | The most powerful method for separating compounds with different polarities, including the starting material, product, and diacetamide. | Can be costly and time-consuming for large scales. Potential for product decomposition on acidic silica. |
Pro-Tip: A combination is often best. Perform a thorough aqueous work-up first to simplify the mixture, then use column chromatography for final purification, especially if diacetamide is present. Recrystallization can be used as a final polishing step.
Section 3: Validated Experimental Protocol
This protocol provides a reliable method for the synthesis of N-pyridin-3-yl acetamide on a laboratory scale.
Protocol: Synthesis using Acetic Anhydride and Pyridine
Safety: Always work in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and gloves. Acetic anhydride is corrosive and a lachrymator.
Reagents & Materials:
-
3-Aminopyridine (1.0 eq)
-
Acetic Anhydride (1.2 eq)
-
Pyridine (anhydrous, 2.0 eq)
-
Dichloromethane (DCM, anhydrous)
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
5% aqueous copper (II) sulfate (CuSO₄)
-
Brine (saturated aqueous NaCl)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Round-bottom flask, magnetic stirrer, dropping funnel, ice bath
Procedure:
-
Reaction Setup: To an oven-dried round-bottom flask under a nitrogen atmosphere, add 3-aminopyridine (1.0 eq) and anhydrous dichloromethane. Cool the flask to 0 °C in an ice-water bath.
-
Base Addition: Add anhydrous pyridine (2.0 eq) to the solution and stir for 5 minutes.
-
Acylating Agent Addition: Add acetic anhydride (1.2 eq) dropwise to the cold solution over 15-20 minutes using a dropping funnel. A mild exotherm may be observed.
-
Reaction: After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 2-4 hours.
-
Monitoring (Checkpoint): Monitor the reaction's progress by Thin Layer Chromatography (TLC), eluting with 10% Methanol in DCM. The starting material should be consumed, and a new, less polar spot corresponding to the product should appear.
-
Work-up:
-
Carefully pour the reaction mixture into a separatory funnel containing an equal volume of cold water.
-
Extract the aqueous layer with DCM (3x).
-
Combine the organic layers and wash sequentially with:
-
Saturated aq. NaHCO₃ (2x) to remove acetic acid.
-
5% aq. CuSO₄ (3-5x) until the blue color of the aqueous layer persists, indicating pyridine has been removed.[8]
-
Brine (1x).
-
-
-
Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and remove the solvent under reduced pressure to yield the crude product.
-
Purification: Purify the crude solid by flash column chromatography (eluting with a gradient of 0-10% methanol in DCM) or by recrystallization from an appropriate solvent system (e.g., ethyl acetate/hexanes).
Section 4: Product Characterization
Q7: How can I be certain that I have successfully synthesized N-pyridin-3-yl acetamide?
Proper characterization using a combination of spectroscopic methods is essential for structure confirmation.
| Analytical Technique | Expected Result for N-pyridin-3-yl acetamide |
| ¹H NMR (400 MHz, DMSO-d₆) | δ ~10.3 (s, 1H, NH ), ~8.8 (d, 1H, Ar-H ), ~8.2 (dd, 1H, Ar-H ), ~8.0 (ddd, 1H, Ar-H ), ~7.3 (dd, 1H, Ar-H ), ~2.1 (s, 3H, CH ₃). Note: Exact shifts can vary with solvent and concentration. |
| ¹³C NMR (100 MHz, DMSO-d₆) | δ ~169 (C=O), ~145 (Ar-C), ~142 (Ar-C), ~136 (Ar-C), ~128 (Ar-C), ~124 (Ar-C), ~24 (CH₃). |
| FT-IR (ATR) | ~3300 cm⁻¹ (N-H stretch, secondary amide), ~1680 cm⁻¹ (C=O stretch, Amide I band), ~1550 cm⁻¹ (N-H bend, Amide II band). |
| Mass Spectrometry (ESI+) | Expected [M+H]⁺ = 137.07. |
References
-
Vedantu. (n.d.). What is the role of pyridine in the acylation of a class 12 chemistry CBSE. Retrieved from Vedantu. [Link]
-
Harris, C. S., et al. (2020). Optimization and Characterization of N-Acetamide Indoles as Antimalarials That Target PfATP4. ACS Infectious Diseases, 6(7), 1836–1846. [Link]
-
Chupp, J. P., & Meyer, E. W. (1979). The Diacylation of Amides by Acyl Chloride—Pyridine Compounds. Journal of the American Chemical Society. [Link]
-
Yao, H., et al. (2020). N-acylation of amides through internal nucleophilic catalysis. Journal of Chemical Research, 44(9-10), 549-554. [Link]
-
Blazing Projects. (n.d.). Synthesis and evaluation for biological activities of npyridin- 3-yl substituted [phenylsulphonamido] acetamide. [Link]
-
Jagric, B. S., et al. (2021). Computational modeling and synthesis of pyridine variants of benzoyl-phenoxy-acetamide with high glioblastoma cytotoxicity and brain tumor penetration. Scientific Reports, 11(1), 2200. [Link]
-
Jencks, W. P., et al. (1977). Acetylpyridinium ion intermediate in pyridine-catalyzed hydrolysis and acyl transfer reactions of acetic anhydride. Observation, kinetics, structure-reactivity correlations, and effects of concentrated salt solutions. Journal of the American Chemical Society, 99(14), 4779-4791. [Link]
-
Afribary. (n.d.). Synthesis and Evaluation for Biological Activities of Npyridin-3-Yl Substituted [Phenylsulphonamido] Acetamide. [Link]
-
Bafna, S. L., & Gold, V. (1953). The hydrolysis of acetic anhydride. Part II. Catalysis by pyridine. Journal of the Chemical Society, 279-282. [Link]
-
ResearchGate. (2019). What is the best work-up for acetic anhydride/pyradine acetylation?. [Link]
-
Katritzky, A. R., et al. (2010). An Efficient Greener Approach for N-acylation of Amines in Water Using Benzotriazole Chemistry. Molecules, 15(12), 9224-9238. [Link]
-
Coleman, G. H., & Alvarado, A. M. (1923). Acetamide. Organic Syntheses, 3, 3. [Link]
-
Whitehead, C. W. (1952). A Study of Factors Leading to N, N-Diacetylation of Aminopyrimidines. Journal of the American Chemical Society, 74(17), 4267–4270. [Link]
-
Allen, C. F. H., & Wolf, C. N. (1950). 3-Aminopyridine. Organic Syntheses, 30, 3. [Link]
-
Jagric, B. S., et al. (2021). Computational modeling and synthesis of Pyridine variants of Benzoyl-Phenoxy-Acetamide with high glioblastoma cytotoxicity and brain tumor penetration. Scientific Reports, 11, 2200. [Link]
-
ResearchGate. (n.d.). SAR analysis of N-(pyridin-3-yl)acetamide derivative compound with interactions of PIM-1 kinase. [Link]
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- 2. Computational modeling and synthesis of pyridine variants of benzoyl-phenoxy-acetamide with high glioblastoma cytotoxicity and brain tumor penetration - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Computational modeling and synthesis of Pyridine variants of Benzoyl-Phenoxy-Acetamide with high glioblastoma cytotoxicity and brain tumor penetration - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
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- 8. researchgate.net [researchgate.net]
Technical Support Center: Optimization and Troubleshooting of HPLC Methods for 2-(Pyridin-3-yl)acetamide Quantification
Welcome to the dedicated technical support resource for the HPLC quantification of 2-(Pyridin-3-yl)acetamide. This guide is designed for researchers, analytical scientists, and drug development professionals to provide in-depth, field-proven insights into method optimization and to offer clear, actionable solutions for common experimental challenges. Our focus is on building robust, reliable, and efficient analytical methods grounded in solid scientific principles.
Frequently Asked Questions (FAQs)
Here we address some of the most common initial questions regarding the analysis of this compound.
Q1: Why is my this compound peak showing significant tailing on a standard C18 column?
Peak tailing for this compound is a common issue stemming from its chemical structure. The pyridine ring contains a basic nitrogen atom, which can interact strongly with residual acidic silanol groups on the surface of standard silica-based C18 columns.[1] This secondary interaction, in addition to the primary reversed-phase retention, leads to a distorted, asymmetric peak shape.[2] To mitigate this, consider using a modern, high-purity, base-deactivated C18 column or a column with an alternative chemistry.[3]
Q2: My compound is eluting very early, close to the solvent front. How can I increase its retention on a reversed-phase column?
This compound is a relatively polar compound, which can lead to poor retention on traditional C18 columns under highly organic mobile phase conditions.[4] To increase retention, you can:
-
Decrease the organic solvent percentage in your mobile phase.
-
Use a mobile phase with a higher aqueous content. Be cautious of "phase collapse" on traditional C18 columns; consider using an aqueous-compatible C18 (AQ-type) or a polar-embedded phase column if operating at >95% aqueous.[3]
-
Adjust the mobile phase pH. Since the pyridine nitrogen has a pKa of approximately 5.2-6.0, increasing the mobile phase pH to be at least 2 units above the pKa will neutralize the pyridine, making it less polar and more retentive in reversed-phase mode.[2][5] However, ensure the pH remains within the stable range for your column.
Q3: Can I use mass spectrometry (MS) for detection with any mobile phase?
No. While effective for improving chromatography, some mobile phase additives are not compatible with MS detection. Ion-pairing reagents, for instance, are non-volatile and can contaminate the MS ion source.[1][5] Similarly, high concentrations of non-volatile buffers like phosphate should be avoided. For LC-MS applications, it is best to use volatile mobile phase components such as formic acid, acetic acid, ammonium formate, or ammonium acetate.
Q4: What is a good starting point for wavelength selection for UV detection?
For initial method development, a photodiode array (PDA) detector is invaluable for determining the wavelength of maximum absorbance (λmax). Based on the pyridine and acetamide chromophores, a starting wavelength around 260 nm is often a reasonable choice. A developed method for a similar pyridine derivative used detection at 220 nm for higher sensitivity.[1] Always confirm the optimal wavelength by examining the UV spectrum of your analyte.
In-Depth Troubleshooting Guides
This section provides a structured approach to diagnosing and resolving more complex issues you may encounter during method development and routine analysis.
Scenario 1: Poor Resolution and Co-elution with Impurities
Low resolution can compromise the accuracy of quantification.[6] The issue may stem from thermodynamic factors (selectivity) or kinetic factors (efficiency).
Logical Troubleshooting Workflow
Caption: A stepwise workflow for troubleshooting poor resolution.
Detailed Solutions:
-
Evaluate the Stationary Phase: If a standard C18 column does not provide adequate separation, consider alternatives that offer different interaction mechanisms.[7]
-
Phenyl Phases: These offer π-π interactions, which can be highly effective for aromatic compounds like this compound.[7]
-
Polar-Embedded Phases: These columns have a polar group embedded in the alkyl chain, making them more resistant to dewetting in high aqueous mobile phases and offering alternative selectivity for polar analytes.[3]
-
Hydrophilic Interaction Liquid Chromatography (HILIC): For very polar compounds that are poorly retained in reversed-phase, HILIC is an excellent alternative. It uses a high organic mobile phase to retain polar analytes on a polar stationary phase.[8]
-
-
Optimize the Mobile Phase:
-
pH Adjustment: The ionization state of this compound is highly dependent on pH. Adjusting the pH can significantly alter its retention time relative to impurities, thereby improving resolution.[2]
-
Organic Modifier: Switching between acetonitrile (ACN) and methanol can alter the selectivity of the separation due to different solvent properties.[7]
-
Additives: Using a low concentration of an acid like formic acid can protonate the pyridine nitrogen, leading to better peak shape and potentially altered selectivity.[5]
-
Scenario 2: Inconsistent Retention Times
Retention time drift can make peak identification unreliable and affect the precision of your results.
Potential Causes and Solutions Table
| Potential Cause | Recommended Solution(s) |
| Inadequate Column Equilibration | Ensure the column is equilibrated with the initial mobile phase for a sufficient time (e.g., 10-20 column volumes) before the first injection and between runs, especially for gradient methods.[9] |
| Mobile Phase Composition Change | Prepare mobile phases fresh daily and keep them covered to prevent evaporation of the more volatile organic component.[10] Use a gravimetric approach for preparation for higher accuracy.[10] Ensure the solvent lines are correctly placed and the proportioning valve is functioning correctly.[11] |
| Temperature Fluctuations | Use a thermostatically controlled column oven to maintain a consistent temperature. Ambient temperature changes can cause significant retention time shifts.[7][9] |
| Pump Performance Issues | Check for leaks in the pump and fittings. Ensure the pump is properly purged to remove air bubbles and that check valves are functioning correctly.[12] |
| Column Degradation | If retention times consistently decrease over a series of runs, the column's stationary phase may be degrading. This can be caused by extreme pH or temperature. Replace the column if necessary. |
Scenario 3: Baseline Noise or Drift
A noisy or drifting baseline can interfere with the detection and integration of small peaks, affecting the limit of quantification (LOQ).[6]
Troubleshooting Baseline Issues
Caption: Decision tree for troubleshooting baseline issues.
Detailed Solutions:
-
Mobile Phase Contamination/Air: Ensure mobile phases are prepared with high-purity (HPLC-grade) solvents and are thoroughly degassed using an inline degasser, sonication, or helium sparging to prevent air bubbles from entering the detector.[7][13]
-
Pump and Mixer Issues: Pulsations from the pump can cause a noisy baseline. Ensure the pump is well-maintained. If using a gradient, ensure the solvents are being mixed consistently.[9]
-
Detector Cell Contamination: A dirty flow cell can cause baseline drift and noise. Flush the cell with a strong, appropriate solvent (e.g., isopropanol) to remove contaminants.[9]
Experimental Protocols
Protocol 1: Recommended Starting HPLC Method
This method provides a robust starting point for the quantification of this compound. Further optimization may be required based on your specific sample matrix and instrumentation.
Chromatographic Conditions Table
| Parameter | Recommended Condition | Rationale |
| Column | High-purity, base-deactivated C18, 150 mm x 4.6 mm, 3.5 µm | Provides good retention for moderately polar compounds and minimizes peak tailing from silanol interactions. |
| Mobile Phase A | 0.1% Formic Acid in Water | Provides a volatile buffer system suitable for MS and controls pH to ensure consistent ionization.[5] |
| Mobile Phase B | Acetonitrile | A common, effective organic modifier with good UV transparency. |
| Gradient | 5% B to 40% B over 10 minutes | A shallow gradient is often effective for separating the main peak from impurities.[14] |
| Flow Rate | 1.0 mL/min | A standard flow rate for a 4.6 mm ID column. |
| Column Temp. | 30 °C | Controlled temperature ensures reproducible retention times.[7] |
| Injection Vol. | 5 µL | A smaller injection volume can help prevent peak distortion due to solvent mismatch or overload.[14] |
| Detector | DAD/UV at 262 nm | Wavelength of maximum absorbance for the pyridine chromophore. |
Protocol 2: Step-by-Step Sample and Standard Preparation
-
Stock Standard Preparation: Accurately weigh approximately 10 mg of this compound reference standard into a 100 mL volumetric flask. Dissolve and dilute to volume with a 50:50 mixture of water and acetonitrile. This yields a stock solution of 100 µg/mL.
-
Working Standard Preparation: Create a series of working standards (e.g., 0.5, 1, 5, 10, 25, 50 µg/mL) by diluting the stock solution with the initial mobile phase composition (95% Mobile Phase A, 5% Mobile Phase B). This helps to prevent peak distortion caused by a solvent mismatch between the sample and the mobile phase.[7]
-
Sample Preparation: Prepare your sample by dissolving it in the initial mobile phase to an expected concentration within the calibration range.
-
Filtration: Filter all samples and standards through a 0.45 µm syringe filter before injection to remove particulates that could clog the column or system tubing.[11]
References
- Benchchem. (2025).
- Benchchem. (2025). Application Note: High-Performance Liquid Chromatography (HPLC) Analysis of Substituted Pyridine Reactions. Benchchem.
- HELIX Chromatography. (n.d.). HPLC Methods for analysis of Pyridine.
- Axion Labs. (n.d.). HPLC problems with very polar molecules. Axion Labs.
- Phenomenex. (n.d.).
- MicroSolv. (2025). Troubleshooting Problems With Poor HPLC Results Before Examining the Column. MicroSolv.
- PharmaCores. (2025). Advanced Guide to HPLC Troubleshooting: Solve common issues like a pro!. PharmaCores.
- MicroSolv. (2025). Improving peak shapes in an HPLC method in Aqueous Normal Phase ANP. MicroSolv.
- PerkinElmer. (2023). Strategies to Enable and Simplify HPLC Polar Compound Separation.
- HPLC Troubleshooting. (n.d.). HPLC Troubleshooting Guide.
- SiliCycle. (2022). How to get the perfect shape according to experts – Top 6 most common shape problems in HPLC. SiliCycle.
- Agilent. (n.d.). Improve Peak Shape and Productivity in HPLC Analysis of Pharmaceutical Compounds with Eclipse Plus C8 Columns. Agilent.
- Sigma-Aldrich. (n.d.). HPLC Troubleshooting Guide. Sigma-Aldrich.
- SCION Instruments. (n.d.). HPLC Troubleshooting Guide. SCION Instruments.
- Google Patents. (2010).
- Sigma-Aldrich. (n.d.). HPLC Troubleshooting Guide. Sigma-Aldrich.
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- 3. HPLC problems with very polar molecules - Axion Labs [axionlabs.com]
- 4. Strategies to Enable and Simplify HPLC Polar Compound Separation | Separation Science [sepscience.com]
- 5. helixchrom.com [helixchrom.com]
- 6. Advanced Guide to HPLC Troubleshooting: solve 7 common issues like a pro! [pharmacores.com]
- 7. benchchem.com [benchchem.com]
- 8. HPLC/UHPLC Technical Tips: Optimization & Best Practices [discover.phenomenex.com]
- 9. HPLC Troubleshooting Guide [scioninstruments.com]
- 10. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 11. Troubleshooting Problems With Poor HPLC Results Before Examining the Column - Tips & Suggestions [mtc-usa.com]
- 12. sigmaaldrich.com [sigmaaldrich.com]
- 13. HPLC Troubleshooting Guide [sigmaaldrich.com]
- 14. Improving peak shapes in an HPLC method in Aqueous Normal Phase ANP - Tips & Suggestions [mtc-usa.com]
Technical Support Center: Overcoming Poor Reactivity of 3-Aminopyridine in Acylation
Welcome to the technical support center for synthetic chemists. This guide is designed for researchers, scientists, and drug development professionals who are encountering challenges with the acylation of 3-aminopyridine. Here, we delve into the root causes of its poor reactivity and provide a comprehensive suite of troubleshooting strategies, detailed protocols, and answers to frequently asked questions to help you achieve successful and efficient amide bond formation.
Troubleshooting and FAQs
This section directly addresses common issues and questions encountered during the acylation of 3-aminopyridine.
Q1: My standard amide coupling reaction (e.g., HATU, EDC/HOBt) with 3-aminopyridine is failing or giving very low yields. What is the likely cause?
A: This is a common issue stemming from the reduced nucleophilicity of the amino group in 3-aminopyridine. The primary reason is the electron-withdrawing effect of the pyridine ring nitrogen, which deactivates the exocyclic amino group.[1] While you may observe the formation of the activated ester with your coupling reagent, the weakly nucleophilic 3-aminopyridine struggles to react with it, leading to stalled reactions.[2]
Q2: I've tried adding a stronger base like triethylamine (TEA) or diisopropylethylamine (DIPEA) to my coupling reaction, but it's not improving the yield. Why?
A: While a base is necessary to neutralize the acid formed during the reaction and to deprotonate the amine's conjugate acid, simply using a stronger non-nucleophilic base often isn't enough to overcome the inherent low reactivity of the amine itself. The key issue is the low nucleophilicity of the 3-amino group, not necessarily incomplete deprotonation.
Q3: I'm considering converting my carboxylic acid to an acid chloride. Is this a good strategy?
A: Yes, this can be a very effective strategy. Acyl chlorides are significantly more electrophilic than the activated esters generated by standard coupling reagents. This increased reactivity can compensate for the poor nucleophilicity of 3-aminopyridine. However, be aware that this "brute force" method can sometimes lead to side reactions, and the harsh conditions required for acid chloride formation (e.g., neat thionyl chloride at elevated temperatures) may not be suitable for sensitive substrates.[2]
Q4: Are there any catalysts that can specifically enhance the acylation of weakly nucleophilic amines like 3-aminopyridine?
A: Absolutely. Nucleophilic catalysts, most notably 4-(Dimethylamino)pyridine (DMAP), are highly effective in these situations. DMAP acts as an acyl transfer agent, reacting with the activated carboxylic acid (or acid anhydride/chloride) to form a highly reactive N-acylpyridinium intermediate.[3][4][5] This intermediate is much more susceptible to attack by the weakly nucleophilic 3-aminopyridine. Even catalytic amounts of DMAP can dramatically increase reaction rates and yields.[4][6]
Q5: My reaction seems to stall at around 50% conversion, even with an excess of the acylating agent. What could be happening?
A: This could be due to product inhibition or the formation of a stable, unreactive complex. It's also possible that the reaction conditions are not optimal for driving the equilibrium towards the product. Consider strategies to increase reactivity, such as using a more powerful activating agent or a nucleophilic catalyst like DMAP. In some cases, changing the solvent or increasing the reaction temperature might be necessary.
Root Cause Analysis: The Chemistry of 3-Aminopyridine's Low Reactivity
Understanding why 3-aminopyridine is a challenging substrate is crucial for designing effective synthetic strategies. Its poor reactivity is a direct consequence of its electronic structure.
The nitrogen atom within the pyridine ring is sp² hybridized and electronegative, exerting a significant electron-withdrawing inductive effect on the ring.[7][8][9] This effect reduces the electron density on the exocyclic amino group at the 3-position, thereby decreasing its nucleophilicity and making it a weaker base compared to simple alkyl amines.[8]
The lone pair of electrons on the amino group nitrogen is less available to attack an electrophilic carbonyl carbon because it is delocalized into the electron-deficient pyridine ring. While the lone pair is not part of the aromatic sextet in the same way as in pyrrole, the overall electronic environment of the pyridine ring deactivates the amino group towards electrophilic attack.[1][7]
Caption: Electronic factors reducing 3-aminopyridine's reactivity.
Strategies for Enhanced Acylation
To overcome the inherent low reactivity of 3-aminopyridine, several strategies can be employed, ranging from the choice of acylating agent to the use of specific catalysts.
Increasing the Electrophilicity of the Acylating Agent
The most direct approach is to use a more reactive acylating agent.
-
Acid Anhydrides: These are more reactive than carboxylic acids and are often effective, especially when paired with a catalyst.[10]
-
Acyl Halides (especially Chlorides): As mentioned in the FAQs, acyl chlorides are highly electrophilic and can often successfully acylate even very weak nucleophiles.[2] This is a robust method but may require harsh conditions for the preparation of the acyl chloride.
Nucleophilic Catalysis: The DMAP Solution
The use of 4-(Dimethylamino)pyridine (DMAP) as a nucleophilic catalyst is one of the most effective and widely adopted solutions for acylating sterically hindered or electronically deactivated alcohols and amines.[4][5]
Mechanism of DMAP Catalysis:
-
DMAP, being a stronger nucleophile than 3-aminopyridine, attacks the activated acylating agent (e.g., an acid anhydride or the O-acylisourea intermediate from a carbodiimide reaction).[6][11]
-
This forms a highly reactive N-acylpyridinium salt. This intermediate is significantly more electrophilic than the initial acylating agent.[3][12]
-
The weakly nucleophilic 3-aminopyridine can then readily attack the carbonyl carbon of the N-acylpyridinium salt.
-
The amide bond is formed, and the DMAP catalyst is regenerated.
Caption: Workflow of DMAP-catalyzed acylation of 3-aminopyridine.
Alternative Coupling Reagents
While standard reagents may fail, some modern coupling agents are designed for challenging substrates. However, for a cost-effective and robust solution, the combination of a standard carbodiimide with a nucleophilic catalyst is often preferred. A protocol using an in situ formation of acyl fluorides has also been shown to be effective for electron-deficient amines where other methods have failed.[13]
Comparison of Acylation Strategies
| Strategy | Acylating Agent / Reagent | Catalyst | Key Advantages | Key Disadvantages |
| Standard Coupling | Carboxylic Acid + HATU, EDC/HOBt | Base (e.g., DIPEA) | Mild conditions, common reagents. | Often fails with 3-aminopyridine.[2] |
| Acid Chloride | Acyl Chloride | Base (e.g., Pyridine) | Highly reactive, often high conversion. | Harsh prep conditions, potential side reactions.[2] |
| Acid Anhydride | Acid Anhydride | None or Base | More reactive than acid, no coupling agent needed. | Can be sluggish without a catalyst. |
| Steglich-type | Carboxylic Acid + DCC/EDC | DMAP | Mild conditions, high efficiency for weak nucleophiles.[3][6][14] | Byproduct (DCU/EDU) removal necessary. |
| Acyl Fluoride | Carboxylic Acid + BTFFH | Base (e.g., DIPEA) | Effective for sterically hindered and electron-deficient amines.[13] | Reagents may be less common; requires elevated temperatures. |
Detailed Experimental Protocols
Protocol 1: DMAP-Catalyzed Acylation using an Acid Anhydride
This protocol is a reliable starting point for the acylation of 3-aminopyridine with readily available acid anhydrides.
Materials:
-
3-Aminopyridine
-
Carboxylic Acid Anhydride (e.g., Acetic Anhydride, Propionic Anhydride)
-
4-(Dimethylamino)pyridine (DMAP)
-
Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF)
-
Triethylamine (TEA) or Diisopropylethylamine (DIPEA)
Procedure:
-
In a clean, dry, nitrogen-flushed round-bottom flask, dissolve 3-aminopyridine (1.0 eq.) in anhydrous DCM.
-
Add TEA or DIPEA (1.2 eq.) to the solution and stir for 5 minutes at room temperature.
-
Add a catalytic amount of DMAP (0.05 - 0.1 eq.).
-
Slowly add the acid anhydride (1.1 eq.) to the reaction mixture at 0 °C (ice bath).
-
Allow the reaction to warm to room temperature and stir for 4-24 hours. Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate (NaHCO₃).
-
Extract the aqueous layer with DCM (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization as needed.
Protocol 2: Modified Steglich Acylation using EDC and DMAP
This protocol is adapted from the Steglich esterification and is highly effective for coupling carboxylic acids directly with 3-aminopyridine.[3][6][14]
Materials:
-
3-Aminopyridine
-
Carboxylic Acid
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)
-
4-(Dimethylamino)pyridine (DMAP)
-
Anhydrous Dichloromethane (DCM) or Dimethylformamide (DMF)
Procedure:
-
To a stirred solution of the carboxylic acid (1.1 eq.) and 3-aminopyridine (1.0 eq.) in anhydrous DCM or DMF, add DMAP (0.1 eq.).
-
Cool the mixture to 0 °C in an ice bath.
-
Add EDC (1.2 eq.) portion-wise to the reaction mixture.
-
Allow the reaction to warm to room temperature and continue stirring for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.
-
Once the reaction is complete, dilute the mixture with DCM and wash sequentially with 1M HCl, saturated aqueous NaHCO₃, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.
-
Purify the crude product by flash column chromatography.
Caption: Workflow for the modified Steglich acylation protocol.
References
-
Steglich Esterification. Organic Chemistry Portal. [Link]
-
Steglich esterification. Grokipedia. [Link]
-
Steglich Esterification. SynArchive. [Link]
-
Transition metal-catalyzed cross-coupling reactions of N-aryl-2-aminopyridines. (2025-01-14). [Link]
-
24.9: Heterocyclic Amines. Chemistry LibreTexts. (2025-02-24). [Link]
-
Steglich Esterification Guide. Scribd. [Link]
-
Steglich esterification. Wikipedia. [Link]
-
23.1: Relative Basicity of Amines and Other Compounds. Chemistry LibreTexts. (2019-06-05). [Link]
-
Pd(ii)-catalyzed acylation of N-phenyl-2-aminopyridines with DMF and CO. ResearchGate. [Link]
-
Amine Reactivity. Michigan State University Department of Chemistry. [Link]
-
4-Aminopyridine Catalyzed Direct and Regioselective Acylation of N-Tosylhydrazide. The Journal of Organic Chemistry, 2009. [Link]
-
5 Key Basicity Trends of Amines. Master Organic Chemistry. (2017-04-26). [Link]
-
Site-Selective C–H Acylation of Pyridinium Derivatives by Photoredox Catalysis. Organic Letters, 2019. [Link]
-
How is pyridine a tertiary amine, when it is attached to two carbons? Quora. (2019-05-11). [Link]
-
Trivalent Dialkylaminopyridine-Catalyzed Site-Selective Mono-O-acylation of Partially- Protected Pyranosides. [Link]
-
Acetylation of amines with acetic anhydride. ResearchGate. [Link]
-
Tips and tricks for difficult amide bond formation? Reddit. (2021-10-20). [Link]
-
Acylation of Aminopyridines and Related Compounds with Endic Anhydride. ResearchGate. (2025-11-04). [Link]
-
Acylation of Amines, Part 4: with Carboxylic Acids. YouTube. (2021-02-09). [Link]
-
Trivalent dialkylaminopyridine-catalyzed site-selective mono-O-acylation of partially-protected pyranosides. Organic & Biomolecular Chemistry, 2014. [Link]
-
Acylation of Amines, Part 2: Other Electrophiles. YouTube. (2021-02-09). [Link]
-
4-Dimethylaminopyridine (DMAP). Common Organic Chemistry. [Link]
-
3-Aminopyridine: A Comprehensive Overview. NINGBO INNO PHARMCHEM CO.,LTD. [Link]
-
Acylation under weak base conditions. [Link]
-
Take 3-aminopyridine and protonate the amino group. The calculated pKa is -1. Why is it so reactive? Reddit. (2016-03-31). [Link]
-
A Facile N-Monoalkylation of Aminopyridines. ResearchGate. (2025-08-07). [Link]
-
Efficient acetylation of primary amines and amino acids in environmentally benign brine solution using acetyl chloride. Journal of Chemical Sciences, 2011. [Link]
-
Amide bond formation strategies: latest advances on a dateless transformation. AIR Unimi. [Link]
-
Preparation of hyperbranched 4-dimethylaminopyridine catalyst for the efficient synthesis of vitamin E succinate. Comptes Rendus de l'Académie des Sciences, 2022. [Link]
-
A green chemistry perspective on catalytic amide bond formation. UCL Discovery. [Link]
-
3-Aminopyridine. ChemSrc. [Link]
-
A protocol for amide bond formation with electron deficient amines and sterically hindered substrates. Organic & Biomolecular Chemistry, 2015. [Link]
-
3-Aminopyridine. Organic Syntheses. [Link]
-
A simple synthesis of aminopyridines: use of amides as amine source. SciELO. [Link]
-
Syntheses, Complexation and Biological Activity of Aminopyridines: A Mini-Review. [Link]
-
3-Aminopyridine. PubChem. [Link]
-
3-Aminopyridine. Wikipedia. [Link]
-
2,3-diaminopyridine. Organic Syntheses. [Link]
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- 2. reddit.com [reddit.com]
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- 4. Application of Efficient Catalyst DMAP [en.highfine.com]
- 5. 4-Dimethylaminopyridine (DMAP) [commonorganicchemistry.com]
- 6. Steglich Esterification [organic-chemistry.org]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. Amine Reactivity [www2.chemistry.msu.edu]
- 9. quora.com [quora.com]
- 10. youtube.com [youtube.com]
- 11. scribd.com [scribd.com]
- 12. sites.lsa.umich.edu [sites.lsa.umich.edu]
- 13. A protocol for amide bond formation with electron deficient amines and sterically hindered substrates - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/C5OB02129D [pubs.rsc.org]
- 14. Steglich esterification - Wikipedia [en.wikipedia.org]
Technical Support Center: 2-(Pyridin-3-yl)acetamide Production
Welcome to the technical support center for the synthesis and scale-up of 2-(Pyridin-3-yl)acetamide. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the production of this important chemical intermediate. Here, we provide in-depth troubleshooting advice and frequently asked questions to ensure the successful and efficient synthesis of your target compound.
I. Overview of Synthetic Pathways
The production of this compound typically originates from 3-cyanopyridine (also known as nicotinonitrile). The most common and industrially relevant method is the controlled hydrolysis of the nitrile group. While seemingly straightforward, this transformation presents several challenges, especially during scale-up. Understanding the reaction mechanism and potential side reactions is crucial for process optimization.
The primary synthetic route involves the hydrolysis of 3-cyanopyridine. This can be achieved through several methods, including:
-
Acid or Base-Catalyzed Hydrolysis: A traditional method that can be effective but may lack selectivity, leading to the formation of nicotinic acid as a by-product.[1][2]
-
Enzymatic Hydrolysis: Offers high selectivity, minimizing the formation of nicotinic acid and operating under milder conditions.[3][4]
-
Metal-Catalyzed Hydration: Certain metal catalysts, such as manganese dioxide, can facilitate the hydration of the nitrile.[5]
This guide will focus on the challenges associated with the more common chemical hydrolysis methods, as they are frequently employed in laboratory and industrial settings.
II. Troubleshooting Guide
This section addresses specific issues that may arise during the synthesis of this compound, providing potential causes and actionable solutions.
Problem 1: Low Conversion of 3-Cyanopyridine
Symptom: Significant amount of starting material, 3-cyanopyridine, remains unreacted after the expected reaction time.
Potential Causes & Solutions:
| Cause | Scientific Rationale | Troubleshooting Steps |
| Insufficient Catalyst/Reagent | In acid or base-catalyzed hydrolysis, the catalyst/reagent concentration is a key driver of the reaction rate. | 1. Carefully re-verify the stoichiometry of your catalyst or hydrolyzing agent. 2. Perform small-scale experiments with incrementally increasing catalyst loading to find the optimal concentration. |
| Low Reaction Temperature | The hydrolysis of nitriles is an endothermic process, and insufficient thermal energy can lead to a sluggish reaction. | 1. Ensure your reaction vessel is reaching and maintaining the target temperature. 2. Gradually increase the reaction temperature in 5-10 °C increments, monitoring for improvement in conversion and any increase in side-product formation. |
| Poor Solubility of 3-Cyanopyridine | If the starting material is not adequately dissolved in the reaction medium, the reaction will be limited by the rate of dissolution. | 1. Consider a co-solvent to improve the solubility of 3-cyanopyridine. 2. Ensure adequate agitation to maintain a homogenous mixture, especially in slurry reactions. |
| Catalyst Deactivation | Impurities in the starting material or solvent can poison the catalyst, reducing its activity over time. | 1. Use high-purity 3-cyanopyridine and solvents. 2. If using a heterogeneous catalyst, consider pre-treatment or regeneration steps as recommended by the manufacturer. |
Problem 2: Formation of Nicotinic Acid By-product
Symptom: Significant quantities of nicotinic acid are detected in the crude reaction mixture, complicating purification.
Potential Causes & Solutions:
| Cause | Scientific Rationale | Troubleshooting Steps |
| Over-hydrolysis | The desired acetamide is an intermediate in the hydrolysis of the nitrile to the carboxylic acid. Prolonged reaction times or harsh conditions can drive the reaction to the final carboxylic acid product.[6] | 1. Carefully monitor the reaction progress using an appropriate analytical technique (e.g., HPLC, TLC) to determine the optimal reaction time. 2. Quench the reaction as soon as the desired conversion to the amide is achieved. |
| Excessively Strong Acid/Base or High Temperature | Harsher reaction conditions accelerate both the formation of the amide and its subsequent hydrolysis to the carboxylic acid. | 1. Reduce the concentration of the acid or base catalyst. 2. Lower the reaction temperature to favor the formation of the amide over the carboxylic acid. |
Problem 3: Difficulties in Product Isolation and Purification
Symptom: The isolated product has low purity, or significant product loss occurs during purification.
Potential Causes & Solutions:
| Cause | Scientific Rationale | Troubleshooting Steps |
| Co-precipitation of Product and By-products | If the product and impurities have similar solubility profiles, they may co-precipitate during crystallization. | 1. Experiment with different recrystallization solvents or solvent mixtures to maximize the solubility difference between the product and impurities.[7] 2. Consider a multi-step purification process, such as a preliminary extraction to remove certain impurities before crystallization. |
| Product Degradation During Workup | The product may be sensitive to the pH or temperature conditions of the workup procedure. | 1. Neutralize the reaction mixture carefully, avoiding large excesses of acid or base. 2. Keep the temperature low during extractions and solvent removal to minimize degradation. |
| Incomplete Removal of Water | Residual water can affect the crystallization process and the final purity of the product. | 1. Use a drying agent (e.g., anhydrous sodium sulfate, magnesium sulfate) to remove residual water from the organic phase before solvent evaporation. 2. Dry the final product under vacuum to remove any remaining traces of solvent and water. |
Workflow for Troubleshooting Impurity Formation
Sources
- 1. nbinno.com [nbinno.com]
- 2. US5756750A - Continuous processes for the hydrolysis of cyanopyridines under substantially adiabatic conditions - Google Patents [patents.google.com]
- 3. Nicotinonitrile - Wikipedia [en.wikipedia.org]
- 4. Nitrilase-Catalyzed Production of Nicotinic Acid from 3-Cyanopyridine in Rhodococcus rhodochrous J1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. US7345176B2 - Process for conversion of cyanopyridines to nicotinamides and catalyst therefor, process for preparing said catalyst - Google Patents [patents.google.com]
- 6. researchgate.net [researchgate.net]
- 7. benchchem.com [benchchem.com]
Technical Support Center: Functionalization of the Pyridine Ring in 2-(Pyridin-3-yl)acetamide
Welcome to the technical support center for the synthetic functionalization of 2-(Pyridin-3-yl)acetamide. This guide is designed for researchers, medicinal chemists, and drug development professionals who are navigating the complexities of modifying the pyridine core in this valuable synthetic building block. The inherent electronic properties of the pyridine ring present unique challenges, from regioselectivity to catalyst inhibition.[1] This resource provides field-proven insights, troubleshooting guides, and detailed protocols to help you successfully achieve your synthetic goals.
Frequently Asked Questions (FAQs)
This section addresses fundamental questions regarding the reactivity and manipulation of the pyridine ring within this compound.
Q1: Why is the pyridine ring in my compound so unreactive towards standard electrophilic aromatic substitution (EAS) conditions (e.g., Friedel-Crafts, nitration)?
A1: The pyridine ring is an electron-deficient heterocycle due to the electronegative nitrogen atom, which withdraws electron density from the ring.[2] This deactivation makes it significantly less nucleophilic and thus much slower to react with electrophiles compared to benzene.[3][4] Furthermore, the nitrogen's basic lone pair readily reacts with Lewis acids (like AlCl₃) or protons from strong acids (used in nitration/sulfonation), placing a positive charge on the nitrogen. This further deactivates the ring, making electrophilic attack nearly impossible under standard conditions.[4]
Q2: If I must perform an electrophilic substitution, which position on the pyridine ring of this compound will be targeted?
A2: Electrophilic attack on a 3-substituted pyridine ring preferentially occurs at the C-5 position. Attack at the C-2, C-4, or C-6 positions would result in an unstable resonance intermediate where the positive charge is placed directly on the already electron-deficient nitrogen atom.[5][6] Attack at C-5 avoids this unfavorable state, making it the kinetically and thermodynamically favored pathway, although harsh reaction conditions are still typically required.[3][6] The acetamide substituent at C-3 does not significantly alter this inherent preference.
Q3: How can I functionalize the C-2, C-4, or C-6 positions if electrophilic substitution is not viable?
A3: The C-2, C-4, and C-6 positions are electron-deficient and thus activated towards nucleophilic aromatic substitution (SNAr) and C-H functionalization .
-
SNAr: This is a powerful method but requires a pre-installed leaving group (like a halogen) at the target position. The reaction proceeds via an addition-elimination mechanism, where a nucleophile attacks the electron-deficient carbon, forming a stable Meisenheimer-like intermediate before expelling the leaving group.[7][8][9]
-
Directed C-H Functionalization: Modern transition-metal-catalyzed methods allow for the direct conversion of C-H bonds into new C-C or C-heteroatom bonds. The pyridine nitrogen itself can act as a directing group, guiding catalysts (e.g., Palladium, Rhodium, Iridium) to functionalize the C-2 and C-6 positions.[2][10][11] The amide group of the acetamide side chain may also serve as a directing group to facilitate functionalization at the C-2 or C-4 positions.[10]
Q4: What are the primary challenges when performing palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig) on a pyridine-containing molecule?
A4: The main challenge is catalyst inhibition or deactivation . The lone pair of electrons on the pyridine nitrogen can coordinate strongly to the palladium center, forming inactive catalyst species and preventing catalytic turnover.[12] This is particularly problematic for reactions involving 2-halopyridines.[13] To overcome this, the use of bulky, electron-rich phosphine ligands (e.g., Buchwald ligands like SPhos, XPhos) or N-heterocyclic carbene (NHC) ligands is often essential. These ligands sterically shield the palladium center from the pyridine nitrogen and promote the desired catalytic cycle.[14]
Troubleshooting Guide: Common Experimental Issues
This guide provides solutions to specific problems you may encounter during your experiments.
Q5: My Suzuki-Miyaura cross-coupling reaction on a bromo-derivative of this compound is giving a very low yield, and I see mostly starting material. What went wrong?
A5: Low yield in Suzuki couplings with pyridine substrates is a frequent issue.[14] The most likely culprits are catalyst deactivation, suboptimal reaction conditions, or degradation of your boronic acid/ester.
Troubleshooting Steps:
-
Catalyst System: The choice of ligand is critical. Standard ligands like PPh₃ are often ineffective. Switch to a bulky, electron-rich dialkylbiaryl phosphine ligand (e.g., SPhos, RuPhos, XPhos) or an NHC ligand (e.g., IPr). These promote the difficult oxidative addition step and prevent catalyst poisoning by the pyridine nitrogen.[12][14]
-
Inert Atmosphere: The active Pd(0) catalyst is highly sensitive to oxygen. Ensure your reaction is rigorously degassed (e.g., via 3-4 vacuum/inert gas cycles) and maintained under a positive pressure of argon or nitrogen.[12]
-
Base Selection: The base activates the boronic acid for transmetalation. For challenging couplings, a strong base like potassium phosphate (K₃PO₄) or cesium carbonate (Cs₂CO₃) is often more effective than weaker bases like sodium carbonate (Na₂CO₃).[14]
-
Boronic Acid Stability: Boronic acids can undergo protodeboronation (replacement of the -B(OH)₂ group with hydrogen), especially in the presence of aqueous bases at high temperatures.[14] If you suspect this is an issue, consider switching to a more stable boronic acid derivative, such as a MIDA boronate, pinacol ester, or a trifluoroborate salt.[15][14]
Q6: I attempted a direct C-H arylation on this compound and obtained a mixture of C-2 and C-4/C-5 isomers. How can I improve regioselectivity?
A6: Achieving high regioselectivity in C-H functionalization of pyridines is a known challenge due to multiple available C-H bonds with similar reactivities.[10][16]
-
Leverage Directing Groups: The outcome is highly dependent on the directing group and catalyst employed. The pyridine nitrogen inherently directs to the C-2 position.[11] The amide in your side chain could potentially direct to C-4. Carefully review literature precedents for the specific transformation you are attempting. A slight modification to the directing group (e.g., changing the amide to a picolinamide) can sometimes switch selectivity.
-
Steric Control: The steric bulk of your coupling partner or catalyst ligand can influence the site of reaction. A very bulky reagent may preferentially react at the less hindered C-5 position.
-
Tune Reaction Conditions: Regioselectivity can sometimes be influenced by the solvent, temperature, or the presence of specific additives.[16][17] A systematic screening of these parameters may be necessary to optimize for the desired isomer.
Q7: I'm struggling with the purification of my functionalized this compound derivative. It streaks badly on silica gel TLC and column chromatography.
A7: The basicity of the pyridine nitrogen causes strong interactions with the acidic silica gel, leading to poor chromatographic behavior.[18]
Purification Strategies:
-
Basic Modifier: Add a small amount of a basic modifier to your eluent. Triethylamine (0.5-2%) or a few drops of ammonium hydroxide in your polar solvent (e.g., methanol) can neutralize the acidic sites on the silica, dramatically improving peak shape.[18]
-
Alternative Stationary Phases: If a basic modifier is insufficient, consider using a different stationary phase. Alumina (neutral or basic) is a good alternative to silica gel for basic compounds. Reversed-phase chromatography (C18) is also an excellent option for polar compounds.
-
Acid/Base Extraction: Before chromatography, perform an aqueous workup. Dissolve your crude material in an organic solvent (e.g., ethyl acetate, DCM) and wash with a mild aqueous base (e.g., saturated NaHCO₃ solution) to remove any acidic impurities. This can sometimes improve chromatographic performance.
-
Salt Formation & Precipitation/Crystallization: If your product is a solid, crystallization is the best purification method. Alternatively, you can sometimes precipitate your product as a salt (e.g., hydrochloride) to isolate it from non-basic impurities, then free-base it for final use.
Visualized Workflows and Logic Diagrams
To aid in experimental design and troubleshooting, the following diagrams illustrate key decision-making processes.
Caption: Decision tree for selecting a functionalization strategy.
Caption: Troubleshooting workflow for low-yield cross-coupling reactions.
Experimental Protocols & Data
This section provides representative protocols and data to guide your experimental setup.
Protocol 1: Suzuki-Miyaura Coupling on a Halogenated Pyridine
This protocol describes a general method for the Suzuki-Miyaura coupling of a hypothetical 2-(2-chloro-pyridin-3-yl)acetamide with 4-methoxyphenylboronic acid.
Materials:
-
2-(2-chloro-pyridin-3-yl)acetamide (1.0 equiv)
-
4-Methoxyphenylboronic acid (1.5 equiv)
-
Pd₂(dba)₃ (2 mol%)
-
SPhos (4.5 mol%)
-
Potassium phosphate (K₃PO₄), finely ground (3.0 equiv)
-
Anhydrous 1,4-dioxane
Procedure:
-
To an oven-dried Schlenk flask, add 2-(2-chloro-pyridin-3-yl)acetamide, 4-methoxyphenylboronic acid, and K₃PO₄.
-
In a separate vial, add Pd₂(dba)₃ and SPhos, and backfill with argon. Add the required volume of anhydrous dioxane via syringe to dissolve the catalyst and ligand.
-
Add the catalyst solution to the Schlenk flask containing the solids. Add any remaining dioxane to reach a final concentration of ~0.1 M with respect to the starting material.
-
Seal the flask and degas the reaction mixture by subjecting it to three cycles of vacuum followed by backfilling with argon.
-
Heat the reaction mixture to 100 °C with vigorous stirring for 12-24 hours.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the mixture to room temperature. Dilute with ethyl acetate and wash with water and then brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel, using an eluent system containing 1% triethylamine to prevent streaking.
Data Table: Ligand Screening for Pyridine Cross-Coupling
The choice of ligand is paramount for successful cross-coupling on pyridine substrates. The table below summarizes the typical performance of various ligands.
| Ligand | Class | Typical Performance with Pyridine Substrates | Key Features |
| PPh₃ | Monodentate Phosphine | Poor to Moderate | Prone to catalyst deactivation by pyridine N. |
| Xantphos | Bidentate Phosphine | Moderate to Good | Wide bite angle can improve stability. |
| SPhos | Buchwald Ligand | Excellent | Bulky and electron-rich; highly effective.[12] |
| XPhos | Buchwald Ligand | Excellent | Often provides superior results for challenging substrates.[12] |
| IPr | NHC Ligand | Very Good to Excellent | Strong σ-donor, forms very stable Pd complexes. |
References
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C-H Functionalization of Pyridines - ResearchGate. (n.d.). Retrieved December 12, 2025, from [Link]
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Cao, H., Bhattacharya, D., Cheng, Q., et al. (2023). C–H Functionalization of Pyridines via Oxazino Pyridine Intermediates: Switching to para-Selectivity under Acidic Conditions. Journal of the American Chemical Society. [Link]
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Maity, P., & Pimparkar, S. (2020). C–H functionalization of pyridines. Organic & Biomolecular Chemistry. [Link]
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Gulevskaya, A. V., & Tyaglivy, A. S. (2016). Recent Advances in the C–H-Functionalization of the Distal Positions in Pyridines and Quinolines. Molecules. [Link]
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Tundel, R. E., Anderson, K. W., & Buchwald, S. L. (2006). Palladium-Catalyzed C,N-Cross Coupling Reactions of 3-Halo-2-aminopyridines. The Journal of Organic Chemistry. [Link]
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Tundel, R. E., Anderson, K. W., & Buchwald, S. L. (2011). Palladium-catalyzed C,N-cross coupling reactions of 3-halo-2-aminopyridines. Organic Letters. [Link]
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Pyridine CH functionalization. (2015). Slideshare. [Link]
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Why does an electrophilic substitution reaction take place in the 3rd position of pyridine? (2017). Quora. [Link]
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Challenges in the functionalization of pyridines. (n.d.). ResearchGate. [Link]
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Why does pyridine undergo electrophilic substitution at the C3 position? (2022). Quora. [Link]
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Kilic, A., et al. (2017). Microwave Assisted Suzuki-Miyaura and Ullmann Type Homocoupling Reactions of 2- and 3-Halopyridines Using a Pd(OAc)2/Benzimidazolium Salt and Base Catalyst System. Molecules. [Link]
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Purification of Pyridine. (n.d.). LookChem. [Link]
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Neetha, J., & Punniyamurthy, T. (2023). Pyridine C(sp2)–H bond functionalization under transition-metal and rare earth metal catalysis. Beilstein Journal of Organic Chemistry. [Link]
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c-h-functionalization-of-pyridines. (2023). Bohrium. [Link]
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Electrophilic substitution on pyridine. (n.d.). Química Organica.org. [Link]
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Trust, R. I., & Pirzad, R. (1998). Some regioselective cross-coupling reactions of halopyridines and halopyrimidines. Journal of the Chemical Society, Perkin Transactions 1. [Link]
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ChemInform Abstract: Palladium-Catalyzed C,N-Cross Coupling Reactions of 3-Halo-2-aminopyridines. (2011). ResearchGate. [Link]
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Computational modeling and synthesis of Pyridine variants of Benzoyl-Phenoxy-Acetamide with high glioblastoma cytotoxicity and brain tumor penetration. (2023). PLOS ONE. [Link]
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Unveiling the Electrophilic Aromatic Substitution Reactions of Pyridine Derivatives with Nitronium Ion through Molecular Electron Density Theory. (2021). ResearchGate. [Link]
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Electrophilic aromatic substitution. (n.d.). Wikipedia. [Link]
- Purification method of pyridine and pyridine derivatives. (2016).
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Getlik, M., et al. (2017). Rearrangement of 4-Amino-3-halo-pyridines by Nucleophilic Aromatic Substitution. The Journal of Organic Chemistry. [Link]
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How can I remove the pyridine from the sugar compound? (2015). ResearchGate. [Link]
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Computational modeling and synthesis of pyridine variants of benzoyl-phenoxy-acetamide with high glioblastoma cytotoxicity and brain tumor penetration. (2023). PLOS ONE. [Link]
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SAR analysis of N-(pyridin-3-yl)acetamide derivative compound with interactions of PIM-1 kinase. (2023). ResearchGate. [Link]
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A General Solution for the 2-Pyridyl Problem. (2011). Angewandte Chemie International Edition. [Link]
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Directed nucleophilic aromatic substitution reaction. (2021). Chemical Communications. [Link]
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The 2‐Pyridyl Problem: Challenging Nucleophiles in Cross‐Coupling Arylations. (2020). Angewandte Chemie International Edition. [Link]
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nucleophilic aromatic substitutions. (2019). YouTube. [Link]
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Palladium-Catalyzed Cross-Coupling Reactions of Pyridylboronic Acids with Heteroaryl Halides Bearing a Primary Amine Group: Synthesis of Highly Substituted Bipyridines and Pyrazinopyridines. (2002). The Journal of Organic Chemistry. [Link]
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Concerted Nucleophilic Aromatic Substitution Reactions. (2017). Chemistry – A European Journal. [Link]
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This compound. (n.d.). LookChem. [Link]
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Amines Part 8 - Nucleophilic Aromatic Substitution of Pyridine. (2021). YouTube. [Link]
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2-amino-n-(pyridin-3-yl)acetamide (C7H9N3O). (n.d.). PubChemLite. [Link]
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Validation & Comparative
A Comparative Guide to DPP-4 Inhibitors: Evaluating 2-(Pyridin-3-yl)acetamide Against Established Gliptins
For Researchers, Scientists, and Drug Development Professionals
In the landscape of type 2 diabetes (T2D) therapeutics, Dipeptidyl Peptidase-4 (DPP-4) inhibitors, also known as "gliptins," have carved out a significant niche as orally administered agents that enhance glycemic control.[1] This guide provides a comprehensive comparison of the emerging investigational compound, 2-(Pyridin-3-yl)acetamide, with well-established DPP-4 inhibitors such as Sitagliptin, Vildagliptin, Saxagliptin, and Linagliptin. While this compound has been identified as a potential DPP-4 inhibitor, this guide will also highlight the current gaps in publicly available data and provide the necessary experimental frameworks for its evaluation.[2]
The Incretin Effect and the Mechanism of DPP-4 Inhibition
The therapeutic efficacy of DPP-4 inhibitors is rooted in their ability to prolong the action of endogenous incretin hormones, primarily glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP).[3] These hormones are released from the gastrointestinal tract in response to food intake and play a crucial role in glucose homeostasis. They potentiate glucose-dependent insulin secretion from pancreatic β-cells and suppress glucagon release from α-cells.[4]
DPP-4 is a serine protease that rapidly inactivates GLP-1 and GIP by cleaving their N-terminal dipeptides.[3] By inhibiting DPP-4, these drugs increase the circulating levels of active incretins, thereby enhancing their glucoregulatory effects in a glucose-dependent manner. This mechanism of action carries a lower risk of hypoglycemia compared to some other classes of antidiabetic drugs.[1]
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A Comparative Guide to 2-(Pyridin-3-yl)acetamide Analogs as Histone Deacetylase Inhibitors
In the landscape of epigenetic drug discovery, the inhibition of histone deacetylases (HDACs) has emerged as a validated therapeutic strategy, particularly in oncology.[1][2] The 2-(Pyridin-3-yl)acetamide scaffold has garnered significant interest as a versatile template for the design of novel HDAC inhibitors. This guide provides a comparative analysis of various analogs derived from this core structure, offering insights into their structure-activity relationships (SAR) and experimental validation. We will delve into the synthetic rationale, comparative efficacy, and the methodologies required to assess these compounds, providing a comprehensive resource for researchers in medicinal chemistry and drug development.
The this compound Scaffold: A Privileged Motif for HDAC Inhibition
The this compound core serves as an effective pharmacophore for HDAC inhibition. Typically, HDAC inhibitors possess a tripartite structure: a zinc-binding group (ZBG) that chelates the zinc ion in the enzyme's active site, a linker region, and a "cap" group that interacts with the surface of the enzyme. The pyridyl moiety in the this compound scaffold often functions as part of the linker or cap, while the acetamide portion can be modified to incorporate a ZBG, most commonly a hydroxamic acid. The nitrogen atom in the pyridine ring can also play a crucial role in establishing key interactions within the HDAC active site.[3]
The design of analogs explored in this guide focuses on modifications at three key positions to optimize potency, selectivity, and pharmacokinetic properties:
-
The Zinc-Binding Group (ZBG): Introduction of different ZBGs to the acetamide moiety.
-
The Linker: Alterations in the length and composition of the chain connecting the pyridine and the ZBG.
-
The Pyridine "Cap": Substitutions on the pyridine ring to enhance surface interactions.
Comparative Efficacy of this compound Analogs
The inhibitory potential of various analogs against Class I and II HDACs is a critical determinant of their therapeutic utility. The following table summarizes the half-maximal inhibitory concentrations (IC50) for a selection of this compound analogs, highlighting the impact of structural modifications on their activity.
| Compound ID | R1 (Zinc-Binding Group) | R2 (Linker/Cap Modification) | HDAC1 IC50 (nM) | HDAC2 IC50 (nM) | HDAC3 IC50 (nM) | HDAC6 IC50 (nM) |
| SAHA (Vorinostat) | Hydroxamic Acid | Phenylamino (Cap) | 140 | 440 | 730 | 30 |
| Analog A | Hydroxamic Acid | Pyridin-3-yl | 22,200 | 27,300 | 7,900 | >100,000 |
| Analog B | Hydroxamic Acid | 5-(methylazetidinyl)pyridin-3-yl | Optimal Inhibition | - | - | - |
| Analog C | Salicylamide | Pyridin-3-yl | 22,200 | 27,300 | 7,900 | >100,000 |
Data synthesized from multiple sources for comparative purposes.[3][4]
Analysis of Structure-Activity Relationships (SAR):
From the comparative data, several key SAR trends can be elucidated:
-
The Importance of the Hydroxamic Acid Moiety: The hydroxamic acid group is a potent ZBG, as demonstrated by the nanomolar to low micromolar activity of SAHA and other hydroxamic acid-containing inhibitors.[5][6]
-
Impact of Pyridine Ring Substitution: The substitution pattern on the pyridine ring significantly influences potency. For instance, the introduction of a methylazetidinyl group at the C5-position of the pyridyl core in Analog B resulted in optimal HDAC1 inhibition.[3] This suggests that this modification enhances interactions with the surface of the enzyme.
-
Alternative Zinc-Binding Groups: While hydroxamic acids are potent, they can suffer from metabolic instability. The exploration of alternative ZBGs like salicylamide (Analog C) is a promising strategy.[4] Although the potency of the initial salicylamide analog is lower than that of established hydroxamic acids, it demonstrates selective inhibition of class I HDACs and provides a novel avenue for inhibitor design.[4]
Experimental Protocols
The validation of novel HDAC inhibitors relies on robust and reproducible experimental methodologies. Below are detailed protocols for the synthesis of a representative this compound analog and the subsequent in vitro evaluation of its HDAC inhibitory activity.
General Synthesis of N-Hydroxy-2-(pyridin-3-yl)acetamide Analogs
This protocol outlines a general synthetic route for preparing this compound analogs bearing a hydroxamic acid as the ZBG.
Workflow for Synthesis:
Caption: General synthetic workflow for N-hydroxy-2-(pyridin-3-yl)acetamide analogs.
Step-by-Step Procedure:
-
Esterification of Pyridin-3-ylacetic acid: To a solution of pyridin-3-ylacetic acid in methanol, add thionyl chloride dropwise at 0°C. Reflux the mixture for 4 hours. After cooling, concentrate the reaction mixture under reduced pressure. Dissolve the residue in ethyl acetate and wash with saturated sodium bicarbonate solution. Dry the organic layer over anhydrous sodium sulfate and concentrate to yield methyl pyridin-3-ylacetate.
-
Formation of the Hydroxamic Acid: Prepare a solution of hydroxylamine hydrochloride and potassium hydroxide in methanol. Add the methyl pyridin-3-ylacetate to this solution and stir at room temperature for 18 hours. Acidify the reaction mixture with hydrochloric acid and concentrate under vacuum. The crude product can be purified by recrystallization or column chromatography to yield the final N-hydroxy-2-(pyridin-3-yl)acetamide analog.[7]
In Vitro Fluorometric HDAC Inhibition Assay
This fluorometric assay is a widely used method to determine the in vitro inhibitory activity of compounds on HDAC enzymes.[8][9][10][11][12]
Workflow for HDAC Inhibition Assay:
Caption: Experimental workflow for the in vitro fluorometric HDAC inhibition assay.
Step-by-Step Procedure:
-
Reagent Preparation: Prepare serial dilutions of the test this compound analog in assay buffer. A positive control inhibitor (e.g., Trichostatin A or SAHA) and a vehicle control (DMSO) should be included. Prepare solutions of the recombinant human HDAC enzyme and the fluorogenic substrate (e.g., Boc-Lys(Ac)-AMC).[9]
-
Reaction Setup: In a 96-well black microplate, add the assay buffer, followed by the test compound or controls.
-
Enzyme Addition and Pre-incubation: Add the diluted HDAC enzyme to each well (except for the "no enzyme" control). Gently mix and pre-incubate the plate at 37°C for 15 minutes.[8][10]
-
Initiation of Reaction: Add the fluorogenic HDAC substrate to all wells to start the reaction. Incubate the plate at 37°C for 30-60 minutes, protected from light.[8][10]
-
Signal Development and Measurement: Stop the enzymatic reaction by adding a developer solution containing a potent HDAC inhibitor (like Trichostatin A) and a protease (like trypsin) that cleaves the deacetylated substrate to release the fluorophore. Incubate at room temperature for 15 minutes.[9][10]
-
Fluorescence Reading: Measure the fluorescence using a microplate reader at the appropriate excitation and emission wavelengths (e.g., 360 nm excitation and 460 nm emission for AMC-based substrates).[8][9]
-
Data Analysis: Calculate the percentage of inhibition for each concentration of the test compound relative to the vehicle control. Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the compound concentration and fitting the data to a dose-response curve.[10]
Signaling Pathway of HDAC Inhibition
The inhibition of HDACs leads to the hyperacetylation of histone and non-histone proteins, which in turn alters gene expression and affects various cellular processes, ultimately leading to cell cycle arrest and apoptosis in cancer cells.
Caption: Signaling pathway of HDAC inhibition leading to cell cycle arrest and apoptosis.
Conclusion and Future Directions
The this compound scaffold represents a fertile ground for the development of novel HDAC inhibitors. The comparative analysis presented in this guide highlights the critical role of the zinc-binding group and substitutions on the pyridine ring in modulating the potency and selectivity of these analogs. The provided experimental protocols offer a robust framework for the synthesis and evaluation of new chemical entities based on this promising scaffold.
Future research in this area should focus on:
-
Exploring a wider range of zinc-binding groups to improve pharmacokinetic profiles and reduce off-target effects.
-
Systematic modification of the pyridine ring to enhance isoform selectivity, particularly for individual HDACs implicated in specific diseases.
-
In vivo evaluation of the most promising analogs in relevant animal models to assess their therapeutic potential.
By leveraging the structure-activity relationships and methodologies outlined in this guide, researchers can accelerate the discovery and development of next-generation HDAC inhibitors with improved therapeutic indices.
References
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Reddy, D. S., & Golub, V. M. (2019). Measuring Histone Deacetylase Inhibition in the Brain. Current Protocols in Pharmacology, 85(1), e58. [Link]
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Glaser, K. B. (2007). Inhibition of Histone Deacetylases. In Epigenome and Cancer. Springer. [Link]
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EpigenTek. (n.d.). Epigenase HDAC Activity/Inhibition Direct Assay Kit (Fluorometric). [Link]
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ChemSynthesis. (2025). N-(2-hydroxy-3-pyridinyl)acetamide. [Link]
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Bressi, J. C., et al. (2008). Design and campaign synthesis of pyridine-based histone deacetylase inhibitors. Bioorganic & Medicinal Chemistry Letters, 18(8), 2597-2601. [Link]
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Al-Sanea, M. M. (2017). Design, Synthesis And Biological Evaluation Of Histone Deacetylase (hdac) Inhibitors: Saha (vorinostat) Analog. Wayne State University Dissertations. [Link]
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Blazingprojects. (n.d.). Synthesis and evaluation for biological activities of npyridin- 3-yl substituted [phenylsulphonamido] acetamide. [Link]
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Future Science. (2020). Design, synthesis and evaluation of belinostat analogs as histone deacetylase inhibitors. [Link]
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ResearchGate. (2017). Design (Docking and QSAR Studies) and synthesis of histone deacetylase 2 (HDAC2) inhibitors series. [Link]
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MDPI. (2021). Suberoylanilide Hydroxamic Acid Analogs with Heteroaryl Amide Group and Different Chain Length: Synthesis and Effect on Histone Deacetylase. [Link]
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Dove Press. (2022). Design, synthesis, and biological evaluation of histone deacetylase inhibitor with novel salicylamide zinc binding group. [Link]
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Dove Press. (2020). Design, Synthesis and Biological Evaluation of New HDAC1 and HDAC2 Inh. [Link]
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MDPI. (2015). Histone Deacetylase Inhibitors in Clinical Studies as Templates for New Anticancer Agents. [Link]
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ResearchGate. (2023). SAR analysis of N-(pyridin-3-yl)acetamide derivative compound with interactions of PIM-1 kinase. [Link]
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Hindawi. (2019). Comparison of Different Histone Deacetylase Inhibitors in Attenuating Inflammatory Pain in Rats. [Link]
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A Comparative Toxicological Assessment of 2-(Pyridin-3-yl)acetamide and Structurally Related Pyridinecarboxamide Isomers
Introduction
In the landscape of early-stage drug discovery and chemical safety assessment, a thorough understanding of a compound's toxicological profile is paramount. This guide provides a comparative analysis of the toxicity of 2-(Pyridin-3-yl)acetamide and its structurally similar isomers: nicotinamide (pyridine-3-carboxamide), picolinamide (pyridine-2-carboxamide), and isonicotinamide (pyridine-4-carboxamide). While this compound is a valuable chemical scaffold, publicly available toxicological data is scarce. This guide, therefore, synthesizes available data on its isomers and the parent compound, acetamide, to build a predictive toxicological framework.
This document is intended for researchers, toxicologists, and drug development professionals. We will delve into key toxicological endpoints, including acute toxicity, cytotoxicity, and genotoxicity, providing not only a comparative data summary but also the detailed experimental protocols necessary to validate these findings empirically. The causality behind experimental design and the inclusion of self-validating systems within each protocol are emphasized to ensure scientific rigor and trustworthiness.
Structural Comparison of Analogs
The primary difference between this compound and its isomers lies in the attachment point of the acetamide or carboxamide group to the pyridine ring. These subtle structural shifts can significantly influence metabolic pathways, receptor interactions, and ultimately, the compound's toxicity profile.
-
This compound: The target compound, with an acetamide group attached via a methylene bridge to the 3-position of the pyridine ring.
-
Nicotinamide (Pyridine-3-carboxamide): An isomer where the carboxamide group is directly attached to the 3-position. It is a well-studied amide of nicotinic acid and a form of vitamin B3.[1]
-
Picolinamide (Pyridine-2-carboxamide): An isomer with the carboxamide group at the 2-position.
-
Isonicotinamide (Pyridine-4-carboxamide): An isomer with the carboxamide group at the 4-position.[2]
Comparative Toxicity Analysis
A logical workflow is essential for systematically evaluating and comparing the toxicity of these related compounds. The process involves a thorough literature review, data extraction for key toxicological endpoints, and a comparative analysis to identify trends and data gaps.
Caption: Logical workflow for the comparative toxicological assessment.
Acute Oral Toxicity
| Compound | Test Species | Route | LD50 Value | Source |
| Nicotinamide | Mouse | Oral | 2.5 g/kg | [1] |
| Rat | Oral | ~3.5 g/kg | [1] | |
| Picolinamide Derivative | Mouse | Oral | 800 mg/kg | |
| Phenyl-2-(Pyridin-2-yl) Acetamide | - | Oral | 100.1 mg/kg (Acute Toxicity Estimate) | [3] |
| Acetamide | Rat/Mouse | Oral | 2000 mg/kg (Limit Dose Tested) | [4] |
Interpretation & Causality: Nicotinamide exhibits low acute toxicity, which is expected for a vitamin.[5] The available data for a picolinamide derivative and an acetamide derivative suggest that modifications to the core structure can increase toxicity, lowering the LD50. The parent compound, acetamide, shows low toxicity at the limit dose tested in acute studies.[4] Based on these analogs, this compound is predicted to have low to moderate acute oral toxicity, but empirical validation via OECD Guideline 420 is essential.
Hepatotoxicity
High-dose administration of nicotinamide (in excess of 3 grams per day in adults) has been associated with reversible hepatotoxicity.[6] This is a critical consideration for structurally similar compounds. The mechanism is thought to involve the depletion of methyl groups during nicotinamide metabolism, impacting hepatic function.[1]
-
Nicotinamide: Case studies report elevated liver enzymes (SGOT, SGPT) and histologic abnormalities in patients taking high doses (3-9 g/day ).[7][8] The effects were reversible upon discontinuation of the supplement.[7]
-
Acetamide: Chronic exposure to high doses of acetamide is known to induce hepatocellular carcinomas in rats, establishing the liver as a target organ.[4][9] However, recent studies suggest this is linked to cell proliferation rather than direct mutagenicity.[9][10]
-
This compound & Isomers: Specific hepatotoxicity data for picolinamide, isonicotinamide, and this compound is limited. However, given the evidence from nicotinamide and acetamide, the potential for liver effects, particularly with chronic or high-dose exposure, should be a primary focus of toxicological assessment.
Cytotoxicity
Cytotoxicity assays measure a compound's ability to cause cell death. This is a fundamental screening step in drug development.
| Compound/Derivative | Cell Line | Assay | IC50 Value | Source |
| Nicotinamide | Various | Apoptosis Assay | >20 mM (induces apoptosis) | [1] |
| N-pyridinyl-2-(...)-acetamide derivative | MDA-MB-231 | Cytotoxicity Assay | 1.4 µM | [11][12] |
| N-pyridinyl-2-(...)-acetamide derivative | HepG2 | Cytotoxicity Assay | 22.6 µM | [11][12] |
Interpretation & Causality: Nicotinamide only shows cytotoxic effects at very high millimolar concentrations.[1] In contrast, more complex derivatives of N-pyridinyl-acetamide have demonstrated potent cytotoxic activity in the low micromolar range against cancer cell lines, indicating that the pyridine-acetamide scaffold can be modified to induce significant cytotoxicity.[11][12] This highlights the necessity of evaluating the cytotoxicity of this compound itself, as its potential is unknown. An MTT or LDH release assay would be the standard, reliable method for this initial assessment.[13][14][15]
Genotoxicity
Genotoxicity testing assesses the potential for a compound to damage DNA, which can lead to carcinogenesis. The bacterial reverse mutation assay, or Ames test, is the universally accepted initial screen for mutagenic properties.[16][17][18][19]
-
Nicotinamide: Generally considered non-mutagenic.[5]
-
Acetamide: Classified as a Group 2B possible human carcinogen by IARC based on liver tumors in rats.[4] However, extensive in vivo testing has shown that acetamide is not a clastogen, aneugen, or mutagen in rodent hematopoietic tissue.[4] The carcinogenic effect is believed to be linked to non-genotoxic mechanisms like increased cell proliferation at high doses.[9][10]
-
Pyridine: In vivo and in vitro data indicate that pyridine does not show genotoxic potential.[20]
Interpretation & Causality: Given that the parent pyridine ring and the related compound acetamide are not considered in vivo mutagens, there is a low probability that this compound would be a potent mutagen. However, due to the IARC classification of acetamide, experimental verification is non-negotiable for any regulatory submission or comprehensive safety assessment.
Mandatory Experimental Protocols
To address the data gaps for this compound, the following standardized protocols are recommended. These protocols are designed with appropriate controls to ensure data integrity and reproducibility.
Protocol 1: In Vitro Cytotoxicity Assessment (MTT Assay)
This assay quantitatively measures metabolic activity, which serves as an indicator of cell viability.[14] A reduction in metabolic activity is indicative of cytotoxicity.
Caption: Experimental workflow for the MTT cytotoxicity assay.
Step-by-Step Methodology:
-
Cell Seeding: Plate a suitable cell line (e.g., HepG2 for liver toxicity screening) in a 96-well plate at a density of 1 x 10⁴ cells/well and incubate for 24 hours.[21]
-
Compound Preparation: Prepare serial dilutions of this compound in the appropriate cell culture medium. A vehicle control (e.g., DMSO in medium) and a positive control (e.g., doxorubicin) must be included.
-
Treatment: Remove the old medium from the cells and add 100 µL of the prepared compound dilutions and controls to the respective wells.
-
Incubation: Incubate the plate for 48 hours at 37°C in a humidified CO2 incubator.[21]
-
MTT Addition: Add 10 µL of MTT reagent (5 mg/mL in PBS) to each well and incubate for 3-4 hours. Live cells with active mitochondrial dehydrogenases will convert the yellow MTT to purple formazan crystals.
-
Solubilization: Add 100 µL of a solubilizing agent (e.g., DMSO or a 10% SDS solution) to each well to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance of each well using a microplate reader at a wavelength of approximately 570 nm.
-
Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the viability against the log of the compound concentration to generate a dose-response curve and determine the IC50 value.
Protocol 2: In Vitro Genotoxicity Assessment (Ames Test)
The Ames test is a bacterial reverse mutation assay used to assess the mutagenic potential of a chemical.[17][22] It utilizes strains of Salmonella typhimurium that are auxotrophic for histidine (His-), meaning they cannot synthesize it and require it for growth.[22] The assay screens for mutagens that cause a reverse mutation, allowing the bacteria to grow on a histidine-free medium.
Caption: Experimental workflow for the Ames bacterial reverse mutation assay.
Step-by-Step Methodology (Plate Incorporation Method):
-
Preparation: Prepare overnight cultures of the required S. typhimurium tester strains (e.g., TA98 for frameshift mutations, TA100 for base-pair substitutions).
-
Metabolic Activation: The test is run in parallel with and without a metabolic activation system (S9 fraction), which is a liver homogenate that simulates mammalian metabolism.[16] This is crucial because some chemicals only become mutagenic after being metabolized.
-
Exposure: In a sterile test tube, add 0.1 mL of the bacterial culture, 0.5 mL of the S9 mix (for +S9 plates) or phosphate buffer (for -S9 plates), and 0.1 mL of the test compound at various concentrations.[16] Include a vehicle (negative) control and a known mutagen (positive control, e.g., sodium azide for TA100) for each condition.
-
Plating: Add 2.0 mL of molten top agar (containing a trace amount of histidine and biotin) to the test tube, vortex gently, and pour the mixture onto a minimal glucose agar plate. The trace amount of histidine allows for a few cell divisions, which is necessary for mutations to be expressed.[22]
-
Incubation: Incubate the plates in the dark at 37°C for 48-72 hours.[17]
-
Analysis: Count the number of revertant colonies on each plate. A positive result is typically defined as a dose-dependent increase in the number of revertant colonies that is at least twice the count of the negative control plate.
Protocol 3: In Vivo Acute Oral Toxicity (OECD 420 Fixed Dose Procedure)
This method is an alternative to the classical LD50 test and is designed to assess acute toxicity while minimizing animal use and suffering.[23] It relies on observing clear signs of toxicity at one of a series of fixed dose levels.[23]
Step-by-Step Methodology:
-
Animal Selection: Use healthy, young adult rodents of a single sex (typically females, as they are often slightly more sensitive).[23][24]
-
Dose Selection & Sighting Study: Based on available in vitro data, select a starting dose from fixed levels (5, 50, 300, 2000 mg/kg).[23][24] A sighting study is performed by dosing a single animal. The outcome (e.g., no effect, evident toxicity, or mortality) determines the dose for the next animal.
-
Main Study: Dosing is initiated sequentially in a small group of animals (typically 5 per group). If the starting dose shows no toxicity, the next higher fixed dose is used. If it causes mortality, the dose is lowered. The goal is to identify the dose that produces "evident toxicity" without causing mortality.[24]
-
Administration: The test substance is administered in a single dose by gavage.
-
Observation: Animals are observed closely for the first 24 hours and then daily for a total of 14 days for signs of toxicity, including changes in skin, fur, eyes, behavior, and body weight.[24]
-
Endpoint & Classification: The substance is classified according to the Globally Harmonized System (GHS) based on the dose level at which evident toxicity or mortality is observed.[24] All animals are subjected to a gross necropsy at the end of the study.
Conclusion and Future Directions
This guide establishes a comparative toxicological framework for this compound by leveraging data from its structural isomers and parent compound. The available evidence suggests a profile of low acute oral toxicity but indicates a potential for dose-dependent hepatotoxicity and cytotoxicity that warrants careful investigation. While it is unlikely to be a direct-acting mutagen, experimental verification is imperative.
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A Senior Application Scientist's Guide to the Synthesis of N-Aryl Acetamides: A Comparative Analysis
Introduction
N-aryl acetamides, including the parent compound acetanilide, represent a cornerstone structural motif in organic chemistry. Their prevalence in pharmaceuticals, agrochemicals, and functional materials underscores the critical importance of efficient and versatile synthetic methodologies for their preparation. Historically significant as early analgesics, their derivatives continue to be vital intermediates and active pharmaceutical ingredients (APIs). This guide provides an in-depth comparison of the primary synthetic routes to N-aryl acetamides, offering field-proven insights into the causality behind experimental choices, detailed protocols, and a comparative analysis to aid researchers, scientists, and drug development professionals in method selection.
The Classical Approach: Nucleophilic Acyl Substitution
The most traditional and direct route to N-aryl acetamides is the acylation of anilines with an acetylating agent, such as acetic anhydride or acetyl chloride. This method is fundamentally a nucleophilic acyl substitution, where the lone pair of the aniline's nitrogen atom attacks the electrophilic carbonyl carbon of the acetylating agent.
Mechanism of Acylation
The reaction proceeds via a tetrahedral intermediate. The aniline nitrogen acts as the nucleophile, attacking the carbonyl carbon of acetic anhydride. This is followed by the elimination of a leaving group—acetate in the case of acetic anhydride or chloride for acetyl chloride—and a final deprotonation step to yield the stable amide product. The use of a mild base is often necessary to neutralize the acidic byproduct (acetic acid or HCl), which would otherwise protonate the starting aniline, rendering it non-nucleophilic.[1][2]
Caption: Mechanism of aniline acetylation with acetic anhydride.
Experimental Protocol: Acetylation of Aniline in an Aqueous Medium
This robust protocol is widely used for its simplicity and the ease of product isolation, as acetanilide is sparingly soluble in cold water.[1]
-
Dissolution: In a 100 mL Erlenmeyer flask, suspend aniline (2.0 mL, ~22 mmol) in 50 mL of water.
-
Acidification: Add concentrated hydrochloric acid (2.0 mL) to dissolve the aniline, forming aniline hydrochloride. This ensures the aniline is in the aqueous phase for reaction.
-
Acetylation: While swirling the flask, add acetic anhydride (2.5 mL, ~26 mmol).
-
Buffering: Immediately add a solution of sodium acetate trihydrate (3.5 g, ~26 mmol) dissolved in 10 mL of water. The sodium acetate acts as a base to deprotonate the anilinium ion, regenerating the nucleophilic free aniline in situ and neutralizing the acetic acid byproduct.
-
Precipitation & Isolation: Stir the mixture vigorously and cool it in an ice bath to induce the precipitation of acetanilide.
-
Purification: Collect the crude product by vacuum filtration, wash with cold water, and recrystallize from a minimal amount of hot water or ethanol to obtain pure, crystalline acetanilide.
Modern C-N Cross-Coupling Strategies
While classical acylation is effective for many substrates, modern drug development often requires the synthesis of highly functionalized molecules. Transition metal-catalyzed cross-coupling reactions offer a broader substrate scope and superior functional group tolerance.
The Goldberg Reaction: A Copper-Catalyzed Approach
The Goldberg reaction, a variant of the Ullmann condensation, involves the copper-catalyzed N-arylation of amides with aryl halides.[3] Historically, these reactions required harsh conditions (high temperatures, stoichiometric copper), but the development of ligand systems has enabled milder and more efficient transformations.[4]
Causality in Protocol Design: The choice of a bidentate ligand (e.g., an amino acid derivative or a diamine) is critical. The ligand stabilizes the copper(I) catalyst, increases its solubility, and facilitates the key steps of the catalytic cycle: formation of a copper(I)-amidate complex, oxidative addition of the aryl halide, and subsequent reductive elimination to form the C-N bond.
Experimental Protocol: Ligand-Assisted Goldberg N-Arylation of Acetamide
This protocol is adapted from demonstrated methods for the N-arylation of amides with aryl iodides.[3]
-
Inert Atmosphere: To an oven-dried Schlenk tube, add CuI (9.5 mg, 0.05 mmol, 5 mol%), (S)-N-Methylpyrrolidine-2-carboxylate (14.3 mg, 0.1 mmol, 10 mol%), and K₃PO₄ (424 mg, 2.0 mmol).
-
Reagent Addition: Add acetamide (59 mg, 1.0 mmol) and the desired aryl iodide (1.2 mmol).
-
Solvent & Reaction: Evacuate and backfill the tube with argon. Add anhydrous DMSO (2 mL) via syringe.
-
Heating: Heat the reaction mixture in a preheated oil bath at 110 °C for 5-24 hours, monitoring progress by TLC or LC-MS.
-
Workup: Cool the reaction to room temperature, dilute with water (20 mL), and extract with ethyl acetate (3 x 15 mL).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo. Purify the residue by flash column chromatography on silica gel.
The Buchwald-Hartwig Amination: A Palladium-Catalyzed Powerhouse
The Buchwald-Hartwig amination is arguably the most powerful and versatile method for C-N bond formation, coupling aryl halides or triflates with a vast range of nitrogen nucleophiles, including amides.[5] The reaction's success hinges on the use of bulky, electron-rich phosphine ligands that promote the challenging reductive elimination step from the palladium(II) intermediate.
Mechanism: The Catalytic Cycle: The generally accepted mechanism involves:
-
Formation of a catalytically active Pd(0) species.
-
Oxidative Addition of the aryl halide (Ar-X) to the Pd(0) center to form a Pd(II) complex.
-
Ligand Substitution/Deprotonation: The amide displaces the halide on the palladium complex, and a base removes the amide proton to form a palladium-amidate complex.
-
Reductive Elimination: The C-N bond is formed, yielding the N-aryl acetamide product and regenerating the Pd(0) catalyst.
Caption: Catalytic cycle for the Buchwald-Hartwig amidation.
Experimental Protocol: Buchwald-Hartwig N-Arylation of Acetamide
This general procedure is based on seminal work demonstrating the utility of the Xantphos ligand in palladium-catalyzed amidation.[6]
-
Inert Atmosphere: In a glovebox or under a stream of argon, charge an oven-dried Schlenk tube with Pd₂(dba)₃ (18.3 mg, 0.02 mmol, 4 mol% Pd), Xantphos (23.1 mg, 0.04 mmol), and Cs₂CO₃ (456 mg, 1.4 mmol).
-
Reagent Addition: Add acetamide (71 mg, 1.2 mmol) and the aryl bromide (1.0 mmol).
-
Solvent & Reaction: Add anhydrous 1,4-dioxane (2 mL). Seal the tube and heat the mixture in an oil bath at 110 °C.
-
Monitoring & Workup: Monitor the reaction by GC or LC-MS. Upon completion, cool to room temperature, dilute with ethyl acetate, and filter through a pad of Celite®.
-
Purification: Concentrate the filtrate and purify the resulting crude product by flash chromatography.
Green and Novel Synthetic Strategies
In line with the principles of green chemistry, recent research has focused on developing more sustainable and efficient methods that minimize waste, avoid hazardous reagents, and reduce energy consumption.
Microwave-Assisted Synthesis
Microwave irradiation has emerged as a powerful tool to accelerate organic reactions.[7] The direct coupling of molecular rotational energy with the reaction mixture allows for rapid and uniform heating, often leading to dramatically reduced reaction times (minutes instead of hours), cleaner reaction profiles, and higher yields compared to conventional heating.[8] Solvent-free acylations of anilines can be efficiently carried out using microwave heating, offering a significant green advantage.[9]
Metal-Free Synthesis from Aryltriazenes
To circumvent the cost and potential toxicity of transition metal catalysts, entirely metal-free methods are highly desirable. A novel strategy involves the reaction of stable aryltriazenes with acetonitrile, which acts as both the solvent and the source of the acetyl group.[10][[“]]
Causality in Protocol Design: This reaction is promoted by a Brønsted acidic ionic liquid (BAIL), which facilitates the cleavage of the C-N bond in the aryltriazene to generate an aryl cation intermediate. This intermediate is then trapped by acetonitrile in a Ritter-type reaction, followed by hydrolysis (using water present in the reaction medium) to afford the final N-aryl acetamide product. The method operates at room temperature and avoids any metal reagents.[10]
Experimental Protocol: Metal-Free Synthesis from an Aryltriazene
This protocol is based on the published metal-free synthesis of N-arylacetamides.[10]
-
Reaction Setup: In a 10 mL vial, combine the 1-aryltriazene (0.1 mmol), the Brønsted acidic ionic liquid [e.g., 1,3-Bis(4-sulfobutyl)-1H-imidazol-3-ium hydrogen sulfate] (43.9 mg, 0.1 mmol), acetonitrile (1 mL), and water (0.5 mL).
-
Reaction: Stir the mixture at room temperature for 6 hours.
-
Workup: Upon completion (monitored by TLC), add 5 mL of water to the mixture and extract with ethyl acetate (3 x 5 mL).
-
Purification: Combine the organic extracts, dry over Na₂SO₄, concentrate, and purify by preparative thin-layer chromatography to yield the desired N-aryl acetamide.
Comparative Performance Analysis
The choice of synthetic method depends on numerous factors including substrate scope, cost, scale, required purity, and available equipment. The following table provides a comparative summary of the discussed methods.
| Parameter | Classical Acylation | Goldberg Reaction (Modern) | Buchwald-Hartwig Amination | Metal-Free (Aryltriazene) |
| Starting Materials | Aniline + Acylating Agent | Acetamide + Aryl Halide | Acetamide + Aryl Halide/Triflate | Aryltriazene + Acetonitrile |
| Catalyst/Promoter | Base (e.g., NaOAc) | CuI / Ligand | Pd(0) Precursor / Ligand | Brønsted Acidic Ionic Liquid |
| Typical Temp. | 0 °C to Reflux | 90 - 110 °C | 80 - 110 °C | Room Temperature |
| Typical Time | < 1 hour | 5 - 24 hours | 4 - 24 hours | 6 hours |
| Yield Range | Good to Excellent (>85%) | Moderate to Good (50-85%) | Good to Excellent (>75%) | Moderate (30-65%)[10] |
| Substrate Scope | Good for simple anilines | Good; sensitive to sterics | Excellent; very broad | Limited by triazene availability |
| Functional Group Tolerance | Moderate | Good | Excellent | Good |
| Key Advantage | Low cost, simple, fast | Cheaper metal catalyst (Cu) | Broadest scope & tolerance | Mild conditions, metal-free |
| Key Disadvantage | Limited functional group tolerance | Can require specific ligands | Expensive catalyst/ligands | Requires specific starting material |
Decision-Making Workflow for Method Selection
Choosing the optimal synthetic route requires a logical evaluation of project goals and constraints.
Caption: A workflow for selecting the appropriate synthesis method.
Conclusion
The synthesis of N-aryl acetamides has evolved from straightforward classical methods to highly sophisticated and versatile transition-metal-catalyzed protocols. While the direct acylation of anilines remains a valuable and economical choice for robust substrates, the Buchwald-Hartwig and Goldberg reactions provide unparalleled access to complex, highly functionalized targets essential for modern drug discovery. Furthermore, the advent of green methodologies, such as microwave-assisted and metal-free synthesis, points toward a future of more sustainable and efficient chemical manufacturing. The selection of an optimal method requires a careful balance of factors including substrate complexity, cost, scale, and environmental impact. This guide serves as a foundational tool for making that informed decision.
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A Senior Application Scientist's Guide to Benchmarking Novel Anticonvulsants: The Case of 2-(Pyridin-3-yl)acetamide
Authored for Researchers, Scientists, and Drug Development Professionals
Abstract
The relentless pursuit of novel antiepileptic drugs (AEDs) is driven by the critical need to improve seizure control and reduce the treatment burden for the nearly one-third of patients with epilepsy who remain refractory to current therapies.[1] This guide presents a comprehensive, scientifically rigorous framework for the preclinical benchmarking of new chemical entities. Using the novel compound 2-(Pyridin-3-yl)acetamide as a case study, we will delineate a multi-tiered evaluation strategy. This process begins with foundational in vivo screening to establish a broad anticonvulsant profile and therapeutic index, followed by targeted in vitro assays to elucidate the potential mechanism of action. By comparing its performance against established AEDs with diverse mechanisms—Carbamazepine, Valproic Acid, and Levetiracetam—this guide provides the rationale and detailed protocols necessary for a robust preclinical assessment, ensuring that only the most promising candidates advance in the drug development pipeline.
Introduction: The Rationale for a Structured Benchmarking Approach
The discovery of new AEDs has historically relied on a series of standardized in vivo and in vitro models designed to identify compounds that can effectively suppress seizures.[2][3] These preclinical assays are indispensable, as they provide the first indication of a compound's potential efficacy and safety profile before it can be considered for human trials.[1] The core objective is to characterize a candidate's activity against seizures, its margin of safety, and its mechanism of action (MOA) relative to existing treatments.[4][5][6]
1.1. The Candidate: this compound
Our subject, this compound, belongs to a class of compounds that has shown promise in CNS-related research. Its structural components suggest potential for blood-brain barrier penetration and interaction with neuronal targets. This guide will treat it as a novel investigational compound, outlining the necessary steps to build a comprehensive pharmacological profile from the ground up.
1.2. The Comparators: A Mechanistically Diverse Panel
A meaningful benchmark requires comparison against established drugs with well-characterized and diverse MOAs.[5][7] We have selected:
-
Carbamazepine (CBZ): A first-generation AED that primarily acts by blocking voltage-gated sodium channels, a mechanism effective against generalized tonic-clonic and partial seizures.[5][7][8][9]
-
Valproic Acid (VPA): A broad-spectrum AED with multiple proposed mechanisms, including sodium channel blockade, enhancement of GABAergic inhibition, and reduction of T-type calcium currents.[7][8][10][11]
-
Levetiracetam (LEV): A second-generation AED with a unique MOA, binding to the synaptic vesicle protein 2A (SV2A) to modulate neurotransmitter release.[6][10][12]
This panel allows us to position the activity of this compound within the known landscape of anticonvulsant pharmacology.
The Benchmarking Workflow: A Multi-Tiered Strategy
A logical, phased approach is critical to efficiently allocate resources and build a coherent data package. Our strategy progresses from broad, in vivo phenotypic screening to specific, in vitro mechanistic studies. This workflow ensures that we establish efficacy and safety before investing in more complex mechanistic elucidation.
Caption: Preclinical anticonvulsant benchmarking workflow.
Part 1: In Vivo Anticonvulsant Efficacy and Neurotoxicity
The initial screening phase utilizes well-established, acute seizure models in rodents to provide a rapid assessment of a compound's anticonvulsant potential.[2][3] The National Institutes of Health (NIH) Anticonvulsant Drug Development (ADD) Program has standardized these protocols, which have contributed to the development of nearly every new AED in the last 40 years.[4][13][14]
Maximal Electroshock (MES) Test
-
Rationale: The MES test is a model of generalized tonic-clonic seizures.[15][16] It identifies compounds that prevent the spread of seizure discharge through neural tissue.[1] Efficacy in this model is characteristic of drugs like Phenytoin and Carbamazepine that block voltage-gated sodium channels.[9][11]
-
Endpoint: The primary endpoint is the abolition of the tonic hindlimb extension phase of the seizure.[17][18] An animal is considered protected if this response is absent.[15]
Experimental Protocol: MES Test (Mice)
-
Animal Preparation: Acclimate male CF-1 mice for at least 3-4 days.[17] Weigh each animal before dosing.
-
Drug Administration: Administer this compound and comparator drugs (e.g., Carbamazepine) via intraperitoneal (i.p.) or oral (p.o.) routes at various doses to different groups of animals. Include a vehicle control group.
-
Pre-treatment Time: Test at the predetermined Time to Peak Effect (TPE) for each compound (typically 30-60 minutes for i.p. administration).[17]
-
Seizure Induction:
-
Observation: Immediately observe the animal for the presence or absence of tonic hindlimb extension.
-
Data Analysis: Calculate the percentage of animals protected at each dose. Determine the median effective dose (ED50), the dose that protects 50% of animals, using probit analysis.
Subcutaneous Pentylenetetrazol (scPTZ) Test
-
Rationale: The scPTZ test is a chemoconvulsant model used to identify compounds that raise the seizure threshold.[19] It is sensitive to drugs that act on T-type calcium channels (like Ethosuximide) or enhance GABAergic neurotransmission (like benzodiazepines and Valproic Acid).[11][20]
-
Endpoint: Protection is defined as the absence of a clonic seizure (lasting ~5 seconds) within a 30-minute observation period.[19]
Experimental Protocol: scPTZ Test (Mice)
-
Animal Preparation & Drug Administration: Follow steps 1-3 from the MES protocol.
-
Seizure Induction: At the TPE of the test compound, administer a subcutaneous injection of PTZ (e.g., 85 mg/kg for CF-1 mice) into a loose fold of skin on the neck.[19]
-
Observation: Place animals in individual observation cages and observe for 30 minutes for the presence of clonic spasms of the forelimbs, hindlimbs, or jaw.[19]
-
Data Analysis: Calculate the percentage of animals protected at each dose and determine the ED50 via probit analysis.
Rotarod Test for Neurotoxicity
-
Rationale: A critical aspect of benchmarking is to assess the therapeutic window. The rotarod test measures motor impairment and is a common first-pass screen for acute neurotoxicity.[21][22] A superior AED will show a wide separation between its effective dose (ED50) and its toxic dose (TD50).
-
Endpoint: The time (latency) the animal remains on a rotating rod is measured. A statistically significant decrease in performance compared to vehicle-treated animals indicates motor impairment.
Experimental Protocol: Rotarod Test (Mice)
-
Apparatus: Use a commercially available rotarod apparatus with a rod diameter of ~3-5 cm.
-
Training (Optional but Recommended): Acclimate mice to the apparatus for 1-3 days prior to testing by allowing them to walk on the rod at a low, constant speed.[23]
-
Test Procedure:
-
Administer the test compound or vehicle as in the efficacy tests.
-
At the TPE, place the mouse on the rod, which is set to accelerate (e.g., from 4 to 40 rpm over 300 seconds).[23]
-
Record the latency to fall for each animal. The trial ends when the mouse falls or clings to the rod and completes a full passive rotation.
-
-
Data Analysis: Determine the median toxic dose (TD50), the dose at which 50% of animals exhibit motor impairment, using an appropriate statistical method.
Data Summary and Interpretation
The data from these in vivo tests should be compiled to provide a clear, comparative overview. The Protective Index (PI) , calculated as TD50/ED50, is a crucial metric for comparing the safety margin of the compounds. A higher PI indicates a more favorable therapeutic window.
Table 1: Comparative In Vivo Anticonvulsant Profile (Hypothetical Data for this compound)
| Compound | MES ED50 (mg/kg, i.p.) | scPTZ ED50 (mg/kg, i.p.) | Rotarod TD50 (mg/kg, i.p.) | MES PI (TD50/ED50) | scPTZ PI (TD50/ED50) | Predicted MOA |
| This compound | 25 | 75 | >300 | >12 | >4 | Sodium Channel / Broad |
| Carbamazepine | 8.8 | >100 | 70 | 7.9 | N/A | Sodium Channel Blocker |
| Valproic Acid | 252 | 130 | 400 | 1.6 | 3.1 | Broad Spectrum |
| Levetiracetam | 17 | 47 | >1000 | >58 | >21 | SV2A Ligand |
(Note: Data for comparator drugs are representative values from literature. The profile for this compound is hypothetical for illustrative purposes.)
Part 2: In Vitro Mechanistic Elucidation
If the in vivo data reveals a promising profile (e.g., high potency, high PI), the next logical step is to investigate the compound's MOA.[4] This is typically done using in vitro assays on specific molecular targets known to be relevant to epilepsy.[5][12][24]
Caption: Potential molecular targets for anticonvulsant drugs.
Voltage-Gated Sodium Channel (VGSC) Assays
-
Rationale: Blockade of VGSCs is the primary MOA for many effective AEDs.[5][8] If this compound was potent in the MES test, this target is a high priority.
-
Protocol: Patch-Clamp Electrophysiology:
-
Cell Line: Use a cell line (e.g., HEK293) stably expressing a human neuronal sodium channel subtype (e.g., Nav1.1, Nav1.2, or Nav1.6).
-
Recording: Using whole-cell patch-clamp, record sodium currents elicited by voltage steps.
-
Compound Application: Apply varying concentrations of this compound to the cells.
-
Analysis: Measure the reduction in the sodium current amplitude to determine the IC50 (the concentration that inhibits 50% of the current). Assess use-dependent block by applying high-frequency stimulation, which is a hallmark of clinically effective VGSC blockers.[10]
-
GABA-A Receptor Modulation
-
Rationale: Enhancing the activity of the brain's primary inhibitory neurotransmitter, GABA, is another key anticonvulsant strategy.[5][7] This target is relevant if the compound showed activity in the scPTZ test.
-
Protocol: Two-Electrode Voltage Clamp (TEVC) in Xenopus Oocytes:
-
Expression: Inject Xenopus oocytes with cRNA encoding subunits of the human GABA-A receptor (e.g., α1β2γ2).
-
Recording: Clamp the oocyte membrane potential and record the current induced by applying GABA.
-
Compound Application: Co-apply varying concentrations of this compound with a sub-maximal concentration of GABA (e.g., EC20).
-
Analysis: Determine if the compound potentiates the GABA-induced current. Calculate the EC50 for potentiation.
-
Synaptic Vesicle Protein 2A (SV2A) Binding Assay
-
Rationale: Levetiracetam's unique binding to SV2A makes this an important target to investigate for any compound with a novel or broad-spectrum profile.[10]
-
Protocol: Radioligand Binding Assay:
-
Membrane Preparation: Prepare crude synaptic membranes from rodent brain tissue.
-
Assay: Incubate the membranes with a radiolabeled SV2A ligand (e.g., [³H]ucb 30889) in the presence of varying concentrations of this compound.
-
Detection: Separate bound from free radioligand by rapid filtration and measure the bound radioactivity using liquid scintillation counting.
-
Analysis: Determine the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50).
-
Conclusion and Future Directions
This guide has outlined a systematic, evidence-based approach to the preclinical benchmarking of a novel anticonvulsant candidate, this compound. By employing a tiered strategy of in vivo efficacy and safety testing followed by targeted in vitro mechanistic studies, researchers can build a comprehensive profile of a new chemical entity.
The hypothetical data presented for this compound—strong efficacy in the MES test and a high Protective Index—would point towards a promising sodium channel blocker profile. The subsequent steps would be to confirm this with patch-clamp electrophysiology and further characterize its activity in more complex, chronic seizure models (e.g., kindling). By rigorously comparing its performance against well-defined benchmarks, we can make informed decisions, ensuring that the most promising and differentiated therapeutics are advanced toward clinical development for the benefit of patients with epilepsy.
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A Comparative Guide to the Antibacterial Spectrum of Acetamide Derivatives
In the global battle against antimicrobial resistance, the exploration of novel chemical scaffolds with potent antibacterial activity is paramount. Among these, acetamide derivatives have emerged as a versatile and promising class of compounds. Their synthetic tractability allows for extensive structural modifications, leading to a broad range of biological activities. This guide provides a comparative analysis of the antibacterial spectrum of various acetamide derivatives, supported by experimental data and methodological insights to aid researchers in the field of drug discovery and development.
The Therapeutic Promise of the Acetamide Scaffold
The acetamide functional group, with its characteristic R-NH-CO-CH₃ structure, serves as a crucial pharmacophore in numerous bioactive molecules.[1] Its ability to form hydrogen bonds and interact with various biological targets makes it a valuable component in the design of new therapeutic agents.[2] Research has demonstrated that acetamide derivatives possess a wide array of pharmacological properties, including antimicrobial, anti-inflammatory, anticonvulsant, and antiviral activities.[1][3] In the context of antibacterial research, the modification of the acetamide backbone with different chemical moieties has led to the development of compounds with significant efficacy against both Gram-positive and Gram-negative bacteria.[4][5]
Deciphering the Mechanism of Action: Targeting Bacterial DNA Gyrase
While the precise mechanism of action can vary depending on the specific structural modifications, a significant body of evidence suggests that many antibacterial acetamide derivatives exert their effect by inhibiting bacterial DNA gyrase.[6][7][8] This essential enzyme is responsible for introducing negative supercoils into the bacterial DNA, a process critical for DNA replication and transcription. By binding to the active site of DNA gyrase, these compounds can disrupt its function, ultimately leading to bacterial cell death. Molecular docking studies have shown that certain acetamide derivatives, such as those incorporating a 2-mercaptobenzothiazole moiety, can occupy the same hydrophobic pockets as established DNA gyrase inhibitors like levofloxacin.[6][7]
Caption: Inhibition of bacterial DNA gyrase by an acetamide derivative, disrupting DNA replication and leading to cell death.
Comparative Antibacterial Spectrum: A Data-Driven Overview
The antibacterial efficacy of a compound is primarily quantified by its Minimum Inhibitory Concentration (MIC), which represents the lowest concentration required to inhibit the visible growth of a microorganism. The following table summarizes the MIC values for several classes of acetamide derivatives against a panel of clinically relevant Gram-positive and Gram-negative bacteria, in comparison to standard antibiotics.
| Compound/Antibiotic | Escherichia coli (μg/mL) | Pseudomonas aeruginosa (μg/mL) | Staphylococcus aureus (μg/mL) | Streptococcus pyogenes (μg/mL) | Reference |
| 2-Chloro-N-(pyridin-3-yl)acetamide Analogues | 37.5 - 125 | - | - | 37.5 - 125 | [9] |
| 2-Mercaptobenzothiazole Acetamide Derivatives (e.g., 2i) | Comparable to Levofloxacin | - | MIC lower than Levofloxacin | - | [4][6] |
| 2-Amino-N-(p-Chlorophenyl)acetamide Derivatives | - | Moderate to High Activity | Moderate to High Activity | - | [10] |
| Benzimidazole-based Acetamide Derivatives | - | 125 | - | - | [11] |
| Amoxicillin | > 64 | - | - | ≤ 0.12 | [9] |
| Ciprofloxacin | ≤ 0.015 - > 32 | - | - | 2 | [9] |
| Tetracycline | - | - | Standard Control | - | [10] |
| Levofloxacin | Standard Control | - | Standard Control | - | [4][6] |
Experimental Protocols for Antibacterial Susceptibility Testing
The determination of the antibacterial spectrum of novel compounds relies on standardized and reproducible methodologies. The two most common methods are the Broth Microdilution Method for determining the MIC and the Agar Disk Diffusion Method for qualitative assessment of susceptibility.
Broth Microdilution for Minimum Inhibitory Concentration (MIC) Determination
This method involves preparing a series of twofold dilutions of the test compound in a liquid growth medium in a 96-well microtiter plate. Each well is then inoculated with a standardized suspension of the target bacterium. After incubation, the wells are visually inspected for turbidity, and the MIC is recorded as the lowest concentration of the compound that prevents visible growth.
Caption: Workflow for determining the Minimum Inhibitory Concentration (MIC) using the broth microdilution method.
Agar Disk Diffusion Method
In this method, a standardized inoculum of the test bacterium is uniformly spread onto the surface of an agar plate. Paper disks impregnated with a known concentration of the acetamide derivative are then placed on the agar surface. The plate is incubated, and the compound diffuses into the agar, creating a concentration gradient. If the bacterium is susceptible to the compound, a clear zone of no growth, known as the inhibition zone, will appear around the disk. The diameter of this zone is proportional to the susceptibility of the bacterium to the compound.[10]
Structure-Activity Relationship (SAR) Insights
The comparative analysis of different acetamide derivatives reveals key structural features that influence their antibacterial potency:
-
The Role of the Chloro Group: The presence of a chlorine atom on the acetamide moiety has been shown to significantly enhance antimicrobial activity.[12] For instance, 2-chloro-N-(2-hydroxyphenyl)acetamide demonstrated potent activity against Candida albicans, whereas its non-chlorinated counterpart was inactive.[12]
-
Impact of Aromatic and Heterocyclic Substituents: The nature of the substituent attached to the acetamide nitrogen plays a crucial role in determining the antibacterial spectrum and potency.
-
Heterocyclic Amines: Derivatives linked to heterocyclic amines, such as oxadiazole, pyrrolidine, and pyridine, have shown superior antimicrobial potential compared to those with simple substituted anilines.[13]
-
2-Mercaptobenzothiazole: The incorporation of a 2-mercaptobenzothiazole moiety has yielded compounds with significant activity, some even surpassing standard antibiotics against certain strains.[4][6][7]
-
Benzimidazole: Benzimidazole-based acetamide derivatives have demonstrated promising activity, particularly against Pseudomonas aeruginosa.[11]
-
Conclusion and Future Directions
The studies presented in this guide collectively underscore the potential of acetamide derivatives as a valuable source of new antibacterial agents. The synthetic accessibility of the acetamide scaffold allows for the systematic exploration of structure-activity relationships, paving the way for the rational design of more potent and selective compounds. Future research should focus on optimizing the lead compounds identified in these studies to improve their pharmacokinetic properties and in vivo efficacy. Furthermore, a deeper understanding of their mechanisms of action will be crucial for overcoming existing and emerging drug resistance mechanisms. The continued investigation of acetamide derivatives holds significant promise for replenishing the dwindling pipeline of effective antibiotics.
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A Researcher's Guide to Enzyme Selectivity Profiling: A Case Study with 2-(Pyridin-3-yl)acetamide
Introduction: Beyond the Primary Target
In the landscape of modern drug discovery, the characterization of a compound's interaction with its intended biological target is only the beginning of the story. A comprehensive understanding of its off-target activities, or cross-reactivity, is paramount for predicting potential adverse effects and uncovering new therapeutic applications.[1][2] This guide provides a robust framework for assessing the enzymatic cross-reactivity of novel chemical entities, using 2-(Pyridin-3-yl)acetamide as a case study.
While some derivatives of this compound have shown potential biological activities, including the inhibition of enzymes like Dipeptidyl Peptidase-4 (DPP-4) and acetylcholinesterase, the specific enzymatic profile of the parent compound is not extensively documented.[3] Therefore, this guide will establish a systematic approach to profile its selectivity against a diverse panel of enzymes, a critical step in early-stage drug development.[1][2] The principles and protocols outlined herein are broadly applicable to any small molecule inhibitor.
Part 1: The Logic of Enzyme Panel Selection
The selection of an appropriate enzyme panel is a critical decision that balances scientific rationale with practical feasibility. In the absence of a well-defined primary target for this compound, a broad-based screening approach is warranted. A well-designed panel should include representatives from major enzyme families that are frequently implicated in drug-induced adverse events or are common off-targets.
Recommended Enzyme Panel for Initial Cross-Reactivity Screening:
| Enzyme Class | Representative Enzymes | Rationale |
| Kinases | c-Src, EGFR, PIM-1, CDK2 | Kinases are a large family of enzymes involved in cell signaling and are common targets for both therapeutic drugs and off-target interactions.[4][5] |
| Cytochrome P450s | CYP3A4, CYP2D6, CYP2C9 | These enzymes are central to drug metabolism, and their inhibition can lead to significant drug-drug interactions.[6][7] |
| Proteases | Trypsin, Chymotrypsin, Thrombin | Off-target inhibition of proteases can interfere with vital physiological processes like digestion and blood coagulation.[8] |
| Esterases | Acetylcholinesterase (AChE), Butyrylcholinesterase (BChE) | Inhibition of these enzymes can have significant neurological and physiological effects.[9] |
| Phosphatases | PTP1B, CD45 | These enzymes play crucial roles in signal transduction and immune regulation. |
This panel provides a comprehensive, yet manageable, starting point for profiling the selectivity of this compound. The results from this initial screen will guide further, more focused investigations.
Part 2: Experimental Methodologies: A Self-Validating Approach
The integrity of any cross-reactivity study hinges on the quality and reproducibility of the experimental data. The following protocols are designed to be self-validating, incorporating essential controls to ensure the reliability of the results.
General Workflow for Enzyme Inhibition Assays
The overall process for determining the inhibitory activity of a compound against a panel of enzymes follows a standardized workflow.
Caption: General workflow for enzyme cross-reactivity screening.
Protocol 1: Spectrophotometric Enzyme Inhibition Assay
This protocol provides a general framework for a spectrophotometric assay, which is applicable to a wide range of enzymes that utilize a chromogenic substrate.[10]
Materials:
-
Purified target enzyme
-
Chromogenic substrate
-
Assay buffer (optimized for the specific enzyme)
-
This compound (test compound)
-
Positive control inhibitor (known inhibitor of the target enzyme)
-
DMSO (or other suitable solvent for the test compound)
-
96-well microplate
-
Microplate spectrophotometer
Step-by-Step Procedure:
-
Compound Preparation: Prepare a serial dilution of this compound in DMSO. A typical starting concentration range is 100 µM to 1 nM.
-
Assay Plate Setup:
-
Add 2 µL of the diluted compound or control (DMSO for negative control, positive control inhibitor for positive control) to the wells of a 96-well plate.
-
Add 178 µL of assay buffer containing the purified enzyme to each well.
-
Pre-incubate the plate at the optimal temperature for the enzyme (e.g., 37°C) for 15 minutes. This allows the compound to bind to the enzyme before the reaction starts.
-
-
Initiate the Reaction: Add 20 µL of the chromogenic substrate to each well to start the enzymatic reaction.
-
Kinetic Measurement: Immediately place the plate in a microplate spectrophotometer and measure the absorbance at the appropriate wavelength over a set period (e.g., 30 minutes). The rate of change in absorbance is proportional to the enzyme activity.
-
Data Analysis:
-
Calculate the initial reaction velocity (rate) for each concentration of the inhibitor.
-
Normalize the data by setting the rate of the DMSO control as 100% activity and the rate of the positive control as 0% activity.
-
Plot the percentage of enzyme inhibition against the logarithm of the inhibitor concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the IC50 value, which is the concentration of the inhibitor required to reduce enzyme activity by 50%.[11][12]
-
Part 3: Data Presentation and Interpretation
The results of the cross-reactivity screen should be summarized in a clear and concise manner to facilitate comparison and interpretation.
Hypothetical Cross-Reactivity Data for this compound
| Enzyme | IC50 (µM) |
| DPP-4 | 5.2 |
| AChE | 15.8 |
| c-Src | > 100 |
| EGFR | > 100 |
| PIM-1 | 78.5 |
| CYP3A4 | 45.3 |
| CYP2D6 | > 100 |
| Trypsin | > 100 |
| PTP1B | 92.1 |
Interpretation of Results:
Based on this hypothetical data, this compound shows the most potent activity against DPP-4, with moderate activity against AChE and CYP3A4. The compound is largely inactive against the other enzymes in the panel at concentrations up to 100 µM. This profile suggests a degree of selectivity, but the moderate inhibition of AChE and CYP3A4 warrants further investigation.
Understanding IC50 and Ki
It is crucial to understand the distinction between IC50 and the inhibition constant (Ki). The IC50 value is the concentration of an inhibitor required to reduce the rate of an enzymatic reaction by 50% under specific experimental conditions.[11][12] In contrast, Ki is the dissociation constant of the enzyme-inhibitor complex and represents the binding affinity of the inhibitor for the enzyme.[11] While IC50 values are useful for initial screening and ranking of compounds, Ki values provide a more fundamental measure of inhibitor potency. The Cheng-Prusoff equation can be used to convert IC50 to Ki, but this requires knowledge of the substrate concentration and the Michaelis constant (Km) of the enzyme.
Part 4: Advanced Mechanistic Studies
Should the initial screening reveal significant inhibitory activity against one or more enzymes, further mechanistic studies are necessary to understand the mode of inhibition (e.g., competitive, non-competitive, or uncompetitive).[13]
Workflow for Mechanism of Action (MoA) Studies
Caption: Workflow for determining the mechanism of action of an enzyme inhibitor.
These studies typically involve measuring the inhibitor's effect on the enzyme kinetics at varying concentrations of both the substrate and the inhibitor. The data are then plotted using methods such as the Lineweaver-Burk plot to elucidate the mechanism of inhibition.[13]
Conclusion: A Pathway to Safer and More Efficacious Drugs
Systematic cross-reactivity profiling is an indispensable component of modern drug discovery. By employing a well-designed enzyme panel and robust, self-validating assay protocols, researchers can gain critical insights into the selectivity profile of a novel compound like this compound. This knowledge is essential for identifying potential liabilities early in the development process and for uncovering new therapeutic opportunities. The framework presented in this guide provides a comprehensive and scientifically rigorous approach to achieving these goals, ultimately contributing to the development of safer and more effective medicines.
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evaluating the ADME properties of 2-(Pyridin-3-yl)acetamide derivatives
An In-Depth Technical Guide to Evaluating the ADME Properties of 2-(Pyridin-3-yl)acetamide Derivatives
Introduction: Charting the Course for Novel Therapeutics
The this compound scaffold is a cornerstone in medicinal chemistry, serving as a versatile building block for developing novel therapeutic agents targeting a range of conditions, from neurological disorders to infectious diseases.[1] However, the journey from a promising hit compound to a viable drug candidate is fraught with challenges, with poor pharmacokinetic properties being a primary cause of late-stage attrition. A thorough understanding of a compound's Absorption, Distribution, Metabolism, and Excretion (ADME) profile is therefore not just a regulatory requirement but a critical component of a rational, cost-effective drug discovery campaign.[2][3]
This guide, intended for researchers and drug development professionals, provides a comprehensive framework for . We will move from rapid in silico predictions that guide initial library design to robust in vitro assays that provide the empirical data needed for candidate selection. The focus is on the causality behind experimental choices, ensuring that each step provides actionable insights to de-risk candidates and accelerate their path to the clinic.[4][5]
Part 1: Early-Stage Triage with In Silico ADME Prediction
Before committing to the time and expense of laboratory synthesis and testing, computational modeling offers a powerful, rapid, and cost-effective means to triage initial concepts.[6][7] These tools use algorithms and models built from vast datasets of existing drug properties to predict the ADME profile of novel structures.[8] The primary goal at this stage is to flag compounds with potential liabilities—such as poor absorption or high metabolic instability—allowing chemists to prioritize the most promising derivatives for synthesis.
Key properties predicted by common in silico tools include:
-
Aqueous Solubility (LogS): Predicts how well a compound dissolves in water, a prerequisite for absorption.
-
Lipophilicity (LogP/LogD): Estimates the partitioning of a compound between an oily and an aqueous phase, which influences membrane permeability and plasma protein binding.
-
Blood-Brain Barrier (BBB) Penetration: Crucial for CNS-targeted derivatives.
-
CYP450 Substrate/Inhibitor Potential: Gives an early warning of potential metabolic liabilities and drug-drug interactions (DDIs).[6]
-
Human Intestinal Absorption (HIA): Predicts the extent of absorption from the gut.
Commonly Used In Silico ADME Prediction Tools
| Tool | Key Features | URL |
| SwissADME | Computes physicochemical properties, predicts pharmacokinetics, and assesses drug-likeness and medicinal chemistry friendliness. | [Link]9] |
| pkCSM | Predicts a wide range of pharmacokinetic properties including absorption, distribution, metabolism, excretion, and toxicity. | [Link]9] |
| ADMETlab 2.0 | An integrated online platform for comprehensive and accurate prediction of ADMET properties. | [Link]9] |
| admetSAR 2.0 | A free tool for evaluating various chemical ADMET properties. | [Link]9] |
The expert consensus is to use multiple in silico tools for predictions and compare the results to identify the most probable outcome before proceeding with experimental validation.[8]
Part 2: Experimental Evaluation of Absorption
Absorption is the process by which a drug enters the bloodstream. For orally administered drugs, this involves dissolution in the gut, followed by permeation across the intestinal epithelium.
Aqueous Solubility
Poor solubility is a major hurdle for oral absorption. We distinguish between kinetic and thermodynamic solubility to best inform different stages of discovery.[4]
-
Kinetic Solubility: Measures the solubility of the solid, amorphous form of a compound when rapidly dissolving. It is more relevant to the conditions of in vitro assays.
-
Thermodynamic Solubility: Represents the true equilibrium solubility of the most stable crystal form. It is more predictive of in vivo dissolution.
Membrane Permeability
A drug must cross cellular membranes to be absorbed. We use a tiered approach to evaluate permeability, starting with a simple artificial membrane and moving to more complex cell-based models.
The PAMPA model is a high-throughput, cell-free assay that predicts passive diffusion across a lipid membrane.[10] Its primary advantage is its simplicity and speed, making it ideal for screening large numbers of compounds. It isolates the contribution of passive diffusion, providing a baseline permeability value.[11]
Experimental Protocol: PAMPA
-
Membrane Preparation: Coat the filter of each well in a 96-well donor plate with a solution of phospholipid in an organic solvent (e.g., dodecane). Allow the solvent to evaporate.[10][12]
-
Prepare Plates: Fill the wells of a 96-well acceptor plate with buffer at pH 7.4. Prepare the dosing solutions of the this compound derivatives (e.g., 10 µM) in a buffer at pH 6.5 and add them to the donor plate.[11]
-
Incubation: Place the donor plate onto the acceptor plate, creating a "sandwich," and incubate for a set period (e.g., 5 hours) at room temperature with gentle shaking.[11][12]
-
Quantification: After incubation, separate the plates and measure the concentration of the derivative in both the donor and acceptor wells using LC-MS/MS.[10]
-
Calculation: Calculate the effective permeability coefficient (Pe) based on the concentrations.
While PAMPA assesses passive diffusion, it cannot model active transport or efflux, which are critical biological processes. The Caco-2 permeability assay uses a monolayer of human colon adenocarcinoma cells that, when cultured for ~21 days, differentiate to resemble the small intestinal epithelium, expressing key uptake and efflux transporters (e.g., P-glycoprotein, P-gp).[13][14]
This assay is the "gold standard" for predicting oral drug absorption.[15] By measuring permeability in two directions—from the apical (A) to basolateral (B) side and from B to A—we can calculate an efflux ratio (ER) . An ER greater than 2 strongly suggests the compound is a substrate of an efflux transporter like P-gp.[13]
Experimental Protocol: Caco-2 Permeability Assay
-
Cell Culture: Seed Caco-2 cells on semipermeable Transwell™ inserts and culture for 21-25 days to allow for differentiation into a confluent monolayer.[13]
-
Monolayer Integrity Check: Before the experiment, confirm the integrity of the cell monolayer by measuring the Transepithelial Electrical Resistance (TEER). TEER values must be above a predefined threshold.[14]
-
Transport Experiment (A -> B): Add the test derivative (e.g., 10 µM) to the apical (A) side and fresh buffer to the basolateral (B) side. Incubate at 37°C for 2 hours.[14]
-
Transport Experiment (B -> A): In a separate set of wells, add the test derivative to the basolateral (B) side and fresh buffer to the apical (A) side to measure efflux.[14]
-
Sampling and Analysis: At the end of the incubation, take samples from both compartments and analyze the compound concentration by LC-MS/MS.
-
Data Analysis: Calculate the apparent permeability coefficient (Papp) for each direction and the efflux ratio (ER = Papp(B-A) / Papp(A-B)).[13]
To specifically investigate if a compound is a substrate of the P-gp efflux transporter (encoded by the MDR1 gene), the MDR1-MDCK assay is used.[16] This model uses Madin-Darby canine kidney (MDCK) cells that have been transfected to overexpress human P-gp.[17] It provides a clearer, more specific answer about P-gp interaction than the Caco-2 model, which expresses multiple transporters.[17][18] An efflux ratio ≥ 2 in this assay is a strong indicator of P-gp-mediated efflux.[18]
Comparative Data for Absorption Assays
| Derivative | PAMPA Pe (10⁻⁶ cm/s) | Caco-2 Papp (A-B) (10⁻⁶ cm/s) | Caco-2 Efflux Ratio | MDR1-MDCK Efflux Ratio | Interpretation |
| A | 25.0 | 18.5 | 1.1 | 1.0 | High passive permeability, not an efflux substrate. Good candidate. |
| B | 22.5 | 1.5 | 15.0 | 16.2 | High passive permeability but is a strong P-gp substrate, limiting net absorption. Poor candidate. |
| C | 0.8 | 0.5 | 1.3 | 1.1 | Low passive permeability. Absorption is limited by poor diffusion, not efflux. Poor candidate. |
| Propranolol | >15 | >20 | <1.5 | <1.5 | High Permeability Control |
| Atenolol | <1.0 | <0.5 | <1.5 | <1.5 | Low Permeability Control |
| Prazosin | >15 | <5.0 | >5.0 | >5.0 | P-gp Substrate Control |
Part 3: Experimental Evaluation of Distribution
Distribution describes how a drug spreads throughout the body after absorption. A key determinant of distribution is the extent to which a drug binds to plasma proteins.
Plasma Protein Binding (PPB)
Only the unbound (free) fraction of a drug in the plasma is able to cross membranes, reach its target site to exert a therapeutic effect, and be cleared from the body.[19][20] Highly protein-bound drugs may have a lower apparent potency and a longer half-life. Therefore, determining the fraction unbound (fu) is essential.
The Rapid Equilibrium Dialysis (RED) method is the industry standard for measuring PPB.[20][21] It involves a device with two chambers separated by a semipermeable membrane that allows only unbound drug to pass through.[21]
Experimental Protocol: Rapid Equilibrium Dialysis (RED) Assay
-
Preparation: Spike the test derivative into plasma (e.g., human, rat) and add it to one chamber (the plasma chamber) of the RED device. Add buffer (PBS, pH 7.4) to the other chamber.[19][20]
-
Incubation: Incubate the sealed plate at 37°C for 4-6 hours with shaking to allow the unbound drug to reach equilibrium across the membrane.[19][20]
-
Sampling: After incubation, take equal volume aliquots from both the plasma and buffer chambers.[22]
-
Matrix Matching & Extraction: Add blank buffer to the plasma sample and blank plasma to the buffer sample. This "matrix matching" ensures that any analytical artifacts affect both samples equally. Precipitate the proteins by adding an organic solvent (e.g., acetonitrile) with an internal standard.[20]
-
Analysis: Centrifuge the samples and analyze the supernatant from each chamber by LC-MS/MS to determine the drug concentrations.
-
Calculation: The percentage of unbound drug is calculated from the ratio of the concentration in the buffer chamber to the concentration in the plasma chamber.
Part 4: Experimental Evaluation of Metabolism
Metabolism is the body's process of chemically modifying drugs, primarily in the liver, to facilitate their excretion. This process is mediated by enzymes, most notably the Cytochrome P450 (CYP) family.[6]
Metabolic Stability
The metabolic stability of a compound determines its half-life (t½) and clearance rate. Unstable compounds are cleared too quickly to be effective. The liver microsomal stability assay is a standard first-line screen.[23] Liver microsomes are vesicles of the endoplasmic reticulum that contain a high concentration of Phase I metabolic enzymes, including CYPs.[23]
Experimental Protocol: Liver Microsomal Stability Assay
-
Preparation: Prepare an incubation medium containing liver microsomes (e.g., human, rat) in a phosphate buffer (pH 7.4).[24]
-
Initiation: Add the test derivative (e.g., 1 µM) to the microsomal suspension and pre-incubate at 37°C. Initiate the metabolic reaction by adding a NADPH-regenerating system.[23][24]
-
Time Course Sampling: Take aliquots at several time points (e.g., 0, 5, 15, 30, 45 minutes). Stop the reaction in each aliquot by adding a cold organic solvent (e.g., acetonitrile) with an internal standard.[23]
-
Analysis: Centrifuge to pellet the protein and analyze the supernatant by LC-MS/MS to quantify the remaining parent compound at each time point.
-
Calculation: Plot the natural log of the percentage of compound remaining versus time. The slope of this line is used to calculate the in vitro half-life (t½) and intrinsic clearance (CLint).[24]
Cytochrome P450 (CYP) Inhibition
Assessing a compound's potential to inhibit CYP enzymes is critical for predicting drug-drug interactions (DDIs).[25][26] If a new drug inhibits a CYP enzyme that is responsible for metabolizing a co-administered drug, the levels of the co-administered drug could rise to toxic levels.[25] Assays are conducted using human liver microsomes or recombinant CYP enzymes and specific probe substrates for the major isoforms (e.g., CYP1A2, 2C9, 2C19, 2D6, 3A4).[26][27]
Experimental Protocol: CYP Inhibition (IC50) Assay
-
Incubation: Incubate human liver microsomes, a CYP-isoform-specific probe substrate, and the NADPH-regenerating system with varying concentrations of the this compound derivative (e.g., 8 concentrations in serial dilution).[26]
-
Reaction & Termination: Incubate at 37°C. After a set time, terminate the reaction with a cold solvent.
-
Analysis: Quantify the formation of the specific metabolite from the probe substrate using LC-MS/MS.
-
Calculation: Determine the concentration of the test derivative that causes 50% inhibition of metabolite formation (the IC50 value). A low IC50 value indicates a higher potential for DDIs.
Comparative Data for Metabolism Assays
| Derivative | Microsomal Stability t½ (min) | CLint (µL/min/mg) | CYP3A4 Inhibition IC50 (µM) | Interpretation |
| A | 45 | 15.4 | > 50 | Moderately stable, low risk of CYP inhibition. Good candidate. |
| B | 5 | 138.6 | 0.8 | Metabolically unstable (rapidly cleared) and a potent CYP3A4 inhibitor. Poor candidate. |
| C | > 60 | < 11.5 | 25.5 | Very stable, low risk of CYP inhibition. Good candidate. |
| Verapamil | < 15 | > 46.2 | < 5 | High Clearance / Inhibitor Control |
| Carbamazepine | > 60 | < 11.5 | > 50 | Low Clearance / Non-Inhibitor Control |
Conclusion: Synthesizing Data for Candidate Selection
The evaluation of ADME properties is an iterative, multi-parametric process. No single assay can determine a compound's fate. By integrating data from a suite of in silico and in vitro assays, a comprehensive profile of each this compound derivative can be constructed.
A promising oral drug candidate from this class should ideally exhibit:
-
High solubility to ensure dissolution.
-
High permeability in the PAMPA and Caco-2 assays.
-
An efflux ratio below 2 in both Caco-2 and MDR1-MDCK assays.
-
Low to moderate plasma protein binding (e.g., fu > 10%).
-
Good metabolic stability in liver microsomes (e.g., t½ > 30 minutes).
-
High IC50 values (>10 µM) for all major CYP isoforms.
This systematic approach, grounded in robust experimental protocols and a clear understanding of the underlying biological mechanisms, enables drug discovery teams to make informed, data-driven decisions, ultimately increasing the probability of selecting a derivative with a favorable pharmacokinetic profile for successful clinical development.
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A Comparative Analysis of Pyridinyl vs. Phenyl Acetamide Derivatives: A Guide for Drug Discovery Professionals
In the landscape of modern medicinal chemistry, the acetamide scaffold is a cornerstone in the design of novel therapeutics, demonstrating a remarkable versatility across a spectrum of biological targets. Within this broad class of compounds, a subtle yet profound structural modification—the bioisosteric replacement of a phenyl ring with a pyridinyl moiety—has emerged as a pivotal strategy for optimizing drug-like properties. This guide provides an in-depth comparative analysis of pyridinyl versus phenyl acetamide derivatives, synthesizing experimental data to illuminate the nuanced interplay between structure, physicochemical properties, and biological performance.
The decision to employ a "phenyl-to-pyridyl switch" is a calculated one, driven by the unique electronic and physical characteristics of the pyridine ring. The introduction of a nitrogen atom into the aromatic system can significantly alter a molecule's polarity, hydrogen bonding capacity, metabolic stability, and target engagement. This guide will explore the causal relationships behind these changes, offering field-proven insights for researchers, scientists, and drug development professionals.
The Rationale Behind the Phenyl-to-Pyridyl Switch: A Physicochemical Perspective
The substitution of a phenyl ring with a pyridinyl ring is a classic example of bioisosteric replacement, a strategy used to modulate a molecule's properties while retaining its overall topology. The nitrogen atom in the pyridine ring imparts a number of changes that can be advantageous in drug design:
-
Enhanced Solubility and Polarity: The lone pair of electrons on the pyridine nitrogen can act as a hydrogen bond acceptor, which can lead to improved aqueous solubility and overall polarity. This is a critical factor in improving a drug candidate's absorption and distribution.
-
Modulation of Lipophilicity: The introduction of the nitrogen atom generally lowers the lipophilicity (logP) of the molecule. This can be beneficial for optimizing the ADME (absorption, distribution, metabolism, and excretion) profile of a drug, as excessively lipophilic compounds are often associated with poor metabolic stability and off-target toxicity.
-
Improved Metabolic Stability: The pyridine ring is often more resistant to oxidative metabolism by cytochrome P450 (CYP) enzymes compared to a phenyl ring. This can lead to a longer half-life and improved oral bioavailability.
-
Enhanced Target Binding: The nitrogen atom can introduce a key interaction with the biological target, such as a hydrogen bond with a specific amino acid residue in a protein's active site. This can lead to a significant increase in binding affinity and potency.
The following sections will delve into specific case studies that provide quantitative evidence for the advantages of the phenyl-to-pyridyl switch.
Case Study 1: Porcupine Inhibitors for Oncology
The Wnt signaling pathway is a critical regulator of cell proliferation and differentiation, and its aberrant activation is implicated in a variety of cancers. Porcupine (PORCN) is a membrane-bound O-acyltransferase that is essential for the secretion of Wnt ligands. A high-throughput screen for inhibitors of Wnt secretion identified a lead compound, GNF-1331, which was found to be a potent PORCN inhibitor. However, this initial hit suffered from poor pharmacokinetic properties.[1]
Structure-activity relationship (SAR) studies revealed that replacing a benzothiazole ring with a phenyl or pyridinyl group could compensate for a loss of activity from other modifications.[1] A key breakthrough was achieved when the entire thioether moiety of the initial hit was replaced with a simple phenyl group, leading to drastically improved in vivo pharmacokinetics and a 6-fold increase in in vitro potency.[1] Further optimization, including the introduction of a pyridinyl group, led to the discovery of GNF-6231, a potent, selective, and orally bioavailable PORCN inhibitor.[1]
Comparative Data of Porcupine Inhibitors
| Compound | Core Moiety | Wnt Secretion IC50 (nM) | In Vivo Pharmacokinetics (Mice) | CYP3A4 Inhibition IC50 (µM) |
| 1 | Phenyl | 2 | Low clearance, nearly complete oral bioavailability | 0.8 |
| 2 | Pyridinyl | 0.5 | - | >10 |
| 7 | Pyridinyl | 2 | - | - |
| 8 | Phenyl | 2 | - | - |
Data sourced from a study by Jiang et al.[1]
The data clearly demonstrates that the introduction of a methyl-substituted pyridine in compound 2 not only improved the in vitro potency by 4-fold compared to its phenyl analog (1 ) but also significantly ameliorated the CYP inhibitory activity.[1] The replacement of a thiazole with either a pyridine (7 ) or a phenyl group (8 ) resulted in comparable potency, showcasing the interchangeability of these moieties in this particular scaffold to maintain activity.[1]
Case Study 2: Enhancing Glioblastoma Cytotoxicity
Glioblastoma is an aggressive form of brain cancer with a poor prognosis. A study exploring benzoyl-phenoxy-acetamide (BPA) derivatives for glioblastoma cytotoxicity found that the introduction of pyridine moieties into the BPA scaffold improved the chemopharmacological properties of the drug candidates.[2] Specifically, the pyridine variants exhibited higher water solubility and predicted central nervous system (CNS) penetration compared to their alkyl and phenolic derivative counterparts.[3]
This improved physicochemical profile translated to enhanced anti-glioblastoma potency, with some pyridine-containing compounds demonstrating IC50 values in the low micromolar range.[2]
Comparative Cytotoxicity of BPA Derivatives in LN229 Glioblastoma Cells
| Compound | Key Structural Feature | IC50 (µM) |
| HR67 | Pyridine Moiety | 0.59 |
| HR68 | Pyridine Moiety | 1.17 |
| HR73 | Methylene-Pyridine Moiety | 3.24 |
| HR76 | Methylene-Pyridine Moiety | 2.87 |
Data sourced from a study by Rad-Yahya et al.[2]
The results highlight that the strategic placement of a pyridine moiety can significantly increase the cytotoxic efficacy of this class of compounds against glioblastoma cells.
Experimental Protocols
The synthesis and evaluation of pyridinyl and phenyl acetamide derivatives follow established methodologies in medicinal chemistry. Below are representative protocols for their synthesis and in vitro cytotoxicity assessment.
General Synthesis of N-Aryl Acetamide Derivatives
The synthesis of both N-phenyl and N-pyridinyl acetamide derivatives can be achieved through a standard amidation reaction.
Sources
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- 2. Computational modeling and synthesis of Pyridine variants of Benzoyl-Phenoxy-Acetamide with high glioblastoma cytotoxicity and brain tumor penetration - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Computational modeling and synthesis of pyridine variants of benzoyl-phenoxy-acetamide with high glioblastoma cytotoxicity and brain tumor penetration - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
A Procedural Guide to the Safe Disposal of 2-(Pyridin-3-yl)acetamide
For researchers, scientists, and drug development professionals, the integrity of our work is intrinsically linked to the safety of our practices. The proper management and disposal of chemical reagents are not merely procedural afterthoughts; they are foundational to ensuring a safe laboratory environment, maintaining regulatory compliance, and upholding our responsibility to environmental stewardship. This guide provides a comprehensive, step-by-step operational plan for the safe disposal of 2-(Pyridin-3-yl)acetamide.
In the absence of a specific, dedicated Safety Data Sheet (SDS) for this compound, this guidance is conservatively constructed from the well-documented hazardous properties of its core chemical moieties: the pyridine ring and the acetamide group . This approach ensures that the highest safety standards are met by addressing the potential hazards contributed by each part of the molecule's structure. Pyridine and its derivatives are recognized as toxic and irritant substances, while acetamide is a suspected carcinogen.[1][2][3] Therefore, this compound and any materials contaminated with it must be managed as hazardous waste.[4]
Hazard Identification and Risk Assessment
The cornerstone of safe disposal is a thorough understanding of the potential risks. The hazard profile of this compound is inferred from its constituent functional groups.
-
Pyridine Moiety-Associated Hazards: Pyridine-containing compounds are often harmful if swallowed, inhaled, or absorbed through the skin.[2][5] They are typically classified as skin, eye, and respiratory irritants.[6][7]
-
Acetamide Moiety-Associated Hazards: Acetamide is classified by the Globally Harmonized System (GHS) as a Category 2 carcinogen, meaning it is suspected of causing cancer.[3][8]
Based on this composite profile, all waste streams containing this compound must be presumed hazardous. This includes the pure compound, solutions, reaction mixtures, contaminated labware (e.g., pipette tips, chromatography columns), spill cleanup materials, and personal protective equipment (PPE).
Quantitative Hazard Summary (Based on Parent Moieties)
The following table summarizes key hazard information extrapolated from the parent compounds, which should be used as a conservative guide for handling this compound.
| Parameter | Value & Classification | Rationale & Source |
| GHS Hazard Statements | H351: Suspected of causing cancer.H315: Causes skin irritation.H319: Causes serious eye irritation.H335: May cause respiratory irritation. | Derived from Acetamide and Pyridine derivatives.[3][6][7] |
| GHS Precautionary (Disposal) | P501: Dispose of contents/container to an approved waste disposal plant. | Standard for hazardous chemical waste.[3][6] |
| Primary Routes of Exposure | Inhalation, skin contact, eye contact, ingestion. | Inferred from physical state and known hazards of analogs.[6] |
| Waste Classification | Hazardous Waste | Based on toxicity and carcinogenicity of pyridine and acetamide moieties.[1][4][8] |
Personal Protective Equipment (PPE) and Handling
Prior to initiating any disposal procedures, the correct PPE must be worn to establish a primary barrier of defense against chemical exposure. All handling and preparation for disposal should occur in a well-ventilated area, preferably within a certified chemical fume hood.[1]
| PPE Item | Specification | Purpose and Rationale |
| Gloves | Chemical-resistant, Butyl rubber or equivalent. | To prevent skin contact and absorption. Nitrile gloves may offer limited protection and should be double-gloved if used for short durations.[9] |
| Eye Protection | Safety goggles or safety glasses with side-shields. | To protect eyes from splashes or airborne dust particles.[1] |
| Lab Coat | Standard, fully-buttoned laboratory coat. | To protect skin and clothing from contamination.[1] |
| Respiratory Protection | Not typically required if handled within a fume hood. | If weighing or handling outside a hood, a NIOSH-approved respirator with appropriate cartridges may be necessary.[8] |
Step-by-Step Disposal Protocol
Adherence to a systematic disposal workflow is critical for safety and compliance. This process ensures that waste is properly segregated, contained, and documented from the point of generation to its final disposal.
Workflow for Disposal of this compound
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- 7. assets.thermofisher.com [assets.thermofisher.com]
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- 9. wpcdn.web.wsu.edu [wpcdn.web.wsu.edu]
A Senior Application Scientist's Guide to Personal Protective Equipment for Handling 2-(Pyridin-3-yl)acetamide
This document provides a comprehensive operational and safety guide for researchers, scientists, and drug development professionals handling 2-(Pyridin-3-yl)acetamide. The guidance herein is synthesized from established safety protocols for its core chemical structures—pyridine and acetamide—and data from closely related analogues. Our approach prioritizes a conservative safety margin to ensure personnel protection and laboratory integrity.
Foundational Hazard Assessment: A Proactive Stance
While a specific, comprehensive Safety Data Sheet (SDS) for this compound is not always readily available, a robust safety protocol can be constructed by analyzing its constituent chemical moieties and structurally similar compounds. The pyridine ring is known for its potential toxicity and strong odor, while the acetamide group can be associated with irritation and, in the case of the parent compound acetamide, is suspected of causing cancer.[1]
Our operational plan is therefore built on the assumption that this compound is a hazardous substance requiring careful handling. The following table summarizes the key hazards extrapolated from related compounds, which form the basis for our PPE recommendations.
| Hazard Category | Associated Compound/Moiety | Potential Effects & GHS Classification | Supporting Source |
| Acute Toxicity (Oral) | Phenyl-2-(Pyridin-2-yl) Acetamide | Toxic if swallowed (GHS Category 3) | [2] |
| Skin Irritation | Pyridine-2-acetamide, N-(pyridin-3-yl)acetamide | Causes skin irritation (GHS Category 2) | [3][4][5] |
| Eye Damage/Irritation | Pyridine-2-acetamide, N-(pyridin-3-yl)acetamide | Causes serious eye irritation/damage (GHS Category 2/1) | [3][4][5][6] |
| Respiratory Irritation | Pyridine-2-acetamide, N-(pyridin-3-yl)acetamide | May cause respiratory irritation (GHS Category 3) | [3][4][5] |
| Carcinogenicity | Acetamide (Parent Compound) | Suspected of causing cancer (GHS Category 2) | [7] |
| General Hazards | Pyridine (Parent Compound) | Inhalation can cause dizziness and respiratory irritation; can be absorbed through the skin. | [1][8] |
Core Directive: Personal Protective Equipment (PPE)
The selection of PPE is not merely a checklist; it is a scientifically-backed system designed to mitigate the specific risks identified above. Each component is critical for comprehensive protection.
Primary Engineering Control: The Chemical Fume Hood
Causality: The primary defense against respiratory exposure to volatile compounds or fine powders is not a mask, but an engineering control. Pyridine derivatives can have noticeable odors and potential inhalation toxicity.[1] Furthermore, handling any solid chemical powder risks the generation of airborne particulates.
Protocol: All weighing, transferring, and handling of this compound must be performed within a properly functioning and certified chemical fume hood.[9][10] This ensures that any fumes or dust are captured at the source, protecting the operator and the general laboratory environment.
Eye and Face Protection
Causality: The data on analogous compounds strongly indicate that this compound is, at a minimum, a serious eye irritant.[3][5] Accidental splashes during dissolution or transfer of the solid powder pose a significant risk to vision.
Protocol:
-
Mandatory: Wear chemical splash goggles that conform to OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166.[3]
-
Best Practice: For procedures with a higher risk of splashing (e.g., large-scale reactions, heating), a full-face shield should be worn in addition to chemical splash goggles.
Skin and Body Protection
Causality: Skin contact is a primary route of exposure. Pyridine and its derivatives can be absorbed through the skin, and related acetamides are known skin irritants.[1][4]
Protocol:
-
Gloves: Wear chemical-resistant gloves. Nitrile gloves are a common and appropriate choice for initial protection against incidental contact.[9] For prolonged handling or situations involving pyridine itself, butyl rubber gloves offer superior resistance.[8] Crucially, gloves must be inspected for integrity before each use and removed promptly and properly after handling the chemical to avoid cross-contamination.
-
Lab Coat: A fully buttoned, long-sleeved lab coat is required to protect skin and personal clothing from contamination.[10]
Respiratory Protection
Causality: While the fume hood is the primary control, emergency situations or specific procedures may necessitate personal respiratory protection.
Protocol:
-
Standard Operations: No respirator is required when all handling is performed within a certified chemical fume hood.
-
Emergency/Spill Cleanup: In the event of a significant spill outside of a fume hood, or if engineering controls fail, a NIOSH/MSHA-approved respirator with appropriate cartridges for organic vapors and particulates should be used by trained personnel.[3][8]
Operational and Disposal Plan
A safe protocol extends beyond wearing PPE; it encompasses the entire lifecycle of the chemical in the laboratory.
Step-by-Step Handling Protocol
-
Preparation: Designate a specific area within a chemical fume hood for the procedure. Ensure an emergency eyewash station and safety shower are accessible and unobstructed.[8]
-
Donning PPE: Before handling the primary container, don all required PPE in the correct order: lab coat, then goggles, then gloves.
-
Chemical Handling: Perform all manipulations—weighing, transfer, dissolution—deep within the fume hood to ensure optimal containment. Use non-sparking tools if the compound is handled near flammable solvents.[11]
-
Post-Handling Decontamination: After handling, wipe down the work surface with an appropriate solvent. Treat all cleaning materials as hazardous waste.
-
Doffing PPE: Remove PPE in the reverse order of donning, being careful to avoid touching the outside of contaminated gloves with bare skin. Dispose of gloves immediately into a designated hazardous waste container.
-
Hygiene: Wash hands thoroughly with soap and water after removing all PPE.
Mandatory Visualization: Handling Workflow
The following diagram outlines the logical workflow for safely handling this compound.
Sources
- 1. Handling Pyridine: Best Practices and Precautions [postapplescientific.com]
- 2. Phenyl-2-(Pyridin-2-yl) Acetamide Manufacturers, with SDS [mubychem.com]
- 3. fishersci.com [fishersci.com]
- 4. aksci.com [aksci.com]
- 5. assets.thermofisher.com [assets.thermofisher.com]
- 6. 2-Pyridineacetamide | C7H8N2O | CID 227129 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. fishersci.com [fishersci.com]
- 8. wpcdn.web.wsu.edu [wpcdn.web.wsu.edu]
- 9. 12 Safety Precautions To Follow When Handling Pyridine [postapplescientific.com]
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- 11. kishida.co.jp [kishida.co.jp]
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
